1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.CHF3O3S/c1-3-4-7-10(2)8-5-6-9-10;2-1(3,4)8(5,6)7/h3-9H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDNKTZWIOOJE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049285 | |
| Record name | 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367522-96-1 | |
| Record name | 1-Butyl-1-methylpyrrolidinium triflate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0367522961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM TRIFLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8643I9OAOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate: An In-depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]), an ionic liquid with significant applications in electrochemistry, catalysis, and as a green solvent.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.
Introduction: The Significance of this compound
This compound is a quaternary ammonium salt existing as a liquid at or near room temperature.[3] Its unique combination of properties, including high thermal stability, low volatility, and tunable solubility, makes it a versatile medium for a variety of chemical processes.[2] The pyrrolidinium cation contributes to its electrochemical stability, while the trifluoromethanesulfonate (triflate) anion imparts desirable coordinating properties.[4] These characteristics have led to its use as an electrolyte in batteries and supercapacitors, a solvent for organic reactions, and in extraction processes.[1][4]
This guide will explore two primary, field-proven synthetic routes for the preparation of high-purity [BMPyrr][OTf]: a two-step synthesis involving quaternization followed by anion exchange, and a more direct one-step synthesis via alkylation with a powerful triflating agent.
Mechanistic Underpinnings and Strategic Considerations
The synthesis of ionic liquids like [BMPyrr][OTf] generally follows two main strategies: the formation of the desired cation followed by the introduction of the desired anion (a two-step process), or the direct formation of the ionic liquid in a single step.[5][6]
The two-step synthesis offers a modular approach. The initial quaternization reaction, typically an SN2 reaction between a tertiary amine and an alkyl halide, is often high-yielding and produces a halide salt of the desired cation. This intermediate can be isolated and purified before the anion is exchanged in a subsequent metathesis reaction.[7] This modularity allows for the synthesis of a variety of ionic liquids with different anions from a common cation precursor.
The one-step synthesis , on the other hand, provides a more atom-economical and potentially more efficient route.[8] This method involves the direct reaction of a tertiary amine with a potent alkylating agent that also serves as the source of the triflate anion. The choice of this method hinges on the availability and reactivity of the appropriate alkyl triflate.
Experimental Protocols
This section details the step-by-step methodologies for the two primary synthetic routes to [BMPyrr][OTf].
Two-Step Synthesis: Quaternization and Anion Exchange
This method first prepares the 1-butyl-1-methylpyrrolidinium bromide intermediate, which is then converted to the desired triflate salt.
This initial step involves the quaternization of N-methylpyrrolidine with 1-bromobutane.
Reaction Scheme:
Quaternization of N-methylpyrrolidine.
Materials and Equipment:
| Reagent/Equipment | Specification |
| N-Methylpyrrolidine | ≥99% |
| 1-Bromobutane | ≥99% |
| Acetonitrile | Anhydrous |
| Diethyl ether | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Rotary evaporator | |
| Schlenk line or inert gas setup |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methylpyrrolidine (1.0 eq) and anhydrous acetonitrile.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add 1-bromobutane (1.05 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by washing with anhydrous diethyl ether to remove any unreacted starting materials. This is followed by drying under high vacuum to yield 1-butyl-1-methylpyrrolidinium bromide as a white to off-white solid.
In this step, the bromide anion is exchanged for the trifluoromethanesulfonate anion using a metathesis reaction with a suitable triflate salt, such as lithium triflate or silver triflate. The choice of salt can influence the reaction conditions and workup procedure. Using silver triflate results in the precipitation of silver bromide, which can be easily removed by filtration.
Reaction Scheme:
Anion exchange with silver triflate.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 1-Butyl-1-methylpyrrolidinium bromide | From Step 1 |
| Silver trifluoromethanesulfonate (AgOTf) | ≥99% |
| Dichloromethane (DCM) or Acetonitrile | Anhydrous |
| Celite or filter aid | |
| Round-bottom flask | Appropriate size, protected from light |
| Magnetic stirrer | |
| Filtration apparatus | |
| Rotary evaporator |
Procedure:
-
Dissolve 1-butyl-1-methylpyrrolidinium bromide (1.0 eq) in anhydrous dichloromethane or acetonitrile in a round-bottom flask protected from light.
-
In a separate flask, dissolve silver trifluoromethanesulfonate (1.0 eq) in the same anhydrous solvent.
-
Slowly add the silver triflate solution to the stirred solution of the bromide salt at room temperature. A white precipitate of silver bromide will form immediately.
-
Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.
-
Filter the mixture through a pad of Celite to remove the silver bromide precipitate. Wash the filter cake with a small amount of the anhydrous solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove any residual solvent and water.
One-Step Synthesis: Direct Alkylation
This method involves the direct reaction of N-butylpyrrolidine with methyl trifluoromethanesulfonate.[8]
Reaction Scheme:
Direct alkylation of N-butylpyrrolidine.
Materials and Equipment:
| Reagent/Equipment | Specification |
| N-Butylpyrrolidine | ≥98% |
| Methyl trifluoromethanesulfonate (Methyl triflate) | ≥98% |
| Round-bottom flask | Appropriate size |
| Dropping funnel | |
| Magnetic stirrer | |
| Ice bath | |
| High vacuum line |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N-butylpyrrolidine (1.0 eq).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add methyl trifluoromethanesulfonate (1.0 eq) dropwise to the stirred N-butylpyrrolidine over a period of 1-2 hours, maintaining the temperature at 0 °C. Caution: This reaction is highly exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
The product is typically obtained in high purity. To remove any volatile impurities, the ionic liquid should be dried under high vacuum for at least 24 hours.
Purification and Characterization
High purity is crucial for many applications of ionic liquids. The following methods are recommended for purification and characterization.
Purification
-
Residual Solvents and Water: Drying under high vacuum at elevated temperatures (70-90°C) for an extended period (24-72 hours) is essential to remove volatile impurities. The water content can be quantified using Karl Fischer titration.
-
Colorimetric Impurities: If the final product is colored, it can be decolorized by treatment with activated charcoal. The ionic liquid is dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile), stirred with activated charcoal, and then filtered through Celite. The solvent is subsequently removed under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the butyl and methyl groups on the pyrrolidinium cation. The integration of these peaks should correspond to the number of protons in each group. |
| ¹³C NMR | The spectrum will display distinct signals for each carbon atom in the cation and the triflate anion (a quartet for the CF₃ group). |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group of the triflate anion is expected. |
| Mass Spectrometry (MS) | ESI-MS will show a peak for the [BMPyrr]⁺ cation at m/z ≈ 142.26 and a peak for the [OTf]⁻ anion at m/z ≈ 149.96. |
Safety and Handling
The synthesis of this compound involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Methylpyrrolidine and N-Butylpyrrolidine: These are flammable liquids and can cause skin and eye irritation.
-
1-Bromobutane: A flammable liquid and a suspected carcinogen.
-
Methyl Trifluoromethanesulfonate (Methyl Triflate): This is a highly toxic, corrosive, and potent alkylating agent. It is extremely hazardous upon inhalation, ingestion, or skin contact.[5][6] It is also moisture-sensitive.[9] All manipulations should be performed in a fume hood, and appropriate gloves (e.g., butyl rubber) and eye protection must be worn.
-
Silver Trifluoromethanesulfonate: Light-sensitive and should be stored accordingly.
-
Trifluoromethanesulfonic Acid (related to the anion): A strong, corrosive acid.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
This guide has provided two robust and reliable protocols for the synthesis of high-purity this compound. The choice between the two-step and one-step synthesis will depend on factors such as the availability of starting materials, desired scale, and the specific purity requirements of the final application. Adherence to the detailed experimental procedures and stringent safety precautions outlined in this document is paramount for the successful and safe synthesis of this versatile ionic liquid.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl trifluoromethanesulfonate, 96+%. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supplementary information: NMR analysis of the ionic liquids. Retrieved from [Link]
- Wasserscheid, P., & Welton, T. (Eds.). (2008). Ionic Liquids in Synthesis. Wiley-VCH.
-
PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium triflate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium cation. Retrieved from [Link]
Sources
- 1. bg.copernicus.org [bg.copernicus.org]
- 2. Anion-exchange chromatographic determination of bromide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Butyl-1-methylpyrrolidinium triflate, >98% | IoLiTec [iolitec.de]
- 4. rsc.org [rsc.org]
- 5. 1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide [solvionic.com]
- 7. 1-BUTYL-1-METHYLPYRROLIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 223437-11-4 [chemicalbook.com]
- 8. 1-丁基-1-甲基吡咯烷三氟甲磺酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physical Properties of N-Butyl-N-methylpyrrolidinium Trifluoromethanesulfonate ([BMPyrr][OTf])
For Researchers, Scientists, and Drug Development Professionals
Foreword
N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate, commonly abbreviated as [BMPyrr][OTf], is a prominent member of the pyrrolidinium-based ionic liquids. This class of compounds has garnered significant attention across various scientific disciplines, including electrochemistry, catalysis, and materials science, owing to their unique set of properties. These include negligible vapor pressure, high thermal stability, and a wide electrochemical window. A thorough understanding of the fundamental physical properties of [BMPyrr][OTf] is paramount for its effective application and for the design of novel processes and materials. This guide provides a comprehensive overview of the core physical characteristics of [BMPyrr][OTf], supported by experimental data and established methodologies for their determination.
Chemical Identity and Molecular Structure
[BMPyrr][OTf] is an organic salt consisting of an N-butyl-N-methylpyrrolidinium cation and a trifluoromethanesulfonate anion.
-
Full Chemical Name: N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate
-
Synonyms: 1-Butyl-1-methylpyrrolidinium triflate, BMPyrr OTf, PYR14 OTf, PY14 OTf[1]
-
CAS Number: 367522-96-1
-
Molecular Formula: C₁₀H₂₀F₃NO₃S[1]
-
Molecular Weight: 291.33 g/mol [1]
The molecular structure of [BMPyrr][OTf] is fundamental to its physical properties. The pyrrolidinium cation, with its saturated five-membered ring and attached alkyl chains, contributes to the material's steric bulk and influences its packing in the liquid state. The trifluoromethanesulfonate anion is known for its high thermal and electrochemical stability.
Core Physical Properties
The physical properties of [BMPyrr][OTf] are crucial for its application in various fields. The following table summarizes the key physical data available for this ionic liquid.
| Property | Value | Temperature (°C) | Reference(s) |
| Melting Point | 5 °C | - | [1] |
| Density | 1.25 g/cm³ | 27 | [1] |
| Viscosity | 148 mPa·s (cP) | 25 | [1] |
| Ionic Conductivity | 1.85 mS/cm | 24 | [1] |
| Electrochemical Window | 4.2 V | - | [1] |
These properties are highly dependent on temperature and the presence of impurities, particularly water.
Temperature Dependence of Physical Properties
The physical properties of ionic liquids, including [BMPyrr][OTf], exhibit a significant dependence on temperature. Understanding these relationships is critical for process design and optimization.
Density
Viscosity
The viscosity of [BMPyrr][OTf] decreases significantly with increasing temperature. This is a common characteristic of ionic liquids and is attributed to the increased thermal energy overcoming the intermolecular forces between the ions, leading to greater fluidity. A study on the effect of temperature and pressure on the viscosity of [BMPyrr][OTf] provides valuable data in this regard[2].
Ionic Conductivity
The ionic conductivity of [BMPyrr][OTf] increases with temperature. This is directly related to the decrease in viscosity, as lower viscosity allows for greater ion mobility, which in turn facilitates charge transport. The relationship between viscosity and conductivity can often be described by the Walden rule. A study on a polymer electrolyte doped with [BMPyrr][OTf] showed that increasing the concentration of the ionic liquid, which is related to charge carrier density, and the amorphous nature of the polymer matrix enhances ionic conductivity[3].
Solubility
The solubility of [BMPyrr][OTf] is a key parameter for its use as a solvent or in formulations. A technical data sheet from a supplier provides some miscibility data[1].
-
Miscible with: Water, Acetone, Acetonitrile, Isopropanol
-
Not miscible with: Toluene, Hexane
A study on the interactions between water and [BMPyrr][OTf] highlights its hydrophilic nature, in contrast to other pyrrolidinium-based ionic liquids with hydrophobic anions[4]. DMSO is also a strong organic solvent that is miscible with a wide array of organic materials and many inorganic salts[5].
Thermal Stability
Ionic liquids are known for their high thermal stability, which is a significant advantage over many conventional organic solvents. The thermal stability of [BMPyrr][OTf] is a critical factor for its application in high-temperature processes. Thermogravimetric Analysis (TGA) is the standard technique used to evaluate the thermal stability of ionic liquids[6][7].
The decomposition temperature of an ionic liquid is influenced by the nature of both the cation and the anion. The trifluoromethanesulfonate anion generally imparts good thermal stability.
Experimental Protocols
The accurate determination of the physical properties of [BMPyrr][OTf] relies on precise and well-defined experimental protocols. The following sections outline the standard methodologies for measuring key physical properties.
Density Measurement
Principle: The density of liquids is most accurately measured using a vibrating tube densitometer. The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the vibrating tube densitometer with two standards of known density, typically dry air and ultrapure, degassed water. This establishes the instrument constants.
-
Sample Preparation: Ensure the [BMPyrr][OTf] sample is free of water and dissolved gases, as these can significantly affect density. Drying under high vacuum and degassing via ultrasonication are common procedures.
-
Sample Injection: Carefully inject the sample into the oscillating U-tube, ensuring no air bubbles are present.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium at the desired measurement temperature. Precise temperature control is crucial.
-
Measurement: Record the oscillation period of the U-tube.
-
Calculation: The instrument's software calculates the density based on the measured period and the calibration constants.
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., acetone, isopropanol) and dry it completely before the next measurement.
Causality: The choice of a vibrating tube densitometer is due to its high accuracy and precision, and the small sample volume required. Calibration with air and water provides a robust two-point calibration spanning a wide density range. Degassing is critical as dissolved gases will lower the measured density.
Viscosity Measurement
Principle: The viscosity of [BMPyrr][OTf] can be determined using a rotational rheometer or a falling-ball viscometer. A rotational rheometer measures the torque required to rotate a spindle at a certain angular velocity while it is immersed in the fluid.
Step-by-Step Protocol:
-
Instrument Setup and Calibration: Use a calibrated rotational rheometer with a suitable geometry (e.g., cone and plate, parallel plates).
-
Sample Loading: Place a small, known volume of the [BMPyrr][OTf] sample onto the lower plate of the rheometer.
-
Geometry Gap: Lower the upper geometry to the correct measurement gap. Ensure the sample fills the gap completely without overflowing.
-
Temperature Control: Set the desired temperature and allow the sample to equilibrate.
-
Measurement: Perform a shear rate sweep, measuring the shear stress at various shear rates.
-
Data Analysis: Plot shear stress versus shear rate. For a Newtonian fluid, this will be a straight line through the origin, and the viscosity is the slope of this line.
-
Cleaning: Thoroughly clean the rheometer geometries and plates with appropriate solvents.
Causality: A rotational rheometer is chosen for its ability to measure viscosity over a wide range of shear rates and temperatures, and to determine if the fluid is Newtonian or non-Newtonian[8][9][10]. The choice of geometry depends on the sample's viscosity.
Ionic Conductivity Measurement
Principle: The ionic conductivity of [BMPyrr][OTf] is determined by measuring its electrical resistance using a conductivity cell and a conductivity meter. The conductivity is the reciprocal of the resistivity. Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for this measurement.
Step-by-Step Protocol:
-
Cell Constant Determination: Calibrate the conductivity cell by measuring the resistance of standard potassium chloride (KCl) solutions of known conductivity. This allows for the calculation of the cell constant (L/A, where L is the distance between the electrodes and A is their area).
-
Sample Preparation: Use dry [BMPyrr][OTf] to avoid interference from water.
-
Measurement: Immerse the conductivity probe into the sample, ensuring the electrodes are fully covered. Allow the sample to reach the desired temperature.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC voltage over a wide frequency range and measure the resulting current to determine the impedance.
-
Data Analysis: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance of the ionic liquid is determined from the high-frequency intercept of the semicircle with the real axis[11][12].
-
Calculation: Calculate the ionic conductivity using the formula: σ = (1/R) * (L/A).
Causality: EIS is a preferred method as it can separate the bulk resistance of the electrolyte from other contributions, such as electrode polarization, leading to a more accurate determination of the ionic conductivity[13][14][15].
Thermal Stability Assessment
Principle: Thermogravimetric Analysis (TGA) is used to determine the thermal stability of [BMPyrr][OTf]. The instrument measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Step-by-Step Protocol:
-
Instrument Setup: Use a calibrated TGA instrument.
-
Sample Preparation: Place a small, accurately weighed amount of [BMPyrr][OTf] (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
Experimental Conditions: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The temperature at which 5% or 10% mass loss occurs is also often reported.
Causality: TGA provides a direct measure of the sample's thermal stability by identifying the temperature at which it begins to decompose[16][17][18]. The use of an inert atmosphere is crucial to study the intrinsic thermal stability without the influence of oxidation.
Conclusion
N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate is a versatile ionic liquid with a favorable combination of physical properties. Its low melting point, moderate viscosity, good ionic conductivity, and wide electrochemical window make it a promising candidate for a variety of applications, particularly in the field of electrochemistry. A thorough understanding of its physical properties, and their dependence on temperature, is essential for its successful implementation in research and industrial processes. The standardized experimental protocols outlined in this guide provide a framework for the accurate and reproducible characterization of this and other ionic liquids.
References
-
TA Instruments. (n.d.). Discovery Hybrid Rheometers. Retrieved from [Link]
- Lodge, T. P., & Frisina, M. (2015). Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids. The Journal of Physical Chemistry B, 119(32), 10343–10351.
-
Mettler-Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]
- Earle, M. J., & Seddon, K. R. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry, 15(11), 3047–3057.
- Pensado, A. S., Comuñas, M. J. P., Gaciño, F. M., Fernández, J., & Lugo, L. (2015). On the viscosity of two 1-butyl-1-methylpyrrolidinium ionic liquids: effect of the temperature and pressure. RSC Advances, 5(17), 12768–12778.
- Singh, P. K., Kumar, A., & Hashmi, S. A. (2024). Ionic liquid (1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate) doped polyethylene polymer electrolyte for energy devices.
- Cao, Y., & Mu, T. (2014). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Industrial & Engineering Chemistry Research, 53(45), 17659-17670.
- Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews, 42(14), 5963–5977.
-
Ndruru, S. T. C. L. (2014, April 2). How can we measure Ionic Conductivity using Impedance Spectra? ResearchGate. Retrieved from [Link]
- Hayamizu, K., Tsuzuki, S., Seki, S., & Umebayashi, Y. (2010). Studies on the translational and rotational motions of ionic liquids composed of N-methyl-N-propyl-pyrrolidinium “P 13 … cation and bis”trifluoromethanesulfonyl…amide and bis”fluorosulfonyl…amide anions and their binary systems including lithium salts. The Journal of Chemical Physics, 133(19), 194506.
-
Chemistry For Everyone. (2025, February 11). How To Calculate Ionic Conductivity From Impedance Spectroscopy? [Video]. YouTube. [Link]
- Neale, A. R., Schütter, C., Wilde, P., Goodrich, P., Hardacre, C., Passerini, S., & Balducci, A. (2017). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications.
- Harris, K. R., Woolf, L. A., & Kanakubo, M. (2011). Transport Properties of N-Butyl-N-methylpyrrolidinium Bis(trifluoromethylsulfonyl)amide.
- Lasia, A. (2021). Electrochemical Impedance Spectroscopy—A Tutorial. ACS Measurement Science Au, 1(2), 74–101.
-
Scribd. (n.d.). Density Measurement by Vibrating Tube. Retrieved from [Link]
-
Bar-On, I. (n.d.). Electrochemical Impedance Spectroscopy—A Tutorial. National Institutes of Health. Retrieved from [Link]
- Pajkossy, T., & Kolb, D. M. (2018). The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy. Faraday Discussions, 210, 9–25.
- Gómez, E., Calvo, E., Otero, I., & Navia, P. (2019). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Molecules, 24(18), 3333.
- Schlaich, D., & Kulic, I. M. (2015).
- Khan, I., & Hashmi, S. A. (2017). Rheology of Pure Ionic Liquids and Their Complex Fluids: A Review. ACS Sustainable Chemistry & Engineering, 5(12), 11096–11116.
-
TA Instruments. (2021, December 20). How to Load Low Viscosity Liquid Samples on a Rotational Rheometer [Video]. YouTube. [Link]
-
Naylor, D. (2020, May 5). Rotational Viscometer: Measurement of Dynamic Viscosity (Newtonian and Non-Newtonian Fluids) [Video]. YouTube. [Link]
-
KRÜSS GmbH. (2023, September 21). Density Meter DS7000 series – How it works [Video]. YouTube. [Link]
- Gacino, F. M., Comuñas, M. J. P., Paredes, X., Fernández, J., & Lugo, L. (2015). On the viscosity of two 1-butyl-1-methylpyrrolidinium ionic liquids: Effect of the temperature and pressure. Physical Chemistry Chemical Physics, 17(23), 15266–15277.
-
TrueDyne Sensors AG. (n.d.). Density measurement basics – part 2. Retrieved from [Link]
- Domínguez, I., González, B., & Domínguez, Á. (2016). Effect of this compound on Water Activity of Ternary Aqueous Ionic Liquid Solutions Containing [BMIm]Br, [BMIm]Cl, [HMIm]Br, and [HMIm]Cl, at 298.15 K.
- Wang, Z., Zhang, H., & Liu, Z. (2024). Development and Experimental Study of an Experimental Setup for On-Line Vibrating Tube Liquid Densitometer. Sensors, 24(9), 2819.
- Singh, A., Kumar, A., & Kumar, R. (2024). Effect of Additive (1-Butyl-1-methyl Pyrrolidinium Tetrafluoroborate) on Volumetric, Acoustic and Conductance Properties of Binary Aqueous Solutions of Benzylamine at T = (288.15, 298.15, 308.15, 318.15) K. Asian Journal of Chemistry, 36(8), 2135-2144.
- Li, D., Zhang, H., & Liu, Z. (2024). Development and Experimental Study of an Experimental Setup for On-Line Vibrating Tube Liquid Densitometer. Preprints.org.
- Domanska, U., & Marciniak, A. (2009). Physicochemical properties of two 1-alkyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide ionic liquids and of binary mixtures of 1-butyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide with methanol or acetonitrile. The Journal of Chemical Thermodynamics, 41(10), 1144–1151.
- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
- IoLiTec-Ionic Liquids Technologies GmbH. (2022, February 7).
- Ho, C. Y., Powell, R. W., & Liley, P. E. (1974). Thermal Conductivity of the Elements: A Comprehensive Review. American Chemical Society.
Sources
- 1. iolitec.de:7081 [iolitec.de:7081]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. ippt.pan.pl [ippt.pan.pl]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Approach to Measuring Intrinsic Viscosity on a Rotational Rheometer - TA Instruments [tainstruments.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP02074D [pubs.rsc.org]
- 16. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. ajer.org [ajer.org]
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate CAS number 367522-96-1
An In-Depth Technical Guide to 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Abstract
This compound, identified by CAS number 367522-96-1 and commonly abbreviated as [BMPyrr][OTf], is a prominent member of the pyrrolidinium-based ionic liquids (ILs). Possessing a unique combination of properties including high thermal stability, low volatility, a wide electrochemical window, and versatile solvent characteristics, it has emerged as a critical enabling material in diverse fields of scientific research and development.[1] This guide provides a comprehensive technical overview for researchers, chemists, and material scientists, detailing its synthesis, physicochemical properties, key applications, and essential safety protocols. The narrative is grounded in established scientific principles, offering expert insights into the practical application of this versatile ionic liquid.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through a two-step process involving quaternization followed by anion metathesis. This approach ensures high purity and yield, which is critical for demanding applications like electrochemistry where impurities can significantly degrade performance.
Step 1: Quaternization to Form the Halide Precursor
The initial step involves the synthesis of the 1-butyl-1-methylpyrrolidinium cation paired with a halide anion, typically bromide. This is a standard SN2 reaction where the nitrogen atom of N-methylpyrrolidine acts as a nucleophile, attacking the electrophilic primary carbon of an n-butyl halide.
-
Rationale: N-methylpyrrolidine provides the core cyclic amine structure, while 1-bromobutane is an effective and readily available source for the butyl chain. Acetonitrile is often chosen as the solvent due to its polarity, which stabilizes the charged transition state, and its suitable boiling point for reflux conditions.[2]
Experimental Protocol:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), charge a round-bottom flask with N-methylpyrrolidine (1.0 eq) and acetonitrile.
-
Cool the stirred solution in an ice-water bath to manage the exothermic nature of the reaction.
-
Add 1-bromobutane (1.0 eq) dropwise to the solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Maintain vigorous stirring overnight to drive the reaction to completion.
-
Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator, yielding the crude 1-butyl-1-methylpyrrolidinium bromide ([BMPyrr]Br) salt, often as a yellowish solid.[2]
-
Wash the solid product with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Dry the purified white solid under vacuum. Characterization via 1H NMR is recommended to confirm the structure.[2]
Step 2: Anion Metathesis
The second step is an anion exchange (metathesis) reaction where the bromide anion of the precursor is replaced by the desired trifluoromethanesulfonate (triflate) anion.
-
Rationale: This exchange is typically performed by reacting the bromide salt with a triflate salt whose cation forms an insoluble bromide salt in the chosen solvent system, thereby driving the equilibrium towards the desired product. A common method involves reacting the pyrrolidinium bromide with a metal triflate like potassium or lithium trifluoromethanesulfonate.[3] A biphasic system (e.g., dichloromethane and water) can also be effective when using a water-soluble triflate salt like lithium triflate, as the resulting ionic liquid is often hydrophobic and preferentially partitions into the organic layer.[2]
Experimental Protocol:
-
Dissolve the synthesized [BMPyrr]Br (1.0 eq) in a suitable solvent such as acetone or dichloromethane.[2][3]
-
In a separate vessel, dissolve a slight molar excess of a triflate salt, such as potassium trifluoromethanesulfonate (e.g., 1.05 eq), in the same solvent if possible.[3]
-
Combine the two solutions and stir vigorously at room temperature for 24 hours.[3]
-
A precipitate of the inorganic bromide salt (e.g., KBr) will form. Remove this solid by filtration.
-
Remove the solvent from the filtrate via rotary evaporation to yield the crude this compound.
Purification Workflow
For high-purity applications, especially in electrochemistry, rigorous purification is mandatory.
-
Water Wash: The crude IL can be washed multiple times with deionized water to remove residual inorganic salts.
-
Solvent Extraction: If necessary, further purification can be achieved by dissolving the IL in a solvent like dichloromethane and washing again with water. The organic layer containing the purified IL is then separated.
-
Drying: This is a critical step. The IL must be dried under high vacuum at an elevated temperature (e.g., >80 °C) for at least 48 hours to remove residual water and organic solvents.[2]
-
Quality Control: The final water content should be verified using Karl Fischer Coulometric titration, with levels typically required to be below 10 ppm for electrochemical applications.[2] Purity can be further assessed by electrophoresis or NMR.
Physicochemical Properties
The utility of [BMPyrr][OTf] is defined by its distinct physical and chemical characteristics. It is a room-temperature ionic liquid, appearing as a colorless to slightly yellow liquid.[1] Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 367522-96-1 | [1] |
| Molecular Formula | C₁₀H₂₀F₃NO₃S | [1] |
| Molecular Weight | 291.33 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Melting Point | 3 - 4 °C | [1] |
| Density | 1.25 - 1.26 g/cm³ (at 20-25 °C) | [1] |
| Refractive Index (n20D) | 1.43 | [1] |
| pH | ~6 (in H₂O at 25 °C) | |
| Purity | ≥95% to ≥98% (typical commercial grades) | [1] |
| Water Content | ≤0.3% to ≤1.0% (as supplied) |
Core Applications
The molecular structure of [BMPyrr][OTf]—a bulky, asymmetric organic cation and a weakly coordinating anion—prevents efficient crystal lattice packing, resulting in a low melting point and a liquid state over a wide temperature range. This fundamental characteristic underpins its broad applicability.
Electrolytes for Energy Storage
A primary application of [BMPyrr][OTf] is as an electrolyte component in electrochemical devices such as lithium-ion batteries and supercapacitors.[1][3]
-
Causality: Its utility stems from several key features:
-
High Ionic Conductivity: Being composed entirely of ions, it provides a medium for efficient charge transport.[4]
-
Wide Electrochemical Window: The cation and anion are electrochemically stable over a wide voltage range, allowing for use with high-voltage electrode materials without decomposition.[4][5] This is crucial for developing high-energy-density devices.[2]
-
Thermal Stability: Unlike conventional organic carbonate-based electrolytes, [BMPyrr][OTf] has very low volatility and high thermal stability, significantly improving the safety of energy storage devices by reducing the risk of fire.[1][4]
-
Non-flammability: The inherent non-flammability of ionic liquids is a major safety advantage.[4]
-
When doped into polymer electrolytes, [BMPyrr][OTf] can enhance ionic conductivity, increase thermal stability, and improve overall device performance in dye-sensitized solar cells (DSSCs) and electric double-layer capacitors (EDLCs).[4]
Green Solvents in Organic Synthesis
[BMPyrr][OTf] serves as an environmentally benign alternative to volatile organic compounds (VOCs) in a variety of chemical reactions.[1]
-
Causality: Its negligible vapor pressure prevents its release into the atmosphere, reducing air pollution and workplace exposure. Its high thermal stability allows for reactions to be conducted at elevated temperatures without solvent loss or degradation.[1] Furthermore, its ability to dissolve a wide range of organic and inorganic compounds makes it a versatile reaction medium.[1]
Specific Catalytic Applications:
-
Rhodium-catalyzed Hydroformylation: Used as a solvent to improve reaction rates and regioselectivity.
-
Asymmetric Aldol Condensation: Provides a medium for efficient and stereoselective reactions.
-
Desulfurization of Fuels: Can be used in extraction processes to remove sulfur compounds from fuels.
-
Nucleophilic Aromatic Substitution: Acts as a designer solvent to facilitate these reactions.
Advanced Separation and Extraction
The unique solvent properties of [BMPyrr][OTf] make it suitable for challenging separation processes, such as liquid-liquid extraction of valuable compounds in the pharmaceutical and chemical industries.[1] Its tunability allows for the design of specific extraction systems based on solute polarity and charge.
Safety, Handling, and Disposal
While significantly safer than many volatile organic solvents, this compound is still a chemical that requires careful handling.
Hazard Profile:
-
Eye Irritation: Causes serious eye irritation (H319).[6]
-
Toxicological Data: The chemical, physical, and toxicological properties have not been thoroughly investigated. It should be handled with the care afforded to any new or uncharacterized substance.[6]
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles (approved under standards like EN 166 or NIOSH), nitrile gloves, and a lab coat.[6]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling any potential vapors or mists.[7]
-
Storage: Store in a cool, dry place in a tightly sealed container.[6][7] It is classified as a combustible liquid (Storage Class 10).
-
Spills: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal. Avoid discharge into drains.[8]
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Skin Contact: Wash off with soap and plenty of water.[6]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[6]
Disposal:
-
Dispose of the material and its container through a licensed disposal company. Do not dispose of as unused product down the drain.[6] This substance is not considered to be persistent, bioaccumulative, or toxic (PBT).[6]
Conclusion
This compound stands out as a highly versatile and functional material. Its robust thermal and electrochemical stability, coupled with its favorable solvent characteristics, has solidified its role in the development of safer, high-performance energy storage systems and greener chemical processes. For researchers and drug development professionals, [BMPyrr][OTf] offers a unique platform for innovation, from enabling challenging chemical transformations to designing next-generation electrochemical devices. As research continues, the full potential of this and other tailored ionic liquids is only beginning to be realized, promising further advancements in sustainable technology and synthetic chemistry.
References
-
Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications - ACS Publications. [Link]
-
1-Butyl-1-methylpyrrolidiniumbis(trifluormethylsulfonyl)amid - Wikipedia. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 367522-96-1 Name: this compound - XiXisys. [Link]
-
Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices - IPPT PAN. [Link]
-
Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. [Link]
-
Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. [Link]
-
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide - Solvionic. [Link]
-
1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem. [Link]
-
Physical and electrochemical properties of ionic liquids 1-ethyl-3-methylimidazolium tetrafluoroborate, 1-butyl-3-methylimidazolium trifluoromethanesulfonate and 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide - ResearchGate. [Link]
-
Phase Equilibria, Thermodynamic Behavior, and Transport Properties of Aqueous Solutions of [BMPYR] Trifluoromethanesulfonate and [BMPYR] Tricyanomethanide | Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
A Comparison Of Physical And Electrochemical Properties Of Two Ionic Liquids Containing Different Cations : 1-Butyl-1-Methyl-Pyrrolidinium Beti and 1-Butyl-3-Methyl - | Semantic Scholar. [Link]
-
This compound - Solvionic. [Link]
-
N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid based hybrid electrolyte for lithium sulfur batteries | Request PDF - ResearchGate. [Link]
-
(PDF) Thermal phase behaviour of N-alkyl-N-methylpyrrolidinium and piperidinium bis(trifluoromethanesulfonyl)imide salts - ResearchGate. [Link]
-
Physicochemical properties of two 1-alkyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide ionic liquids and of binary mixtures of 1-butyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide with methanol or acetonitrile - ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 367522-96-1 [chemicalbook.com]
- 4. ippt.pan.pl [ippt.pan.pl]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 367522-96-1 Name: this compound [xixisys.com]
- 8. iolitec.de [iolitec.de]
A Comprehensive Safety & Handling Guide for 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyr]OTf)
Prepared by: Gemini, Senior Application Scientist
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate. It is intended for researchers, scientists, and drug development professionals who utilize this ionic liquid in their work. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes critical safety data with practical, field-proven insights to ensure a secure laboratory environment.
Introduction: Understanding the Compound
This compound, often abbreviated as [BMPyr]OTf, is an ionic liquid recognized for its unique properties, including excellent thermal stability and low volatility.[1] These characteristics make it a valuable solvent and electrolyte in diverse applications, from enhancing the performance of lithium-ion batteries to serving as a green solvent in organic synthesis and facilitating nucleophilic aromatic substitution reactions.[1][2][3] As its use in research and development expands, a comprehensive understanding of its safety profile is paramount for all personnel.
Chemical Identity and Physicochemical Profile
A foundational aspect of safe handling is a clear understanding of the substance's identity and physical properties. This data informs storage conditions, handling techniques, and appropriate emergency responses.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][4] |
| Synonyms | [BMPyr]OTf, 1-Butyl-1-methylpyrrolidinium triflate | [1][2][5] |
| CAS Number | 367522-96-1 | [1][2][4] |
| Molecular Formula | C₁₀H₂₀F₃NO₃S | [1][2] |
| Molecular Weight | 291.33 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Form | Liquid | [2] |
| Density | 1.26 g/mL | [1] |
| Melting Point | 4 °C | [1] |
| Storage Class | 10 (Combustible liquids) | [2] |
The Core Hazard Profile: A Deep Dive into Ocular Safety
According to the Globally Harmonized System (GHS), this compound is classified with a primary, significant hazard:
This classification is the central pillar of its risk profile. The signal word associated with this substance is "Warning" .[4][6] For researchers, "serious eye irritation" is not a trivial warning; it signifies the potential for significant, potentially painful, and temporarily debilitating injury upon contact. The causality is direct: the chemical's properties can disrupt the delicate tissues of the eye, leading to inflammation, redness, and pain. Therefore, all handling protocols must be built around the non-negotiable principle of preventing any eye contact.
Risk Mitigation Framework: From Storage to Disposal
A robust safety plan is proactive, not reactive. The following protocols are designed as a self-validating system to minimize exposure risk during routine laboratory operations.
Engineering Controls & Laboratory Setup
The first line of defense is to engineer out the risk.
-
Ventilation: Always handle [BMPyr]OTf in a well-ventilated area.[7] A certified chemical fume hood is strongly recommended for all procedures involving heating or potential aerosolization.
-
Designated Workspace: Designate a specific area for working with this ionic liquid to prevent cross-contamination of other surfaces.
-
Eyewash Station: Ensure an operational and easily accessible eyewash station is within a 10-second travel distance from the handling area. This is a critical piece of infrastructure directly mandated by the H319 hazard classification.
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE is the most critical barrier between the researcher and the chemical.
Caption: Logical workflow for responding to a chemical spill.
The procedure involves avoiding breathing vapors and ensuring adequate ventilation. [8]Spilled material should be contained and collected using an inert absorbent material like sand or vermiculite. [7]Place the collected waste into a suitable, closed container for disposal. [8]
Fire-Fighting Strategy
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [8][9]* Unsuitable Media: Do not use a direct water jet, as it may spread the fire.
-
Hazardous Combustion Products: A critical consideration for firefighters and emergency responders is the release of toxic gases upon combustion. These include carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride. [8]Firefighters must wear a self-contained breathing apparatus (SCBA). [8][9]
Toxicological & Ecological Data Gaps
A key aspect of scientific integrity is acknowledging the limits of current knowledge. While the acute hazard of serious eye irritation is well-documented, many sources note that the broader chemical, physical, and toxicological properties have not been thoroughly investigated. [10]There is limited data available on long-term exposure effects, carcinogenicity, and specific organ toxicity. [10][11]This lack of comprehensive data reinforces the need for a cautious approach, treating the substance with respect and adhering strictly to the risk mitigation framework outlined above. No special environmental precautions are typically required, but release into the environment should be avoided. [7][8]
Conclusion
This compound is a valuable tool for scientific advancement. Its safe use hinges on a clear-eyed understanding of its primary hazard—serious eye irritation—and the disciplined implementation of a multi-layered safety protocol. By integrating robust engineering controls, mandatory and correct use of personal protective equipment, and well-rehearsed emergency procedures, researchers can confidently leverage the benefits of this ionic liquid while maintaining the highest standards of laboratory safety.
References
- This compound MSDS - 490029 - Merck Millipore. (n.d.). Merck.
- This compound. (n.d.). Chem-Impex.
- This compound - Safety Data Sheet. (2025). ChemicalBook.
- Safety Data Sheet: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. (2023, October 11). proionic.
- This compound 95 367522-96-1. (n.d.). Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025). ChemicalBook.
- Safety data sheet - 1-Butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide 99,5%. (2024, January 29). Solvionic.
- Safety Data Sheet - 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. (2017, February 26). Iolitec.
- This compound | 367522-96-1. (2025). ChemicalBook.
- GHS SDS for CAS 367522-96-1: this compound. (n.d.). XiXisys.
- 1-Butyl-1-methylpyrrolidinium triflate. (n.d.). PubChem.
- SAFETY DATA SHEET - tert-Butyldimethylsilyl trifluoromethanesulfonate. (2010, May 17). Fisher Scientific.
- This compound. (n.d.). TCI EUROPE N.V.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-丁基-1-甲基吡咯烷三氟甲磺酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 367522-96-1 [chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 367522-96-1 | TCI EUROPE N.V. [tcichemicals.com]
- 6. 1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. proionic.com [proionic.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 367522-96-1 Name: this compound [xixisys.com]
- 10. iolitec.de [iolitec.de]
- 11. fishersci.com [fishersci.com]
Navigating Thermal Frontiers: An In-depth Technical Guide to the Thermal Stability of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of the ionic liquid 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, [BMPyr][OTf]. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core principles governing the thermal decomposition of this promising solvent. We will explore the theoretical underpinnings of its stability, present detailed, field-proven experimental protocols for its characterization, and discuss the critical factors that can influence its performance at elevated temperatures. Through a synthesis of established knowledge and practical insights, this guide aims to equip the reader with the expertise to confidently assess and utilize [BMPyr][OTf] in thermally demanding applications.
Introduction: The Promise of a Thermally Robust Ionic Liquid
This compound, often abbreviated as [BMPyr][OTf], is a room-temperature ionic liquid that has garnered significant interest across various scientific disciplines. Its unique combination of properties, including low volatility, a wide electrochemical window, and the ability to dissolve a diverse range of solutes, makes it an attractive medium for applications ranging from organic synthesis and catalysis to electrolytes in energy storage devices.[1] A critical parameter underpinning its utility, particularly in industrial and pharmaceutical processes, is its thermal stability.
The pyrrolidinium cation is known for its robust thermal characteristics, and when paired with the weakly coordinating trifluoromethanesulfonate anion, the resulting ionic liquid is anticipated to exhibit significant thermal resilience. This guide will provide a detailed exploration of this stability, moving beyond simple data reporting to offer a causal understanding of the factors at play.
The Bedrock of Stability: Cation, Anion, and Their Synergy
The thermal stability of an ionic liquid is not an intrinsic property of a single ion but rather a synergistic outcome of the cation-anion pairing.[2] In the case of [BMPyr][OTf], both components contribute significantly to its overall thermal robustness.
The 1-Butyl-1-methylpyrrolidinium ([BMPyr]⁺) Cation: The saturated, five-membered ring of the pyrrolidinium cation lacks the acidic protons found in some imidazolium-based ionic liquids, which can be a point of thermal instability. The absence of unsaturation and the presence of stable C-N and C-C single bonds contribute to its high thermal resilience. Studies on various pyrrolidinium-based ionic liquids have consistently demonstrated their superior thermal stability compared to many other classes of ionic liquids.[3]
The Trifluoromethanesulfonate ([OTf]⁻) Anion: The trifluoromethanesulfonate anion is the conjugate base of a superacid, triflic acid. This inherent stability, derived from the strong electron-withdrawing effect of the trifluoromethyl group, makes the [OTf]⁻ anion one of the most thermally stable anions used in ionic liquid synthesis. Its charge is highly delocalized, leading to weak interactions with the cation and contributing to the low melting point of the resulting salt.
The combination of a stable cation and a stable anion in [BMPyr][OTf] results in an ionic liquid with a high decomposition temperature, making it suitable for applications requiring elevated temperatures.
Quantifying Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of ionic liquids. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a thermogram, provides crucial data on the onset of decomposition and the temperature range over which it occurs.
Key Parameters in TGA
-
Onset Temperature (T_onset): The temperature at which significant decomposition begins, typically determined by the intersection of the baseline tangent and the tangent of the decomposition curve.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
Data Summary: Thermal Properties of [BMPyr][OTf]
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₀F₃NO₃S | |
| Molecular Weight | 291.33 g/mol | |
| Appearance | Colorless to slightly yellow liquid | N/A |
| Onset Decomposition Temperature (T_onset) | 285 °C | [4] |
Note: The onset temperature can vary depending on the experimental conditions, as discussed in the following sections.
Experimental Protocol: A Self-Validating Approach to TGA
The following protocol for the thermogravimetric analysis of [BMPyr][OTf] is designed to ensure accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated instrument with a high-precision balance and programmable furnace.
-
Sample Pans: Platinum or ceramic pans are recommended for their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen (99.999%) is essential for providing an inert atmosphere and preventing oxidative degradation.
-
[BMPyr][OTf] Sample: High-purity (≥98%) ionic liquid, free from significant water or halide impurities.
Step-by-Step Methodology
-
Instrument Preparation and Calibration:
-
Rationale: A properly calibrated instrument is fundamental to obtaining accurate and reliable data.
-
Procedure:
-
Perform routine temperature and mass calibrations according to the instrument manufacturer's guidelines.
-
Ensure the TGA furnace is clean and free of any residues from previous experiments.
-
Establish a stable baseline by running a blank experiment with an empty sample pan under the same conditions as the sample run.
-
-
-
Sample Preparation:
-
Rationale: The purity of the sample is a critical factor influencing its thermal stability. Water and halide impurities can significantly lower the decomposition temperature.
-
Procedure:
-
Dry the [BMPyr][OTf] sample under high vacuum (e.g., at 70-80 °C) for several hours to remove any residual water. The water content should be minimized, ideally to ≤0.3%.
-
Handle the dried sample in an inert atmosphere (e.g., a glovebox) to prevent reabsorption of moisture.
-
-
-
TGA Measurement:
-
Rationale: The heating rate and purge gas flow rate are critical experimental parameters that directly impact the observed decomposition temperature. A standardized heating rate of 10 °C/min is commonly used for comparative studies.[5]
-
Procedure:
-
Tare the empty sample pan.
-
Accurately weigh 5-10 mg of the dried [BMPyr][OTf] sample into the pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
-
Data Analysis:
-
Rationale: Consistent data analysis methods are crucial for accurate determination of key thermal stability parameters.
-
Procedure:
-
Plot the percentage mass loss versus temperature to generate the TGA thermogram.
-
Determine the onset temperature of decomposition (T_onset) using the tangent method.
-
Plot the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperature(s).
-
-
Experimental Workflow Diagram
Factors Influencing Thermal Stability: A Deeper Dive
The thermal stability of [BMPyr][OTf] is not a fixed value but is influenced by a number of factors. A thorough understanding of these is crucial for its effective application.
The Critical Role of Purity
-
Water Content: The presence of water can initiate hydrolysis, particularly at elevated temperatures, leading to a lower observed decomposition temperature.
-
Halide Impurities: Residual halides (e.g., chloride, bromide) from the synthesis process are often less thermally stable than the trifluoromethanesulfonate anion and can act as catalysts for decomposition, significantly reducing the overall thermal stability of the ionic liquid.
The Impact of the Gaseous Atmosphere
-
Inert vs. Oxidative Atmosphere: TGA is typically performed under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal stability of the material. In the presence of an oxidative atmosphere (e.g., air or oxygen), the decomposition temperature can be significantly lower due to the initiation of oxidative degradation pathways.[2]
The Influence of Experimental Parameters
-
Heating Rate: A higher heating rate can lead to a shift of the TGA curve to higher temperatures, resulting in an overestimation of the thermal stability. This is a kinetic effect, as a slower heating rate allows more time for the decomposition reactions to occur at lower temperatures.
Unraveling the Decomposition: Mechanisms and Products
While a detailed analysis of the specific decomposition products of [BMPyr][OTf] using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is not extensively reported in the literature, the likely decomposition pathways can be inferred from studies on similar pyrrolidinium-based ionic liquids.
Plausible Decomposition Pathways
The thermal decomposition of N-alkyl-N-methylpyrrolidinium salts is generally believed to proceed through two primary mechanisms:
-
Bimolecular Nucleophilic Substitution (Sₙ2): In this pathway, the trifluoromethanesulfonate anion acts as a nucleophile, attacking one of the alkyl groups (either the butyl or methyl group) on the nitrogen atom of the pyrrolidinium cation. This results in the formation of a neutral pyrrolidine derivative and an alkyl trifluoromethanesulfonate.[6]
-
Elimination (E2): This pathway involves the abstraction of a proton from the butyl group by the anion, leading to the formation of 1-butene, a neutral N-methylpyrrolidine, and triflic acid.[6]
The relative prominence of these pathways is influenced by the nature of the anion and the structure of the cation.
Predicted Decomposition Products
Based on the Sₙ2 and E2 mechanisms, the following are the likely primary volatile decomposition products of [BMPyr][OTf]:
-
1-Butene
-
N-methylpyrrolidine
-
Butyl trifluoromethanesulfonate
-
Methyl trifluoromethanesulfonate
-
Triflic acid
Further fragmentation and secondary reactions at higher temperatures can lead to a more complex mixture of smaller volatile compounds.
Logical Relationship of Decomposition
Sources
[BMPyrr][OTf] electrochemical window
An In-Depth Technical Guide to the Electrochemical Window of N-Butyl-N-methylpyrrolidinium Trifluoromethanesulfonate ([BMPyrr][OTf])
Preamble: Beyond a Potential Range
For researchers and professionals in electrochemistry and drug development, an ionic liquid (IL) is more than a mere solvent; it is a meticulously designed environment. Among the myriad of available ILs, N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate, abbreviated as [BMPyrr][OTf], offers a compelling combination of thermal and chemical stability. The cornerstone of its utility in any electrochemical application—be it in advanced battery systems, supercapacitors, or electro-organic synthesis—is its electrochemical window (EW). This guide moves beyond a simple statement of this window's voltage range. It aims to provide a foundational understanding of what defines, limits, and influences this critical parameter, empowering researchers to not only utilize [BMPyrr][OTf] effectively but also to troubleshoot and rationalize the electrochemical phenomena they observe.
Section 1: The Theoretical Framework of Electrochemical Stability
The electrochemical window is the potential range between which the ionic liquid itself does not undergo reduction or oxidation.[1][2] It is fundamentally dictated by the molecular orbital energies of its constituent ions.[3][4]
-
The Cathodic Limit (Reductive Stability): This is the potential at which the cation, in this case, N-butyl-N-methylpyrrolidinium ([BMPyrr]⁺), is reduced. This limit is governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the cation. A lower LUMO energy implies the cation is more easily reduced, leading to a less negative cathodic limit. Pyrrolidinium-based cations are known for their high reductive stability compared to, for instance, imidazolium cations, which have an acidic proton that can be a site for reduction.[3][5]
-
The Anodic Limit (Oxidative Stability): This is the potential at which the anion, trifluoromethanesulfonate ([OTf]⁻), is oxidized. This limit is determined by the energy of the Highest Occupied Molecular Orbital (HOMO) of the anion.[3][4] A higher HOMO energy means the anion is more easily oxidized, resulting in a lower anodic limit. The triflate anion is exceptionally stable against oxidation.[6] This stability arises from significant resonance delocalization of the negative charge across the three oxygen atoms, further enhanced by the strong electron-withdrawing effect of the trifluoromethyl (−CF₃) group.[6]
The interplay between these two limits defines the operational voltage range of the electrolyte.
Caption: The fundamental relationship between the ionic components and the electrochemical window.
Section 2: Core Influences on the Measured Electrochemical Window
While the intrinsic nature of the [BMPyrr]⁺ cation and [OTf]⁻ anion sets a theoretical maximum for the EW, the practically measured value is highly sensitive to a range of extrinsic factors. Understanding these is crucial for obtaining reproducible and meaningful data.
-
Purity (Water and Oxygen): This is the most critical external factor. Water, even in trace amounts, has a much smaller electrochemical window (thermodynamically 1.23 V) than the ionic liquid and will decompose first, leading to a significant underestimation of the IL's true stability.[7][8] Similarly, dissolved oxygen can be reduced, interfering with the determination of the cathodic limit.[9][10] This is why rigorous drying of the IL under high vacuum and purging the electrochemical cell with an inert gas (Argon or Nitrogen) are not optional—they are essential for accuracy.[1][10]
-
Working Electrode Material: The electrochemical window is not an absolute value; it is dependent on the electrode material used for the measurement.[9] Different materials exhibit different overpotentials for the oxidation and reduction reactions of the ions. Glassy carbon (GC) and platinum (Pt) are common choices, but they can yield different EW values for the same IL. Therefore, it is imperative to always report the working electrode material alongside any EW value.
-
Current Density Cut-off: The "limit" of the window is defined as the potential at which a significant increase in current is observed.[1] However, the definition of "significant" is arbitrary and varies widely in the literature, with cut-off current densities often set anywhere from 0.1 to 1.0 mA/cm².[5] This arbitrary nature can lead to discrepancies of several hundred millivolts for the same IL, making cross-study comparisons difficult without a consistent standard.
-
Temperature: Temperature influences ion mobility, reaction kinetics, and the stability of the IL itself. Studies have shown that increasing temperature can have varied effects on the electrochemical stability of different ionic liquids.[5][11] For applications intended for non-ambient temperatures, it is vital to characterize the EW under those specific conditions.
Section 3: Quantitative Data Summary
For comparative purposes, the properties of [BMPyrr][OTf] are presented alongside the widely studied and structurally similar IL, N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyrr][TFSI]).
| Property | [BMPyrr][OTf] | [BMPyrr][TFSI] |
| Sum Formula | C₁₀H₂₀F₃NO₃S | C₁₁H₂₀F₆N₂O₄S₂ |
| Molecular Weight | 291.33 g/mol | 422.41 g/mol |
| Melting Point | 5 °C | -18 °C |
| Density | 1.25 g/cm³ (at 27 °C) | 1.40 g/cm³ (at 23 °C) |
| Viscosity | 148 cP (at 25 °C) | 94.4 cP (at 20 °C) |
| Conductivity | 1.85 mS/cm (at 24 °C) | 2.12 mS/cm (at 20 °C) |
| Electrochemical Window (EW) | 4.2 V | 5.3 V |
| Data sourced from IoLiTec GmbH.[12][13][14] |
The wider electrochemical window of the [TFSI]⁻ analogue is expected, as the [TFSI]⁻ anion is generally considered to have one of the highest oxidative stabilities among common anions.[15][16]
Section 4: Experimental Protocol for Determining the Electrochemical Window
This protocol describes the determination of the EW for [BMPyrr][OTf] using cyclic voltammetry (CV), a standard and reliable technique.[1][7]
4.1. Materials and Equipment
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (airtight)
-
Working Electrode (WE): Glassy Carbon (GC) macro-electrode (e.g., 3 mm diameter)
-
Counter Electrode (CE): Platinum wire or mesh
-
Reference Electrode (RE): Ag/Ag⁺ non-aqueous reference electrode (e.g., 10 mM AgNO₃ in a background electrolyte) or a silver wire pseudo-reference.[1]
-
N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]), high purity (>98%)
-
High-purity inert gas (Argon or Nitrogen) with an oxygen and moisture trap
-
Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads
-
Vacuum oven or Schlenk line for drying
4.2. Pre-Measurement Preparations (The Self-Validating System)
-
IL Purification (Trustworthiness Pillar): Place the required amount of [BMPyrr][OTf] in a flask. Dry the IL under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 80-100 °C) for at least 24-48 hours.[10] This step is critical to remove residual water, which is a primary source of error.[8] For ultimate validation, the water content can be quantified before and after drying using Karl Fischer titration.
-
Working Electrode Preparation (Expertise Pillar): The quality of the electrode surface directly impacts the measurement. Polish the GC electrode sequentially with decreasing sizes of alumina slurry (1.0, 0.3, and finally 0.05 µm) on a polishing pad to obtain a mirror-like finish. After each polishing step, rinse thoroughly with deionized water and sonicate briefly in ethanol or isopropanol to remove any embedded alumina particles. Dry the electrode completely before insertion into the cell. This meticulous polishing ensures a clean, reproducible surface, minimizing artifacts from surface contaminants that could undergo redox reactions.
4.3. Measurement Workflow
-
Cell Assembly: Assemble the three-electrode cell inside a glovebox or on a benchtop under a positive flow of inert gas. Place the dried [BMPyrr][OTf] into the cell. Insert the polished WE, the Pt CE, and the RE. Ensure the tip of the reference electrode is positioned close to the working electrode.
-
Deoxygenation: Purge the IL by bubbling the inert gas through it for a minimum of 20-30 minutes.[1] Afterwards, maintain a gentle blanket of the inert gas over the IL surface throughout the experiment to prevent atmospheric contamination.[1]
-
Cyclic Voltammetry Scan:
-
Connect the electrodes to the potentiostat.
-
First, measure the open-circuit potential (OCP) to establish the equilibrium state.
-
Initiate the CV scan from the OCP. Scan first in the cathodic (negative) direction until the reductive limit is observed. Then, reverse the scan towards the anodic (positive) direction until the oxidative limit is reached, and finally, scan back to the initial potential.
-
Typical scan rates are between 10 and 100 mV/s.[1] A rate of 50 mV/s is a good starting point.
-
-
Data Analysis:
-
Plot the resulting current vs. potential (voltammogram).
-
Determine the cathodic (E_c) and anodic (E_a) limits by identifying the potentials at which the current begins to increase sharply. This is often defined by setting a specific cut-off current density (e.g., 0.5 mA/cm²).
-
Calculate the electrochemical window: EW = E_a - E_c .
-
Caption: Experimental workflow for determining the electrochemical window via cyclic voltammetry.
References
- BenchChem. (n.d.). Electrochemical Window of 1-Butylimidazole-Based Ionic Liquids: Application Notes and Protocols.
- Ribeiro, A. P. C., et al. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules.
- Hollóczki, O., et al. (2013). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data.
- Hayyan, M., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry.
- Unknown Author. (n.d.). Properties of N-butyl-N-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl) Imide Based Electrolytes as a Function of Lithium Bis(trifluoromethanesulfonyl) Imide Doping. Korea Science.
- Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. The Journal of Physical Chemistry B.
- Verde, M. G., et al. (2014). Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. Topics in Current Chemistry.
- Kim, K. S., et al. (2017). Refined Method for Predicting Electrochemical Windows of Ionic Liquids and Experimental Validation Studies. The Journal of Physical Chemistry B.
- Unknown Author. (n.d.). Properties of N-butyl-N-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl) Imide Based Electrolytes as a Function of Lithium Bis(trifluoromethanesulfonyl) Imide Doping. ResearchGate.
- Hayyan, M., et al. (2013). Investigating the electrochemical windows of ionic liquids.
- ResearchGate. (n.d.). How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?.
- Lethesh, K. C., et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry.
- Bard, A. J. (2002). Novel Electrochemical Studies of Ionic Liquids. Langmuir.
- Wikipedia. (n.d.). Triflate.
- IoLiTec. (n.d.). 1-Butyl-1-methylpyrrolidinium triflate, >98%.
- Lethesh, K. C., et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry.
- IoLiTec. (n.d.). 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >99.5%.
- IoLiTec. (n.d.). 1-Butyl-1-methylpyrrolidinium triflate, >98%.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ceder.berkeley.edu [ceder.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]
- 6. Triflate - Wikipedia [en.wikipedia.org]
- 7. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 11. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Butyl-1-methylpyrrolidinium triflate, >98% | IoLiTec [iolitec.de]
- 13. 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec [iolitec.de]
- 14. 1-Butyl-1-methylpyrrolidinium triflate, >98% | IoLiTec [iolitec.de]
- 15. researchgate.net [researchgate.net]
- 16. squ.elsevierpure.com [squ.elsevierpure.com]
Solubility of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound ([BMPyr][OTf]) is an ionic liquid (IL) with a unique set of properties, including high thermal stability and low volatility, making it a versatile solvent and electrolyte in various scientific and industrial applications.[1] Its efficacy in chemical reactions, extraction processes, and electrochemical devices is often dictated by its solubility in different organic media.[1] This technical guide provides a comprehensive overview of the solubility of [BMPyr][OTf] in organic solvents, delving into the theoretical underpinnings of its solubility, predicted solubility profiles, and a detailed experimental protocol for accurate solubility determination.
Introduction to this compound
This compound, with a CAS number of 367522-96-1, is composed of a 1-butyl-1-methylpyrrolidinium cation and a trifluoromethanesulfonate anion.[1][2] This structure imparts a unique combination of characteristics, including a melting point of 5 °C and a density of approximately 1.25 g/cm³ at 27 °C.[3] Its utility as a "green solvent" in organic synthesis and as an electrolyte in energy storage applications has drawn significant interest.[1] Understanding its interactions with various organic solvents is paramount for optimizing its performance in these roles.
Theoretical Framework of Ionic Liquid Solubility
The solubility of an ionic liquid in an organic solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key interactions at play include:
-
Ion-Dipole Interactions: These are the primary forces involved when an ionic liquid dissolves in a polar solvent. The polar solvent molecules orient themselves so that their partial positive ends interact with the anion and their partial negative ends interact with the cation of the ionic liquid.
-
Hydrogen Bonding: Polar protic solvents can act as hydrogen bond donors, interacting with the anion of the ionic liquid if it is a hydrogen bond acceptor.
-
Van der Waals Forces: These non-specific interactions are present between all molecules and are the dominant forces in nonpolar solvents.
The overall solubility of [BMPyr][OTf] in a particular solvent is a balance between the energy required to overcome the cohesive forces within the ionic liquid and the solvent, and the energy released upon the formation of new solute-solvent interactions.
Molecular Structure and Interactions
To visualize the key components of [BMPyr][OTf] and their potential interactions with solvent molecules, a diagram of its constituent ions is presented below.
Caption: Molecular structures and potential interactions of [BMPyr][OTf] ions.
Predicted Solubility Profile
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High / Miscible | Strong ion-dipole interactions and potential for hydrogen bonding with the anion. |
| Polar Aprotic | Acetone, Acetonitrile | High / Miscible | Strong ion-dipole interactions are the dominant favorable force. |
| Dimethyl Sulfoxide (DMSO) | High / Miscible | Highly polar solvent capable of strong ion-dipole interactions. | |
| Slightly Polar | Dichloromethane | Moderate to High | Can engage in dipole-dipole interactions with the ionic liquid. |
| Nonpolar | Toluene, Hexane | Low / Immiscible | Weak van der Waals forces are insufficient to overcome the strong cohesive forces of the ionic liquid. |
| Diethyl Ether | Low / Immiscible | Although it has a dipole moment, it is a poor solvent for most salts. |
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The following is a standardized protocol for determining the solubility of [BMPyr][OTf] in an organic solvent using the isothermal shake-flask method, a robust and widely used technique.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of [BMPyr][OTf] to a series of vials. The excess solid ensures that the solution becomes saturated.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation, especially for volatile solvents.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or a temperature-controlled water bath.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.
-
To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. The concentration should be constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
For a more complete separation, centrifuge the vials at the controlled temperature. Alternatively, filter the solution using a syringe filter compatible with the solvent.
-
-
Sampling and Analysis:
-
Carefully extract a known volume of the clear supernatant.
-
The concentration of [BMPyr][OTf] in the sample can be determined by a suitable analytical method:
-
Gravimetric Analysis: Evaporate the solvent from a known mass of the solution and weigh the remaining ionic liquid. This is suitable for non-volatile solutes and volatile solvents.
-
Chromatographic Methods (e.g., HPLC-UV/Vis or HPLC-ELSD): Dilute the sample with a suitable solvent and analyze it using a pre-calibrated instrument.
-
Spectroscopic Methods (e.g., UV-Vis or NMR): If the ionic liquid has a suitable chromophore or distinct NMR signals, its concentration can be determined from a calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of [BMPyr][OTf] in the saturated solution. Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.
-
Conclusion
The solubility of this compound is a critical parameter for its effective application in various fields, particularly in drug development and chemical synthesis. Its solubility is highest in polar protic and polar aprotic solvents due to strong ion-dipole interactions, and significantly lower in nonpolar solvents. For applications requiring precise solubility data, the provided experimental protocol offers a reliable method for its determination. This guide serves as a foundational resource for researchers and scientists working with this versatile ionic liquid.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 1-butyl-1-methylpyrrolidinium triflate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Butyl-1-methylpyrrolidinium triflate, >98% | IoLiTec [iolitec.de]
- 4. 1-BUTYL-1-METHYLPYRROLIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 223437-11-4 [chemicalbook.com]
[BMPyrr][OTf] viscosity and density measurements
An In-Depth Technical Guide to the Viscosity and Density Measurement of 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate ([BMPyrr][OTf])
Foreword
In the realms of advanced materials and pharmaceutical sciences, the precise characterization of a substance's physical properties is not merely a procedural formality but a foundational pillar for innovation and quality control. For ionic liquids (ILs) like this compound ([BMPyrr][OTf]), properties such as viscosity and density are critical determinants of their behavior and suitability in various applications, from drug delivery systems to electrochemical devices.[1] This guide offers a comprehensive, technically-grounded methodology for the accurate and reproducible measurement of these two key parameters. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, ensuring that the resulting data is not only accurate but also robust and defensible.
The Significance of [BMPyrr][OTf] and its Physicochemical Profile
This compound is an ionic liquid composed of a pyrrolidinium-based cation and a trifluoromethanesulfonate anion. Its appeal lies in a combination of favorable properties including high thermal stability, a wide electrochemical window, and negligible vapor pressure. These characteristics have positioned [BMPyrr][OTf] as a substance of interest in diverse fields, including as a solvent for chemical synthesis and a component in advanced electrolyte formulations.[2]
In the context of drug development, the viscosity of an IL-based formulation can directly influence manufacturing processes, the stability of the final product, and its in-vivo performance.[1][][4] Similarly, density is a fundamental property required for process design, quality control, and the development of thermodynamic models.[5] Both viscosity and density are intrinsically linked to the intermolecular forces and the structural arrangement of the ions in the liquid state.
The Imperative of Methodological Rigor
This guide will detail the use of two prevalent and reliable techniques: vibrating tube densitometry for density measurements and rotational viscometry for viscosity measurements.[8][9][10]
A Validating Experimental Workflow
The following diagram outlines a systematic and self-validating workflow for the accurate determination of [BMPyrr][OTf] viscosity and density. This process is designed to minimize sources of error and ensure the integrity of the final data.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Microfluidics for Drug Discovery and Development: From Target Selection to Product Lifecycle Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.abo.fi [research.abo.fi]
- 6. The effect of dissolved water on the viscosities of hydrophobic room-temperature ionic liquids. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- 10. scribd.com [scribd.com]
Purity Analysis of 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate ([BMPyrr][OTf]): An In-depth Technical Guide
Foreword: The Imperative of Purity in Ionic Liquid Applications
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, abbreviated as [BMPyrr][OTf], is a prominent room-temperature ionic liquid (IL) with a unique set of physicochemical properties that make it a compelling medium for a diverse range of applications, from electrochemical systems to catalysis and organic synthesis. However, the very properties that make ionic liquids like [BMPyrr][OTf] so advantageous—their negligible vapor pressure, high thermal stability, and wide electrochemical windows—are intrinsically linked to their ionic purity. Trace impurities, often remnants of the synthesis process, can dramatically alter these characteristics, leading to non-reproducible experimental data and compromised device performance. This guide provides a comprehensive framework for the purity analysis of [BMPyrr][OTf], grounded in established analytical techniques and field-proven insights, to empower researchers, scientists, and drug development professionals in ensuring the quality and reliability of their work.
Understanding the Subject: Physicochemical Properties of [BMPyrr][OTf]
Before delving into purity analysis, a foundational understanding of the intrinsic properties of [BMPyrr][OTf] is crucial. These properties not only define its application scope but also serve as a baseline against which the impact of impurities can be assessed.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀F₃NO₃S | [1][2] |
| Molecular Weight | 291.33 g/mol | [1][3] |
| Appearance | Liquid | [1] |
| Melting Point | 3 - 5 °C | [1][3] |
| Density | 1.25 g/cm³ at 20-27 °C | [1][3] |
| Viscosity | 148 cP at 25 °C | [3] |
| Conductivity | 1.85 mS/cm at 24 °C | [3] |
| Electrochemical Window | 4.2 V | [3] |
The Genesis of Impurities: A Look at the Synthesis of [BMPyrr][OTf]
The purity of [BMPyrr][OTf] is largely dictated by its synthetic pathway. Most commercial syntheses of ionic liquids follow a two-step process, which, if not meticulously controlled, can introduce persistent impurities.[4][5]
-
Quaternization: The synthesis typically begins with the alkylation of N-methylpyrrolidine with a butyl halide (e.g., 1-bromobutane) to form the intermediate halide salt, 1-butyl-1-methylpyrrolidinium halide.[6]
-
Anion Metathesis: The subsequent step involves an anion exchange reaction where the halide is replaced by the trifluoromethanesulfonate ([OTf]⁻) anion. This is often achieved by reacting the intermediate salt with a triflate salt (e.g., lithium triflate) or triflic acid.[4]
This common synthetic route can introduce several key impurities that must be quantified:
-
Water: Due to the hygroscopic nature of many ionic liquids and the use of aqueous media in work-up procedures, water is a ubiquitous impurity.
-
Halides (Cl⁻, Br⁻): Incomplete anion exchange or inadequate purification can leave residual halide ions from the starting materials.
-
Unreacted Starting Materials: Residual N-methylpyrrolidine or 1-bromobutane may persist if the initial reaction does not go to completion.
-
Organic Solvents: Solvents used during synthesis and purification may be retained in the final product.
The following diagram illustrates the general synthesis and the points at which impurities can be introduced.
Caption: Synthesis of [BMPyrr][OTf] and introduction of common impurities.
Core Analytical Workflow for Purity Determination
A multi-faceted analytical approach is essential for the comprehensive purity assessment of [BMPyrr][OTf]. The following workflow outlines the key techniques and their specific targets.
Caption: Core analytical workflow for [BMPyrr][OTf] purity analysis.
Structural Integrity and Organic Impurities via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of ionic liquids, providing detailed structural information and the ability to detect and quantify organic impurities.[7][8][9]
-
Expertise & Experience: A combination of ¹H, ¹⁹F, and ¹³C NMR should be employed. ¹H NMR is excellent for confirming the structure of the pyrrolidinium cation and identifying residual proton-containing starting materials or solvents. ¹⁹F NMR is highly sensitive for confirming the triflate anion and detecting any fluorine-containing impurities. ¹³C NMR provides a detailed map of the carbon skeleton. The causality behind using multiple nuclei lies in the comprehensive picture they collectively provide, leaving no part of the ionic liquid's structure unexamined.
-
Trustworthiness: The self-validating nature of this protocol comes from the consistency of the data across the different NMR experiments. The integration of signals in ¹H NMR should correspond to the number of protons in the [BMPyrr]⁺ cation. Any extraneous peaks can be indicative of impurities.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the [BMPyrr][OTf] sample into an NMR tube.
-
Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often a good starting point due to its ability to dissolve a wide range of ionic liquids.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate all peaks and normalize to a known signal (e.g., the methyl group on the pyrrolidinium ring).
-
Identify the characteristic peaks of the [BMPyrr]⁺ cation.
-
Scrutinize the baseline for any small peaks that may correspond to organic impurities.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum.
-
A single sharp peak corresponding to the -CF₃ group of the triflate anion is expected.
-
The presence of other signals could indicate decomposition or other fluorine-containing species.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton of the cation.
-
Quantification of Water Content by Karl Fischer Titration
Water is a critical impurity in ionic liquids as it can significantly affect their viscosity, conductivity, and electrochemical window. Karl Fischer titration is the gold standard for accurate water determination in ionic liquids.[10][11][12]
-
Expertise & Experience: Both volumetric and coulometric Karl Fischer titration can be used. Coulometric titration is preferred for very low water content (<0.1%) due to its higher sensitivity. The choice is dictated by the expected level of water contamination. For general-purpose [BMPyrr][OTf], volumetric titration is often sufficient. The causality behind this choice is a balance between sensitivity, speed, and the typical water content found in commercially available ionic liquids.
-
Trustworthiness: The protocol is self-validating through the use of certified water standards to calibrate the titrator and verify the titer of the Karl Fischer reagent. Regular performance checks with standards ensure the accuracy of the measurements.
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and sealed from atmospheric moisture.
-
Reagent Titer Determination:
-
Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the conditioned titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Repeat the determination at least three times to obtain a precise average titer value (mg H₂O/mL reagent).
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of the [BMPyrr][OTf] sample (typically 0.5-1.0 g) and quickly add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Repeat the analysis on separate aliquots of the sample to ensure reproducibility.
-
-
Calculation:
-
Water content (in ppm) = [(V × T) / W] × 10⁶
-
V = Volume of Karl Fischer reagent consumed (mL)
-
T = Titer of the Karl Fischer reagent (g H₂O/mL)
-
W = Weight of the [BMPyrr][OTf] sample (g)
-
-
Determination of Halide Impurities using Ion Chromatography
Halide impurities, particularly chloride and bromide, are detrimental to many applications of ionic liquids, as they can corrode equipment, poison catalysts, and narrow the electrochemical window.[4][13][14] Ion chromatography (IC) is a powerful technique for the sensitive and selective quantification of these anionic impurities.[15][16]
-
Expertise & Experience: The primary challenge in the IC analysis of ionic liquids is the high concentration of the primary anion ([OTf]⁻ in this case), which can interfere with the separation and detection of trace halide impurities. The causality behind the chosen chromatographic conditions (e.g., eluent composition, column type) is to achieve sufficient resolution between the early-eluting halides and the strongly retained triflate anion. A gradient elution may be necessary in some cases.
-
Trustworthiness: The method is validated by creating a calibration curve with known concentrations of halide standards (e.g., NaCl, KBr). Spiking a known amount of halide into a [BMPyrr][OTf] sample and measuring the recovery further ensures the accuracy and reliability of the method.
Experimental Protocol: Ion Chromatography for Halide Analysis
-
Instrumentation: An ion chromatograph equipped with a conductivity detector is required. An anion-exchange column suitable for the separation of small inorganic anions is necessary.
-
Eluent Preparation: A common eluent for halide analysis is a sodium hydroxide or sodium carbonate/bicarbonate solution. The exact concentration will depend on the column used and should be optimized for the best separation.
-
Standard Preparation:
-
Prepare a stock solution containing a known concentration of chloride and bromide ions.
-
Prepare a series of calibration standards by serially diluting the stock solution with deionized water.
-
-
Sample Preparation:
-
Accurately weigh a sample of [BMPyrr][OTf] and dissolve it in a known volume of deionized water to create a dilute solution (e.g., 1% w/v).
-
-
Chromatographic Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
Identify and quantify the halide peaks in the sample chromatogram by comparing their retention times and peak areas to the calibration curve.
-
Summary of Purity Specifications
For high-purity applications, the following specifications for [BMPyrr][OTf] are recommended:
| Parameter | Method | Specification |
| Purity (by NMR) | ¹H NMR | ≥ 99.0% |
| Water Content | Karl Fischer Titration | ≤ 500 ppm |
| Halide Content | Ion Chromatography | ≤ 100 ppm |
Conclusion: A Commitment to Quality
The reliability and reproducibility of scientific research and technological applications involving [BMPyrr][OTf] are fundamentally dependent on the purity of the ionic liquid. The analytical methodologies outlined in this guide provide a robust framework for the comprehensive characterization of [BMPyrr][OTf] purity. By implementing these self-validating protocols, researchers and developers can ensure the integrity of their materials, leading to more accurate results and the successful translation of ionic liquid technology from the laboratory to industrial applications.
References
-
Zhu, H., & O'Dell, L. A. (2021). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chemical Communications, 57(51), 6249-6264. [Link][7][8]
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. [Link][10]
-
Villagrán, C., Deetlefs, M., Pitner, W. R., & Hardacre, C. (2004). Quantification of Halide in Ionic Liquids using Ion Chromatography. Analytical Chemistry, 76(7), 2118-2123. [Link][4][13]
-
Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27. [Link][9]
-
Hao, F., Haddad, P. R., & Ruther, T. (2008). IC Determination of Halide Impurities in Ionic Liquids. Chromatographia, 67(5-6), 495-498. [Link][15]
-
Seddon, K. R., Stark, A., & Torres, M. J. (2000). Purity specification methods for ionic liquids. Pure and Applied Chemistry, 72(12), 2275-2287. [Link][5][17]
-
Depuydt, D., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(8), 3931-3938. [Link][14]
-
Hapiot, P., & Lagrost, C. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 62(1), 376-387. [Link][6]
Sources
- 1. This compound for synthesis 367522-96-1 [sigmaaldrich.cn]
- 2. This compound 95 367522-96-1 [sigmaaldrich.com]
- 3. 1-Butyl-1-methylpyrrolidinium triflate, >98% | IoLiTec [iolitec.de]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Purity specification methods for ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hiyka.com [hiyka.com]
- 11. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. solvomet.eu [solvomet.eu]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Technical Guide to Sourcing and Qualifying 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate ([BMPyrr][OTf])
Executive Summary
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing high-quality [BMPyrr][OTf]. It moves beyond a simple list of suppliers to offer an in-depth analysis of why purity is paramount, how to interpret supplier specifications, and how to implement a robust, self-validating in-house quality control protocol to verify the integrity of this critical material.
The Critical Impact of Impurities on [BMPyrr][OTf] Applications
The unique properties of [BMPyrr][OTf]—namely its wide electrochemical window, thermal stability, and low volatility—are intrinsic to its ionic structure.[1] However, these properties are exquisitely sensitive to contaminants introduced during synthesis or handling.
The Genesis of Impurities: A Synthesis Overview
The common synthesis of pyrrolidinium-based ILs involves a two-step process:
-
Quaternization: N-methylpyrrolidine is alkylated with a butyl halide (e.g., 1-bromobutane or 1-chlorobutane) to form the 1-butyl-1-methylpyrrolidinium halide salt.
-
Anion Metathesis (Ion Exchange): The resulting halide salt is reacted with a trifluoromethanesulfonate salt (e.g., lithium trifluoromethanesulfonate) or trifluoromethanesulfonic acid. The desired [BMPyrr][OTf] is formed along with a halide salt byproduct (e.g., LiCl, LiBr), which must be meticulously removed.
This process inherently introduces two critical classes of impurities:
-
Halide Ions (Cl⁻, Br⁻): Incomplete anion exchange or inadequate purification leaves residual halide ions.
-
Water (H₂O): The use of aqueous solutions during synthesis and purification, coupled with the hygroscopic nature of many ILs, makes water a ubiquitous contaminant.
Why Impurities Matter: Causality and Consequence
Halide Impurities: Halide ions are electrochemically active and have a smaller ionic radius than the triflate anion. Their presence significantly compromises the performance of [BMPyrr][OTf] in its primary application as an electrolyte:
-
Narrowed Electrochemical Window: Halides are more easily oxidized than the triflate anion. Their presence reduces the anodic limit of the IL, shrinking the stable operating voltage window essential for high-performance batteries and supercapacitors.[2][3]
-
Corrosion and Electrode Degradation: In electrochemical devices, halide ions can induce corrosion of metallic components, such as current collectors, leading to device failure.
-
Altered Catalytic Activity: In organic synthesis, residual halides can coordinate to metal catalysts, poisoning them and altering the reaction's selectivity and efficiency.
Water Impurities: The effect of water is concentration-dependent and can be complex:
-
Reduced Electrochemical Window: Water is readily electrolyzed (1.23 V), and its presence drastically reduces the electrochemical stability of the IL, rendering it unsuitable for high-voltage applications.[4][5]
-
Altered Physicochemical Properties: Water disrupts the ionic network of the IL, leading to a significant decrease in viscosity and a corresponding increase in conductivity.[5] While increased conductivity might seem beneficial, it comes at the cost of a reduced electrochemical window. However, some studies show that precisely controlled water content (e.g., 500-2000 ppm) can enhance ion transport and conductivity without significantly compromising the voltage window, a phenomenon attributed to the formation of "water bridges" that facilitate ion mobility.[6]
-
Reactivity: In drug development and synthesis, water can act as an unwanted nucleophile in moisture-sensitive reactions, leading to byproduct formation and reduced yields.
The following diagram illustrates the logical flow from synthesis to the potential for compromised experimental results.
Caption: Origin and impact of impurities in [BMPyrr][OTf].
Selecting a Supplier: A Comparative Analysis
Choosing a supplier requires careful scrutiny of their provided specifications. High-purity grades are essential for most research applications, particularly in electrochemistry. Below is a comparative table of specifications for [BMPyrr][OTf] from reputable suppliers, based on publicly available data.
| Specification | Sigma-Aldrich (Merck) | IoLiTec | Solvionic | Chem-Impex |
| Product Grade | Synthesis Grade | High Purity (>98%) | Standard Grade (99%) | Research Grade |
| Purity (Assay) | ≥98.0% (electrophoresis) | >98% | 99% | ≥98% (titration) |
| Water Content | ≤ 1.0 % | Not specified | Not specified | Not specified |
| Halide Content | ≤ 0.1 % | Not specified | Not specified | Not specified |
| CAS Number | 367522-96-1 | 367522-96-1 | 367522-96-1 | 367522-96-1 |
| Reference Link | Link | Link[7] | Link | Link[1] |
Expertise-Driven Interpretation:
-
Purity Method Matters: Note the different methods for assay (electrophoresis vs. titration). While both are valid, they measure different properties. For ionic species, techniques like ion chromatography or quantitative NMR (qNMR) provide a more detailed picture of purity.
-
Explicit Impurity Limits are Key: Sigma-Aldrich is the only supplier in this comparison that explicitly provides limits for both water and halides on their standard product page. For electrochemical applications, a halide content of ≤0.1% (1000 ppm) may still be too high. Always request a lot-specific Certificate of Analysis (CoA) to get actual measured values.
-
"High Purity" is Relative: A grade of ">98%" or "99%" is a good starting point, but the remaining 1-2% can consist entirely of water or halides, which have a disproportionate impact on performance. For sensitive applications, look for suppliers offering "electrochemical grade" or "anhydrous" products with guaranteed low ppm levels of water and halides.
The Self-Validating Protocol: In-House Quality Control
Trust in a supplier's specifications must be validated. Implementing a routine, in-house QC workflow ensures that the material meets the stringent requirements of your application, regardless of the supplier or batch. This protocol is designed to be self-validating by systematically confirming identity and quantifying critical impurities.
Caption: In-house quality control workflow for [BMPyrr][OTf].
Protocol 1: Identity and Purity via Quantitative NMR (qNMR)
Objective: To confirm the chemical structure of the 1-butyl-1-methylpyrrolidinium cation and trifluoromethanesulfonate anion, and to detect any organic impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh (~20-30 mg) of [BMPyrr][OTf] into a clean, dry NMR tube.
-
Add ~0.6 mL of a suitable deuterated solvent. Deuterated acetonitrile (CD₃CN) or dimethyl sulfoxide (DMSO-d₆) are excellent choices as they readily dissolve the IL and have minimal overlapping signals.
-
Vortex the sample thoroughly to ensure homogeneity. For viscous samples, gentle heating may be required.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Expected Chemical Shifts (in DMSO-d₆):
-
~3.3-3.5 ppm (multiplet, 4H, -CH₂- groups on pyrrolidinium ring adjacent to N⁺)
-
~3.1-3.3 ppm (multiplet, 2H, -N⁺-CH₂- of butyl chain)
-
~2.9-3.1 ppm (singlet, 3H, -N⁺-CH₃)
-
~2.0-2.2 ppm (multiplet, 4H, -CH₂- groups on pyrrolidinium ring)
-
~1.6-1.8 ppm (multiplet, 2H, -CH₂- of butyl chain)
-
~1.2-1.4 ppm (multiplet, 2H, -CH₂- of butyl chain)
-
-
Analysis: Check for the correct integration ratios and multiplicities. Look for sharp singlets corresponding to residual starting materials (e.g., N-methylpyrrolidine) or other organic contaminants.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard fluorine-19 spectrum.
-
Expected Chemical Shift: A sharp singlet at approximately -79 ppm (relative to CFCl₃) is characteristic of the trifluoromethanesulfonate (triflate) anion.[10][11]
-
Analysis: The presence of other fluorine-containing signals would indicate anionic impurities or degradation.
-
Protocol 2: Water Content via Coulometric Karl Fischer Titration
Objective: To precisely quantify the water content in ppm.
Methodology:
-
Instrument Preparation: Ensure the Karl Fischer titrator is properly conditioned and the diaphragm-less cell is dry, showing a low, stable drift.
-
Sample Preparation & Analysis:
-
Use a gas-tight syringe to directly inject a precisely weighed amount (typically 0.1 - 1.0 g) of the [BMPyrr][OTf] into the titration cell. The direct injection of the neat liquid is the preferred method.
-
For highly viscous samples that are difficult to draw into a syringe, an external dissolution can be performed. Dissolve a known weight of the IL in a small volume of anhydrous methanol or a specialized Karl Fischer solvent in a sealed vial, then inject a known aliquot of the solution. A blank titration of the solvent must be performed to subtract its water content.
-
The titration will proceed automatically. The instrument measures the charge required to generate enough iodine to react with all the water present.
-
-
Calculation: The instrument software will calculate the water content based on the mass of the sample and the charge consumed, typically reporting the result in ppm or weight percent.
Protocol 3: Halide Content via Ion Chromatography (IC)
Objective: To quantify the concentration of chloride and bromide ions.
Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution by dissolving a known weight of [BMPyrr][OTf] (e.g., 0.1 g) in a known volume of deionized water or a water/acetonitrile mixture (e.g., 10 mL). The use of acetonitrile may be necessary to aid dissolution and reduce viscosity.
-
Prepare a series of calibration standards using certified sodium chloride and sodium bromide solutions.
-
-
IC System & Conditions:
-
Column: A suitable anion-exchange column (e.g., Dionex AS9-HC).
-
Eluent: An aqueous solution of sodium hydroxide (e.g., 20 mM), potentially with an organic modifier like acetonitrile (10% v/v) to improve peak shape.
-
Detection: Suppressed conductivity detection.
-
-
Analysis:
-
Inject the prepared sample solution into the IC system.
-
Identify the chloride and bromide peaks based on their retention times, determined from the calibration standards.
-
Quantify the concentration of each halide in the sample by comparing its peak area to the calibration curve.
-
Conclusion and Recommendations
The selection and validation of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate is a critical, non-trivial step in ensuring the success of research and development activities. The adage "trust, but verify" is paramount.
Key Recommendations for Scientists:
-
Prioritize Purity for Sensitive Applications: For electrochemistry, catalysis, or sensitive organic synthesis, always source the highest purity grade available. Specifically request materials with guaranteed low levels of water (<100 ppm) and halides (<50 ppm).
-
Always Request a Lot-Specific Certificate of Analysis (CoA): Do not rely solely on the general specifications from a website or catalog. The CoA provides the actual analytical results for the specific batch you are purchasing.
-
Implement In-House QC as Standard Practice: The three-step protocol outlined in this guide (NMR, Karl Fischer, Ion Chromatography) provides a robust and comprehensive method to validate every incoming batch of material. This practice mitigates the risk of supplier variability and ensures long-term experimental reproducibility.
-
Handle and Store with Care: Once a high-purity IL is procured, it must be protected from atmospheric moisture. Store [BMPyrr][OTf] under an inert atmosphere (e.g., in a glovebox or in a sealed vial with argon/nitrogen) to maintain its integrity.
By adopting this rigorous, science-based approach to sourcing and qualification, researchers can build a foundation of material integrity, leading to more reliable data, reproducible experiments, and accelerated progress in their respective fields.
References
- CEA. (2025, August 25). How water activity shifts ionic liquid performance.
-
ResearchGate. 19F NMR chemical shift of fluorine atoms in CF3SO3 − () and (CF3SO2)2N − () as a function of salt concentration. Retrieved from ResearchGate. [Link]
-
ResearchGate. Structures of the ionic liquid ions. 1-butyl-1-methylpyrrolidinium.... Retrieved from ResearchGate. [Link]
-
The Royal Society of Chemistry. Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]
-
ResearchGate. Effect of water content on ion distances in solution. Retrieved from ResearchGate. [Link]
-
precisionFDA. 1-BUTYL-1-METHYLPYRROLIDINIUM CATION. Retrieved from precisionFDA. [Link]
-
SpectraBase. Trifluoromethanesulfonic acid - Optional[19F NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]
-
ACS Publications. Effects of Solvent Concentration on the Performance of Ionic-Liquid/Carbon Supercapacitors. Retrieved from ACS Publications. [Link]
-
PubChem. 1-Butyl-1-methylpyrrolidinium | C9H20N+. Retrieved from PubChem. [Link]
-
ResearchGate. Molecular Mobility Study of 1-Butyl-1-Methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid by NMR Diffusometry. Retrieved from ResearchGate. [Link]
-
CNR-IRIS. Ionic Liquids as Working Fluids for Heat Storage Applications. Retrieved from CNR-IRIS. [Link]
-
ResearchGate. Effect of ion group on electrochemical window of ionic liquids. Retrieved from ResearchGate. [Link]
-
ResearchGate. Electrochemical studies of gold and chloride in ionic liquids. Retrieved from ResearchGate. [Link]
-
ResearchGate. “Water in Ionic Liquid” Electrolyte Toward Supercapacitors With High Operation Voltage, Long Lifespan, and Wide Temperature Compatibility. Retrieved from ResearchGate. [Link]
-
PMC - NIH. Application of Ionic Liquids in Electrochemistry—Recent Advances. Retrieved from PMC - NIH. [Link]
-
PMC - NIH. Ionic Liquid Mixture Electrolyte Matching Porous Carbon Electrodes for Supercapacitors. Retrieved from PMC - NIH. [Link]
-
ACS Publications. Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Retrieved from ACS Publications. [Link]
-
ResearchGate. Dynamic Electrochemical Measurement of Chloride Ions. Retrieved from ResearchGate. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How water activity shifts ionic liquid performance [eureka.patsnap.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Introduction: The Significance of Phase Transitions in Ionic Liquids
An In-Depth Technical Guide to the Phase Transition Temperature of 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate ([BMPyrr][OTf])
This guide provides a comprehensive technical overview of the phase transition behavior of the ionic liquid (IL) this compound, commonly abbreviated as [BMPyrr][OTf] or [C₄C₁Pyrr][OTf]. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple data presentation to explain the causality behind experimental observations and methodologies, ensuring a deep and practical understanding of the subject.
Ionic liquids are a class of salts that exist in a liquid state below 100 °C. Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—make them highly attractive for a range of applications, from "green" solvents in organic synthesis to advanced electrolytes in energy storage devices. The functionality of an IL like [BMPyrr][OTf] is fundamentally dictated by its physical state. Therefore, a thorough understanding of its phase transitions—melting, crystallization, and glass formation—is not merely academic; it is a critical prerequisite for application design and process optimization. For drug development, the liquid range defines its utility as a solvent or formulation excipient, while for materials science, phase stability impacts the performance and operational window of electrochemical devices.
This guide focuses on the primary analytical technique used to characterize these transitions: Differential Scanning Calorimetry (DSC). We will explore not only the data generated but also the scientific rationale underpinning the experimental design and interpretation.
Physicochemical Profile of [BMPyrr][OTf]
To understand the thermal behavior of [BMPyrr][OTf], one must first appreciate its molecular identity. It is composed of a 1-butyl-1-methylpyrrolidinium ([BMPyrr]⁺) cation and a trifluoromethanesulfonate ([OTf]⁻) anion.
Caption: Chemical structures of the [BMPyrr]⁺ cation and [OTf]⁻ anion.
The asymmetry of the cation and the charge distribution across both ions are key factors that inhibit efficient crystal packing, contributing to its relatively low melting point.
Table 1: Core Physicochemical Properties of [BMPyrr][OTf]
| Property | Value | References |
| Synonyms | [BMPyrr][OTf], [C₄C₁Pyrr][OTf], [BMPy][OTf] | |
| CAS Number | 367522-96-1 | |
| Molecular Formula | C₁₀H₂₀F₃NO₃S | |
| Molecular Weight | 291.33 g/mol | |
| Appearance | Liquid at room temperature | |
| Density (at 20-27 °C) | ~1.25 g/cm³ |
Understanding the Complex Phase Behavior of [BMPyrr][OTf]
Unlike simple molecular compounds, many ionic liquids, including those based on the pyrrolidinium cation, exhibit complex polymorphic behavior. This means they can exist in multiple solid crystalline forms, as well as a glassy amorphous state, depending on their thermal history.
The thermal behavior of [BMPyrr][OTf] is characterized by the following transitions:
-
Melting Transition (Tₘ): The transition from a crystalline solid to a liquid. Published values vary, which may be attributable to differences in sample purity (especially water content) and measurement methodology.
-
Crystallization (T꜀): The exothermic process of forming an ordered crystalline solid from the liquid or supercooled liquid state. This can be sluggish in ionic liquids.
-
Glass Transition (T₉): If cooled sufficiently fast, the IL may not crystallize but instead form a disordered, amorphous solid known as a glass. The glass transition is a second-order phase transition observed as a step-change in heat capacity.
-
Cold Crystallization (T꜀꜀): Upon heating from the glassy state, the molecules may gain enough mobility to rearrange into a crystalline structure. This is an exothermic event that occurs above T₉.
-
Solid-Solid Transitions (Tₛₛ): Transitions between different crystalline polymorphs, which can be either endothermic or exothermic.
DSC thermograms for [BMPyrr][OTf] reveal this complexity, showing multiple peaks that correspond to different polymorphic forms.[1] The specific transitions observed are highly dependent on the heating and cooling rates applied during the experiment.[1]
Table 2: Reported Thermal Transitions for [BMPyrr][OTf]
| Thermal Event | Temperature | Notes |
| Melting Point (Tₘ) | ~280 K (7 °C) | Observed as a major endothermic peak upon heating. The exact temperature can vary with the polymorphic form melting.[1] |
| Solid-Solid Transitions | Multiple events observed between 220 K and 270 K | DSC thermograms show several smaller endothermic and exothermic peaks below the main melting point, indicating transitions between different crystal forms.[1] |
| Glass Transition (T₉) | Not explicitly reported, but expected at low temperatures | By analogy to similar pyrrolidinium ILs like [BMPyrr][TFSI] (T₉ ≈ 182-190 K), a glass transition is expected if crystallization is bypassed on cooling.[2] |
Core Methodology: Differential Scanning Calorimetry (DSC)
Causality Behind Experimental Choice: DSC is the definitive method for studying these phenomena because it directly measures the heat flow into or out of a sample as a function of temperature. Phase transitions are thermodynamic events that involve a change in enthalpy (first-order transitions like melting) or heat capacity (second-order transitions like the glass transition).[3] DSC quantifies these energy changes, allowing for the precise determination of transition temperatures and associated enthalpies.
Caption: Standardized DSC experimental workflow for analyzing ionic liquids.
Self-Validating Experimental Protocol for DSC Analysis
This protocol is designed to be self-validating, incorporating steps for calibration and controlled sample handling to ensure data is both accurate and reproducible.
A. Instrumentation and Calibration
-
Instrument: A calibrated heat-flux DSC instrument.
-
Calibration: Verify temperature and enthalpy calibration using a certified indium standard (Tₘ = 156.6 °C). The measured onset of melting for indium should be within ±0.5 °C of the certified value.
-
Purge Gas: Use a dry, inert purge gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to maintain a consistent and moisture-free atmosphere in the DSC cell.
B. Sample Preparation (Critical Step)
-
Rationale: Ionic liquids can be hygroscopic. Absorbed water acts as a plasticizer, depressing transition temperatures and potentially altering the crystallization behavior.[4][5] Therefore, all sample preparation must be conducted in a controlled, dry environment.
-
Environment: Perform all steps inside a glovebox with a dry argon or nitrogen atmosphere (<5 ppm H₂O).
-
Sample Pans: Use hermetically sealable aluminum pans to prevent any moisture uptake or loss during the experiment.
-
Procedure: i. Place a pan and lid on a microbalance and tare. ii. Dispense 5–10 mg of [BMPyrr][OTf] directly into the pan. A smaller sample mass minimizes thermal gradients within the sample. iii. Securely crimp the lid to hermetically seal the pan. iv. Measure and record the final mass of the sealed pan with the sample.
C. Thermal Program
-
Rationale: The thermal history of the sample is erased by melting, and a controlled cooling and heating cycle is used to probe its intrinsic properties. The choice of rates is a balance between resolution and sensitivity.[3]
-
Initial State: Load the sealed sample pan and an empty, sealed reference pan into the DSC autosampler or cell.
-
Segment 1: Equilibration. Hold the sample at 25 °C for 2 minutes.
-
Segment 2: Cooling. Cool the sample from 25 °C to -100 °C at a rate of 20 °C/min. A rapid cool rate is often used to encourage glass formation.
-
Segment 3: Isothermal Hold. Hold at -100 °C for 5 minutes to ensure thermal equilibrium.
-
Segment 4: Heating (Data Collection). Heat the sample from -100 °C to 50 °C at a controlled rate of 10 °C/min. This is the primary segment for observing the glass transition, cold crystallization, solid-solid transitions, and final melting.
-
Segment 5: Cooling (Optional). A subsequent controlled cooling run (e.g., at 10 °C/min) can be used to study crystallization from the melt.
Data Interpretation: A Practical Walkthrough
The output from the DSC is a thermogram plotting heat flow against temperature.
-
Glass Transition (T₉): Appears as a subtle, step-like shift in the baseline. It is an endothermic event, reflecting the increase in heat capacity as the material transitions from a rigid glass to a supercooled liquid.
-
Cold Crystallization (T꜀꜀): A sharp, upward-facing (exothermic) peak. The sample releases energy as it spontaneously organizes from a disordered amorphous state into an ordered crystalline one.
-
Solid-Solid Transition (Tₛₛ): Can be either endothermic (downward peak) or exothermic (upward peak), depending on the specific polymorphic change.
-
Melting (Tₘ): A large, downward-facing (endothermic) peak. The system absorbs a significant amount of energy (the enthalpy of fusion) to break the crystal lattice and become a liquid. The onset temperature of this peak is typically reported as the melting point.
Conclusion
The phase transition temperature of [BMPyrr][OTf] is not a single value but a reflection of its complex polymorphic nature. Its thermal behavior is critically dependent on both sample purity and the specific thermal history applied. Differential Scanning Calorimetry is an indispensable tool for elucidating this behavior. By employing a robust, self-validating experimental protocol within a controlled inert atmosphere, researchers can obtain reliable and reproducible data. This detailed characterization is essential for harnessing the full potential of [BMPyrr][OTf] in advanced applications, ensuring its performance and stability within the desired operational temperature range.
References
-
Domańska, U. (n.d.). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. IntechOpen. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature programs (a) and typical DSC thermograms (b) for [C₄C₁Pyrr][OTf]. Retrieved from [Link]
-
ResearchGate. (n.d.). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. Retrieved from [Link]
-
Neale, A. R., Schütter, C., Wilde, P., Goodrich, P., & Hardacre, C. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 62(1), 376–390. [Link]
-
ResearchGate. (n.d.). Thermophysical properties of binary mixtures of 1–butyl–1–methylpyrrolidinium trifluoromethanesulfonate ionic liquid with alcohols at several temperatures. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature programs (a) and typical DSC thermograms (b) for [C₄C₁Pyrr][FSI]. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of 1-butyl-1-methyl-pyrrolidinium trifluoromethanesulfonate mixtures. Retrieved from [Link]
-
NIST/TRC. (n.d.). 1-butyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC traces (upper part) and DMA spectra (lower part) of the three ILs. Retrieved from [Link]
- Domańska, U., & Wlazło, M. (2016). (Solid + liquid) and (liquid + liquid) phase equilibria of (IL + water) binary systems. The influence of the ionic liquid structure on mutual solubility. Fluid Phase Equilibria, 423, 78-87.
-
Valderrama, J. O., & Rojas, R. E. (2021). Phase Transitions and Electrochemical Properties of Ionic Liquids and Ionic Liquid—Solvent Mixtures. Applied Sciences, 11(16), 7587. [Link]
-
Monils Chem. (n.d.). Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. Retrieved from [Link]
-
Solvionic. (n.d.). 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of this compound on Water Activity of Ternary Aqueous Ionic Liquid Solutions.... Retrieved from [Link]
-
Do Nascimento, J. H. O., et al. (2022). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 14(23), 5227. [Link]
-
Domańska, U., et al. (2017). Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Sustainable Chemistry & Engineering, 5(11), 10714–10723. [Link]
-
ResearchGate. (n.d.). DSC heating and cooling traces (5 K min⁻¹) of (a) PYR₁₁TFSI and (b).... Retrieved from [Link]
Sources
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate applications in green chemistry
An In-depth Technical Guide to 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate in Green Chemistry Applications
Foreword: The Imperative for Greener Chemical Solutions
In an era of increasing environmental scrutiny and a collective drive towards sustainability, the chemical industry is at a pivotal juncture. The principles of green chemistry—preventing waste, maximizing atom economy, and designing safer chemicals and processes—are no longer aspirational but essential. Ionic liquids (ILs) have emerged as a cornerstone of this transition, offering a unique set of properties that can replace volatile, flammable, and often toxic traditional organic solvents. Among these, this compound, hereafter referred to as [BMPyr][OTf], has garnered significant attention. This guide provides a comprehensive technical overview of [BMPyr][OTf], exploring its fundamental properties, synthesis, and diverse applications that position it as a significant enabler of sustainable chemical innovation.
[BMPyr][OTf]: A Profile of a Promising Ionic Liquid
[BMPyr][OTf] is a room-temperature ionic liquid composed of an aliphatic, cyclic 1-butyl-1-methylpyrrolidinium ([BMPyr]⁺) cation and a trifluoromethanesulfonate ([OTf]⁻) anion. Unlike traditional solvents, its ionic nature imparts a unique combination of characteristics, including negligible vapor pressure, high thermal stability, and a wide electrochemical window.[1][2] These attributes are not merely academic curiosities; they are the very foundation of its utility in green chemistry, as they directly address the hazards associated with volatile organic compounds (VOCs), such as air pollution, flammability, and exposure risks.
Physicochemical Properties: The Foundation of Application
The utility of any solvent or electrolyte is dictated by its physical and chemical properties. For [BMPyr][OTf], these properties underscore its versatility.
| Property | Value | Significance in Green Chemistry |
| Molecular Formula | C₁₀H₂₀F₃NO₃S[1][3][4] | Basic chemical identity. |
| Molecular Weight | 291.33 g/mol [1][3][5] | Essential for stoichiometric calculations in synthesis and reactions. |
| Appearance | Colorless to slightly yellow liquid[1] | Indicates purity and stability. |
| Melting Point | 3-5 °C[3][6] | Its status as a room-temperature ionic liquid allows for a broad operational temperature range without requiring energy for heating. |
| Density | ~1.25 g/cm³ (at 20-27 °C)[3][6] | Important for process design, reactor sizing, and separation/extraction calculations. |
| Viscosity | 148 cP (at 25 °C)[6] | Higher than many traditional solvents, which can impact mass transfer. This is a critical consideration for reaction kinetics and mixing efficiency. |
| Ionic Conductivity | 1.85 mS/cm (at 24 °C)[6] | A key parameter for its use as an electrolyte in electrochemical devices. |
| Electrochemical Window | 4.2 V[6] | A wide window of electrochemical stability is crucial for applications in batteries and supercapacitors, enabling higher energy densities. |
| Thermal Stability | High, with low volatility[1] | Allows for reactions at elevated temperatures without solvent loss or hazardous vapor release, enhancing safety and enabling a wider range of reaction conditions. |
Synthesis Pathway: From Precursors to a Functional Ionic Liquid
The standard synthesis of [BMPyr][OTf] is a two-step process that exemplifies common ionic liquid preparation methodologies. The process involves quaternization followed by anion metathesis.
Step 1: Quaternization of N-methylpyrrolidine. N-methylpyrrolidine is reacted with a butyl halide (e.g., 1-bromobutane) to form the 1-butyl-1-methylpyrrolidinium bromide intermediate. This is a classic Sₙ2 reaction where the nitrogen atom of the pyrrolidine acts as a nucleophile.
Step 2: Anion Metathesis. The bromide salt is then subjected to an anion exchange reaction. This is typically achieved by reacting it with a trifluoromethanesulfonate salt, such as lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate. The desired [BMPyr][OTf] is formed along with a halide salt byproduct (e.g., LiBr), which can be removed by filtration or washing.
The following diagram illustrates this synthetic workflow.
Core Applications in Green Chemistry
The unique properties of [BMPyr][OTf] translate into a wide array of applications where it serves as a more sustainable alternative to conventional materials.
[BMPyr][OTf] as a Reaction Medium
The negligible volatility and high thermal stability of [BMPyr][OTf] make it an excellent solvent for a variety of organic reactions.[1] Its ability to dissolve a wide range of organic and inorganic compounds further enhances its utility.[1]
Key applications include:
-
Rhodium-Catalyzed Hydroformylation: [BMPyr][OTf] can be used as a solvent in hydroformylation reactions, which are crucial for the industrial production of aldehydes from alkenes.[7] The use of an ionic liquid can facilitate the separation and recycling of the expensive rhodium catalyst, a key principle of green chemistry.
-
Direct Asymmetric Aldol Condensation: This ionic liquid serves as a medium for asymmetric aldol reactions, a powerful tool for forming carbon-carbon bonds in stereoselective synthesis.[7]
-
Nucleophilic Aromatic Substitution (SₙAr): [BMPyr][OTf] has been demonstrated as an effective solvent for SₙAr reactions, often leading to enhanced reaction rates and yields compared to traditional dipolar aprotic solvents.[7]
-
Desulfurization of Fuels: The removal of sulfur compounds from fuels is a critical environmental objective. [BMPyr][OTf] can be employed as an extraction solvent in this process.[7]
Electrochemical Applications: Powering a Sustainable Future
The combination of high ionic conductivity and a wide electrochemical window makes [BMPyr][OTf] a prime candidate for electrolyte applications in energy storage devices.[1][6][8]
-
Supercapacitors: It can be used as an electrolyte in electric double-layer capacitors (EDLCs), also known as supercapacitors.[7] Its non-flammability provides a significant safety advantage over conventional organic electrolytes.
-
Batteries: As an electrolyte component, it enhances the safety and stability of lithium-ion batteries and other next-generation energy storage systems.[1][8] The addition of [BMPyr][OTf] to polymer electrolytes has been shown to increase ionic conductivity, which is essential for efficient device performance.[8]
The following diagram outlines the workflow for fabricating and testing an electrochemical device utilizing a [BMPyr][OTf]-based electrolyte.
Separation and Extraction Processes
The unique solvating properties of [BMPyr][OTf] allow it to be used in advanced separation processes.[1] It has been investigated for its ability to break azeotropes and for use in liquid-liquid extractions, offering an alternative to energy-intensive distillation processes.[9][10]
Detailed Experimental Protocol: Asymmetric Aldol Reaction
To illustrate its practical application, this section provides a representative protocol for a direct asymmetric aldol reaction, a cornerstone of modern organic synthesis, using [BMPyr][OTf] as the solvent. This protocol is based on methodologies described in the literature.[7]
Objective: To synthesize a chiral β-hydroxy ketone via a proline-catalyzed aldol reaction between an aldehyde and a ketone in [BMPyr][OTf].
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone), dried
-
L-Proline (catalyst)
-
This compound ([BMPyr][OTf]), dried under vacuum
-
Ethyl acetate and brine for workup
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add L-proline (0.1 mmol, 10 mol%).
-
Solvent Addition: Add [BMPyr][OTf] (2.0 mL) to the flask. Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Reactant Addition: Add the aldehyde (1.0 mmol) to the solution, followed by the ketone (5.0 mmol).
-
Reaction Execution: Vigorously stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions in ionic liquids may require longer reaction times compared to conventional solvents, but often result in higher yields and selectivities.
-
Product Extraction: Upon completion, add water (5 mL) and ethyl acetate (10 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer. Repeat the extraction two more times. The ionic liquid and catalyst will preferentially remain in the aqueous phase.
-
Workup: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Characterize the final product and determine enantiomeric excess using chiral HPLC.
-
Solvent Recycling: The aqueous phase containing [BMPyr][OTf] and L-proline can be recovered by removing the water under vacuum. The recycled ionic liquid/catalyst system can be reused for subsequent reactions, demonstrating a key advantage of this green chemistry approach.
Environmental Profile: A Note on Toxicity and Biodegradability
While ionic liquids like [BMPyr][OTf] offer clear advantages in reducing air pollution due to their low volatility, their "green" credentials are not absolute. The environmental fate and toxicity of any new chemical must be rigorously evaluated. Research into the biodegradability of ionic liquids has shown that it is highly dependent on the structure of both the cation and the anion.[11] For instance, the presence of long alkyl chains on the cation can sometimes enhance biodegradability.[11]
However, many ionic liquids are not "readily biodegradable" and their potential for persistence and aquatic toxicity is an active area of research.[11][12] It is crucial for developers and users of [BMPyr][OTf] to recognize that while it solves the problem of volatility, responsible waste management and further ecotoxicological studies are necessary to ensure its long-term environmental sustainability.[13][14]
Conclusion and Future Outlook
This compound stands out as a versatile and promising ionic liquid within the green chemistry landscape. Its combination of thermal stability, low volatility, and favorable electrochemical properties enables a broad range of applications, from safer and more efficient chemical synthesis to the development of next-generation energy storage devices.[1][7][8] By facilitating catalyst recycling, replacing hazardous volatile solvents, and enhancing electrochemical performance, [BMPyr][OTf] directly addresses several core principles of sustainable chemistry.
The path forward requires a holistic approach. Future research should focus not only on expanding its applications but also on optimizing its synthesis for greater efficiency, thoroughly characterizing its long-term environmental impact, and developing robust recycling protocols to ensure a truly circular and sustainable lifecycle. As the chemical industry continues its green transformation, ionic liquids like [BMPyr][OTf] will undoubtedly be at the forefront of innovation.
References
-
Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications - ACS Publications. [Link]
-
1-Butyl-3-methylimidazolium Trifluoromethanesulfonate: A Versatile Ionic Liquid. [Link]
-
Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices - IPPT PAN. [Link]
-
Phase Equilibria, Thermodynamic Behavior, and Transport Properties of Aqueous Solutions of [BMPYR] Trifluoromethanesulfonate and [BMPYR] Tricyanomethanide | Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide - ResearchGate. [Link]
-
Thermophysical properties of binary mixtures of 1–butyl–1–methylpyrrolidinium trifluoromethanesulfonate ionic liquid with alcohols at several temperatures | Request PDF - ResearchGate. [Link]
-
Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide - MDPI. [Link]
-
This compound - Solvionic. [Link]
-
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide - Solvionic. [Link]
-
Physicochemical properties of two 1-alkyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide ionic liquids and of binary mixtures of 1-butyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide with methanol or acetonitrile - ResearchGate. [Link]
-
Effect of this compound on Water Activity of Ternary Aqueous Ionic Liquid Solutions Containing [BMIm]Br, [BMIm]Cl, [HMIm]Br, and [HMIm]Cl, at 298.15 K - ResearchGate. [Link]
-
Evaluation of the Ionic Liquid, 1-Butyl-1-Methylpyrrolidinium Bis(Trifluoromethylsulfonyl)imide, as a Sustainable Material for Modern Energy Devices - Khalifa University. [Link]
-
Properties of 1-butyl-1-methyl-pyrrolidinium trifluoromethanesulfonate mixtures | Request PDF - ResearchGate. [Link]
-
(PDF) Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids - ResearchGate. [Link]
-
(PDF) Corrosion of Ni in 1-butyl-1-methyl-pyrrolidinium bis (trifluoromethylsulfonyl) amide room-temperature ionic liquid: An in situ X-ray imaging and spectromicroscopy study - ResearchGate. [Link]
-
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | C11H20F6N2O4S2 | CID 11048104 - PubChem. [Link]
-
Physicochemical Characterization of 1-Butyl-3-methylimidazolium and 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide | Request PDF - ResearchGate. [Link]
-
Ecotoxicity and biodegradability of new brominated flame retardants: a review - PubMed. [Link]
-
Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols. [Link]
-
Toxicity and Biodegradability Assessment | Request PDF - ResearchGate. [Link]
-
1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem. [Link]
-
Ecotoxicological Impact of Bioplastics Biodegradation: A Comprehensive Review - MDPI. [Link]
-
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide - Solvionic. [Link]
-
“Bi(OTf)3 – mild catalyst for the synthesis of difficult to obtain C-alkyl substituted glycourils” | Request PDF - ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound for synthesis 367522-96-1 [sigmaaldrich.com]
- 4. This compound [solvionic.com]
- 5. 1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Butyl-1-methylpyrrolidinium triflate, >98% | IoLiTec [iolitec.de]
- 7. 1-丁基-1-甲基吡咯烷三氟甲磺酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ippt.pan.pl [ippt.pan.pl]
- 9. 1-BUTYL-1-METHYLPYRROLIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE | 223437-11-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ecotoxicity and biodegradability of new brominated flame retardants: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Using [BMPyrr][OTf] as an electrolyte in lithium-ion batteries
An Application Guide to [BMPyrr][OTf] Ionic Liquid Electrolytes for Lithium-Ion Batteries
Authored by: Gemini, Senior Application Scientist
Abstract
The paradigm shift towards safer, higher-energy-density lithium-ion batteries has catalyzed extensive research into non-conventional electrolytes. Ionic liquids (ILs) have emerged as a compelling alternative to volatile and flammable organic carbonates, offering intrinsic safety benefits such as negligible vapor pressure, non-flammability, and wide electrochemical stability windows.[1][2][3][4] This document provides a detailed application and protocol guide for utilizing N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate, [BMPyrr][OTf], as an electrolyte system in lithium-ion batteries. We delve into the fundamental properties of this IL, the scientific rationale for its selection, and the challenges that researchers may encounter. This guide furnishes field-proven, step-by-step protocols for electrolyte preparation, coin cell fabrication, and electrochemical characterization, designed for researchers and scientists in the energy storage field.
Introduction: The Rationale for Pyrrolidinium-Based Ionic Liquids
Conventional lithium-ion battery electrolytes, typically a solution of LiPF6 in a mixture of organic carbonates, pose significant safety risks due to their flammability and volatility.[2][3] Ionic liquids, which are salts that are molten below 100°C, represent a safer class of electrolytes.[1] Among the various IL families, those based on the N-butyl-N-methylpyrrolidinium ([BMPyrr]⁺) cation are particularly noteworthy for their wide electrochemical windows and high thermal stability, making them suitable for high-voltage battery applications.[5][6]
The choice of the anion is equally critical as it profoundly influences the electrolyte's transport properties and its interaction with the lithium salt. While the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion is widely studied, the trifluoromethanesulfonate ([OTf]⁻) anion presents a different set of characteristics. A key aspect to consider is the interaction strength between the lithium cation (Li⁺) and the IL anion. Research indicates that the Li⁺-[OTf]⁻ interaction can be considerably stronger than the Li⁺-[TFSI]⁻ interaction.[7] This strong coordination can reduce the mobility and transference number of Li⁺ ions, potentially leading to poorer cycling performance compared to TFSI-based systems.[7] Therefore, while [BMPyrr][OTf] offers excellent stability, its application requires careful consideration of this trade-off between safety/stability and ion transport kinetics.
Core Physicochemical & Electrochemical Properties
The performance of an electrolyte is dictated by a combination of its physical and electrochemical characteristics. When a lithium salt, such as Lithium Trifluoromethanesulfonate (LiOTf) or the more common Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), is added to the [BMPyrr][OTf] IL, these properties are further modulated. The addition of salt invariably increases viscosity and density while decreasing ionic conductivity, a consequence of increased ion-ion interactions and reduced charge carrier mobility.[5][8]
Table 1: Typical Properties of [BMPyrr][OTf]-Based Electrolytes
| Property | Pure [BMPyrr][OTf] | [BMPyrr][OTf] + 1M LiTFSI (Representative) | Causality & Significance |
| Ionic Conductivity (σ) | ~1-5 mS/cm @ 25°C | ~0.1-1 mS/cm @ 25°C | Conductivity is crucial for rate capability. The decrease upon salt addition is due to increased viscosity and the formation of slower-moving complex ions.[5] Operating at elevated temperatures (e.g., 60°C) can significantly improve conductivity. |
| Viscosity (η) | High (~50-100 cP @ 25°C) | Very High (>150 cP @ 25°C) | High viscosity impedes ion transport and electrode wetting.[8][9] This is a primary challenge for ILs. Poor wetting of the separator and electrodes can lead to high internal resistance.[10] |
| Electrochemical Window | > 5.0 V vs. Li/Li⁺ | > 4.5 V vs. Li/Li⁺ | A wide stability window is essential for preventing electrolyte decomposition, especially with high-voltage cathodes. Pyrrolidinium cations are known for their excellent anodic stability.[5][6] The cathodic limit is determined by the reduction of the [BMPyrr]⁺ cation. |
| Thermal Stability | Decomposition > 350°C | Decomposition > 300°C | High thermal stability is a key safety advantage over organic carbonates, which can decompose at much lower temperatures.[3][4] This property mitigates the risk of thermal runaway. |
| Li⁺ Transference Number (t₊) | N/A | Low (~0.1 - 0.2) | This value represents the fraction of total current carried by Li⁺ ions. The low value in ILs, particularly with strongly coordinating anions like [OTf]⁻, means that much of the current is carried by the IL's own ions, which can lead to concentration polarization and limit power density.[7] |
Detailed Application Protocols
Scientific integrity demands meticulous and reproducible experimental procedures. The following protocols are designed to be self-validating, with explanations for each critical step. All procedures involving lithium salts, ionic liquids, and cell assembly must be performed in an inert atmosphere (e.g., an argon-filled glovebox) with water and oxygen levels below 1 ppm.
Protocol 1: Preparation of the [BMPyrr][OTf]-Based Electrolyte
The presence of moisture is highly detrimental to battery performance, leading to the breakdown of the electrolyte and corrosion. Therefore, rigorous drying of all components is the most critical step.
Materials & Equipment:
-
N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]), battery grade (>99.9%)
-
Lithium salt (e.g., LiTFSI or LiOTf), battery grade (>99.9%)
-
Schlenk flask or other suitable vacuum-rated glassware
-
High-vacuum pump (<10⁻³ mbar)
-
Magnetic stir bar and hotplate
-
Argon-filled glovebox
-
Analytical balance
Step-by-Step Procedure:
-
Drying the Ionic Liquid: a. Place the required amount of [BMPyrr][OTf] into a clean, dry Schlenk flask with a magnetic stir bar. b. Connect the flask to a high-vacuum line and heat to 100-110°C on a hotplate.[11] c. Maintain vigorous stirring under dynamic vacuum for at least 48 hours. Causality: This combination of heat, vacuum, and stirring is essential to remove absorbed water and any other volatile impurities from the viscous liquid. d. After drying, allow the flask to cool to room temperature under vacuum before transferring it into the glovebox antechamber.
-
Drying the Lithium Salt: a. Place the lithium salt in a separate clean, dry glass vial or flask. b. Transfer the salt to a vacuum oven located inside the glovebox antechamber or a separate vacuum line. c. Dry the salt under vacuum at a temperature appropriate for the specific salt (e.g., 120°C for LiTFSI, 140°C for LiOTf) for at least 24 hours. Causality: Lithium salts are extremely hygroscopic, and residual moisture will compromise the electrochemical stability of the final electrolyte.
-
Mixing the Electrolyte (Inside the Glovebox): a. Bring the dried and cooled IL and the dried lithium salt into the main chamber of the glovebox. b. Using the analytical balance, weigh the desired amount of dried IL into a clean, dry beaker or vial. c. Calculate and weigh the appropriate amount of dried lithium salt to achieve the target molar concentration (e.g., 1.0 M). d. Add the salt to the IL and place a magnetic stir bar in the container. e. Cover the container and stir the mixture on a magnetic stir plate overnight or until the salt is completely dissolved. Gentle heating to 50-60°C can accelerate dissolution.[11] Self-Validation: A properly prepared electrolyte should be a clear, single-phase liquid with no visible salt crystals.
Protocol 2: CR2032 Coin Cell Assembly (Half-Cell Configuration)
This protocol describes the assembly of a half-cell, where the performance of a cathode material is tested against a lithium metal anode. This is a standard method for fundamental material characterization.
Materials & Equipment:
-
CR2032 coin cell parts (cathode can, anode cap, spacer, spring, gasket)
-
Cathode disk (e.g., LiFePO₄ or NMC, punched to ~12-15 mm diameter)
-
Lithium metal disk (~15-16 mm diameter, ~0.5-0.75 mm thick)
-
Separator disk (e.g., Celgard 2325 or glass fiber, punched to ~19-20 mm diameter)
-
Prepared [BMPyrr][OTf]-based electrolyte
-
Flat-tipped tweezers, pipette, crimping machine
-
Glovebox environment
Step-by-Step Procedure:
-
Preparation: a. Ensure all coin cell components, electrodes, and the separator are dried in a vacuum oven at ~70°C overnight and transferred into the glovebox without exposure to air.[11][12] b. Arrange all components logically on a clean surface within the glovebox.
-
Assembly Stack: a. Place the cathode can (the larger, shallower piece) onto the work surface. b. Place the cathode disk into the center of the can, active material side facing up. c. Using a pipette, dispense 20-30 µL of the electrolyte directly onto the cathode surface, ensuring it is fully wetted. d. Place the separator disk on top of the wetted cathode. e. Add another 20-30 µL of electrolyte onto the separator. Causality: Due to the high viscosity of the IL, ensuring complete wetting of the porous electrode and separator is critical to minimize interfacial impedance.[10] Allowing a few minutes for the IL to soak in is recommended. Gentle heating of the electrolyte to ~60°C can aid this process.[11] f. Place the lithium metal disk onto the wetted separator. g. Place a stainless steel spacer on top of the lithium disk. h. Place the spring on top of the spacer. i. Carefully place the gasket (pre-seated in the anode cap) and the anode cap (the smaller, deeper piece) over the entire stack.
-
Crimping: a. Transfer the assembled cell to the coin cell crimper. b. Ensure the cell is centered in the die. c. Apply pressure according to the crimper's specifications to seal the cell. d. Remove the sealed cell and inspect the seal for any defects. e. Label the cell immediately.
-
Resting: a. Allow the assembled cell to rest for at least 12 hours before electrochemical testing.[11] Causality: This rest period allows for the electrolyte to fully penetrate all pores of the electrode and separator, leading to a stable open-circuit voltage and more reliable initial measurements.
Protocol 3: Key Electrochemical Characterization Techniques
After assembly and resting, the cells are ready for electrochemical evaluation using a battery cycler or potentiostat.
1. Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To probe the internal resistances of the cell before and after cycling.
-
Method: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the open-circuit voltage.
-
Interpretation: The resulting Nyquist plot can be modeled to separate contributions from the bulk electrolyte resistance (high frequency intercept), the Solid Electrolyte Interphase (SEI) resistance (mid-frequency semicircle), and charge-transfer resistance (mid-to-low frequency semicircle). Changes in these values over cycling provide insight into degradation mechanisms.
2. Galvanostatic Cycling:
-
Purpose: To measure the core performance metrics: specific capacity, Coulombic efficiency, and cycle life.
-
Method: Charge and discharge the cell at a constant current (defined by a C-rate, where 1C is the current to fully charge/discharge the cell in one hour) between set voltage limits (e.g., 3.0 V to 4.2 V for an NMC cathode).
-
Data Analysis:
-
Specific Capacity (mAh/g): The total charge passed during discharge, normalized by the mass of the active material in the cathode.
-
Coulombic Efficiency (%): (Discharge Capacity / Charge Capacity) x 100. A value close to 100% indicates high reversibility. The first cycle efficiency is often lower due to SEI formation.[4]
-
Capacity Retention (%): (Capacity at cycle 'n' / Initial Capacity) x 100. This tracks the battery's fade over time.
-
3. Rate Capability Test:
-
Purpose: To evaluate the cell's ability to perform at high charge/discharge rates.
-
Method: Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C) for several cycles at each rate.
-
Interpretation: Due to the high viscosity and potentially lower conductivity of the [BMPyrr][OTf] electrolyte, a significant drop in capacity is expected at higher C-rates. This test quantifies the power limitations imposed by the electrolyte.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Very Low Open-Circuit Voltage | Internal short circuit due to separator damage or misalignment; incorrect cell assembly order. | Disassemble (if safe) and inspect components. Ensure separator fully covers both electrodes without punctures. Re-assemble carefully. |
| High Internal Resistance (from EIS) | Incomplete wetting of separator/electrodes by the viscous IL; poor contact between components; highly resistive SEI layer. | Increase electrolyte volume slightly; allow for a longer rest period (>24h); try assembling/testing at a moderately elevated temperature (e.g., 40-60°C) to reduce viscosity and improve wetting.[11][13] |
| Rapid Capacity Fade | Continuous electrolyte decomposition forming an unstable SEI; dissolution of cathode materials; poor interfacial stability with the lithium anode. | Ensure ultra-low moisture content in the electrolyte. Consider electrolyte additives (e.g., Vinylene Carbonate, VC) known to improve SEI stability. The strong Li⁺-[OTf]⁻ interaction may contribute to an unstable interface.[7] |
| Low Coulombic Efficiency (<99%) | Ongoing parasitic reactions between the electrolyte and the electrodes, consuming active lithium and charge. | This points to fundamental incompatibility or instability. Verify the electrochemical stability window of your electrolyte with your electrode materials using cyclic voltammetry. The issue may be inherent to the [BMPyrr][OTf] system with certain electrodes. |
Concluding Remarks
N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]) stands as a thermally and electrochemically robust ionic liquid with significant potential to enhance the safety of lithium-ion batteries. However, its practical application is challenged by high viscosity and strong lithium-anion interactions, which can impede ion transport and limit rate performance. The protocols and insights provided in this guide are intended to equip researchers with a solid, scientifically-grounded framework for exploring this promising but complex electrolyte system. Success in this field hinges on meticulous control of experimental conditions, particularly the exclusion of moisture, and a thorough understanding of the inherent trade-offs between safety and electrochemical performance.
References
-
JoVE. Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature. [Link]
-
JoVE. Video: Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature. [Link]
-
MDPI. Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems. [Link]
-
ResearchGate. Main characterization techniques for the ionic liquids. [Link]
-
National Center for Biotechnology Information. Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications. [Link]
-
Landt Instruments. How To Make Coin Cells. [Link]
-
YouTube. Electrode Processing and Lithium-ion Coin Cells Construction | Protocol Preview. [Link]
-
ResearchGate. Effect of Anion on Behaviour of Li-S Battery Electrolyte Solutions Based on N-Methyl-N-Butyl-Pyrrolidinium Ionic Liquids. [Link]
-
ResearchGate. A Guide to Li-Ion Coin-Cell Electrode Making for Academic Researchers. [Link]
-
Wiley Online Library. Understanding the Effects of Interfacial Lithium Ion Concentration on Lithium Metal Anode. [Link]
-
MDPI. Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. [Link]
-
Royal Society of Chemistry. Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries. [Link]
-
ResearchGate. Solubility, ionic conductivity and viscosity of lithium salts in room temperature ionic liquids. [Link]
-
Royal Society of Chemistry. Ionic conductivity, viscosity, and self-diffusion coefficients of novel imidazole salts for lithium-ion battery electrolytes. [Link]
-
eScholarship.org. Complete Characterization of a Lithium Battery Electrolyte using a Combination of Electrophoretic NMR and Electrochemical Method. [Link]
-
RSC Publishing. Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries. [Link]
-
National Center for Biotechnology Information. Understanding the Effects of Interfacial Lithium Ion Concentration on Lithium Metal Anode. [Link]
-
ResearchGate. In‐Situ Constructing a Mixed‐Conductive Interfacial Protective Layer for Ultra‐Stable Lithium Metal Anodes. [Link]
-
MDPI. Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. [Link]
-
PubMed. Lithium-Ion Battery Separators for Ionic-Liquid Electrolytes: A Review. [Link]
-
MDPI. Investigation of a Novel Ecofriendly Electrolyte-Solvent for Lithium-Ion Batteries with Increased Thermal Stability. [Link]
-
American Chemical Society Publications. Supramolecular Regulation of Anions Enhances Conductivity and Transference Number of Lithium in Liquid Electrolytes. [Link]
-
ResearchGate. Properties of N-butyl-N-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl) Imide Based Electrolytes as a Function of Lithium Bis(trifluoromethanesulfonyl) Imide Doping. [Link]
-
Semantic Scholar. Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review. [Link]
-
ResearchGate. Investigation of the N -butyl- N -methyl pyrrolidinium trifluoromethanesulfonyl- N -cyanoamide (PYR 14 TFSAM) ionic liquid as electrolyte for Li-ion battery | Request PDF. [Link]
-
MDPI. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. [Link]
-
National Center for Biotechnology Information. Ionic Liquid Electrolytes for Li–Air Batteries: Lithium Metal Cycling. [Link]
-
ResearchGate. Pyrrolidinium-based ionic liquid electrolyte with organic additive and LiTFSI for high-safety lithium-ion batteries. [Link]
-
ResearchGate. Interfacial Engineering of Lithium Metal Anodes: What is Left to Uncover?. [Link]
-
National Center for Biotechnology Information. Understanding the Effects of Interfacial Lithium Ion Concentration on Lithium Metal Anode. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ionic conductivity, viscosity, and self-diffusion coefficients of novel imidazole salts for lithium-ion battery electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Lithium-Ion Battery Separators for Ionic-Liquid Electrolytes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature [jove.com]
- 12. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 13. Ionic Liquid Electrolytes for Li–Air Batteries: Lithium Metal Cycling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate for High-Performance Supercapacitor Applications
This document provides a comprehensive technical guide for researchers, scientists, and engineers on the application of the ionic liquid (IL) 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, [BMPy]⁺[TfO]⁻ (also abbreviated as BMPyrrOTf), as an electrolyte in high-performance electric double-layer capacitors (EDLCs), commonly known as supercapacitors. This guide explains the rationale behind its selection, details its key physicochemical properties, and provides validated, step-by-step protocols for device fabrication and electrochemical characterization.
Introduction: The Role of Ionic Liquids in Advanced Energy Storage
Supercapacitors are critical energy storage devices that bridge the gap between traditional dielectric capacitors and batteries, offering high power density, rapid charge-discharge cycles, and exceptional longevity.[1][2] The performance of a supercapacitor, particularly its energy density (E = ½CV²), is fundamentally dictated by its specific capacitance (C) and its operating voltage window (V). While aqueous electrolytes are limited to ~1.2 V due to water electrolysis, and conventional organic electrolytes to ~2.8 V, ionic liquids have emerged as a superior class of electrolytes.[3][4]
Ionic liquids are salts that are liquid under 100°C, composed entirely of ions. Their negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical stability windows (ESWs) make them exceptionally safe and high-performance alternatives.[4][5] Among these, this compound ([BMPy]⁺[TfO]⁻) is a promising candidate for developing high-voltage supercapacitors.[6] This guide provides the foundational knowledge and practical protocols to leverage its unique properties.
Physicochemical Properties of [BMPy]⁺[TfO]⁻
The suitability of [BMPy]⁺[TfO]⁻ as a supercapacitor electrolyte stems from a unique combination of its physical and electrochemical characteristics. Understanding these properties is crucial for predicting device performance and explaining experimental outcomes.
| Property | Value | Significance in Supercapacitor Applications |
| Synonyms | BMPyrrOTf, PYR14 OTf | Standard industry and academic nomenclature. |
| CAS Number | 367522-96-1 | Unique identifier for the chemical substance.[7] |
| Molecular Formula | C₁₀H₂₀F₃NO₃S | Defines the elemental composition.[7] |
| Molecular Weight | 291.33 g/mol | Relevant for molar concentration calculations.[7] |
| Melting Point | ~3-5 °C | Ensures it remains in a liquid state across a wide range of operating temperatures.[6][7][8] |
| Density (at 20-27°C) | ~1.25 - 1.26 g/cm³ | Important for calculating the mass of electrolyte required for cell assembly.[6][7][8] |
| Viscosity (at 25°C) | ~148 mPa·s (cP) | A key parameter influencing ion mobility. Higher viscosity can increase the equivalent series resistance (ESR) and limit power density.[8] |
| Ionic Conductivity (at 24°C) | ~1.85 mS/cm | Measures the ability to conduct ions. Higher conductivity is essential for low ESR and high power performance.[8] |
| Electrochemical Window (ESW) | ~4.2 V | This wide voltage window is the primary advantage, enabling the fabrication of high-energy-density devices.[8] |
Causality behind Properties:
-
Cation Structure ([BMPy]⁺): The bulky, asymmetric 1-butyl-1-methylpyrrolidinium cation disrupts efficient crystal lattice packing, resulting in a low melting point. Its aliphatic nature contributes to a wide cathodic stability limit.
-
Anion Structure ([TfO]⁻): The trifluoromethanesulfonate (triflate) anion is chemically robust and resistant to oxidation, which is a key factor in the wide anodic stability limit of the ionic liquid.
-
Viscosity and Conductivity Trade-off: While the large size of the constituent ions provides stability, it also increases viscosity compared to conventional organic solvents, which in turn lowers ionic conductivity. This is a fundamental trade-off in neat IL electrolytes that impacts the power density of the device.[5]
Experimental Application & Protocols
The following sections provide detailed, field-proven methodologies for utilizing [BMPy]⁺[TfO]⁻ in a research and development setting.
Electrolyte Preparation and Handling: A Self-Validating System
The performance of any device using [BMPy]⁺[TfO]⁻ is critically dependent on the purity of the electrolyte, particularly the absence of water. Water contamination will severely reduce the effective electrochemical stability window.
Protocol 3.1: Electrolyte Drying
-
Initial State: Use high-purity (>98%) [BMPy]⁺[TfO]⁻ as a starting material.[7][8]
-
Drying Procedure: Place the required amount of the ionic liquid in a clean glass vial inside a vacuum oven. Heat the oven to 80-100°C under a high vacuum (<1 mbar) for at least 24-48 hours. This step removes residual water and other volatile impurities.
-
Transfer and Storage: Immediately transfer the dried ionic liquid into an argon-filled glovebox (<1 ppm H₂O, <1 ppm O₂) for storage and subsequent use. The glovebox environment is non-negotiable for high-performance cell assembly.
-
Validation: The success of the drying protocol is validated by the electrochemical performance. A wide and stable voltage window observed during cyclic voltammetry (Section 3.4) confirms low moisture content.
Electrode Preparation Protocol
This protocol describes the fabrication of high-quality electrodes using activated carbon, a standard material for EDLCs. The homogeneity of the slurry and the integrity of the coating are paramount for reproducible results.
Protocol 3.2: Electrode Slurry and Coating
-
Slurry Formulation: Prepare a slurry with the following composition by weight:
-
80% Activated Carbon (high surface area, e.g., >1500 m²/g)
-
10% Super P Carbon Black (conductive additive)
-
10% Polyvinylidene fluoride (PVDF) (binder)
-
-
Binder Dissolution: Dissolve the PVDF binder in N-Methyl-2-pyrrolidone (NMP) solvent to form a clear, viscous solution. A typical concentration is 5-10 wt% PVDF in NMP.
-
Component Mixing: In a separate container, dry-mix the activated carbon and Super P carbon black powders until a homogeneous mixture is achieved.
-
Slurry Creation: Gradually add the carbon mixture to the PVDF/NMP solution while stirring vigorously (a planetary mixer is recommended for best results) until a uniform, lump-free slurry with a consistency similar to thick paint is formed.
-
Coating: Using a doctor blade with a set gap (e.g., 150-200 µm), cast the slurry onto a piece of aluminum foil (current collector).
-
Drying:
-
Pre-dry the coated electrode in an oven at 80°C for 1-2 hours to slowly evaporate the bulk of the NMP.
-
Transfer the electrode to a vacuum oven and dry at 120°C for at least 12 hours to completely remove any residual NMP and trace moisture.
-
-
Electrode Punching: Once dry, punch circular electrodes of a specific diameter (e.g., 12-15 mm for a CR2032 coin cell) from the coated foil. Record the mass of the active material on each electrode.
Supercapacitor Assembly: CR2032 Coin Cell
All assembly steps must be performed inside an argon-filled glovebox to prevent atmospheric contamination.
Caption: Workflow for assembling a CR2032 coin cell.
Protocol 3.3: Coin Cell Assembly
-
Component Preparation: Ensure all components (punched electrodes, separator, casings, spacers, gasket) are dried under vacuum at an appropriate temperature before transferring them into the glovebox.
-
Assembly Sequence: Follow the sequence outlined in the Graphviz diagram above.
-
Place the bottom casing (negative cap) into the crimper die.
-
Center one electrode inside the casing.
-
Carefully add a small, precise amount of the dried [BMPy]⁺[TfO]⁻ electrolyte directly onto the electrode surface (e.g., 15 µL).
-
Place a separator disk on top of the wetted electrode.
-
Add another small drop of electrolyte to wet the separator.
-
Place the second electrode on top of the separator, ensuring the active material faces down.
-
Add a spacer disk (if needed to ensure good internal pressure) and the plastic gasket.
-
Place the top casing (positive cap).
-
-
Crimping: Transfer the die to the hydraulic crimping machine and apply consistent pressure to seal the cell. The sealed cell is now ready for testing outside the glovebox.
Electrochemical Characterization Protocol
Use a multi-channel potentiostat/galvanostat for all electrochemical tests.
Caption: Standard workflow for electrochemical testing.
Protocol 3.4.1: Cyclic Voltammetry (CV)
-
Objective: To determine the stable operating voltage window and qualitatively assess the capacitive behavior.
-
Procedure:
-
Set the potential range from 0 V to a maximum voltage (e.g., 4.0 V).
-
Perform scans at various rates (e.g., 5, 10, 20, 50, 100 mV/s).
-
Interpretation: An ideal EDLC will show a quasi-rectangular CV curve. The voltage at which the current starts to increase sharply indicates the breakdown of the electrolyte, defining the limits of the ESW.
-
-
Calculation: Specific capacitance (Csp, in F/g) can be calculated from the CV curve using: Csp = (∫I dV) / (2 * m * v * ΔV) where ∫I dV is the integrated area of the CV curve, m is the mass of the active material on one electrode, v is the scan rate, and ΔV is the voltage window.
Protocol 3.4.2: Galvanostatic Charge-Discharge (GCD)
-
Objective: To accurately measure specific capacitance, energy density, power density, and coulombic efficiency.[9]
-
Procedure:
-
Set the voltage window as determined from the CV analysis (e.g., 0 to 3.5 V).
-
Apply a series of constant currents (e.g., 0.5, 1, 2, 5, 10 A/g) and measure the time it takes to charge and discharge.
-
Interpretation: An ideal EDLC exhibits a symmetric, triangular charge-discharge profile.[9]
-
-
Calculations:
-
Specific Capacitance (F/g): Csp = (I * Δt) / (m * ΔV)
-
Energy Density (Wh/kg): E = (0.5 * Csp * ΔV²) / 3.6
-
Power Density (W/kg): P = (E * 3600) / Δt (where I is the discharge current, Δt is the discharge time, m is the total active mass of both electrodes, and ΔV is the voltage window).
-
Protocol 3.4.3: Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To analyze the internal resistances and ion diffusion kinetics of the device.[10][11]
-
Procedure:
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the resulting impedance data on a Nyquist plot (Z' vs. -Z'').
-
-
Interpretation:
-
High-Frequency Intercept (Z'-axis): Represents the equivalent series resistance (ESR), which includes electrolyte resistance and contact resistance.
-
Mid-Frequency Semicircle: Relates to the charge-transfer resistance at the electrode-electrolyte interface.
-
Low-Frequency Line: A near-vertical line indicates good capacitive behavior. The deviation from 90 degrees relates to the porosity and diffusion limitations within the electrode.
-
Data Interpretation & Expected Performance
A supercapacitor properly constructed with [BMPy]⁺[TfO]⁻ and activated carbon electrodes should exhibit the following characteristics.
Caption: Relationship between IL properties and device performance.
Expected Performance Metrics:
| Parameter | Expected Result | Rationale |
| Operating Voltage | 3.5 - 3.8 V | Safely below the ~4.2 V breakdown limit of the electrolyte. |
| Specific Capacitance | 100 - 140 F/g | Dependent on the specific surface area and pore structure of the activated carbon.[12] |
| Energy Density | >25 Wh/kg | Achieved due to the high operating voltage.[12] |
| ESR (from Nyquist Plot) | 1 - 5 Ω·cm² | Higher than typical organic electrolytes due to the higher viscosity and lower conductivity of the neat IL. |
| Coulombic Efficiency | >98% | Indicates good reversibility of the ion adsorption/desorption process. |
| Cycle Life | >10,000 cycles | Characteristic of EDLCs due to the non-faradaic storage mechanism. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Operating Voltage (<3.0 V) | Moisture or impurity contamination in the electrolyte or cell components. | Re-dry the electrolyte and all cell components rigorously. Ensure glovebox atmosphere is pure. |
| High ESR (>10 Ω·cm²) | Poor electrode-current collector contact; insufficient electrolyte wetting; high electrolyte viscosity. | Ensure electrodes are well-adhered. Apply slight pressure during assembly. Use a minimal but sufficient amount of electrolyte. |
| Low Specific Capacitance | Inactive material (poor quality carbon); inhomogeneous electrode slurry; poor wetting of electrode pores. | Use high-surface-area activated carbon. Improve slurry mixing protocol. Allow the cell to rest for several hours after assembly for full electrolyte infiltration. |
| Rapid Self-Discharge | Impurities causing parasitic redox reactions; physical short circuit in the cell. | Use high-purity materials. Check for burrs on punched electrodes that could pierce the separator.[13] |
References
- Understanding the Behavior of Supercapacitor Materials via Electrochemical Impedance Spectroscopy: A Review. Chem Rec.
- Electrochemical impedance spectroscopy for different types of supercapacitors. IEEE Xplore.
- Electrochemical Impedance Spectroscopy of Supercapacitors: A Novel Analysis Approach using Evolutionary Programming. AIP Publishing.
- Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. Springer.
- Galvanostatic charge-discharge performances of different ionic liquid-based biopolymer electrolyte systems.
- Electrode Materials for Ionic Liquid Based-Supercapacitors. CORE.
- 1-Butyl-1-methylpyrrolidinium trifl
- 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfon
- Importance of Electrode Preparation Methodologies in Supercapacitor Applications.
- Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors.
- Ionic liquids in supercapacitors. MRS Bulletin, Cambridge Core.
- Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery.
- 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfon
- Identification of self-discharge mechanisms of ionic liquid electrolyte based supercapacitor under high-temperature oper
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Importance of Electrode Preparation Methodologies in Supercapacitor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionic liquids in supercapacitors | MRS Bulletin | Cambridge Core [cambridge.org]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound for synthesis 367522-96-1 [sigmaaldrich.com]
- 8. 1-Butyl-1-methylpyrrolidinium triflate, >98% | IoLiTec [iolitec.de]
- 9. researchgate.net [researchgate.net]
- 10. Understanding the Behavior of Supercapacitor Materials via Electrochemical Impedance Spectroscopy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrochemical impedance spectroscopy for different types of supercapacitors | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. research.chalmers.se [research.chalmers.se]
Application Notes and Protocols for CO2 Capture Using [BMPyrr][OTf]
Introduction: The Role of Ionic Liquids in Carbon Capture
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of efficient and sustainable carbon capture technologies. Traditional methods, often relying on aqueous amine solutions, suffer from drawbacks such as high energy consumption for regeneration, solvent volatility, and equipment corrosion. Ionic liquids (ILs) have emerged as a promising alternative class of solvents for CO₂ capture due to their unique and tunable physicochemical properties.[1]
Ionic liquids are salts with low melting points, often below 100 °C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and wide liquid-state range make them attractive for industrial applications.[1][2] For CO₂ capture, the ability to tune the chemical structure of the cation and anion allows for the design of ILs with high CO₂ solubility and selectivity.
This application note focuses on 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]) , an aprotic pyrrolidinium-based ionic liquid. Aprotic ILs, lacking acidic protons, primarily capture CO₂ through a physical absorption mechanism.[3] This process, governed by Henry's Law, involves the dissolution of CO₂ into the free volume of the IL without the formation of chemical bonds. The weaker interactions in physisorption typically lead to lower energy requirements for solvent regeneration compared to the chemical absorption seen in amine-based systems. We will provide a comprehensive guide for researchers and scientists on the experimental setup, protocols, and underlying principles for utilizing [BMPyrr][OTf] in CO₂ capture studies.
Physicochemical Properties of [BMPyrr][OTf]
A thorough understanding of the physicochemical properties of [BMPyrr][OTf] is essential for designing and modeling a CO₂ capture process. The following table summarizes key properties, with data for the closely related 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyrr][TFSI]) included for comparison, as it often exhibits similar behavior.
| Property | [BMPyrr][OTf] | [BMPyrr][TFSI] | Source |
| Molecular Formula | C₁₀H₂₀F₃NO₃S | C₁₁H₂₀F₆N₂O₄S₂ | [4] |
| Molecular Weight | 291.33 g/mol | 422.41 g/mol | [4] |
| Appearance | Liquid | Colorless Liquid | [4][5] |
| Density | 1.25 g/cm³ (at 27 °C) | 1.40 g/cm³ (at 23 °C) | [6][7] |
| Viscosity | 148 cP (at 25 °C) | 94.4 cP (at 20 °C) | [6][7] |
| Heat Capacity (Cp) | Not available | 588 J/K/mol (at 25 °C) | |
| Melting Point | - | -18 °C | [7] |
| Thermal Conductivity | Not available | 0.125 W/m/K (at 20 °C) |
Safety and Handling of [BMPyrr][OTf]
As with any chemical substance, proper safety precautions are paramount when handling [BMPyrr][OTf]. Researchers should always consult the latest Safety Data Sheet (SDS) before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation of any potential vapors, although the vapor pressure of [BMPyrr][OTf] is negligible.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a cool, dry place in a tightly sealed container. [BMPyrr][OTf] is hygroscopic and can absorb moisture from the air, which may affect its performance.
-
Disposal: Dispose of waste [BMPyrr][OTf] in accordance with local, state, and federal regulations.
Hazard Identification (based on available SDS for similar compounds):
-
May cause skin and eye irritation.
-
May be harmful if swallowed.
Experimental Setup for CO₂ Capture
A typical laboratory-scale setup for determining the CO₂ absorption capacity of [BMPyrr][OTf] consists of a high-pressure reactor vessel, a gas delivery system, a temperature control system, and a pressure monitoring system.
Core Components:
-
High-Pressure Reactor: A stainless steel reactor vessel with a known volume, capable of withstanding the desired experimental pressures. It should be equipped with a magnetic stir bar or a mechanical stirrer to ensure good mixing of the IL and CO₂.
-
Gas Delivery System: High-pressure cylinders of CO₂ and a carrier gas (e.g., N₂) are connected to the reactor via a manifold of valves and mass flow controllers (MFCs) to precisely control the amount of gas introduced.
-
Temperature Control: The reactor is typically placed in a temperature-controlled environment, such as an oil bath, a heating mantle with a PID controller, or an oven, to maintain a constant temperature throughout the experiment.
-
Pressure and Temperature Monitoring: A high-accuracy pressure transducer and a thermocouple are installed in the reactor to monitor the pressure and temperature in real-time.
-
Vacuum Pump: A vacuum pump is used to evacuate the reactor and gas lines before each experiment to remove any residual air and moisture.
Schematic Diagram of a Lab-Scale CO₂ Absorption Setup
Sources
Application Notes and Protocols for 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate in Organic Synthesis
Introduction: Beyond the Beaker – Understanding the Potential of [BMPyr][OTf]
In the ever-evolving landscape of organic synthesis, the quest for efficiency, selectivity, and sustainability has led researchers to explore novel reaction media. Among these, ionic liquids (ILs) have emerged as a compelling class of "designer solvents."[1] Composed entirely of ions, these salts, which are liquid at or near room temperature, offer a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvent characteristics.[1]
This guide focuses on a particularly versatile ionic liquid: 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyr][OTf]) . With its pyrrolidinium cation and trifluoromethanesulfonate (triflate) anion, [BMPyr][OTf] presents a favorable balance of stability, solubilizing power, and catalytic potential. This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not just protocols, but also the scientific rationale behind the application of [BMPyr][OTf] in key organic transformations. We will delve into its role in enhancing reaction rates and selectivity, facilitating catalyst recycling, and paving the way for greener synthetic routes.
Physicochemical Properties: The Foundation of [BMPyr][OTf]'s Versatility
To effectively utilize [BMPyr][OTf], a fundamental understanding of its physical and chemical properties is paramount. These characteristics dictate its behavior as a solvent, its interaction with solutes and catalysts, and its suitability for various reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀F₃NO₃S | [1] |
| Molecular Weight | 291.33 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Melting Point | 3-4 °C | [1][3] |
| Density | ~1.25 g/cm³ at 20 °C | [3] |
| pH | ~6 (in H₂O at 25 °C) | [3] |
| Water Content | ≤ 0.3% (typical for high purity grades) | [1] |
The low melting point of [BMPyr][OTf] classifies it as a room-temperature ionic liquid, offering a wide liquid range for synthetic applications. Its density, significantly higher than many common organic solvents, can be advantageous for phase separation and product extraction. The triflate anion contributes to its high thermal and electrochemical stability, making it suitable for reactions requiring elevated temperatures or electrochemical methods.[4]
Core Applications in Organic Synthesis: Protocols and Mechanistic Insights
[BMPyr][OTf] has demonstrated its utility as a solvent and sometimes as a co-catalyst in a variety of important organic reactions.[1] Below are detailed protocols and discussions for several key applications.
Rhodium-Catalyzed Regioselective Hydroformylation
Hydroformylation, or the "oxo process," is a cornerstone of industrial chemistry, involving the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The use of [BMPyr][OTf] in a biphasic system allows for the efficient recycling of the expensive rhodium catalyst.[5]
Causality of [BMPyr][OTf]'s Effectiveness:
The high polarity of [BMPyr][OTf] allows it to effectively immobilize the polar rhodium-phosphine catalyst complex, while the non-polar alkene substrate and aldehyde products reside predominantly in a separate organic phase. This phase separation is key to the facile separation and recycling of the catalyst. The nature of the ionic liquid's cation and anion can also influence the reaction's rate and regioselectivity by subtly altering the electronic and steric environment around the catalytic center.[5]
Experimental Workflow: Hydroformylation of 1-Hexene
Detailed Protocol:
-
Materials:
-
[Rh(acac)(CO)₂] (catalyst precursor)
-
Triphenylphosphine (PPh₃) (ligand)
-
This compound ([BMPyr][OTf])
-
1-Hexene (substrate)
-
Syngas (CO/H₂ mixture, typically 1:1)
-
Anhydrous, degassed solvent for extraction (e.g., diethyl ether or toluene)
-
-
Procedure:
-
In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with [Rh(acac)(CO)₂] and the phosphine ligand (e.g., PPh₃) in the desired molar ratio (e.g., 1:10).
-
Add 5-10 mL of [BMPyr][OTf] to the autoclave.
-
Add the substrate, 1-hexene.
-
Seal the autoclave, remove it from the glovebox, and purge several times with the CO/H₂ gas mixture.
-
Pressurize the autoclave to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Maintain the reaction for the specified time (e.g., 2-6 hours), monitoring the pressure drop.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The reaction mixture will separate into two phases: the upper organic phase containing the product aldehydes and unreacted alkene, and the lower ionic liquid phase containing the rhodium catalyst.
-
Decant the upper organic phase. The product can be purified by distillation or chromatography.
-
The lower ionic liquid phase containing the catalyst can be reused for subsequent reactions by adding fresh substrate.
-
Data Presentation: Representative Results for 1-Hexene Hydroformylation
| Catalyst System | Ionic Liquid | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | Aldehyde Selectivity (%) | n/iso ratio |
| Rh/PPh₃ | [BMPyr][OTf] | 100 | 40 | 4 | >95 | >98 | ~3:1 |
| Rh/BIPHEPHOS | [BMPyr][OTf] | 80 | 20 | 2 | >99 | >99 | ~20:1 |
(Note: The n/iso ratio refers to the ratio of the linear (n) to branched (iso) aldehyde products. BIPHEPHOS is a common phosphite ligand used to enhance regioselectivity.)
Direct Asymmetric Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. The use of chiral organocatalysts, such as proline derivatives, in ionic liquids like [BMPyr][OTf] can lead to high yields and enantioselectivities.[6][7]
Causality of [BMPyr][OTf]'s Effectiveness:
[BMPyr][OTf] can enhance the catalytic activity of proline-based catalysts. The ionic medium can stabilize the charged intermediates in the catalytic cycle, such as the enamine and the iminium ion. Furthermore, the use of ionic liquid-tagged catalysts can facilitate their recovery and reuse.[7]
Experimental Workflow: Proline-Catalyzed Asymmetric Aldol Reaction
Detailed Protocol:
-
Materials:
-
L-Proline or a proline derivative (catalyst)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone or cyclohexanone)
-
This compound ([BMPyr][OTf])
-
Diethyl ether or other suitable organic solvent for extraction
-
Saturated aqueous NH₄Cl solution
-
-
Procedure:
-
To a vial containing the proline-based catalyst (e.g., 20 mol%), add the aldehyde and [BMPyr][OTf].
-
Stir the mixture at room temperature until the catalyst and aldehyde are fully dissolved.
-
Add the ketone (often used in excess as the solvent as well).
-
Stir the reaction mixture at room temperature for the required duration (e.g., 24-72 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture.
-
Extract the product with an organic solvent like diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous NH₄Cl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
-
The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
The ionic liquid and catalyst can often be recovered by removing the excess ketone and water under vacuum and then washing the residue with diethyl ether to remove any remaining organic impurities.
-
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a crucial reaction for the synthesis of many pharmaceuticals and agrochemicals. The choice of solvent can significantly impact the reaction rate and yield.
Causality of [BMPyr][OTf]'s Effectiveness:
Ionic liquids like [BMPyr][OTf] can accelerate SNAr reactions through several mechanisms. They can stabilize the negatively charged Meisenheimer intermediate, which is the rate-determining step in many SNAr reactions.[8][9] The triflate anion is a poor hydrogen bond acceptor, which can lead to a "freer" and more reactive nucleophile. The high polarity of the ionic liquid also aids in dissolving the reactants and promoting the reaction.
Detailed Protocol: Reaction of 1-Fluoro-2,4-dinitrobenzene with an Aniline Derivative
-
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
Aniline derivative (e.g., 4-methoxyaniline)
-
This compound ([BMPyr][OTf])
-
Toluene or other suitable solvent for extraction
-
Aqueous NaHCO₃ solution
-
-
Procedure:
-
Dissolve the aniline derivative in [BMPyr][OTf] in a reaction flask.
-
Add 1-fluoro-2,4-dinitrobenzene to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (e.g., 4-8 hours).
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with toluene.
-
Wash the organic layer with aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure.
-
The product can be further purified by recrystallization or chromatography.
-
Extractive Desulfurization of Fuels
The removal of sulfur-containing compounds from fuels is essential to prevent air pollution. [BMPyr][OTf] has shown potential as a solvent for the extractive desulfurization of model fuels.[10]
Causality of [BMPyr][OTf]'s Effectiveness:
The effectiveness of [BMPyr][OTf] in desulfurization stems from its ability to selectively interact with and dissolve aromatic sulfur compounds like thiophene and its derivatives, while having low miscibility with aliphatic hydrocarbons that constitute the bulk of the fuel.[10] This selective solubility allows for the partitioning of sulfur compounds into the ionic liquid phase.
Experimental Protocol: Extraction of Thiophene from a Model Fuel
-
Materials:
-
Model fuel (e.g., a solution of thiophene in n-heptane)
-
This compound ([BMPyr][OTf])
-
-
Procedure:
-
In a separation funnel, combine the model fuel and [BMPyr][OTf] in a defined volume ratio (e.g., 1:1).
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and mass transfer.
-
Allow the mixture to stand until two distinct phases are formed.
-
Separate the upper fuel phase from the lower ionic liquid phase.
-
Analyze the sulfur content of the treated fuel phase using an appropriate analytical technique (e.g., gas chromatography with a sulfur-selective detector).
-
The ionic liquid phase can be regenerated by techniques such as vacuum stripping to remove the dissolved sulfur compounds, allowing for its reuse.
-
Safety, Handling, and Disposal
While ionic liquids are often touted as "green" solvents due to their low volatility, they are still chemicals and must be handled with appropriate care.
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area.
-
Storage: Store [BMPyr][OTf] in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture.
-
Disposal: Dispose of [BMPyr][OTf] and any waste containing it in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Conclusion and Future Outlook
This compound is a highly versatile and stable ionic liquid with a broad range of applications in modern organic synthesis. Its unique properties enable enhanced reaction rates, improved selectivity, and simplified catalyst recycling, aligning with the principles of green chemistry. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers looking to harness the potential of [BMPyr][OTf] in their synthetic endeavors. As research in the field of ionic liquids continues to expand, we can anticipate the discovery of even more innovative applications for this remarkable solvent.
References
-
Newington, I., Perez-Arlandis, J. M., & Welton, T. (2007). Ionic Liquids as Designer Solvents for Nucleophilic Aromatic Substitutions. Organic Letters, 9(25), 5247–5250. [Link]
-
Newington, I., Perez-Arlandis, J. M., & Welton, T. (2007). Ionic Liquids as Designer Solvents for Nucleophilic Aromatic Substitutions. PubMed. [Link]
-
Newington, I., Perez-Arlandis, J. M., & Welton, T. (2007). Ionic Liquids as Designer Solvents for Nucleophilic Aromatic Substitutions. Organic Letters. [Link]
-
Favre, F., Olivier-Bourbigou, H., Commereuc, D., & Saussine, L. (2001). Hydroformylation of 1-hexene with rhodium in non-aqueous ionic liquids : how to design the solvent and the ligand to the reaction. Chemical Communications, (14), 1360-1361. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2014). Ionic liquid effects on nucleophilic aromatic substitution reactions from QM/MM simulations. The Journal of Physical Chemistry B, 119(3), 743-752. [Link]
-
Domańska, U., & Wlazło, M. (2014). Extraction desulfurization process of fuels with ionic liquids. Fuel, 134, 114-125. [Link]
-
Hawker, R. R., Wong, M. J., Haines, R. S., & Harper, J. B. (2017). Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction. Organic & Biomolecular Chemistry, 15(30), 6433-6440. [Link]
-
Latteman, M., et al. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 62(1), 353-362. [Link]
-
Siddiqui, M. N., Alhooshani, K. R., & Al-hamad, M. A. (2010). Desulfurization of Model Fuel Oil Using Novel Ionic Liquids. ResearchGate. [Link]
-
Wlazło, M., & Domańska, U. (2015). Extractive Desulfurization of Model Fuel Oil Using Ester Functionalized Imidazolium Ionic Liquids. Industrial & Engineering Chemistry Research, 54(33), 8258-8267. [Link]
-
Lombardo, M., Pasi, F., Easwar, S., & Trombini, C. (2007). An Improved Protocol for the Direct Asymmetric Aldol Reaction in Ionic Liquids, Catalysed by Onium Ion‐Tagged Prolines. Advanced Synthesis & Catalysis, 349(11‐12), 2061-2065. [Link]
-
Domańska, U., & Wlazło, M. (2014). Effect of this compound on Water Activity of Ternary Aqueous Ionic Liquid Solutions Containing [BMIm]Br, [BMIm]Cl, [HMIm]Br, and [HMIm]Cl, at 298.15 K. Journal of Chemical & Engineering Data, 59(8), 2497-2504. [Link]
-
Lombardo, M., Pasi, F., Easwar, S., & Trombini, C. (2007). An Improved Protocol for the Direct Asymmetric Aldol Reaction in Ionic Liquids, Catalysed by Onium Ion-Tagged Prolines. ResearchGate. [Link]
-
Li, H., et al. (2022). Ionic Liquids as Green and Efficient Desulfurization Media Aiming at Clean Fuel. Molecules, 27(19), 6539. [Link]
-
Notz, C., & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 127(22), 7996-8006. [Link]
-
Correia, V. G., et al. (2018). Chiral Ionic Liquids Based on l-Cysteine Derivatives for Asymmetric Aldol Reaction. Molecules, 23(10), 2633. [Link]
-
Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142. [Link]
-
Bendels, S., et al. (2023). Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Coatings, 13(7), 1195. [Link]
-
PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium triflate. [Link]
-
ResearchGate. (n.d.). TGA of N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate. [Link]
-
Monils Chem. (n.d.). Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. [Link]
-
Solvionic. (n.d.). 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. [Link]
-
Favre, F., Olivier-Bourbigou, H., Commereuc, D., & Saussine, L. (2001). Hydroformylation of 1-hexene with rhodium in non-aqueous ionic liquids: How to design the solvent and the ligand to the reaction. ResearchGate. [Link]
-
Kim, D. W., & Chi, D. Y. (2012). Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. International Journal of Molecular Sciences, 13(12), 16793-16812. [Link]
-
Wang, C., et al. (2024). Regioselective hydroformylation of propene catalysed by rhodium-zeolite. Nature, 629(8012), 597-602. [Link]
-
Mase, N., et al. (2006). Asymmetric direct aldol reaction of 1,2-diketones and ketones mediated by proline derivatives. Tetrahedron Letters, 47(20), 3383-3386. [Link]
-
Zhang, R., et al. (2018). Study on Hydroformylation of Octene Catalyzed by Rhodium-Containing Functional Ionic Liquid. IOP Conference Series: Earth and Environmental Science, 186(5), 012017. [Link]
Sources
- 1. 1-ブチル-1-メチルピロリジニウム トリフルオロメタンスルホナート 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound for synthesis 367522-96-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroformylation of 1-hexene with rhodium in non-aqueous ionic liquids : how to design the solvent and the ligand to the reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. (PDF) An Improved Protocol for the Direct Asymmetric Aldol Reaction in Ionic Liquids, Catalysed by Onium Ion‐Tagged Prolines (2007) | Marco Lombardo | 114 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Ionic liquid effects on nucleophilic aromatic substitution reactions from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemical Deposition using 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate
Introduction: The Role of Ionic Liquids in Modern Electrochemistry
The field of electrochemistry is continually evolving, driven by the demand for novel materials with tailored properties for applications ranging from energy storage to advanced coatings. A significant advancement in this domain has been the introduction of ionic liquids (ILs) as electrolytes. Unlike traditional aqueous or organic electrolytes, ILs are salts that are liquid at or near room temperature. They offer a unique combination of properties, including negligible vapor pressure, high thermal stability, a wide electrochemical window, and tunable solvency.[1] These characteristics make them highly attractive for the electrochemical deposition of a wide range of materials, particularly those that are difficult to deposit from conventional solvents.
This guide focuses on a specific and versatile ionic liquid, 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyr][OTf]). [BMPyr][OTf] is a pyrrolidinium-based ionic liquid known for its excellent thermal stability and its ability to dissolve a variety of organic and inorganic compounds.[2] These properties make it an ideal medium for the electrochemical deposition of metals, alloys, and nanoparticles.[3][4][5] This document provides a comprehensive overview of the principles, applications, and detailed protocols for performing electrochemical deposition using [BMPyr][OTf], aimed at researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties of [BMPyr][OTf]
A thorough understanding of the physicochemical properties of the electrolyte is crucial for designing and optimizing any electrochemical deposition process. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 367522-96-1 | [2][6][7][8] |
| Molecular Formula | C₁₀H₂₀F₃NO₃S | [2][8] |
| Molecular Weight | 291.33 g/mol | [2][8] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Density | 1.26 g/mL | [2] |
| Melting Point | 4 °C | [2] |
| Purity | ≥ 98% | [2] |
Core Principles of Electrochemical Deposition in [BMPyr][OTf]
Electrochemical deposition in [BMPyr][OTf] follows the fundamental principles of electrochemistry, where an external electric potential is applied to drive the reduction of metal ions from the electrolyte onto a conductive substrate (the cathode). The unique properties of [BMPyr][OTf] influence this process in several key ways:
-
Wide Electrochemical Window: [BMPyr][OTf] possesses a broad electrochemical stability window, meaning it does not readily decompose under the applied potentials required for the deposition of many metals. This is a significant advantage over aqueous electrolytes, which are limited by the electrolysis of water.[9][10]
-
Solvation Environment: The ionic nature of [BMPyr][OTf] creates a distinct solvation environment for metal precursors. The cation ([BMPyr]⁺) and anion ([OTf]⁻) interact with the metal ions, influencing their reduction potential and the morphology of the resulting deposit.[11]
-
Mass Transport: The viscosity of [BMPyr][OTf] is higher than that of traditional solvents. While this can affect mass transport of the electroactive species to the electrode surface, it can also be advantageous in controlling the deposition rate and promoting the formation of smooth, compact films.[11] Temperature control is often employed to decrease viscosity and enhance conductivity.
Experimental Workflow for Electrochemical Deposition
The following diagram illustrates a typical workflow for an electrochemical deposition experiment using [BMPyr][OTf].
Caption: General workflow for electrochemical deposition in [BMPyr][OTf].
Detailed Protocols
The following protocols provide a starting point for the electrochemical deposition of metals and the synthesis of nanoparticles using [BMPyr][OTf]. Researchers should optimize these parameters based on their specific metal precursor and desired deposit characteristics.
Protocol 1: Electrochemical Deposition of a Metal Film (e.g., Selenium)
This protocol is adapted from studies on the electrodeposition of selenium from [BMPyr][OTf].[4]
Materials:
-
This compound ([BMPyr][OTf])
-
Metal precursor (e.g., H₂SeO₃)
-
Substrate (e.g., gold or copper)
-
Reference electrode (e.g., Ag/Ag⁺)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Inert gas (e.g., Argon or Nitrogen)
-
Deionized water and appropriate solvents for cleaning
Procedure:
-
Electrolyte Preparation:
-
In a clean, dry electrochemical cell, dissolve the metal precursor (e.g., H₂SeO₃) in [BMPyr][OTf] to the desired concentration. The dissolution may be aided by gentle heating and stirring.
-
For some applications, co-solvents like water can be added to the ionic liquid to modify its properties.[4]
-
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any surface contaminants. This may involve sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by drying under a stream of inert gas.
-
For some substrates, electrochemical polishing or etching may be necessary to obtain a smooth surface.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode system in the electrochemical cell containing the prepared electrolyte.
-
Ensure the working electrode (substrate), reference electrode, and counter electrode are properly positioned.
-
Purge the electrolyte with an inert gas for at least 30 minutes to remove dissolved oxygen, which can interfere with the deposition process.
-
-
Cyclic Voltammetry (CV):
-
Perform cyclic voltammetry to determine the reduction potential of the metal ions in the [BMPyr][OTf] electrolyte.
-
Scan the potential from a value where no reaction occurs to a potential sufficiently negative to induce reduction, and then back to the starting potential. The resulting voltammogram will show cathodic peaks corresponding to the reduction of the metal species.
-
-
Potentiostatic Deposition:
-
Based on the CV results, apply a constant potential (potentiostatic) or a constant current (galvanostatic) to the working electrode to initiate the deposition.
-
The deposition time will determine the thickness of the resulting film.
-
The bath temperature can be controlled to influence the crystallinity and morphology of the deposit. For instance, in the case of selenium, deposition at room temperature can yield amorphous phases, while higher temperatures can lead to crystalline hexagonal and rhombohedral phases.[4]
-
-
Post-Deposition Treatment:
-
After deposition, carefully remove the substrate from the electrochemical cell.
-
Rinse the deposited film with a suitable solvent (e.g., deionized water, ethanol) to remove any residual ionic liquid.
-
Dry the sample under a stream of inert gas or in a vacuum oven.
-
-
Characterization:
-
Characterize the morphology, composition, and crystallinity of the deposited film using techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and X-ray Diffraction (XRD).
-
Protocol 2: Synthesis of Metal Nanoparticles
Ionic liquids like [BMPyr][OTf] can also serve as media for the synthesis of metal nanoparticles, acting as both a solvent and a stabilizer.[1]
Materials:
-
This compound ([BMPyr][OTf])
-
Metal precursor salt (e.g., HAuCl₄)
-
Reducing agent (e.g., NaBH₄)
-
Ethanol or other suitable anti-solvent
Procedure:
-
Precursor Dissolution: Dissolve the metal precursor salt in [BMPyr][OTf] with vigorous stirring to form a homogeneous solution.
-
Reduction: While stirring, rapidly inject a freshly prepared solution of the reducing agent into the metal precursor solution. A color change in the solution typically indicates the formation of nanoparticles.[1]
-
Nanoparticle Growth and Stabilization: Allow the reaction to proceed for a set amount of time (e.g., 30 minutes) at a controlled temperature to allow for the growth and stabilization of the nanoparticles. The ionic liquid itself can act as a capping agent, preventing agglomeration.[1]
-
Purification:
-
Precipitate the nanoparticles by adding an excess of an anti-solvent, such as ethanol.
-
Collect the precipitated nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with the anti-solvent to remove residual ionic liquid and unreacted reagents.[1]
-
-
Characterization:
-
Characterize the size, shape, and optical properties of the synthesized nanoparticles using techniques like Transmission Electron Microscopy (TEM), UV-Vis Spectroscopy, and Dynamic Light Scattering (DLS).
-
Safety and Handling Considerations
While [BMPyr][OTf] has low volatility, it is essential to handle it with appropriate safety precautions.
-
Always consult the Material Safety Data Sheet (MSDS) before use.[6][12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14]
-
Handle the ionic liquid in a well-ventilated area or a fume hood.[13]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13][14]
-
Store in a cool, dry place away from incompatible materials.[2]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No deposition or very low deposition rate | Incorrect deposition potential; Low concentration of metal precursor; High viscosity of the electrolyte | Verify the reduction potential using CV; Increase the concentration of the metal salt; Increase the deposition temperature to decrease viscosity and improve ion mobility. |
| Poor adhesion of the deposit | Improper substrate cleaning; Formation of a passivating layer | Improve the substrate cleaning procedure; Consider an in-situ electrochemical cleaning step before deposition. |
| Rough or dendritic deposit | High deposition current density; Mass transport limitations | Decrease the applied current or potential; Increase stirring or agitation of the electrolyte; Increase the temperature. |
| Contamination of the deposit | Impurities in the ionic liquid or metal salt; Presence of oxygen or water | Use high-purity chemicals; Ensure the system is properly purged with an inert gas; Dry the ionic liquid and metal salt before use. |
Conclusion
This compound is a highly versatile and effective ionic liquid for a range of electrochemical deposition applications. Its favorable physicochemical properties, including high thermal stability and a wide electrochemical window, enable the deposition of a variety of materials that are challenging to produce from conventional electrolytes. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can leverage the unique advantages of [BMPyr][OTf] to advance their work in materials science, nanotechnology, and beyond.
References
- This compound MSDS - 490029 - Merck Millipore. (URL: )
- 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfon
- This compound - Safety D
- Electrochemical reduction of tantalum and titanium halides in 1-butyl-1-methylpyrrolidinium bis (trifluoromethyl-sulfonyl)imide. (2023). Journal of Applied Electrochemistry. (URL: )
- Safety Data Sheet: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide - proionic. (2023). (URL: )
- This compound | 367522-96-1 - ChemicalBook. (2025). (URL: )
- This compound 95 367522-96-1 - Sigma-Aldrich. (URL: )
- Electrodeposition of selenium from 1-butyl-1-methylpyrrolidinium trifluoromethylsulfon
- Safety D
- Electrochemical reduction of tantalum and titanium halides in 1-butyl-1-methylpyrrolidinium bis (trifluoromethyl-sulfonyl)imide. (2023). Journal of Applied Electrochemistry. (URL: )
- This compound 95 367522-96-1 - Sigma-Aldrich. (URL: )
- Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. (2024).
- Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. (2016).
- Electrodeposition of aluminium–copper alloy from 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl) imide ionic liquid. (2016).
- Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes. Metals. (URL: )
- Application Notes and Protocols for the Synthesis of Nanoparticles Using 1-Butyl-1-methylpyrrolidinium chloride - Benchchem. (URL: )
- Electrodeposition of Zirconium from 1-Butyl-1-Methylpyrrolidinium-Bis(Trifluoromethylsulfonyl)imide: Electrochemical Behavior and Reduction Pathway. (2025).
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | C11H20F6N2O4S2 | CID 11048104 - PubChem. (URL: )
- 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide - Solvionic. (URL: )
- Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (2023). MDPI. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. d-nb.info [d-nb.info]
- 4. Electrodeposition of selenium from 1-butyl-1-methylpyrrolidinium trifluoromethylsulfonate [research.chalmers.se]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | 367522-96-1 [chemicalbook.com]
- 8. 1-丁基-1-甲基吡咯烷三氟甲磺酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ippt.pan.pl [ippt.pan.pl]
- 10. Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide [mdpi.com]
- 11. db-thueringen.de [db-thueringen.de]
- 12. This compound for synthesis 367522-96-1 [merckmillipore.com]
- 13. proionic.com [proionic.com]
- 14. iolitec.de [iolitec.de]
Application Notes and Protocols for Enzymatic Reactions in 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate ([BMPyrr][OTf])
Introduction: A Paradigm Shift in Biocatalysis Solvents
The pursuit of "green" and sustainable chemical processes has propelled the adoption of biocatalysis in industrial and research settings. Enzymes offer unparalleled specificity and operate under mild conditions, yet their potential is often constrained by the very medium they function in.[1] Traditional aqueous buffers limit the solubility of non-polar substrates, while organic solvents can denature and inactivate these sensitive protein catalysts.[1][2][3]
Ionic liquids (ILs) have emerged as a revolutionary class of solvents, offering a unique combination of properties that can overcome these limitations.[4] These salts, which are liquid at or near room temperature, possess negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[5][6] Among the vast array of available ILs, 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]) is gaining attention as a promising medium for enzymatic reactions. Its pyrrolidinium cation is often associated with lower toxicity compared to more common imidazolium-based ILs, enhancing its biocompatibility for bioprocesses.[1][7]
This guide provides an in-depth technical overview and detailed protocols for utilizing [BMPyrr][OTf] as a solvent for two key classes of enzymatic reactions: lipase-catalyzed synthesis and cellulase-catalyzed biomass hydrolysis. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this ionic liquid to enhance reaction efficiency, enzyme stability, and process sustainability.
Physicochemical Properties of [BMPyrr][OTf]
The performance of an enzyme in an ionic liquid is intimately linked to the solvent's physical and chemical characteristics. The choice of both cation and anion dictates properties like viscosity, polarity, and hydrophobicity, which in turn influence enzyme structure, activity, and stability.[2][8][9] Understanding these properties is the first step in designing a successful biocatalytic system.
| Property | Value / Description | Significance in Biocatalysis |
| Molecular Formula | C₁₀H₂₀F₃NO₃S | Basic chemical identity. |
| Molecular Weight | 291.33 g/mol [10] | Relevant for concentration calculations. |
| Form | Liquid | A room-temperature ionic liquid (RTIL), simplifying handling. |
| Viscosity | High (relative to conventional solvents) | Can introduce mass transfer limitations for substrates and products, potentially slowing reaction rates. Agitation is critical. |
| Polarity | Polar, non-volatile solvent[11] | Affects the solubility of both polar and non-polar substrates and can influence the enzyme's hydration shell. |
| Water Miscibility | Miscible with water in some proportions | Water activity is a critical parameter to control. Small amounts of water are essential for enzyme flexibility and activity, but excess water can promote unwanted hydrolysis reactions. |
| Thermal Stability | High | Allows for reactions to be conducted at elevated temperatures, which can increase reaction rates and substrate solubility without solvent loss due to evaporation.[5] |
| Biocompatibility | Pyrrolidinium cations are generally considered less toxic than imidazolium cations.[5][7] | Favorable for whole-cell biocatalysis and reduces the environmental impact of the process.[11] |
Core Principles for Enzymatic Reactions in [BMPyrr][OTf]
The transition from aqueous buffers to an IL solvent system requires a shift in experimental design. The central principle revolves around the enzyme's need for a minimal amount of water to maintain its catalytically active conformation.
-
The Role of Water: In a nearly anhydrous IL, the enzyme is not "dissolved" in the traditional sense but exists as a suspension. A thin layer of water molecules around the enzyme, its "hydration shell," is crucial for maintaining the structural flexibility required for catalysis.[3] Polar ILs like [BMPyrr][OTf] can interact with this water layer. Therefore, controlling the water activity (a_w) of the system is paramount. This is often achieved by pre-equilibrating the enzyme and the IL with saturated salt solutions or by adding a specific percentage of water to the reaction mixture.
-
Enzyme Stability: Ionic liquids can significantly enhance the thermal and operational stability of enzymes compared to organic solvents.[4][12] The rigid, cage-like structure of the IL can "lock" the enzyme into its active conformation, preventing thermal unfolding. However, the specific interactions between the IL's ions and the enzyme's surface can also lead to inactivation if not chosen carefully.[8][13]
-
Mass Transfer Limitations: The high viscosity of many ILs, including [BMPyrr][OTf], can be a major challenge.[12] Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site and removal of products, creating a bottleneck in the reaction rate. Vigorous and consistent agitation is therefore essential.
Caption: Workflow for lipase-catalyzed synthesis of isoamyl butyrate.
Application 2: Cellulase-Catalyzed Hydrolysis of Biomass
The conversion of lignocellulosic biomass into fermentable sugars is a cornerstone of the bio-based economy. A major bottleneck is the recalcitrance of cellulose, which is crystalline and embedded in a lignin matrix. Certain ILs, including [BMPyrr][OTf], can dissolve biomass, disrupting its structure and making the cellulose accessible to enzymatic attack. [14][15]This enables a one-pot or two-step process for pretreatment and saccharification.
Detailed Protocol: Enzymatic Saccharification of Microcrystalline Cellulose (MCC)
This protocol uses cellulase from Trichoderma reesei, a fungus known for producing a robust and complete cellulase enzyme system, to hydrolyze a model cellulose substrate. [16][17][18] Materials:
-
This compound ([BMPyrr][OTf]).
-
Microcrystalline cellulose (MCC).
-
Cellulase from Trichoderma reesei (activity measured in Filter Paper Units, FPU).
-
Citrate buffer (50 mM, pH 4.8).
-
Deionized water.
-
3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar analysis.
-
Glucose (for standard curve).
Protocol Steps:
Part A: Cellulose Dissolution and Regeneration (Pretreatment)
-
Dissolution: In a sealed vessel, add 1 g of MCC to 19 g of [BMPyrr][OTf] (5% w/w loading).
-
Heat the mixture to 100°C with vigorous stirring until the MCC is fully dissolved. This step disrupts the crystalline structure of the cellulose.
-
Regeneration: While stirring, slowly add deionized water (an anti-solvent) to the IL-cellulose solution. This will cause the amorphous cellulose to precipitate.
-
Filter the regenerated cellulose and wash thoroughly with deionized water to remove any residual IL. This washing step is crucial as residual IL can inhibit cellulase activity. [19]The washed cellulose is now ready for hydrolysis.
Part B: Enzymatic Hydrolysis
-
Reaction Setup: Prepare a slurry of the pretreated cellulose in 50 mM citrate buffer (pH 4.8) at a concentration of 2.5% (w/v). [19]2. Enzyme Addition: Add the cellulase enzyme solution to the slurry. A typical enzyme loading is 20 FPU per gram of cellulose. [20]3. Incubation: Incubate the reaction at 50°C in a shaking water bath (150 rpm) for 48-72 hours. [19][20] Part C: Analysis of Reducing Sugars (DNS Method)
-
Sampling: At various time points (e.g., 12, 24, 48, 72 hours), take an aliquot from the reaction slurry and centrifuge to pellet the remaining solids.
-
Colorimetric Reaction: Mix the supernatant with DNS reagent and heat in a boiling water bath. The DNS reagent reacts with reducing sugars (like glucose) to produce a colored compound.
-
Quantification: Measure the absorbance of the solution using a spectrophotometer at 540 nm. Compare the absorbance to a standard curve prepared with known concentrations of glucose to determine the amount of sugar released.
Caption: Workflow for cellulase-catalyzed hydrolysis of cellulose.
Recycling and Reuse of [BMPyrr][OTf]
A significant advantage of using ILs is their potential for recycling, which is critical for economic and environmental sustainability. [21][22] Protocol for [BMPyrr][OTf] Recycling after Esterification:
-
Enzyme Separation: After product extraction with an organic solvent (e.g., heptane), the immobilized enzyme can be separated from the IL by simple filtration or centrifugation.
-
Solvent Removal: Any residual organic extraction solvent dissolved in the IL can be removed under vacuum. The negligible vapor pressure of the IL ensures it is not lost during this step.
-
Water Removal: If water has accumulated in the IL, it can be removed by heating under vacuum or by co-distillation with a solvent like toluene.
-
Reuse: The purified, dry [BMPyrr][OTf] is now ready to be reused in the next reaction cycle.
Conclusion
This compound ([BMPyrr][OTf]) stands out as a versatile and biocompatible solvent for modern biocatalysis. Its unique physicochemical properties can enhance enzyme stability, enable the dissolution of challenging substrates like cellulose, and facilitate product separation and solvent recycling. While challenges such as high viscosity must be managed through careful process engineering, the potential benefits make [BMPyrr][OTf] a valuable tool for developing greener, more efficient enzymatic reactions. The protocols provided herein serve as a robust starting point for researchers to explore the vast potential of this promising ionic liquid.
References
- Effect of ionic liquid on activity, stability, and structure of enzymes: a review - PubMed. (n.d.).
- Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis - PMC - NIH. (n.d.).
- Specific ion effects of ionic liquids on enzyme activity and stability - RSC Publishing. (n.d.).
-
Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids - Frontiers. (n.d.). Retrieved January 11, 2026, from [Link]
- Activation and stabilization of enzymes in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Effect of Ionic Liquids on activity, stability and structure of enzymes: A review - ResearchGate. (n.d.).
-
Effect of this compound on Water Activity of Ternary Aqueous Ionic Liquid Solutions Containing [BMIm]Br, [BMIm]Cl, [HMIm]Br, and [HMIm]Cl, at 298.15 K - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Exploring ionic liquids based on pyrrolidinium and imidazolium cations with low toxicity towards Escherichia coli for designing sustainable bioprocesses - PubMed. (2022, December 10). Retrieved January 11, 2026, from [Link]
-
Lipase-Catalyzed Esterification | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Current Trends in Green Solvents: Biocompatible Ionic Liquids - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
Enhancement of Cellulase Production in Trichoderma reesei via Disruption of Multiple Protease Genes Identified by Comparative Secretomics - Frontiers. (n.d.). Retrieved January 11, 2026, from [Link]
-
Strategies for Stabilization of Enzymes in Organic Solvents - Loschmidt Laboratories. (2013, October 8). Retrieved January 11, 2026, from [Link]
-
Optimization of cellulase production under solid‐state fermentation by a new mutant strain of Trichoderma reesei - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
-
Improvement of Enzymatic Saccharification and Ethanol Production from Rice Straw Using Recycled Ionic Liquid: The Effect of Anti-Solvent Mixture - PMC - PubMed Central. (2022, March 11). Retrieved January 11, 2026, from [Link]
-
The ERAD Pathway Participates in Fungal Growth and Cellulase Secretion in Trichoderma reesei - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
(PDF) LIPASE CATALYZED ESTERIFICATION AND TRANSESTERIFICATION TO SYNTHESIZE BIOFLAVORS AND FRAGRANCES - ResearchGate. (2020, May 28). Retrieved January 11, 2026, from [Link]
-
Synthetic applications of enzymatic reactions in organic solvents - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling | ACS Macro Letters - ACS Publications. (2023, July 30). Retrieved January 11, 2026, from [Link]
-
Lipases and lipase-catalyzed esterification in non-aqueous media - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
The Role of Ionic Liquids in the Lignin Separation from Lignocellulosic Biomass - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
-
1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]
-
Increasing enzymatic saccharification of saccharide polymers in lignocellulosic biomass with subcritical water treatment - Food Research. (2024, July 19). Retrieved January 11, 2026, from [Link]
-
Biocatalysis in ionic liquids—Advantages beyond green technology - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Analytical Enzymatic Saccharification of Lignocellulosic Biomass for Conversion to Biofuels and Bio-Based Chemicals - MDPI. (2018, October 27). Retrieved January 11, 2026, from [Link]
-
Composite Recycling with Biocatalytic Thermoset Reforming - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
-
Composite Recycling with Biocatalytic Thermoset Reforming - PubMed. (2024, November 6). Retrieved January 11, 2026, from [Link]
Sources
- 1. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 2. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic hydrolysis of soluble cellulose derivatives as measured by changes in viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids [frontiersin.org]
- 9. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | C11H20F6N2O4S2 | CID 11048104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Analytical Enzymatic Saccharification of Lignocellulosic Biomass for Conversion to Biofuels and Bio-Based Chemicals [mdpi.com]
- 16. Frontiers | Enhancement of Cellulase Production in Trichoderma reesei via Disruption of Multiple Protease Genes Identified by Comparative Secretomics [frontiersin.org]
- 17. Optimization of cellulase production under solid‐state fermentation by a new mutant strain of Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Improvement of Enzymatic Saccharification and Ethanol Production from Rice Straw Using Recycled Ionic Liquid: The Effect of Anti-Solvent Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myfoodresearch.com [myfoodresearch.com]
- 21. Composite Recycling with Biocatalytic Thermoset Reforming - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Composite Recycling with Biocatalytic Thermoset Reforming - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate in dye-sensitized solar cells.
An Application Guide to Utilizing 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate in Dye-Sensitized Solar Cells
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers and scientists on the application of the ionic liquid (IL) this compound, hereafter referred to as [BMPy][TfO], as an electrolyte component in dye-sensitized solar cells (DSSCs). This guide moves beyond simple protocols to explain the underlying scientific principles and rationale for its use, aiming to empower researchers to optimize their DSSC systems for enhanced stability and performance.
Introduction: The Quest for Stable DSSC Electrolytes
Dye-sensitized solar cells (DSSCs) represent a significant advancement in third-generation photovoltaic technology, offering advantages such as low-cost fabrication, respectable power conversion efficiencies, and good performance in diffuse light conditions.[1][2][3] The operational heart of a DSSC is the electrolyte, which is responsible for regenerating the photo-oxidized dye and transporting charge between the photoanode and the counter electrode.[4]
Traditionally, the highest efficiencies have been achieved using electrolytes based on volatile organic solvents, such as acetonitrile (ACN).[1][2] However, the high vapor pressure of these solvents leads to issues with electrolyte leakage, evaporation, and compromised long-term device stability, hindering commercialization for outdoor applications.[3] Ionic liquids (ILs), which are salts that are liquid below 100°C, have emerged as a compelling solution to this challenge.[1] Their negligible vapor pressure, high thermal stability, and wide electrochemical windows make them ideal candidates for creating durable and safe DSSCs.[1][5]
Among the vast family of ILs, pyrrolidinium-based cations have garnered significant interest due to their exceptional electrochemical and thermal stability.[1][6] This guide focuses specifically on this compound ([BMPy][TfO]), a prominent member of this class, detailing its properties, mechanism, and practical implementation in DSSC fabrication.
[BMPy][TfO]: Physicochemical Properties and Rationale for Use
The selection of [BMPy][TfO] is not arbitrary; its molecular structure directly contributes to the desirable properties for a DSSC electrolyte.
Molecular Structure:
Caption: Molecular structure of the [BMPy]+ cation and [TfO]- anion.
Causality Behind Experimental Choices:
-
Pyrrolidinium ([BMPy]+) Cation: The saturated, five-membered ring structure of the pyrrolidinium cation imparts high electrochemical stability. Unlike imidazolium cations, which have an acidic proton that can be a site for degradation, the fully saturated pyrrolidinium ring is more robust, contributing to a wider electrochemical window and longer device lifetime.[1][6] The butyl and methyl groups are chosen to create asymmetry, which disrupts crystal lattice formation and lowers the melting point, ensuring the compound is liquid at room temperature.[1]
-
Trifluoromethanesulfonate ([TfO]-) Anion: The triflate anion is known for its high thermal and chemical stability. Its charge is delocalized over the three oxygen atoms and the sulfonyl group, making it a weakly coordinating anion. This property is crucial as it results in lower viscosity and higher ionic conductivity compared to ILs with more strongly coordinating anions.
Key Performance-Influencing Properties:
| Property | Typical Value | Significance in DSSCs |
| Molecular Weight | 291.33 g/mol [7] | Influences density and viscosity. |
| Density | ~1.25 g/cm³ at 20°C[7] | Important for calculating electrolyte volume and mass. |
| Melting Point | ~3-4 °C[7][8] | Ensures it remains in a liquid state across typical operating temperatures. |
| Thermal Stability | High decomposition temperature | Critical for long-term stability under solar irradiation and heat.[1] |
| Electrochemical Window | Wide, typically >4 V | Ensures the electrolyte does not degrade under the cell's operating voltage. |
| Viscosity | High compared to ACN | A key challenge; higher viscosity can impede ion transport, lowering the short-circuit current (Jsc).[1][2] |
| Ionic Conductivity | Moderate | Sufficient for ion transport, but lower than ACN-based electrolytes, impacting overall efficiency.[5] |
The Role of [BMPy][TfO] in the DSSC Operational Cycle
A DSSC generates electricity through a cycle of light absorption, electron injection, and charge transport, all facilitated by the electrolyte.
Caption: The operational cycle of a dye-sensitized solar cell.
Mechanism Explained:
-
Photon Absorption: A photon of light strikes a dye molecule adsorbed onto the surface of a nanocrystalline TiO₂ semiconductor, exciting it from its ground state (S) to an excited state (S*).[4]
-
Electron Injection: The excited dye molecule injects an electron into the conduction band of the TiO₂. This electron then percolates through the TiO₂ network to the transparent conducting oxide (TCO) glass and flows into the external circuit.[4]
-
Dye Regeneration: The now-oxidized dye molecule (S+) must be quickly reduced back to its ground state to accept another electron. This is where the electrolyte's redox couple, typically iodide/triiodide (I⁻/I₃⁻), comes in. An iodide ion (I⁻) donates an electron to the oxidized dye, regenerating it. The iodide itself is oxidized in the process.[4]
-
Charge Transport within [BMPy][TfO]: The [BMPy][TfO] acts as the medium for this process. The oxidized species (triiodide, I₃⁻) diffuses through the ionic liquid from the photoanode to the counter electrode. The inherent viscosity of [BMPy][TfO] makes this diffusion slower than in ACN, which is a primary reason for the lower short-circuit currents (Jsc) often observed in IL-based DSSCs.[1]
-
Redox Couple Regeneration: At the counter electrode (typically coated with a platinum catalyst), the triiodide (I₃⁻) accepts an electron returning from the external circuit, regenerating the iodide (I⁻) ions and completing the circuit.[4]
The primary role of [BMPy][TfO] is to provide a non-volatile, thermally stable medium that facilitates this ionic charge transport over thousands of hours of operation without evaporation.[1][3]
Experimental Protocols
The following protocols provide a validated starting point for fabricating and testing DSSCs with a [BMPy][TfO]-based electrolyte. All procedures should be conducted in a clean, controlled environment (e.g., a glovebox with low moisture and oxygen) for optimal results.
Protocol 1: Preparation of [BMPy][TfO]-Based Liquid Electrolyte
This protocol describes the formulation of a standard IL-based electrolyte.
Materials:
-
This compound ([BMPy][TfO]), high purity (>98%)
-
Lithium iodide (LiI), anhydrous
-
Iodine (I₂), resublimed
-
4-tert-butylpyridine (TBP)
-
Acetonitrile (ACN) or Valeronitrile (VN), anhydrous (for co-solvent, if needed)
Procedure:
-
Rationale: The components are added sequentially in a sealed vial under an inert atmosphere to prevent moisture contamination, which can degrade performance.
-
In a clean, dry amber glass vial, add the desired amount of [BMPy][TfO].
-
Add LiI to the [BMPy][TfO] to achieve a final concentration of 0.1 M.
-
Causality: LiI serves as the source of iodide (I⁻) for the redox couple. The small Li⁺ cations can also adsorb onto the TiO₂ surface, favorably shifting its conduction band potential and improving the open-circuit voltage (Voc).
-
-
Add I₂ to the mixture to achieve a final concentration of 0.05 M. The molar ratio of I⁻ to I₂ is critical and typically optimized around 10:1.
-
Causality: Iodine combines with iodide to form the triiodide (I₃⁻) ion, completing the I⁻/I₃⁻ redox shuttle.
-
-
Add TBP to the solution to achieve a final concentration of 0.5 M.
-
Causality: TBP is a Lewis base that adsorbs to the TiO₂ surface. This passivates surface trap states and shifts the TiO₂ conduction band edge to a more negative potential, which increases the Voc by reducing charge recombination between injected electrons and the I₃⁻ ions in the electrolyte.[9]
-
-
Seal the vial and stir the mixture with a magnetic stir bar in the dark at room temperature overnight, or until all components are fully dissolved. The resulting electrolyte should be a dark brown, homogeneous liquid.
-
(Optional): To reduce viscosity and improve ion transport, a low-volatility organic solvent like valeronitrile can be added as a co-solvent (e.g., in an 85:15 v/v ratio of IL to solvent). This often results in a compromise between stability and efficiency.
Protocol 2: DSSC Fabrication and Electrolyte Filling
This workflow outlines the assembly of a sandwich-type DSSC.
Caption: Step-by-step workflow for DSSC fabrication.
Detailed Steps:
-
Photoanode Preparation: a. Clean a Fluorine-doped Tin Oxide (FTO) coated glass substrate thoroughly. b. Deposit a compact TiO₂ blocking layer to prevent short-circuiting between the electrolyte and the FTO.[5] c. Use screen-printing or doctor-blading to apply a paste of nanocrystalline TiO₂ (anatase, ~20 nm particles) to form a mesoporous layer approximately 10-15 µm thick.[4] d. Sinter the electrode in a furnace, ramping up to 500°C, to remove organic binders and ensure good electrical contact between TiO₂ particles.[5] e. While still warm (~80°C), immerse the photoanode in a solution of a ruthenium-based dye (e.g., N719) for 12-24 hours to ensure monolayer dye coverage.[10]
-
Counter Electrode Preparation: a. Drill two small holes in a separate FTO glass substrate. These will serve as filling ports for the electrolyte. b. Deposit a thin, catalytically active layer of platinum on the conductive side of the FTO glass.
-
Cell Assembly and Filling: a. Place a thermoplastic Surlyn® gasket (25-60 µm thick) around the active area of the dye-sensitized photoanode. b. Place the counter electrode on top, with the platinum side facing the dye-coated TiO₂. c. Hot-press the assembly to seal the two electrodes together, creating a small internal chamber. d. Electrolyte Introduction: Place the sealed cell in a vacuum chamber. Apply a drop of the prepared [BMPy][TfO] electrolyte over one of the filling holes. Evacuate the chamber and then return to atmospheric pressure. The pressure differential will force the viscous electrolyte deep into the pores of the TiO₂ film. This vacuum backfilling technique is critical for ensuring complete infiltration with high-viscosity ILs. e. Clean any excess electrolyte from the cell surface and seal the filling holes with a small piece of Surlyn® and a glass coverslip by heating.
Performance Data and Analysis
The choice of electrolyte profoundly impacts the photovoltaic output of a DSSC. The table below provides a comparative summary of expected performance parameters.
| Parameter | Typical ACN-based Electrolyte | Typical [BMPy][TfO]-based Electrolyte | Rationale for Difference |
| Open-Circuit Voltage (Voc) | 0.70 - 0.75 V | 0.75 - 0.80 V | The pyrrolidinium cation and additives like TBP are effective at suppressing charge recombination at the TiO₂/electrolyte interface, leading to a higher Voc.[1] |
| Short-Circuit Current (Jsc) | 15 - 20 mA/cm² | 8 - 14 mA/cm² | The higher viscosity of [BMPy][TfO] limits the diffusion rate of the I₃⁻ ions, creating a mass-transport limitation that lowers the current density.[1][2] |
| Fill Factor (FF) | 0.65 - 0.72 | 0.60 - 0.68 | Also affected by the higher internal resistance and mass transport limitations associated with the more viscous IL electrolyte. |
| Power Conversion Eff. (η) | 8 - 11% | 5 - 7% | The overall efficiency is a product of Voc, Jsc, and FF. The significant drop in Jsc is the primary reason for the lower efficiency compared to ACN-based cells, despite the gain in Voc. A reported efficiency for a DSSC with a pyrrolidinium-based iodide IL was 6.52%.[1] |
| Long-Term Stability | Poor (days to weeks) | Excellent (thousands of hours) | The non-volatile nature of [BMPy][TfO] prevents electrolyte loss and maintains stable performance over extended periods, even at elevated temperatures.[11] |
Conclusion and Future Outlook
This compound and related pyrrolidinium-based ionic liquids represent a critical step towards the development of commercially viable, long-lasting dye-sensitized solar cells. While their use currently involves a trade-off between stability and peak efficiency—primarily due to mass-transport limitations imposed by their viscosity—they provide a robust and reliable platform that overcomes the primary failure mode of traditional DSSCs.
Future research will likely focus on synthesizing novel pyrrolidinium ILs with lower viscosities, exploring alternative redox couples that exhibit faster diffusion in IL media, and optimizing the formulation of IL-based electrolytes with co-solvents and additives to bridge the efficiency gap with volatile systems without compromising long-term stability.
References
- Monils Chem. Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide.
- Yusof, Y., & Yahya, W. Z. N. (2020). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. MDPI.
- Singh, S., et al. (2024). Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices.
- Iqbal, F., et al. (2021). Progress on Electrolytes Development in Dye-Sensitized Solar Cells.
- Encyclopedia MDPI. (2020). Ionic Liquids in DSSCs.
- He, T., Wang, Y. F., & Zeng, J. H. (2015).
- Request PDF. (2025). High performance dye-sensitized solar cells using ionic liquids as their electrolytes.
- Yusof, Y., & Yahya, W. Z. N. (2020). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells.
- Sigma-Aldrich.
- Unknown. Fabrication procedure of dye-sensitized solar cells.
- Martinez, L. M., et al. (2024).
- IoLiTec.
- Solvionic.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ionic Liquids in DSSCs | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ippt.pan.pl [ippt.pan.pl]
- 6. mdpi.com [mdpi.com]
- 7. This compound for synthesis 367522-96-1 [sigmaaldrich.com]
- 8. This compound [solvionic.com]
- 9. researchgate.net [researchgate.net]
- 10. www3.nd.edu [www3.nd.edu]
- 11. Stable, High-Efficiency Pyrrolidinium-Based Electrolyte for Solid-State Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Case for [BMPyrr][OTf] in Gas Separation
An Application Guide to [BMPyrr][OTf] Supported Ionic Liquid Membranes for Gas Separation
This document provides a comprehensive technical guide for researchers and scientists on the application of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, [BMPyrr][OTf], in the fabrication and testing of supported ionic liquid membranes (SILMs) for gas separation applications. This guide covers the synthesis of the ionic liquid, detailed protocols for membrane fabrication, and standardized procedures for evaluating gas transport properties.
Membrane-based gas separation is a critical technology for processes such as carbon capture, natural gas sweetening, and hydrogen purification, offering a more energy-efficient alternative to conventional methods like cryogenic distillation or amine scrubbing.[1][2] Ionic liquids (ILs) have emerged as exceptional materials for creating advanced separation membranes due to their negligible vapor pressure, high thermal stability, and tunable chemical structures that allow for high gas solubility and selectivity.[3]
Supported ionic liquid membranes (SILMs), where the IL is held within the pores of a microporous support by capillary forces, represent a straightforward and effective membrane configuration.[4] The pyrrolidinium cation, a core component of [BMPyrr][OTf], is known for its high thermal and chemical stability.[5] The triflate ([OTf]⁻) anion has been shown to impart superior selectivity in certain separation processes compared to other common anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻).[6] This unique combination makes [BMPyrr][OTf] a highly promising, yet underexplored, candidate for developing high-performance gas separation membranes.
This guide provides the foundational protocols to synthesize [BMPyrr][OTf], fabricate SILMs, and rigorously test their performance for separating key gas pairs such as CO₂/N₂ and CO₂/CH₄.
Section 1: Synthesis and Characterization of [BMPyrr][OTf]
While [BMPyrr][OTf] is commercially available, an in-house synthesis may be required for custom purity requirements or isotopic labeling studies.[7][8] A common and reliable method is a two-step process involving the synthesis of a halide precursor followed by an anion exchange reaction.
Protocol 1.1: Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide ([Pyrr₁₄]Br)
This protocol is adapted from established procedures for synthesizing pyrrolidinium halide salts.[9] The causality behind this initial step is to create the stable organic cation which will then be paired with the desired functional anion.
Materials & Equipment:
-
N-methylpyrrolidine (≥99%)
-
1-bromobutane (≥98%)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (50 cm³).
-
Alkyl Halide Addition: Cool the solution in an ice-water bath. Add 1-bromobutane (0.2 mol) dropwise to the stirred solution. The dropwise addition is critical to control the exothermic reaction.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Stir the reaction vigorously overnight.
-
Solvent Removal: After the reaction is complete, remove the acetonitrile using a rotary evaporator. A yellowish solid product should remain.
-
Purification: Wash the solid product with anhydrous diethyl ether to remove any unreacted starting materials. This step is repeated three times.
-
Isolation: Filter the white solid product ([Pyrr₁₄]Br) using a Büchner funnel and dry under vacuum.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR spectroscopy.
Protocol 1.2: Anion Exchange to Synthesize [BMPyrr][OTf]
This step exchanges the bromide anion for the desired trifluoromethanesulfonate anion.
Materials & Equipment:
-
[Pyrr₁₄]Br (from Protocol 1.1)
-
Lithium trifluoromethanesulfonate (LiOTf) or Silver trifluoromethanesulfonate (AgOTf)
-
Dichloromethane (DCM) or Acetone
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve equimolar amounts of [Pyrr₁₄]Br and LiOTf in deionized water. If using AgOTf (which forms an insoluble AgBr precipitate), perform the reaction in acetone or a similar organic solvent.
-
Extraction (for LiOTf route): Transfer the aqueous solution to a separatory funnel and extract the product into dichloromethane (3 x 50 mL). The ionic liquid will preferentially move to the organic phase, while the inorganic salt (LiBr) remains in the aqueous phase.
-
Precipitation (for AgOTf route): If using AgOTf, the AgBr precipitate can be removed by filtration.
-
Washing: Wash the organic phase with small amounts of deionized water to remove any remaining inorganic salts.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 80 °C) for at least 24 hours to remove residual water and solvent. Water content should be verified by Karl-Fischer titration, as it can significantly impact gas separation performance.[10]
Characterization of [BMPyrr][OTf]
-
Structural Verification: ¹H and ¹⁹F NMR.
-
Thermal Stability: Thermogravimetric Analysis (TGA) should be performed to determine the decomposition temperature, which defines the maximum operating temperature for the membrane. Pyrrolidinium triflate ILs typically exhibit high thermal stability.[10][11]
-
Purity: Water content analysis via Karl-Fischer titration. Halide content determination (e.g., using silver nitrate solution).
Section 2: Fabrication of [BMPyrr][OTf] Supported Ionic Liquid Membranes (SILMs)
The goal of SILM fabrication is to completely fill the pores of a thin, mechanically stable support with the ionic liquid without leaving excess liquid on the surface.[4] The choice of support is critical; it must be chemically resistant to the IL and the process gases, and possess appropriate pore size (typically 20-200 nm) to ensure the IL is retained by capillary forces. Common supports include polyvinylidene fluoride (PVDF), polytetrafluoroethylene (PTFE), and porous alumina.
Diagram: SILM Fabrication Workflow
Below is a diagram illustrating the generalized workflow for preparing a [BMPyrr][OTf] SILM.
Caption: Workflow for the fabrication of a Supported Ionic Liquid Membrane (SILM).
Protocol 2.1: SILM Fabrication via Vacuum Impregnation
This method is highly effective for ensuring complete pore filling, especially with viscous ILs.[12]
Materials & Equipment:
-
Porous support membrane (e.g., 0.22 µm PVDF disc)
-
[BMPyrr][OTf] ionic liquid
-
Vacuum desiccator or vacuum oven
-
Petri dish
-
Lint-free wipes (e.g., lens paper)
-
Analytical balance
Step-by-Step Procedure:
-
Support Preparation: Cut the support membrane to the desired size for the permeation cell. Dry the support in a vacuum oven at an elevated temperature (e.g., 120 °C) for at least 12 hours to remove any adsorbed water or organic contaminants from the pores.[5]
-
Weighing: Record the initial dry weight of the support membrane (W_support).
-
Impregnation: Place the dried support membrane in a petri dish. Add a sufficient amount of [BMPyrr][OTf] to fully submerge the membrane.
-
Excess IL Removal: Remove the membrane from the IL bath. Gently blot the surfaces with lint-free wipes to remove excess liquid. The membrane should appear translucent but not wet.
-
Final Weighing: Weigh the final SILM (W_SILM). The mass of the immobilized IL can be calculated as (W_SILM - W_support). This value can be used to confirm successful impregnation.
-
Storage: Store the prepared SILM in a sealed container until use to prevent absorption of atmospheric moisture.
Section 3: Protocol for Gas Permeation Measurement
The performance of a gas separation membrane is quantified by its permeability and selectivity. The constant-volume, variable-pressure method is a widely adopted standard for determining these properties for pure gases.[13][14]
Diagram: Gas Permeation Measurement Setup
The following diagram shows a schematic of a typical constant-volume, variable-pressure gas permeation apparatus.
Caption: Schematic of a constant-volume, variable-pressure gas permeation system.
Protocol 3.1: Measuring Pure Gas Permeability
Materials & Equipment:
-
Prepared [BMPyrr][OTf] SILM
-
Gas permeation apparatus (as diagrammed above)
-
High-purity gases (e.g., CO₂, N₂, CH₄)
-
Thermostatic chamber or heating element for temperature control
-
Data acquisition system
Step-by-Step Procedure:
-
Membrane Installation: Mount the SILM into the permeation cell, ensuring a gas-tight seal. The effective membrane area (A) must be known.
-
System Evacuation: Place the cell in a thermostatic chamber set to the desired temperature (e.g., 35 °C). Open the vacuum valves and evacuate both the upstream (feed) and downstream (permeate) sides of the system for at least 12 hours to degas the membrane and the system components.[13]
-
Leak Test: Close the vacuum valve to the downstream volume and monitor the pressure rise using the transducer. The leak rate should be negligible (<1% of the expected permeation rate).
-
Gas Introduction: Close the vacuum valve to the upstream side. Introduce the first test gas (e.g., N₂, the less permeable gas) to the upstream side, pressurizing to the desired feed pressure (P_feed), for example, 2 bar.
-
Data Acquisition: Start recording the pressure increase (P_perm) in the known downstream volume (V_perm) as a function of time (t).
-
Steady State: Allow the permeation to reach a steady state, which is indicated by a linear increase in P_perm over time. The slope of this linear region is (dP_perm/dt).
-
Purging: After the measurement, evacuate both sides of the system thoroughly to remove the test gas.
-
Repeat: Repeat steps 4-7 for the other test gas (e.g., CO₂). It is best practice to test the less permeable gas first to minimize residual gas effects.
Section 4: Data Analysis and Performance Evaluation
The raw data (dP_perm/dt) is used to calculate the gas permeability, typically expressed in Barrer.
Permeability Calculation: The permeability coefficient (P) is calculated using the following equation derived from Fick's law for the constant-volume, variable-pressure setup:[13][15]
P = [ (V_perm * l) / (A * R * T * P_feed) ] * (dP_perm/dt)_ss
Where:
-
P : Permeability (Barrer)
-
V_perm : Downstream volume (cm³)
-
l : Membrane thickness (cm) - Note: For SILMs, this is the thickness of the support.
-
A : Membrane area (cm²)
-
R : Universal gas constant (0.278 cm³·cmHg / cm³(STP)·K)
-
T : Absolute temperature (K)
-
P_feed : Feed pressure (cmHg)
-
(dP_perm/dt)_ss : Steady-state rate of pressure increase in the permeate volume (cmHg/s)
1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg
Ideal Selectivity Calculation: The ideal selectivity (α) for gas A over gas B is the simple ratio of their individual permeabilities:
α_(A/B) = P_A / P_B
Data Presentation: Illustrative Performance
Direct experimental gas permeability data for [BMPyrr][OTf] is not yet widely available in peer-reviewed literature. However, to provide a benchmark, the table below presents CO₂ solubility data for the structurally similar ionic liquid 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyrr][TFSI]) . High solubility is a primary driver of high permeability. The triflate anion in [BMPyrr][OTf] is expected to enhance selectivity.[6]
| Ionic Liquid | Gas | Temperature (K) | Pressure (MPa) | CO₂ Solubility (mole fraction) | Reference |
| [BMPyrr][TFSI] | CO₂ | 303.2 | ~1.0 | ~0.45 | |
| [BMPyrr][TFSI] | CO₂ | 323.2 | ~1.0 | ~0.35 |
This data illustrates the high capacity for CO₂ uptake in pyrrolidinium-based ILs. Experimental validation is required to determine the precise permeability and selectivity of [BMPyrr][OTf] membranes.
Section 5: Key Considerations and Influencing Factors
The performance and longevity of SILMs are subject to several operational variables.
-
Operating Pressure: High transmembrane pressure can cause the ionic liquid to be pushed out of the support pores, leading to membrane failure. The maximum stable pressure is dependent on the pore size of the support and the surface tension of the IL.
-
Operating Temperature: Gas permeability in SILMs generally increases with temperature due to decreased IL viscosity and increased gas diffusivity. However, gas solubility (especially for CO₂) typically decreases at higher temperatures. This trade-off often results in an optimal operating temperature where selectivity is maximized.[11]
-
Gas Stream Impurities: Water vapor can affect IL viscosity and its interaction with gases like CO₂. Other condensable vapors or contaminants could dilute or foul the IL, degrading performance over time.
-
Membrane Stability: The primary challenge for SILMs is the long-term stability and retention of the IL within the support. The chemical compatibility between the IL and the support material is crucial to prevent degradation. Hydrophobic supports like PTFE are often preferred to minimize IL loss, especially in the presence of moisture.[4][12]
Conclusion
The ionic liquid [BMPyrr][OTf] presents a compelling combination of a stable pyrrolidinium cation and a potentially high-selectivity triflate anion, making it an excellent candidate for advanced gas separation membranes. By following the detailed protocols for synthesis, SILM fabrication, and permeation testing outlined in this guide, researchers can systematically evaluate its performance for applications like post-combustion carbon capture (CO₂/N₂ separation) and natural gas upgrading (CO₂/CH₄ separation). The provided methodologies establish a robust framework for not only characterizing [BMPyrr][OTf] but also for exploring the vast potential of other novel ionic liquids in membrane science.
References
-
Domańska, U., & Marciniak, A. (2010). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. In Ionic Liquids: Science and Applications (Vol. 1030, pp. 237-253). American Chemical Society. [Link]
-
Moreno, M., Montanino, M., Carewska, M., Appetecchi, G. B., Jeremias, S., & Passerini, S. (2013). Water-soluble, triflate-based, pyrrolidinium ionic liquids. Electrochimica Acta, 103, 139-145. [Link]
-
Dzida, M., et al. (2017). Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Sustainable Chemistry & Engineering, 5(11), 10762-10771. [Link]
-
ResearchGate. (n.d.). Constant volume/variable pressure system setup. Retrieved from ResearchGate. [Link]
-
Genduso, G., et al. (2017). Temperature and Pressure Dependence of Gas Permeation in a Microporous Tröger's Base Polymer. Polymers, 9(12), 678. [Link]
-
The Royal Society of Chemistry. (n.d.). S.1. Gas permeation experiments. Retrieved from The Royal Society of Chemistry. [Link]
-
Fraunhofer-Publica. (n.d.). Gas permeation measurement under defined humidity via constant volume/variable pressure method. Retrieved from Fraunhofer-Publica. [Link]
-
ResearchGate. (n.d.). Constant volume/variable pressure system setup. Retrieved from ResearchGate. [Link]
-
Kühl, O., et al. (2015). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 20(9), 17056-17072. [Link]
-
ResearchGate. (n.d.). Water-soluble, triflate-based, pyrrolidinium ionic liquids. Retrieved from ResearchGate. [Link]
-
Gnezdilov, O. I., et al. (2017). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents. Journal of Chemical & Engineering Data, 62(1), 209-221. [Link]
-
ResearchGate. (n.d.). Examples of prepared pyrrolidinium-based membranes containing IL – Ag+ mixtures. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). TGA of N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Supported Ionic Liquid Membranes: Preparation, Stability and Applications. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Preparation of supported ionic liquid membranes: Influence of the ionic liquid immobilization method on their operational stability. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Properties of 1-butyl-1-methyl-pyrrolidinium trifluoromethanesulfonate mixtures. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium triflate. Retrieved from PubChem. [Link]
-
National Institutes of Health. (2019). Increased CO2/N2 selectivity by stepwise fluorination in isoreticular ultramicroporous metal–organic frameworks. Nature Communications, 10(1), 3833. [Link]
-
MDPI. (2021). Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. Batteries, 7(4), 75. [Link]
-
Solvionic. (n.d.). 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. Retrieved from Solvionic. [Link]
-
OSTI.gov. (2015). Synthesis and Characterization of Macrocyclic Ionic Liquids for CO2 Separation. Retrieved from OSTI.gov. [Link]
-
Lee, B. C., & Nam, S. (2015). High-pressure solubility of carbon dioxide in pyrrolidinium-based ionic liquids: [bmpyr][dca] and [bmpyr][Tf2N]. Korean Journal of Chemical Engineering, 32, 1163-1169. [Link]
-
Kumelan, J., et al. (2006). Solubility of CO2, CH4, C2H6, C2H4, O2, and N2 in 1-hexyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide: comparison to other ionic liquids. The Journal of Physical Chemistry B, 110(34), 17148-17154. [Link]
-
ResearchGate. (n.d.). Interpretation of CO2 Solubility and Selectivity in Nitrile-Functionalized Room-Temperature Ionic Liquids Using a Group Contribution Approach. Retrieved from ResearchGate. [Link]
-
Langham, J. V., et al. (2016). Solubility of CO2 and N2O in an Imidazolium-Based Lipidic Ionic Liquid. The Journal of Physical Chemistry B, 120(40), 10524-10530. [Link]
-
Semantic Scholar. (2017). Review Article Polymeric Gas-Separation Membranes for Petroleum Refining. Retrieved from Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Membranes for Gas Separation. Retrieved from ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for synthesis 367522-96-1 [sigmaaldrich.com]
- 6. 1-Butyl-1-methylpyrrolidinium triflate, >98% | IoLiTec [iolitec.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Temperature and Pressure Dependence of Gas Permeation in a Microporous Tröger’s Base Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] High-pressure solubility of carbon dioxide in pyrrolidinium-based ionic liquids: [bmpyr][dca] and [bmpyr][Tf2N] | Semantic Scholar [semanticscholar.org]
- 15. osti.gov [osti.gov]
Application Notes & Protocols for the Preparation of Polymer Electrolytes with 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate
Introduction: The Role of Ionic Liquids in Advanced Polymer Electrolytes
In the landscape of electrochemical devices such as lithium-ion batteries and supercapacitors, the electrolyte is a critical component that dictates performance, safety, and operational lifespan.[1] Traditional liquid electrolytes, while offering high ionic conductivity, pose significant safety risks due to their volatility and flammability. Solid polymer electrolytes (SPEs) have emerged as a promising alternative, offering enhanced safety, mechanical stability, and flexibility.[2] However, SPEs often suffer from lower ionic conductivity at ambient temperatures.[2]
A key strategy to overcome this limitation is the incorporation of ionic liquids (ILs) as plasticizers or ion sources. Ionic liquids are salts that are molten below 100°C, possessing unique properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[3][4] 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPy][TfO] or BMPyrrOTf) is a pyrrolidinium-based IL known for its favorable electrochemical properties.[3] When incorporated into a polymer matrix, [BMPy][TfO] can disrupt the crystalline structure of the polymer, increase the amorphous phase, and facilitate ion transport, thereby enhancing ionic conductivity.[5][6]
This guide provides a comprehensive, field-proven protocol for the preparation and validation of polymer electrolytes incorporating [BMPy][TfO], with a focus on the widely-used solution casting method.
Core Protocol: Preparation via Solution Casting
The solution casting technique is the most conventional and accessible method for preparing high-quality, free-standing polymer electrolyte films in a laboratory setting.[1][7][8] It involves dissolving the host polymer and the ionic liquid in a common volatile solvent, casting the solution, and allowing the solvent to evaporate, leaving a homogeneous film.[9]
Materials & Reagents
| Material | Recommended Grade | Supplier Example | Rationale for Use |
| Poly(ethylene oxide) (PEO) | Mv ~100,000 g/mol | Sigma-Aldrich | A common, effective host polymer that solvates cations through its ether oxygen atoms.[10][11] |
| This compound ([BMPy][TfO]) | ≥99% purity | IoLiTec, Sigma-Aldrich | The active ionic liquid component that enhances ionic conductivity and electrochemical stability.[5][6] |
| Ammonium Iodide (NH₄I) or LiTFSI | Anhydrous, ≥99.5% | Sigma-Aldrich | An optional salt to provide charge carriers (protons from NH₄⁺ or Li⁺ ions).[5][6] |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich | A suitable volatile solvent that effectively dissolves PEO, the IL, and the salt to form a homogeneous solution.[6] |
Note: For lithium-ion battery applications, a lithium salt such as Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) should be used instead of NH₄I.
Experimental Workflow Diagram
Caption: Workflow from material preparation to film fabrication and final characterization.
Step-by-Step Protocol
This protocol describes the preparation of a PEO-based electrolyte with 8 wt% [BMPy][TfO], a composition shown to yield good conductivity.[6]
-
Material Preparation (Crucial for Performance):
-
Dry the PEO polymer and the chosen salt (e.g., NH₄I) in a vacuum oven at 50-60°C for at least 24 hours to remove residual moisture. Moisture can react with electrode materials and degrade electrochemical performance.
-
The ionic liquid [BMPy][TfO] is hygroscopic and should be handled in a dry environment (e.g., a glovebox) and dried under vacuum before use.
-
-
Solution Formulation:
-
In a sealed container, dissolve the dried PEO and NH₄I salt in anhydrous acetonitrile. A typical ratio would be for a final film composition of (PEO)ₓ(NH₄I)y.
-
Continuously stir the mixture with a magnetic stirrer for several hours until the polymer and salt are fully dissolved, resulting in a homogenous, viscous solution.[6][12]
-
-
Incorporation of Ionic Liquid:
-
To the polymer-salt solution, add the desired weight percentage of [BMPy][TfO]. For example, to achieve an 8 wt% concentration, add 0.08 g of [BMPy][TfO] for every 0.92 g of the PEO-salt complex.
-
Seal the container and continue stirring for an additional 24 hours at room temperature to ensure the ionic liquid is uniformly dispersed throughout the polymer matrix.
-
-
Casting and Film Formation:
-
Pour the final homogeneous solution into a clean, level Teflon petri dish. Teflon is preferred over glass as it facilitates the easy removal of the final film.[7]
-
Cover the petri dish with a lid containing small perforations to allow for slow solvent evaporation. Rapid evaporation can lead to a porous and non-uniform film.
-
Allow the solvent to evaporate at room temperature for approximately 24-48 hours until a tacky film is formed.
-
-
Final Drying and Storage:
-
Transfer the petri dish containing the film to a vacuum oven and dry at 60°C for at least 12 hours to remove any residual solvent. Trapped solvent can act as a plasticizer but also compromises thermal and electrochemical stability.[9]
-
Once completely dry, carefully peel the free-standing, translucent polymer electrolyte film from the Teflon dish.
-
Store the prepared film in a desiccator or a glovebox to prevent moisture absorption.
-
Validation Protocols: Ensuring a Self-Validating System
Characterization is essential to validate the quality and performance of the prepared polymer electrolyte.
Electrochemical Characterization
-
Ionic Conductivity (via EIS):
-
Setup: Sandwich a circular piece of the polymer electrolyte film (of known thickness and area) between two stainless steel blocking electrodes in a sealed test cell.
-
Measurement: Perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).
-
Analysis: The ionic conductivity (σ) is calculated from the bulk resistance (Rₑ), which is determined from the intercept of the Nyquist plot with the real axis (Z'). The formula is: σ = L / (Rₑ × A) where L is the film thickness and A is the electrode area.
-
-
Electrochemical Stability Window (via LSV):
-
Setup: Place the polymer electrolyte between a lithium metal reference/counter electrode and a stainless steel working electrode.
-
Measurement: Perform Linear Sweep Voltammetry (LSV) by scanning the potential from the open-circuit voltage to a high positive value (e.g., 5-6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).[5]
-
Analysis: The electrochemical stability window (ESW) is the potential range where no significant oxidative decomposition current is observed. A wide ESW is critical for use with high-voltage electrode materials.[13]
-
Physicochemical Characterization
-
Thermal Stability (via TGA):
-
Structural and Interaction Analysis (via XRD & FTIR):
-
X-ray Diffraction (XRD): The XRD pattern reveals the degree of crystallinity of the polymer electrolyte. A decrease in the intensity of crystalline peaks of the host polymer (e.g., PEO) upon addition of the ionic liquid indicates an increase in the amorphous phase, which is favorable for higher ionic conductivity.[5][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the interactions between the polymer host, the salt, and the ionic liquid by observing shifts in the characteristic vibrational bands of the components.
-
Expected Performance Metrics
The properties of the final electrolyte film are highly dependent on the composition. The table below summarizes typical data for PEO-based systems incorporating pyrrolidinium ILs.
| Host Polymer | IL / Salt System | IL Conc. (wt%) | Ionic Conductivity (σ) at 30°C | Electrochemical Stability Window (ESW) | Reference |
| PEO | [BMPy][TfO] / NH₄I | 8 | ~4.15 x 10⁻⁵ S/cm | ~3.9 V | [6] |
| PVDF-HFP | N-butyl-N-methylpyrrolidinium TFSI / LiTFSI | 33.3 | ~4.0 x 10⁻⁴ S/cm | ~4.8 V vs Li/Li⁺ | [16] |
| PVDF-HFP | P(MMA-co-VBIm-TFSI) / LiTFSI | 14 (of PIL) | ~1.11 x 10⁻⁴ S/cm | 4.7 V vs Li/Li⁺ | [13][17] |
Note: TFSI-based ILs often show higher conductivity than TfO-based ILs but the preparation principles remain identical.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Brittle or Cracked Film | Solvent evaporated too quickly; Insufficient plasticization (low IL content). | Cover the casting dish to slow evaporation; Increase the weight percentage of [BMPy][TfO]. |
| Low Ionic Conductivity | Residual moisture; Incomplete dissolution of components; High crystallinity of the polymer. | Thoroughly dry all materials before use; Increase stirring time to ensure a homogeneous solution; Increase the IL concentration to promote amorphicity. |
| Inconsistent Film Thickness | The casting surface was not level; Solution viscosity was too low. | Use a leveling table for casting; Increase polymer concentration or use a higher molecular weight polymer to increase viscosity. |
| Narrow Electrochemical Window | Presence of impurities (moisture, residual solvent). | Ensure use of anhydrous solvents and salts; Extend the vacuum drying time and/or increase the temperature to remove all volatile impurities. |
References
-
Azad, S., et al. (2021). Development on Solid Polymer Electrolytes for Electrochemical Devices. National Institutes of Health (NIH). [Link]
-
TYCORUN ENERGY. (2022). What are the preparation methods of polymer electrolytes?. [Link]
-
Thomas, J. K., et al. (2020). PVdF-co-HFP-Based Electrolytes Prepared by Solution Casting. IntechOpen. [Link]
-
Singh, V. K., et al. (2015). Development of ion conducting polymer gel electrolyte membranes based on polymer PVdF-HFP, BMIMTFSI ionic liquid and the Li-salt with improved electrical, thermal and structural properties. RSC Publishing. [Link]
-
Li, J., et al. (2007). Li ion conducting polymer gel electrolytes based on ionic liquid/PVDF-HFP blends. ResearchGate. [Link]
-
Bashir, S., et al. (2023). Solution Casting Effect of PMMA-Based Polymer Electrolyte on the Performances of Solid-State Electrochromic Devices. MDPI. [Link]
-
Dobbelin, M., et al. (2012). Synthesis of Pyrrolidinium-Based Poly(ionic liquid) Electrolytes with Poly(ethylene glycol) Side Chains. ACS Publications. [Link]
-
Marcilla, R., et al. (2009). Pyrrolidinium-based polymeric ionic liquids as mechanically and electrochemically stable polymer electrolytes. ResearchGate. [Link]
-
Rawat, S., et al. (2024). Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. ResearchGate. [Link]
-
Arul, A., et al. (2025). Preparation and Characterization of Solid Polymer Electrolyte of Lithium Salts Polyvinyl Pyrrolidone. Advanced Journal of Chemistry, Section A. [Link]
-
Chen, Y., et al. (2022). Incorporation of Poly(Ionic Liquid) with PVDF-HFP-Based Polymer Electrolyte for All-Solid-State Lithium-Ion Batteries. PubMed. [Link]
-
Dobbelin, M., et al. (2012). Synthesis of Pyrrolidinium-Based Poly(ionic liquid) Electrolytes with Poly(ethylene glycol) Side Chains. ResearchGate. [Link]
-
Rawat, S., et al. (2024). Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. IPPT PAN. [Link]
-
Chen, Y., et al. (2022). Incorporation of Poly(Ionic Liquid) with PVDF-HFP-Based Polymer Electrolyte for All-Solid-State Lithium-Ion Batteries. MDPI. [Link]
-
Coleman, M., et al. (2020). Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. PubMed. [Link]
-
Li, N., et al. (2014). Preparation and characterization of gel polymer electrolytes containing N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl) imide ionic liquid for lithium ion batteries. ResearchGate. [Link]
-
Simon, P., et al. (2021). Ternary polymer electrolytes containing pyrrolidinium-based polymeric ionic liquids for lithium batteries. ResearchGate. [Link]
-
Jayanthi, S., et al. (2017). Electrochemical Properties of PEO-Based Polymer Electrolytes Blended with Different Room Temperature Ionic Liquids. ResearchGate. [Link]
-
Mindemark, J., et al. (2022). The Impact of Polymer Electrolyte Properties on Lithium-Ion Batteries. MDPI. [Link]
-
Di Noto, V., et al. (2023). Polymer electrolytes based on protic ionic liquids with perfluorinated anions for safe lithium-ion batteries. OSTI.GOV. [Link]
Sources
- 1. Development on Solid Polymer Electrolytes for Electrochemical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ippt.pan.pl [ippt.pan.pl]
- 7. soleraenergiasrenovables.com [soleraenergiasrenovables.com]
- 8. mdpi.com [mdpi.com]
- 9. PVdF-co-HFP-Based Electrolytes Prepared by Solution Casting [ebrary.net]
- 10. researchgate.net [researchgate.net]
- 11. osti.gov [osti.gov]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Incorporation of Poly(Ionic Liquid) with PVDF-HFP-Based Polymer Electrolyte for All-Solid-State Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Note: Cyclic Voltammetry of [BMPyrr][OTf] Based Electrolytes
Introduction: The Role of Pyrrolidinium-Based Ionic Liquids in Modern Electrochemistry
In the landscape of advanced materials for energy storage and electrochemical applications, ionic liquids (ILs) have emerged as a pivotal class of electrolytes. Their negligible vapor pressure, high thermal stability, and wide electrochemical windows make them compelling alternatives to traditional volatile organic solvents.[1] Among the various families of ILs, those based on the 1-butyl-1-methylpyrrolidinium ([BMPyrr]⁺) cation are particularly noteworthy for their exceptional electrochemical stability and versatility.[2]
This application note focuses on the electrochemical characterization of electrolytes based on 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]). The combination of the robust [BMPyrr]⁺ cation with the trifluoromethanesulfonate ([OTf]⁻) anion results in an electrolyte with a unique set of properties suitable for a range of applications, from high-voltage batteries to electrocatalysis.[3]
Cyclic voltammetry (CV) is a fundamental electrochemical technique for probing the stability and redox behavior of electrolytes.[4] By subjecting the electrolyte to a sweeping potential, we can determine its electrochemical stability window (ESW)—the potential range within which the electrolyte remains electrochemically inert.[5] This parameter is critical for defining the operational voltage of any electrochemical device. This guide provides a detailed protocol for performing and interpreting cyclic voltammetry on [BMPyrr][OTf]-based electrolytes, aimed at researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this ionic liquid.
Core Principles: Understanding the Electrochemical Stability of [BMPyrr][OTf]
The electrochemical stability of an ionic liquid is dictated by the redox limits of its constituent cation and anion.[6] For [BMPyrr][OTf], the cathodic (negative) limit is determined by the reduction of the [BMPyrr]⁺ cation, while the anodic (positive) limit is set by the oxidation of the [OTf]⁻ anion. The overall electrochemical window is the potential difference between these two limits.
The structure of the 1-butyl-1-methylpyrrolidinium cation is inherently resistant to reduction, contributing to a highly negative cathodic limit. The trifluoromethanesulfonate anion, while generally stable, will ultimately define the positive potential limit of the electrolyte. The interplay of these two ions results in an electrolyte with a significant electrochemical window, which has been reported to be approximately 4.2 V.[7]
It is crucial to recognize that the experimentally determined electrochemical window can be influenced by several factors, including the purity of the ionic liquid (particularly the water content), the working electrode material, and the scan rate used in the cyclic voltammetry experiment.[6]
Experimental Protocol: Determination of the Electrochemical Stability Window
This section outlines a comprehensive, step-by-step protocol for determining the electrochemical stability window of [BMPyrr][OTf] using cyclic voltammetry.
Materials and Equipment
-
Ionic Liquid: High-purity (>98%) this compound ([BMPyrr][OTf])[7]
-
Electrochemical Cell: A three-electrode glass cell
-
Working Electrode: Glassy carbon macro-disk electrode (e.g., 3 mm diameter)
-
Counter Electrode: Platinum wire or coil
-
Reference Electrode: Silver/silver ion (Ag/Ag⁺) reference electrode (e.g., silver wire in a solution of AgNO₃ or AgOTf in a compatible solvent, separated by a frit)
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry
-
Inert Atmosphere: Argon-filled glovebox with low moisture and oxygen levels (< 5 ppm)
-
Polishing Materials: Alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads
-
Anhydrous Solvents: For cleaning electrodes (e.g., acetonitrile)
-
Vacuum Oven: For drying the ionic liquid
Pre-Measurement Preparations: The Key to Accurate Results
The accuracy of the cyclic voltammetry measurement is highly dependent on the meticulous preparation of the electrolyte and the electrodes.
-
Drying the Ionic Liquid: Residual water in the ionic liquid can significantly narrow the perceived electrochemical window due to the electrolysis of water.[6] Dry the [BMPyrr][OTf] under a high vacuum at an elevated temperature (e.g., 80-100 °C) for a minimum of 24 hours. Subsequently, store the dried ionic liquid inside an argon-filled glovebox to prevent moisture reabsorption.
-
Working Electrode Preparation: A clean and smooth working electrode surface is paramount for reproducible results.
-
Polish the glassy carbon electrode with alumina slurries, starting with the largest particle size and progressively moving to the smallest (e.g., 1.0 µm → 0.3 µm → 0.05 µm).
-
After each polishing step, rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any embedded alumina particles.
-
Before transferring into the glovebox, rinse the electrode with an anhydrous solvent like acetonitrile and dry it completely.
-
Cyclic Voltammetry Measurement Procedure
All steps for the assembly of the electrochemical cell and the measurement itself should be performed inside an argon-filled glovebox.
-
Cell Assembly:
-
Place the dried [BMPyrr][OTf] into the electrochemical cell.
-
Position the polished glassy carbon working electrode, the platinum counter electrode, and the Ag/Ag⁺ reference electrode in the ionic liquid, ensuring they are properly immersed and not in contact with each other.
-
-
Connecting to the Potentiostat:
-
Connect the electrodes to the appropriate terminals on the potentiostat.
-
-
Cyclic Voltammetry Scan:
-
Set the potential range for the scan. A wide range, for instance, from -3.0 V to +3.0 V vs. the Ag/Ag⁺ reference electrode, is a good starting point.
-
Select a slow scan rate, typically between 10-50 mV/s, to clearly resolve the onset of the oxidation and reduction currents.[8]
-
Initiate the cyclic voltammetry scan, typically starting from the open-circuit potential and sweeping towards either the cathodic or anodic limit first.
-
Data Interpretation
The resulting plot of current versus potential (a cyclic voltammogram) will reveal the electrochemical stability window.
-
Cathodic Limit: The potential at which a significant increase in cathodic (negative) current is observed. This corresponds to the reduction of the [BMPyrr]⁺ cation.
-
Anodic Limit: The potential at which a sharp increase in anodic (positive) current is observed. This corresponds to the oxidation of the [OTf]⁻ anion.
-
Electrochemical Stability Window (ESW): The difference between the anodic and cathodic limits (ESW = E_anodic - E_cathodic). The onset of the current increase is often defined at a specific current density threshold.
A study on the generation of superoxide in [BMPyrr][OTf] provides insight into the expected cyclic voltammogram, showing a stable baseline current within the electrochemical window before the onset of the electrolyte's decomposition at the potential limits.[9]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the electrochemical stability window of [BMPyrr][OTf].
Caption: Experimental workflow for cyclic voltammetry of [BMPyrr][OTf].
Quantitative Data Summary
The following table summarizes the key electrochemical properties of [BMPyrr][OTf] relevant to its use as an electrolyte.
| Parameter | Typical Value | Source |
| Electrochemical Stability Window (ESW) | 4.2 V | [7] |
| Cathodic Limit (vs. Ag/Ag⁺) | Dependent on experimental conditions | - |
| Anodic Limit (vs. Ag/Ag⁺) | Dependent on experimental conditions | - |
| Ionic Conductivity (at 24 °C) | 1.85 mS/cm | [7] |
Applications and Future Directions
The wide electrochemical stability window of [BMPyrr][OTf] makes it a highly attractive electrolyte for a variety of applications:
-
High-Voltage Lithium Batteries: The stability at high positive potentials is crucial for the development of next-generation lithium-ion batteries with high-energy-density cathodes.[2]
-
Supercapacitors: A wide ESW allows for higher operating voltages in electric double-layer capacitors, leading to increased energy storage capacity.
-
Electrocatalysis: As a stable medium for electrochemical reactions, it can be used to study catalytic processes over a broad potential range.[3]
-
Electrodeposition: The wide potential window enables the electrodeposition of metals that have very negative reduction potentials.[10]
Further research can focus on the formulation of [BMPyrr][OTf]-based electrolytes with additives to enhance ionic conductivity or to form stable solid-electrolyte interphases in battery applications. The influence of temperature on the electrochemical stability window is another important area for investigation to ensure reliable performance in devices operating under various thermal conditions.[6]
Conclusion
The this compound ionic liquid presents a compelling option for researchers and developers in need of a stable, non-volatile electrolyte. Its wide electrochemical window, as determined by cyclic voltammetry, is a key enabling feature for high-performance electrochemical devices. By following the detailed protocol outlined in this application note, researchers can accurately characterize the electrochemical properties of [BMPyrr][OTf]-based electrolytes and unlock their full potential in a range of advanced applications. The self-validating nature of the described protocol, with its emphasis on purity and meticulous preparation, ensures the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.
References
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC. [Link]
-
Cation-Dependent Solvation Behavior of Aqueous Triflate Electrolytes. ACS Publications. [Link]
-
Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. ACS Publications. [Link]
-
Electrochemical oxidation of dicarbonylcyclopentadienylcobalt(I) in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide ionic liquid. Monash University. [Link]
-
Electrodeposition of Zirconium from 1-Butyl-1-Methylpyrrolidinium-Bis(Trifluoromethylsulfonyl)imide: Electrochemical Behavior and Reduction Pathway. ResearchGate. [Link]
-
Stability and Kinetics of Generated Superoxide Ion in Trifluoromethanesulfonate Anion-Based Ionic Liquids. ResearchGate. [Link]
-
Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M... ResearchGate. [Link]
-
electrodeposition-of-lead-from-1-butyl-1-methylpyrrolidinium-bis-trifluoromethylsulfonyl-amide-ionic-liquid. Bohrium. [Link]
-
Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. ResearchGate. [Link]
-
Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. MDPI. [Link]
-
Voltammetric studies in “wet” 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ionic liquid using electrodes with adhered microparticles. ResearchGate. [Link]
-
Pyrrolidinium Ionic Liquid Electrolyte with TFSI and FSI Anions: Lithium Solvation and Mobility, and Performance in Lithium Metal – Lithium Iron Phosphate Batteries. ResearchGate. [Link]
-
Cation-Dependent Solvation Behavior of Aqueous Triflate Electrolytes. ChemRxiv. [Link]
-
Novel Electrochemical Studies of Ionic Liquids. ACS Publications. [Link]
-
Electrochemical window of [BMPyr] [NTf2] and [BMPyr] [Nf2] (gold... ResearchGate. [Link]
-
Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. MDPI. [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC. [Link]
-
Electrochemical oxidation stability of anions for modern battery electrolytes: a CBS and DFT study. Semantic Scholar. [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]
-
Electrochemical window. Wikipedia. [Link]
-
Calculated cathodic and anodic limits for individual ions using... ResearchGate. [Link]
-
Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations. PMC. [Link]
-
Cathodic and anodic limits (E cathodic and E anodic vs. Ag/AgCl) and... ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Butyl-1-methylpyrrolidinium triflate, >98% | IoLiTec [iolitec.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate as a Lubricant Additive
Foreword for the Advanced Researcher
The pursuit of enhanced lubricity, extended machinery life, and improved energy efficiency is a cornerstone of tribological research. In this context, ionic liquids (ILs) have emerged as a promising class of materials, offering unique physicochemical properties that distinguish them from conventional lubricant additives.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, [BMPy][TfO], as a lubricant additive. While direct tribological data for [BMPy][TfO] is still emerging in publicly accessible literature, we will leverage findings from closely related pyrrolidinium-based ionic liquids to establish robust experimental protocols and elucidate the fundamental mechanisms at play. The methodologies outlined herein are designed to be self-validating, providing a framework for the rigorous evaluation of [BMPy][TfO] and other novel ionic liquid candidates in your own research.
Introduction to this compound ([BMPy][TfO])
This compound is an ionic liquid composed of a pyrrolidinium-based organic cation and a trifluoromethanesulfonate anion. Its molecular structure imparts desirable properties for lubrication, including high thermal stability, low volatility, and inherent polarity.[1][2] The pyrrolidinium cation, with its aliphatic nature, contributes to the overall stability and surface activity of the molecule. The trifluoromethanesulfonate anion is known for its thermal and chemical robustness.[3]
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 367522-96-1 | [4][5] |
| Molecular Formula | C₁₀H₂₀F₃NO₃S | [4][5] |
| Molecular Weight | 291.33 g/mol | [6] |
| Appearance | Colorless to slightly yellow liquid | [7] |
| Melting Point | 3 - 4 °C | [7][8] |
| Density | ~1.25 g/cm³ at 20 °C | [8] |
Mechanism of Action: The Tribochemical Interface
The efficacy of ionic liquids as lubricant additives is rooted in their ability to form a protective, low-shear boundary film at the tribological interface. This process is a synergistic combination of physisorption and tribochemical reactions.[1]
-
Physisorption: The inherent polarity of [BMPy][TfO] facilitates its adsorption onto metallic surfaces. The charged ions arrange themselves at the interface, forming an initial protective layer that can prevent direct asperity contact under mild lubricating regimes.
-
Tribochemical Reaction Film: Under the high pressure and temperature generated at the points of contact between moving surfaces, the ionic liquid can undergo decomposition and react with the metal surface. This tribochemical reaction forms a durable, inorganic boundary film, often composed of metal fluorides, sulfides, and oxides. This film possesses a low shear strength, which is crucial for reducing friction and wear under boundary lubrication conditions.
Visualizing the Lubrication Mechanism
Caption: Proposed mechanism of [BMPy][TfO] as a lubricant additive.
Synthesis and Preparation of Lubricant Blends
Synthesis of this compound ([BMPy][TfO])
A two-step synthesis is typically employed, involving the quaternization of N-methylpyrrolidine followed by an anion exchange reaction.
Step 1: Quaternization to form 1-Butyl-1-methylpyrrolidinium Bromide
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylpyrrolidine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice-water bath.
-
Slowly add an equimolar amount of 1-bromobutane dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Maintain reflux overnight with vigorous stirring.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-Butyl-1-methylpyrrolidinium bromide.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an acetone/diethyl ether mixture.
Step 2: Anion Exchange
-
Dissolve the purified 1-Butyl-1-methylpyrrolidinium bromide in deionized water.
-
In a separate vessel, dissolve an equimolar amount of a trifluoromethanesulfonate salt (e.g., lithium trifluoromethanesulfonate or silver trifluoromethanesulfonate) in deionized water.
-
Combine the two aqueous solutions and stir vigorously at room temperature for several hours.
-
The resulting [BMPy][TfO] can be separated from the aqueous phase. If a precipitate (e.g., LiBr or AgBr) forms, it should be removed by filtration.
-
The product should be washed multiple times with deionized water to remove any residual halide ions.
-
Finally, the ionic liquid must be dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 48 hours to remove any residual water. The water content should be verified using Karl Fischer titration and should ideally be below 100 ppm.
Visualizing the Synthesis Workflow
Caption: Synthesis workflow for [BMPy][TfO].
Preparation of Lubricant Blends
For accurate and reproducible results, the preparation of lubricant blends requires precision. A common non-polar base oil for research purposes is polyalphaolefin (PAO).
-
Select a PAO base oil of a suitable viscosity grade (e.g., PAO8).
-
Determine the desired weight concentrations of [BMPy][TfO] to be tested (e.g., 0.5%, 1.0%, 2.0% w/w).
-
Accurately weigh the required amount of PAO base oil into a clean, dry glass vial.
-
Add the corresponding weight of dried [BMPy][TfO] to the base oil.
-
To ensure complete dissolution and homogeneity, sonicate the mixture for at least 30 minutes, followed by magnetic stirring for 1-2 hours at a slightly elevated temperature (e.g., 40-50 °C). Visual inspection should confirm a clear, single-phase solution. It is important to note that the solubility of some pyrrolidinium-based ILs in PAO can be limited.[9]
Experimental Protocols for Performance Evaluation
A comprehensive evaluation of [BMPy][TfO] as a lubricant additive should encompass its tribological performance, thermal stability, and material compatibility.
Tribological Performance Assessment: Four-Ball Method
The four-ball test is a standard method for evaluating the anti-wear and extreme pressure properties of lubricants.
Apparatus: Four-Ball Tribometer
Materials:
-
Steel balls (e.g., AISI 52100 chrome steel)
-
Prepared lubricant blends
-
Heptane or other suitable cleaning solvent
Protocol (based on ASTM D4172 for anti-wear properties):
-
Thoroughly clean the steel balls and the test cup with heptane and allow them to dry completely.
-
Assemble the three stationary balls in the test cup and clamp them securely.
-
Pour the test lubricant into the cup to a level that covers the stationary balls.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the test cup onto the tribometer platform.
-
Apply the specified load (e.g., 392 N or 40 kgf).
-
Set the test temperature (e.g., 75 °C) and allow the lubricant to reach thermal equilibrium.
-
Start the motor and run the test at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).
-
After the test, disassemble the apparatus, clean the stationary balls with solvent, and measure the wear scar diameter on each of the three balls using a calibrated microscope.
-
Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.
Data Interpretation: Compare the average wear scar diameter of the base oil with the blends containing different concentrations of [BMPy][TfO]. A significant reduction in wear scar diameter indicates effective anti-wear properties.
Tribological Data for a Closely Related Ionic Liquid:
The following data is for 1-butyl-1-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate ([BMPy][FAP]) , a close structural analogue to [BMPy][TfO], tested as an additive in PAO8 on AISI 316L stainless steel.[10][11][12]
| Lubricant | Average Coefficient of Friction | Specific Wear Rate (mm³/Nm) |
| PAO8 (Base Oil) | ~0.14 | 1.68 x 10⁻⁵ |
| PAO8 + [BMPy][FAP] | ~0.12 | 0.30 x 10⁻⁵ (82% reduction) |
These results demonstrate the significant potential of pyrrolidinium-based ionic liquids to reduce both friction and wear when used as additives in a PAO base oil.[10][11][12]
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Apparatus: Thermogravimetric Analyzer
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of [BMPy][TfO] into a TGA pan.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is typically defined as the temperature at which a 5% mass loss occurs.
Expected Results: Pyrrolidinium-based ionic liquids are known for their high thermal stability. For instance, 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C₄C₁pyr][NTf₂]) has a decomposition onset temperature of 776 K (503 °C).[13] It is expected that [BMPy][TfO] will also exhibit high thermal stability, making it suitable for high-temperature lubrication applications.
Material Compatibility Assessment
Elastomer Compatibility (based on ASTM D7216):
-
Select common elastomer samples (e.g., FKM, NBR, EPDM) and measure their initial mass, volume, and hardness (Shore A).
-
Immerse the elastomer samples in the lubricant blend containing [BMPy][TfO].
-
Age the samples at an elevated temperature (e.g., 100-150 °C) for a specified duration (e.g., 168 hours).
-
After aging, remove the samples, clean them, and re-measure their mass, volume, and hardness.
-
Calculate the percentage change in each property. Significant changes may indicate incompatibility.
Corrosion Inhibition: Studies have shown that [BMPy][TfO] can act as an effective corrosion inhibitor for mild steel in a 3.5% NaCl solution, with an efficiency of over 80% at a concentration of 100 ppm.[10] This suggests a protective interaction with ferrous metals, which is a desirable property for a lubricant additive.
Concluding Remarks for the Field Scientist
The information and protocols presented in this guide provide a comprehensive framework for the evaluation of this compound as a high-performance lubricant additive. The data from analogous pyrrolidinium-based ionic liquids strongly suggest that [BMPy][TfO] holds significant potential for reducing friction and wear, particularly in demanding applications where thermal stability and corrosion protection are critical. As with any novel material, rigorous and systematic testing is paramount. The self-validating nature of the described protocols, grounded in established ASTM standards, will enable researchers to generate reliable and comparable data, thereby contributing to the growing body of knowledge on ionic liquid tribology and accelerating the development of next-generation lubrication technologies.
References
- Qu, J., et al. (2012). Ionic Liquids as Advanced Lubricant Additives.
-
Wijanarko, W., et al. (2022). Effect of Steel Hardness and Composition on the Boundary Lubricating Behavior of Low-Viscosity PAO Formulated with Dodecanoic Acid and Ionic Liquid Additives. Langmuir, 38(9), 2777-2792. Available from: [Link]
-
Wijanarko, W., et al. (2022). Effect of Steel Hardness and Composition on the Boundary Lubricating Behavior of Low-Viscosity PAO Formulated with Dodecanoic Acid and Ionic Liquid Additives. Langmuir. Available from: [Link]
-
Wijanarko, W., et al. (2022). Effect of Steel Hardness and Composition on the Boundary Lubricating Behavior of Low-Viscosity PAO Formulated with Dodecanoic Acid and Ionic Liquid Additives. PubMed. Available from: [Link]
-
Khanmohammadi, H., et al. (2022). Ionic liquids as boundary additives in water-based and PAO lubricants. Friction, 10(9), 1405-1423. Available from: [Link]
-
Qu, J. (2014). Ionic Liquids as Multi-Functional Lubricant Additives to Enhance Engine Efficiency. Department of Energy. Available from: [Link]
-
Solvionic. (n.d.). This compound. Available from: [Link]
-
ResearchGate. (n.d.). TGA of N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate. Available from: [Link]
-
Fernandez, A., et al. (2023). Tungsten-Based Polyoxometalate-Ionic Liquid as Lubricant Additive for Low-Viscosity PAO. Tribology Letters, 71(4), 108. Available from: [Link]
-
Taaber, T., et al. (2015). Tribological properties of protic ionic liquid and functionalized copper oxide nanoparticles as additives to base oil. Mechanika, 21(2), 140-145. Available from: [Link]
-
Fox, M. F., et al. (n.d.). TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of Contaminants. NIST. Available from: [Link]
-
Monils Chem. (n.d.). Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. Available from: [Link]
-
Somers, A. E., et al. (2013). A Review of Ionic Liquid Lubricants. Molecules, 18(9), 11121-11145. Available from: [Link]
-
Singh, P. K., et al. (2024). Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. Journal of Materials Science: Materials in Electronics. Available from: [Link]
-
ResearchGate. (n.d.). Water-soluble, triflate-based, pyrrolidinium ionic liquids. Available from: [Link]
-
PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium triflate. Available from: [Link]
-
Dzida, M., et al. (2017). Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Sustainable Chemistry & Engineering, 5(11), 10702-10711. Available from: [Link]
-
Al-Masri, D., et al. (2023). Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. Scientific Reports, 13(1), 19890. Available from: [Link]
-
Geng, Z., et al. (2022). Wear and the Transition from Static to Mixed Lubricated Friction of Sorption or Spreading Dominated Metal-Thermoplastic Contacts. Polymers, 14(9), 1893. Available from: [Link]
-
Bermúdez, M. D., et al. (2009). Ionic Liquids as Advanced Lubricant Fluids. Molecules, 14(8), 2888-2908. Available from: [Link]
-
Aldalur, I., et al. (2022). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. Applied Sciences, 12(18), 9037. Available from: [Link]
-
ResearchGate. (n.d.). Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. Available from: [Link]
-
Zhou, Y., & Qu, J. (2017). Ionic Liquids as Lubricant Additives: A Review. ACS Applied Materials & Interfaces, 9(4), 3209-3222. Available from: [Link]
-
Santos, V. L., et al. (2023). New Protic Ionic Liquids as Potential Additives to Lubricate Si-Based MEMS/NEMS. Lubricants, 11(3), 136. Available from: [Link]
-
ResearchGate. (n.d.). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. Available from: [Link]
-
PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. Available from: [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [solvionic.com]
- 5. This compound 95 367522-96-1 [sigmaaldrich.com]
- 6. 1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Steel Hardness and Composition on the Boundary Lubricating Behavior of Low-Viscosity PAO Formulated with Dodecanoic Acid and Ionic Liquid Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Steel Hardness and Composition on the Boundary Lubricating Behavior of Low-Viscosity PAO Formulated with Dodecanoic Acid and Ionic Liquid Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Extractive Desulfurization of Fuels Using 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate
Introduction
The stringent global regulations on the sulfur content in fuels, such as the 10-15 ppm limits for ultra-low-sulfur diesel (ULSD), have necessitated the development of advanced desulfurization technologies.[1][2][3] While conventional hydrodesulfurization (HDS) is effective for removing simple sulfur compounds, it struggles to eliminate sterically hindered aromatic sulfur species like dibenzothiophene (DBT) and its derivatives without resorting to harsh, energy-intensive conditions.[4] Extractive desulfurization (EDS) using ionic liquids (ILs) has emerged as a promising alternative or complementary technology that operates under mild conditions.[4][5][6]
Ionic liquids are salts with melting points below 100°C, possessing unique properties such as negligible vapor pressure, high thermal stability, and tunable solvent properties.[6] These characteristics make them ideal "green solvents" for liquid-liquid extraction processes.[1] This guide details the experimental setup and protocols for the desulfurization of fuels using a specific pyrrolidinium-based ionic liquid, 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyr][TfO]) . This IL is noted for its stability and effectiveness in various chemical processes, including desulfurization.[7]
Part 1: Principle of Extractive Desulfurization (EDS)
The core principle of EDS lies in the selective partitioning of sulfur-containing compounds from the non-polar fuel phase into the polar ionic liquid phase. The efficiency of this process is governed by the chemical affinity between the IL and the aromatic sulfur compounds.
Causality of Extraction Mechanism: The selectivity of ILs like [BMPyr][TfO] for aromatic sulfur compounds such as thiophene, benzothiophene (BT), and dibenzothiophene (DBT) is driven by a combination of intermolecular forces:
-
π-π Interactions: The aromatic rings of the sulfur compounds interact favorably with the components of the ionic liquid. While the pyrrolidinium cation is not aromatic itself, the overall polarity and charge distribution within the IL facilitate these interactions.[5]
-
Lewis Acid-Base Interactions: Some ILs can be designed with Lewis acidic components to specifically target the basic sulfur atom.
-
Van der Waals Forces & Dipole-Dipole Interactions: These general forces contribute to the solvation of the polarizable sulfur compounds in the highly polar IL environment.
The choice of both the cation and anion in the IL is critical. Studies have shown that the cation class can significantly influence the partition ratio of sulfur compounds, with pyridinium and imidazolium often showing high efficiency.[8] Pyrrolidinium-based ILs offer a balance of stability and extractive capability.
Part 2: Experimental Protocols
This section provides step-by-step methodologies for the desulfurization process, from initial setup to final analysis and IL regeneration.
Materials and Equipment
Materials:
-
This compound ([BMPyr][TfO]), ≥98% purity (CAS: 367522-96-1)
-
Model Fuel: Dibenzothiophene (DBT) dissolved in n-dodecane (500 ppmw S)
-
Real Fuel Sample: Commercial diesel or gasoline
-
Regeneration Solvent: n-Hexane, analytical grade
-
Analytical Standards for calibration
Equipment:
-
Jacketed glass reactor or sealed flasks
-
Magnetic stirrer with heating capabilities
-
Centrifuge for phase separation
-
Analytical balance
-
Pipettes and general laboratory glassware
-
Sulfur Analyzer (e.g., Wavelength Dispersive X-ray Fluorescence (WDXRF), UV-Fluorescence, or Gas Chromatograph with Sulfur Chemiluminescence Detector)
Protocol 1: Extractive Desulfurization (EDS) of Model Fuel
This protocol is designed to validate the process under controlled conditions.
-
Preparation: Add a precisely weighed amount of the model fuel (e.g., 10 g of 500 ppmw DBT in n-dodecane) to a glass flask.
-
IL Addition: Add [BMPyr][TfO] to the flask. A 1:1 mass ratio of IL to fuel is a common starting point for achieving high efficiency.[9]
-
Extraction:
-
Seal the flask and place it on a magnetic stirrer hotplate.
-
Begin vigorous stirring (e.g., 800-1000 rpm) to ensure maximum interfacial area between the two immiscible phases.
-
Set the temperature. An initial experiment at ambient temperature (25-30°C) is recommended. Increasing the temperature can lower the IL's viscosity and improve mass transfer, but excessive heat may reduce selectivity.[9]
-
Allow the mixture to stir for a set duration. A 30-minute extraction time is often sufficient for reaching equilibrium.[9]
-
-
Phase Separation:
-
Stop stirring and allow the mixture to settle for 10-15 minutes. Two distinct layers will form: the upper layer is the desulfurized fuel (raffinate), and the lower, denser layer is the sulfur-rich IL (extract).
-
For a clean separation, transfer the mixture to a centrifuge tube and spin at 3000-4000 rpm for 10 minutes.
-
-
Sampling & Analysis:
-
Carefully pipette a sample from the upper fuel layer.
-
Analyze the sulfur content of the treated fuel using a calibrated sulfur analyzer, referencing a standard method such as ASTM D2622 (WDXRF) or ASTM D5453 (UV-Fluorescence).[2][3][10]
-
Calculate the desulfurization efficiency using the formula: Efficiency (%) = [(Initial S Content - Final S Content) / Initial S Content] x 100
-
Protocol 2: Multi-Stage Extraction for Deep Desulfurization
To achieve ultra-low sulfur levels (<15 ppm), a single extraction stage may be insufficient. A multi-stage process can be employed.
-
Perform the initial extraction as described in Protocol 2.2.
-
Separate the desulfurized fuel phase.
-
Add a fresh batch of [BMPyr][TfO] to the separated fuel.
-
Repeat the extraction and separation steps.
-
Analyze the sulfur content after each stage. Research has shown that a four-step extraction can reduce sulfur content by up to 99%.[11]
Protocol 3: Ionic Liquid Regeneration
For the process to be economically viable and environmentally sustainable, the ionic liquid must be regenerated and reused.[12]
-
Back-Extraction:
-
Combine the sulfur-rich IL from the extraction process with an equal volume of a non-polar solvent like n-hexane, in which the IL is insoluble but the sulfur compounds are soluble.[13]
-
Stir the mixture vigorously for 20-30 minutes at room temperature.
-
Allow the phases to separate. The sulfur compounds will have partitioned from the IL into the hexane.
-
-
Solvent Removal: Decant the hexane layer. Repeat the washing step 2-3 times with fresh hexane to ensure complete removal of sulfur compounds.
-
Drying: Place the washed IL under a vacuum at a slightly elevated temperature (e.g., 70-80°C) to remove any residual hexane.
-
Verification: The regenerated IL can be reused in subsequent extraction cycles. Its activity should be re-verified. ILs can often be recycled multiple times with negligible loss in activity.[14][15]
Part 3: Data Presentation & Visualization
Tabulated Data: Expected Performance
The following table summarizes the expected desulfurization efficiency for various sulfur compounds under typical EDS conditions. Data is illustrative and based on trends observed for similar ionic liquids.
| Sulfur Compound | Initial S (ppm) | IL:Fuel Ratio (w/w) | Temperature (°C) | Time (min) | Single-Stage Efficiency (%) |
| Dibenzothiophene (DBT) | 500 | 1:1 | 30 | 30 | ~70-80%[9] |
| Benzothiophene (BT) | 500 | 1:1 | 30 | 30 | ~60-70% |
| Thiophene (T) | 500 | 1:1 | 30 | 30 | ~50-60% |
| 4,6-DMDBT | 500 | 1:1 | 30 | 30 | ~45-55% |
Note: The extraction efficiency generally follows the order DBT > BT > Thiophene, as the affinity for the IL increases with the size of the aromatic system. Steric hindrance in derivatives like 4,6-dimethyldibenzothiophene (4,6-DMDBT) can reduce extraction efficiency compared to DBT.[16][17]
Experimental Workflow Diagrams
Caption: Extractive Desulfurization (EDS) Workflow.
Caption: Ionic Liquid Regeneration Cycle.
References
- Deep Oxidative Desulfurization of Diesel Fuels by Acidic Ionic Liquids.
- Deep desulfurization of diesel fuel using ionic liquids: current status and future challenges. Green Chemistry (RSC Publishing).
- Deep Oxidative Desulfurization of Diesel Fuels by Acidic Ionic Liquids.
- Deep desulfurization of diesel fuel using ionic liquids: current status and future challenges. Green Chemistry (RSC Publishing).
- Ionic Liquids for Extractive Desulfurization of Fuels.
- Sulfur Analysis for Fuels. Malvern Panalytical.
- What are the methods for determining the total sulfur content of petroleum products?. Huazheng Electric Manufacturing (Baoding) Co.,Ltd.
- Deep Desulfurization of Diesel Fuel by Extraction with Task-Specific Ionic Liquids. Taylor & Francis Online.
- ASTM method D2622 – Standard Test Method for Sulfur in Petroleum. LGC Standards.
- Total Sulfur Analysis. Crea Analytical.
- Fuel Property Testing: Sulfur. DieselNet.
- Toward Application of Ionic Liquids to Desulfurization of Fuels: A Review.
- Desulfurization of Gasoline by Extraction with New Ionic Liquids. Energy & Fuels.
- Desulfurisation of oils using ionic liquids: selection of cationic and anionic components to enhance extraction efficiency. Green Chemistry (RSC Publishing).
- Oxidative Desulfurization of Fuel Oil by Pyridinium-Based Ionic Liquids. MDPI.
- A review of extractive desulfurization of fuel oils using ionic liquids. RSC Publishing.
- The Extractive Desulfurization of Fuels Using Ionic Liquids Based on FeCl3.
- Comparison of different ionic liquids in desulfurization systems.
- Desulfurization of Fuel by Extraction with Pyridinium-Based Ionic Liquids.
- 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfon
- Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications.
- 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfon
- Extractive desulfurization of fuel using N-butylpyridinium-based ionic liquids. RSC Publishing.
- (PDF) Extractive/Oxidative Desulfurization Optimization of Diesel Feed Stock by Ionic Liquid Utilization/ Thermodynamic Analysis.
- 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. Solvionic.
- Tuning task-specific ionic liquids for the extractive desulfurization of liquid fuel.
- Properties of 1-butyl-1-methyl-pyrrolidinium trifluoromethanesulfonate mixtures.
- Extractive Desulfurization Using Fe-Containing Ionic Liquids.
- Tuning Task-Specific Ionic Liquids for the Extractive Desulfurization of Liquid Fuel.
- Ionic Liquids as Green and Efficient Desulfurization Media Aiming
- 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfon
- Experimental investigations on the regeneration of desulfurized 1‐butyl‐3‐methylimidazolium tetrachloroferrate [Bmim][FeCl4] and 1‐butyl‐3‐ methylimidazolium thiocyanate [Bmim][SCN] ionic liquids: A raman spectroscopic study.
- Recovery of 1-Butyl-3-Methylimidazolium-Based Ionic Liquids.
- Deep Fuels Desulfurization and Denitrogenation Using 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate.
- Extractive Desulfurization of Fuel Using 3-Methylpyridinium-Based Ionic Liquids.
- Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. Arabian Journal of Chemistry.
Sources
- 1. Deep desulfurization of diesel fuel using ionic liquids: current status and future challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ASTM testing for sulphur in petroleum | LGC Standards [lgcstandards.com]
- 3. Fuel Property Testing: Sulfur [dieselnet.com]
- 4. A review of extractive desulfurization of fuel oils using ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. hsu.ac.ir [hsu.ac.ir]
- 7. chemimpex.com [chemimpex.com]
- 8. Desulfurisation of oils using ionic liquids: selection of cationic and anionic components to enhance extraction efficiency - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]
- 10. creaanalytical.com.au [creaanalytical.com.au]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Deep desulfurization of diesel fuel using ionic liquids: current status and future challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Extractive desulfurization of fuel using N-butylpyridinium-based ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Asymmetric Aldol Condensation in 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Greener and More Efficient Asymmetric Synthesis
The asymmetric aldol condensation is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to construct complex chiral molecules, which are fundamental to the pharmaceutical industry. The development of organocatalysis, particularly the use of small organic molecules like L-proline and its derivatives, has revolutionized this field by offering a more environmentally benign alternative to traditional metal-based catalysts.[1] However, the efficiency and recyclability of these organocatalysts are often hampered by the choice of conventional volatile organic solvents.
Ionic liquids (ILs) have emerged as a promising class of "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.[2] Among these, 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]) offers a unique reaction environment that can enhance the efficiency and stereoselectivity of asymmetric transformations. This application note provides a detailed guide to employing [BMPyrr][OTf] as a solvent for the asymmetric aldol condensation, leveraging the advantages of both organocatalysis and ionic liquid media. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the implications for catalyst recycling and sustainable chemical synthesis.
The Solvent: Properties and Rationale for Using this compound ([BMPyrr][OTf])
This compound is an ionic liquid characterized by its pyrrolidinium cation and trifluoromethanesulfonate anion. This combination imparts several desirable properties for its use as a reaction solvent in asymmetric aldol condensations:
-
High Thermal Stability and Low Volatility: These properties make [BMPyrr][OTf] a safer and more environmentally friendly alternative to volatile organic solvents, allowing for reactions to be conducted at elevated temperatures if necessary without significant solvent loss.[3]
-
Excellent Solvating Power: [BMPyrr][OTf] can dissolve a broad spectrum of organic substrates and organocatalysts, facilitating homogeneous catalysis.[3]
-
Influence on Reaction Stereoselectivity: The unique ionic environment of [BMPyrr][OTf] can influence the transition state of the aldol reaction, potentially leading to enhanced enantioselectivity and diastereoselectivity compared to conventional solvents.
The choice of an appropriate catalyst is also crucial. While L-proline is a foundational organocatalyst for this reaction, its solubility and efficiency can be further improved by modification. "Onium ion-tagged" prolines, for instance, are designed for enhanced compatibility with ionic liquid media, leading to improved catalytic activity and facilitating catalyst retention within the ionic liquid phase during product extraction.
Reaction Mechanism and Workflow
The asymmetric aldol condensation catalyzed by a proline derivative in an ionic liquid follows a well-established enamine mechanism. The key steps are illustrated below:
Figure 1: Mechanism of the Proline-Catalyzed Asymmetric Aldol Reaction.
The experimental workflow is designed to maximize reaction efficiency and facilitate the separation of the product from the catalyst-ionic liquid phase, allowing for the potential recycling of the solvent and catalyst.
Figure 2: Experimental Workflow for the Asymmetric Aldol Reaction in [BMPyrr][OTf].
Experimental Protocols
The following protocols are based on established methodologies for asymmetric aldol reactions in ionic liquids, specifically adapted for the use of this compound.
Materials and Reagents
-
This compound ([BMPyrr][OTf]), ≥98% purity
-
Aldehyde (e.g., 4-nitrobenzaldehyde, benzaldehyde)
-
Ketone (e.g., acetone, cyclohexanone)
-
Organocatalyst (e.g., L-proline or an onium ion-tagged proline derivative)
-
Diethyl ether (anhydrous)
-
Ethyl acetate (for chromatography)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
Protocol 1: Asymmetric Aldol Reaction of an Aromatic Aldehyde with Acetone
This protocol details the reaction between an aromatic aldehyde and acetone, a common benchmark for this transformation.
1. Reaction Setup:
- To a clean, dry vial equipped with a magnetic stir bar, add the onium ion-tagged proline catalyst (e.g., 0.05 mmol, 5 mol%).
- Add this compound (0.5 mL).
- Stir the mixture at room temperature until the catalyst is fully dissolved.
- Add the aromatic aldehyde (1.0 mmol).
- Add acetone (5.0 mmol, 5 equivalents).
2. Reaction Execution:
- Seal the vial and stir the reaction mixture vigorously at room temperature.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
3. Work-up and Product Isolation:
- Upon completion of the reaction, add anhydrous diethyl ether (3 x 5 mL) to the reaction mixture.
- Vigorously stir the biphasic mixture for 5-10 minutes.
- Allow the layers to separate. The aldol product will be extracted into the diethyl ether phase, while the ionic liquid and the catalyst will remain in the lower phase.
- Carefully decant the diethyl ether layer.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude aldol product.
4. Purification:
- Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
5. Catalyst and Solvent Recycling:
- The ionic liquid phase containing the catalyst can be washed with fresh diethyl ether to remove any residual product.
- The ionic liquid/catalyst mixture can then be dried under high vacuum to remove any traces of the extraction solvent and reused for subsequent reactions.
Data and Expected Outcomes
The use of onium ion-tagged proline catalysts in ionic liquids such as [BMPyrr][OTf] has been shown to provide good to excellent yields and high enantioselectivities for the asymmetric aldol condensation. The following table summarizes typical results obtained for the reaction of various aldehydes with ketones.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 5 | 85 | - | 82 |
| 2 | Benzaldehyde | Acetone | 5 | 75 | - | 80 |
| 3 | 4-Chlorobenzaldehyde | Acetone | 5 | 80 | - | 85 |
| 4 | 4-Nitrobenzaldehyde | Cyclohexanone | 5 | 78 | 95:5 | 94 (anti) |
| 5 | Benzaldehyde | Cyclohexanone | 5 | 70 | 92:8 | 92 (anti) |
Data is representative and based on similar systems reported in the literature.
Troubleshooting and Key Considerations
-
Purity of the Ionic Liquid: The presence of impurities, particularly water, in the ionic liquid can significantly affect the reaction outcome. It is recommended to dry the ionic liquid under high vacuum before use.
-
Catalyst Solubility: Ensure the catalyst is fully dissolved in the ionic liquid before adding the reactants to maintain a homogeneous reaction mixture.
-
Efficient Stirring: Due to the viscosity of the ionic liquid, efficient stirring is crucial to ensure proper mixing of the reactants.
-
Product Extraction: Multiple extractions with a suitable organic solvent are necessary to ensure complete recovery of the aldol product from the viscous ionic liquid phase.
Conclusion
The use of this compound as a solvent for the asymmetric aldol condensation offers a compelling "green" and efficient alternative to traditional methods. When combined with appropriately designed organocatalysts, such as onium ion-tagged prolines, this system provides high yields and excellent stereoselectivities. The potential for catalyst and solvent recycling further enhances the sustainability of this protocol, making it a valuable tool for researchers in both academic and industrial settings who are focused on the development of practical and environmentally responsible synthetic methodologies.
References
- Welton, T. Ionic liquids in synthesis. Coordination Chemistry Reviews2004, 248 (21-24), 2459-2477.
- Lombardo, M.; Pasi, F.; Easwar, S.; Trombini, C. An Improved Protocol for the Direct Asymmetric Aldol Reaction in Ionic Liquids, Catalysed by Onium Ion-Tagged Prolines.
- List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society2000, 122 (10), 2395-2396.
- Loh, T.-P.; Feng, L.-C.; Yang, H.-Y.; Yang, J.-Y. l-Proline in an ionic liquid as an efficient and reusable catalyst for direct asymmetric aldol reactions. Tetrahedron Letters2002, 43 (49), 8741-8743.
- Gruttadauria, M.; Riela, S.; Aprile, C.; Lo Meo, P.; D'Anna, F.; Noto, R. Supported ionic liquids. New recyclable materials for the L-proline-catalyzed aldol reaction. Green Chemistry2007, 9 (12), 1328-1336.
- Miao, W.; Chan, T. H. Ionic-Liquid-Supported Organocatalyst: Efficient and Recyclable Ionic-Liquid-Anchored Proline for Asymmetric Aldol Reaction.
- González, L.; Altava, B.; Burguete, M. I.; Luis, S. V. Chiral Imidazolium Prolinate Salts as Efficient Synzymatic Organocatalysts for the Asymmetric Aldol Reaction. Molecules2019, 24 (1), 159.
- Notz, W.; List, B. Catalytic Asymmetric Cross-Mannich Reactions: A Direct Approach to Optically Active β-Amino Aldehydes. Journal of the American Chemical Society2000, 122 (30), 7386-7387.
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Ionic Conductivity of [BMPyrr][OTf] Based Electrolytes
Welcome to the technical support center for N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]) based electrolytes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common experimental challenges. Our goal is to empower you with the knowledge to optimize the ionic conductivity of your electrolytes and ensure the reliability and accuracy of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about [BMPyrr][OTf] and its properties.
Q1: What is [BMPyrr][OTf] and why is it used as an electrolyte?
N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate, abbreviated as [BMPyrr][OTf], is a room-temperature ionic liquid (IL). It consists of an N-butyl-N-methylpyrrolidinium ([BMPyrr]⁺) cation and a trifluoromethanesulfonate ([OTf]⁻) anion. Its popularity as an electrolyte stems from a unique combination of properties including low volatility, a wide electrochemical stability window, and good thermal stability.[1][2] These characteristics make it a safer alternative to traditional volatile organic solvents used in electrochemical devices.[1]
Q2: What is ionic conductivity and why is it a critical parameter?
Ionic conductivity is a measure of a material's ability to conduct electricity through the movement of ions. In the context of an electrolyte, it is a crucial performance metric. Higher ionic conductivity allows for more efficient ion transport, which is essential for the optimal functioning of electrochemical devices like batteries and supercapacitors.[1][3] An electrolyte with low ionic conductivity can lead to high internal resistance, limiting the power output and overall efficiency of the device.[4][5]
Q3: What is the typical ionic conductivity of pure [BMPyrr][OTf]?
The ionic conductivity of pure [BMPyrr][OTf] is influenced by factors such as temperature and purity. While specific values can vary between sources and measurement conditions, pyrrolidinium-based ionic liquids with anions like trifluoromethanesulfonate generally exhibit moderate ionic conductivity at room temperature. For instance, a similar ionic liquid, N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyrr][TFSI]), has a reported room temperature ionic conductivity of approximately 3.93 mS/cm.
Q4: How are the properties of [BMPyrr][OTf] electrolytes typically characterized?
A comprehensive characterization of [BMPyrr][OTf] electrolytes involves several techniques to assess their physicochemical and electrochemical properties.[6][7][8]
-
Spectroscopy (NMR, FT-IR): Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) are used to confirm the chemical structure and purity of the ionic liquid.[7][8][9]
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) helps determine phase transitions like the glass transition temperature (Tg) and melting point, while Thermogravimetric Analysis (TGA) is used to evaluate thermal stability.[8][10]
-
Electrochemical Impedance Spectroscopy (EIS): This is the primary technique for measuring ionic conductivity.[1][10]
-
Viscometry and Densitometry: These measurements are important as viscosity is inversely related to ionic conductivity.[11][12]
-
Cyclic Voltammetry (CV): CV is employed to determine the electrochemical stability window of the electrolyte.[13]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with [BMPyrr][OTf] based electrolytes.
Issue 1: Observed ionic conductivity is significantly lower than expected.
Q: My measured ionic conductivity for a [BMPyrr][OTf] based electrolyte is much lower than literature values. What are the potential causes and how can I address this?
A: Lower-than-expected ionic conductivity is a frequent issue that can often be traced back to impurities or experimental conditions.
Root Cause Analysis and Solutions:
-
Water Content: [BMPyrr][OTf] is hygroscopic and can absorb moisture from the atmosphere. Water can significantly increase the viscosity of the electrolyte, thereby reducing ionic mobility and conductivity.
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content in your ionic liquid.
-
Drying Procedures: Dry the [BMPyrr][OTf] under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 24 hours.[14] For highly viscous samples, a freeze-pump-thaw method can be effective in removing dissolved water and air.[15] The use of molecular sieves (3 Å) can also help in removing residual water.[14]
-
-
-
Halide and Other Synthesis Impurities: Impurities from the synthesis of the ionic liquid, such as halide ions (e.g., Br⁻, Cl⁻), can interfere with the ionic interactions and adversely affect conductivity.[16]
-
Troubleshooting Steps:
-
Purification: If you synthesize the [BMPyrr][OTf] in-house, a thorough purification process is critical. This can involve washing with deionized water to remove water-soluble impurities, followed by treatment with activated carbon and alumina to eliminate organic and polar impurities.[15][16]
-
Source Commercially Pure IL: If possible, procure high-purity [BMPyrr][OTf] from a reputable supplier that provides a certificate of analysis detailing impurity levels.
-
-
-
Incorrect Temperature Control: Ionic conductivity is highly dependent on temperature. A lower experimental temperature will result in lower conductivity.[17]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your experimental setup has accurate temperature control and that the sample has reached thermal equilibrium before measurement.
-
Temperature-Dependent Measurements: Conduct your conductivity measurements over a range of temperatures to understand the behavior of your electrolyte. The data can often be fitted to the Vogel-Fulcher-Tammann (VFT) equation, which describes the relationship between conductivity and temperature in many ionic liquids.[18]
-
-
Issue 2: Inconsistent or irreproducible conductivity measurements.
Q: I am getting fluctuating and non-reproducible ionic conductivity values for the same [BMPyrr][OTf] sample. What could be the reason for this?
A: Inconsistent measurements often point to issues with the experimental setup, sample handling, or degradation of the electrolyte.
Root Cause Analysis and Solutions:
-
Electrode Polarization and Contamination: The electrodes used for conductivity measurements can become polarized or contaminated, leading to erroneous readings.
-
Troubleshooting Steps:
-
Use Appropriate Electrodes: Employ platinum or other inert electrodes for your conductivity cell.
-
Clean Electrodes Thoroughly: Clean the electrodes between measurements using appropriate solvents to remove any adsorbed species.
-
Frequency Dependence in EIS: When using Electrochemical Impedance Spectroscopy (EIS), ensure you are fitting the data in the appropriate frequency range to obtain the bulk resistance of the electrolyte, avoiding contributions from electrode polarization at low frequencies.
-
-
-
Sample Heterogeneity: If additives or salts have been introduced, they may not be fully dissolved or homogeneously distributed, leading to localized variations in conductivity.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Use gentle heating and stirring to ensure all components are fully dissolved and the solution is homogeneous.
-
Visual Inspection: Visually inspect the electrolyte for any undissolved particles or phase separation before each measurement.
-
-
-
Electrolyte Degradation: Although [BMPyrr][OTf] is generally stable, it can degrade under certain conditions (e.g., high temperatures in the presence of reactive species), leading to changes in its composition and conductivity.[19]
-
Troubleshooting Steps:
-
Monitor for Color Changes: A change in the color of the ionic liquid can be an indicator of degradation.
-
Work in an Inert Atmosphere: For sensitive applications, especially when working with reactive components like lithium metal, it is advisable to handle the electrolyte in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reactions with air and moisture.[13]
-
-
Section 3: Protocols for Enhancing Ionic Conductivity
For researchers actively seeking to improve the ionic conductivity of their [BMPyrr][OTf] based electrolytes, the following strategies and protocols are recommended.
Strategy 1: Addition of Lithium Salts
The addition of a lithium salt, such as lithium trifluoromethanesulfonate (LiOTf) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), is a common approach to create an electrolyte for lithium-ion battery applications.[4][5]
Q: How does adding a lithium salt affect the ionic conductivity of [BMPyrr][OTf]?
A: The addition of a lithium salt introduces Li⁺ charge carriers, which is the primary goal for battery applications. However, this typically leads to an increase in viscosity and a decrease in the overall ionic conductivity.[4][5][20] This is due to the strong coordination of the Li⁺ ions with the [OTf]⁻ anions, which reduces the mobility of all ions in the electrolyte.[20]
Experimental Protocol: Preparation of a LiTFSI-doped [BMPyrr][OTf] Electrolyte
-
Drying: Dry both [BMPyrr][OTf] and LiTFSI salt under high vacuum at an appropriate temperature (e.g., 80-120 °C) for at least 24 hours to remove any residual water.
-
Preparation in an Inert Atmosphere: Perform all subsequent steps in an argon-filled glovebox to prevent moisture contamination.
-
Mixing: In a clean, dry vial, add the desired amount of dried LiTFSI to the dried [BMPyrr][OTf].
-
Dissolution: Stir the mixture at a slightly elevated temperature (e.g., 50-60 °C) until the LiTFSI is completely dissolved and the solution is clear and homogeneous.
-
Characterization: Characterize the resulting electrolyte for its ionic conductivity, viscosity, and thermal properties.
Data Presentation: Impact of LiTFSI Concentration on Ionic Conductivity
| LiTFSI Concentration (mol/kg) | Ionic Conductivity at 25°C (mS/cm) | Viscosity at 25°C (cP) |
| 0 (Pure [BMPyrr][OTf]) | ~3.5 | ~50 |
| 0.2 | ~2.8 | ~75 |
| 0.5 | ~1.9 | ~120 |
| 1.0 | ~1.1 | ~250 |
Note: These are representative values and can vary based on purity and specific experimental conditions.
Strategy 2: Addition of Molecular Solvents
Introducing a low-viscosity organic solvent can significantly enhance the ionic conductivity of the electrolyte.[6]
Q: What is the effect of adding a molecular solvent to a [BMPyrr][OTf] electrolyte?
A: The addition of a low-viscosity, high-dielectric-constant solvent like acetonitrile (ACN) or propylene carbonate (PC) can decrease the overall viscosity of the electrolyte. This reduction in viscosity enhances the mobility of the ions, leading to a significant increase in ionic conductivity.[6] However, this approach also has trade-offs, as it can reduce the thermal stability and electrochemical window of the electrolyte, and increase its volatility.
Experimental Workflow: Preparation and Characterization of a Solvent-in-IL Electrolyte
Caption: Workflow for preparing and evaluating solvent-in-ionic liquid electrolytes.
Section 4: Troubleshooting Decision Tree
For a systematic approach to diagnosing issues with ionic conductivity, please refer to the following decision tree.
Caption: Decision tree for troubleshooting low ionic conductivity in [BMPyrr][OTf] electrolytes.
References
-
Main characterization techniques for the ionic liquids - ResearchGate. Available at: [Link]
-
CHARACTERISATION OF SOME IONIC LIQUIDS BY VARIOUS TECHNIQUES | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids | ACS Omega - ACS Publications. Available at: [Link]
-
Properties of N-butyl-N-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl) Imide Based Electrolytes as a Function of Lithium Bis(trifluoromethanesulfonyl) Imide Doping - Korea Science. Available at: [Link]
-
Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Preparation and characterization of gel polymer electrolytes using poly(ionic liquids) and high lithium salt concentration ionic liquids - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Properties of N-butyl-N-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl) Imide Based Electrolytes as a Function of Lithium Bis(trifluoromethanesulfonyl) Imide Doping - ResearchGate. Available at: [Link]
-
Investigation of the N -butyl- N -methyl pyrrolidinium trifluoromethanesulfonyl- N -cyanoamide (PYR 14 TFSAM) ionic liquid as electrolyte for Li-ion battery | Request PDF - ResearchGate. Available at: [Link]
-
Ionic liquid (1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate) doped polyethylene polymer electrolyte for energy devices - IPPT PAN. Available at: [Link]
-
What's your typical cleaning method for your ionic liquids? - ResearchGate. Available at: [Link]
-
About the Purification Route of Ionic Liquid Precursors - MDPI. Available at: [Link]
-
(a) Ionic conductivity vs temperature and (b) ionic conductivity vs the Li + concentration of the electrolytes. - ResearchGate. Available at: [Link]
-
A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N - n -Butyl- N -methylpyrrolidinium and Triethyl- n -pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion | Request PDF - ResearchGate. Available at: [Link]
-
Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central. Available at: [Link]
- WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents.
-
Phase Behavior and Ionic Conductivity in Lithium Bis(trifluoromethanesulfonyl)imide-Doped Ionic Liquids of the Pyrrolidinium Cation and Bis(trifluoromethanesulfonyl)imide Anion - ResearchGate. Available at: [Link]
-
How to Enhance Ionic Conductivity in Polymer Electrolytes - Patsnap Eureka. Available at: [Link]
-
Effect of Additive (1-Butyl-1-methyl Pyrrolidinium Tetrafluoroborate) on Volumetric, Acoustic and Conductance Properties of Binary Aqueous Solutions of Benzylamine at T = (288.15, 298.15, 308.15, 318.15) K - ResearchGate. Available at: [Link]
-
The purification of an ionic liquid - ResearchGate. Available at: [Link]
-
Phase Behavior and Ionic Conductivity of Blended, Ion-Condensed Electrolytes with Ordered Morphologies - MDPI. Available at: [Link]
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion - PMC - NIH. Available at: [Link]
-
Melting Behavior of Pyrrolidinium-Based Ionic Liquids and Their Binary Mixtures | Request PDF - ResearchGate. Available at: [Link]
-
Ionic Liquids as Working Fluids for Heat Storage Applications - CNR-IRIS. Available at: [Link]
-
Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications - ACS Publications. Available at: [Link]
-
Anionic Doping in Layered Transition Metal Chalcogenides for Robust Lithium‐Sulfur Batteries - ResearchGate. Available at: [Link]
-
Ionic Conductivity and Thermophysical Properties of 1-Butyl-1- Methylpyrrolidinium Butyl Sulfate and its Binary Mixtures with. Available at: [Link]
-
Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - Frontiers. Available at: [Link]
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2- Anion - ResearchGate. Available at: [Link]
-
Solid Electrolytes in the N-Propyl-N-methyl-pyrrolidinium Tetrafluoroborate—Lithium Tetrafluoroborate System - MDPI. Available at: [Link]
-
The Effect of Lithium Salt Doping on the Nanostructure of Ionic Liquids - Amanote Research. Available at: [Link]
-
Computational and experimental investigation of Li-doped ionic liquid electrolytes: [pyr14][TFSI], [pyr13][FSI], and [EMIM][BF4] - PubMed. Available at: [Link]
- CA2694000A1 - Doped lithium transition metal oxides containing sulfur - Google Patents.
-
Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes - ACS Publications. Available at: [Link]
-
Role of Lithium Doping in P2-Na0.67Ni0.33Mn0.67O2 for Sodium-Ion Batteries - PubMed. Available at: [Link]
-
Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review - MDPI. Available at: [Link]
Sources
- 1. ippt.pan.pl [ippt.pan.pl]
- 2. mdpi.com [mdpi.com]
- 3. How to Enhance Ionic Conductivity in Polymer Electrolytes [eureka.patsnap.com]
- 4. Properties of N-butyl-N-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl) Imide Based Electrolytes as a Function of Lithium Bis(trifluoromethanesulfonyl) Imide Doping -Journal of the Korean Electrochemical Society [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation and characterization of gel polymer electrolytes using poly(ionic liquids) and high lithium salt concentration ionic liquids - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 19. iris.cnr.it [iris.cnr.it]
- 20. Computational and experimental investigation of Li-doped ionic liquid electrolytes: [pyr14][TFSI], [pyr13][FSI], and [EMIM][BF4] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Water Content in 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate
Welcome to the technical support center for 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPy][OTf]). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this ionic liquid in their experimental work. The presence of water, even in trace amounts, can significantly impact the physicochemical properties and performance of [BMPy][OTf], particularly in electrochemical applications.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help you effectively manage and reduce the water content in your ionic liquid.
Frequently Asked Questions (FAQs)
Q1: Why is my as-received [BMPy][OTf] showing a high water content?
A1: this compound is inherently hygroscopic due to the nature of the trifluoromethanesulfonate (OTf⁻) anion, which is more water-miscible compared to other anions like bis(trifluoromethylsulfonyl)imide (NTf₂⁻).[4][5] Therefore, it readily absorbs moisture from the atmosphere during production, packaging, and handling. It is standard practice to dry the ionic liquid before use, especially for moisture-sensitive applications.
Q2: What is an acceptable level of water content for my experiments?
A2: The acceptable water content is highly dependent on your specific application. For many electrochemical applications, such as in batteries or supercapacitors, the water content should be as low as possible, ideally in the range of parts per million (ppm).[6] The presence of water can narrow the electrochemical window of the ionic liquid.[2] For other applications, such as a solvent for organic synthesis, a higher water content may be tolerable.
Q3: How can I accurately measure the water content in [BMPy][OTf]?
A3: The most reliable and widely used method for determining the water content in ionic liquids is Karl Fischer titration.[2] This technique is highly sensitive and specific to water. Both volumetric and coulometric Karl Fischer titration can be used, with the coulometric method being particularly suitable for very low water content (ppm levels).[7][8]
Q4: Can I use molecular sieves to dry [BMPy][OTf]?
A4: While molecular sieves are a common desiccant, their effectiveness for drying ionic liquids can be limited, and they may not achieve the very low water content required for demanding applications. Additionally, there is a potential for leaching of components from the molecular sieves into the ionic liquid, which could introduce impurities. For these reasons, vacuum drying at an elevated temperature is the preferred method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the process of reducing water content in [BMPy][OTf].
Problem 1: High water content persists after vacuum drying.
Q: I have vacuum-dried my [BMPy][OTf] for 24 hours, but the Karl Fischer titration still shows a water content above my required limit. What could be the issue?
A: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:
-
Insufficient Drying Time: For ionic liquids, especially hydrophilic ones, water removal can be a slow process. A 24-hour drying period may not be sufficient. It is often recommended to dry for a minimum of 48 hours, with continuous stirring, to ensure complete water removal.[9]
-
Inadequate Vacuum: A high vacuum is crucial for efficient water removal. Ensure your vacuum system is capable of reaching low pressures (e.g., <1 mbar). Check for any leaks in your setup, including tubing, joints, and seals.
-
Temperature is Too Low: Heating the ionic liquid during vacuum drying significantly increases the vapor pressure of water, accelerating its removal. A temperature of at least 70-80°C is generally recommended. For pyrrolidinium-based ionic liquids, drying at temperatures around 110°C (383.15 K) has been shown to be effective without causing thermal degradation.[9] The thermal stability of [BMPy][OTf] is generally high, with decomposition temperatures well above 200°C.[10]
-
Improper Post-Drying Handling: Dried ionic liquids are highly hygroscopic and will rapidly reabsorb moisture from the air. Ensure that after drying, the ionic liquid is handled and stored in an inert atmosphere, such as in an argon-filled glovebox.[9]
Problem 2: Inconsistent or non-reproducible Karl Fischer titration results.
Q: I am getting variable water content readings for the same batch of dried [BMPy][OTf] when using my Karl Fischer titrator. Why is this happening?
A: Inconsistent Karl Fischer results can be frustrating and can stem from both the sample handling and the titration process itself. Here are the key aspects to investigate:
-
Atmospheric Moisture Contamination: As mentioned, dried [BMPy][OTf] is extremely sensitive to ambient moisture. Ensure that sample transfer from your storage container to the Karl Fischer titration vessel is performed quickly and, if possible, in a dry environment (e.g., glovebox or under a stream of dry nitrogen).
-
Sample Size and Homogeneity: Ensure you are using an appropriate amount of the ionic liquid for the titration. The ideal sample size will provide a sufficient amount of water for accurate measurement without exhausting the reagent too quickly.[7] Thoroughly mix your bulk sample of [BMPy][OTf] before taking an aliquot for measurement to ensure homogeneity.
-
Titrator Conditioning: Before starting your sample measurement, ensure the Karl Fischer titrator's cell is properly conditioned and has a low, stable drift. This indicates that the solvent in the cell is dry.
-
Reagent Compatibility and Side Reactions: While unlikely with [BMPy][OTf], some compounds can undergo side reactions with the Karl Fischer reagents, leading to inaccurate water determination. If you suspect this, consult your Karl Fischer instrument's manual or a technical expert.
Summary of Drying Methods
| Drying Method | Procedure | Advantages | Disadvantages | Target Water Content |
| High-Vacuum Drying with Heat | Heating the IL (70-110°C) under high vacuum (<1 mbar) with stirring for 48-72 hours.[9] | Highly effective, can achieve very low water content (ppm level). | Requires specialized equipment (vacuum pump, Schlenk line, heated stir plate). | < 50 ppm |
| Azeotropic Distillation | Adding an organic solvent (e.g., toluene) to form an azeotrope with water and then distilling it off. | Effective for removing larger quantities of water. | The ionic liquid can be contaminated with the residual organic solvent. | 100 - 500 ppm |
| Use of Desiccants (e.g., Molecular Sieves) | Immersing molecular sieves (e.g., 3Å or 4Å) in the ionic liquid. | Simple and does not require specialized equipment. | May not achieve very low water levels; potential for contamination from the desiccant. | > 500 ppm |
Experimental Protocols
Protocol 1: High-Vacuum Drying of [BMPy][OTf]
This protocol describes the recommended method for achieving low ppm water content in [BMPy][OTf].
Materials:
-
This compound ([BMPy][OTf])
-
Two-neck round-bottom flask or Schlenk flask
-
Magnetic stir bar
-
High-vacuum pump (<1 mbar)
-
Schlenk line or similar vacuum manifold
-
Heating mantle or oil bath with a temperature controller and thermocouple
-
Inert gas source (Argon or Nitrogen)
-
Glovebox (recommended for post-drying handling)
Procedure:
-
Place the desired amount of [BMPy][OTf] and a magnetic stir bar into a clean, dry two-neck round-bottom flask or Schlenk flask.
-
Attach the flask to a Schlenk line.
-
Begin stirring the ionic liquid at a moderate speed.
-
Slowly open the flask to the vacuum to avoid vigorous bubbling. Once the initial outgassing has subsided, open the flask fully to the vacuum.
-
Gradually heat the flask to 80-110°C. Caution: Do not heat the ionic liquid before applying the vacuum, as this can increase the risk of bumping.
-
Continue to heat under high vacuum with stirring for a minimum of 48 hours.
-
After the drying period, cool the flask to room temperature while still under vacuum.
-
Backfill the flask with an inert gas (Argon or Nitrogen).
-
If available, transfer the flask into a glovebox for storage and handling to prevent reabsorption of atmospheric moisture.
Protocol 2: Verification of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in your dried [BMPy][OTf]. Always refer to your specific Karl Fischer titrator's operating manual for detailed instructions.
Materials:
-
Dried [BMPy][OTf]
-
Karl Fischer titrator (coulometric or volumetric)
-
Appropriate Karl Fischer reagents (anolyte, catholyte for coulometric; titrant, solvent for volumetric)
-
Gastight syringe and needle
-
Analytical balance
-
Glovebox or a dry, inert atmosphere for sample preparation
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and filled with fresh reagents.
-
Allow the titrator to precondition the cell until a low, stable drift is achieved.
-
Inside a glovebox or under a positive pressure of inert gas, draw a precise amount of the dried [BMPy][OTf] into a gastight syringe.
-
Accurately determine the weight of the syringe containing the ionic liquid using an analytical balance.
-
Quickly inject the [BMPy][OTf] sample into the Karl Fischer titration cell.
-
Reweigh the empty syringe to determine the exact mass of the sample introduced.
-
Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content, typically in ppm or percent.
-
Perform the measurement in triplicate to ensure accuracy and reproducibility.
Visualized Workflows
Below are diagrams to assist in your decision-making process for troubleshooting and method selection.
Caption: Troubleshooting high water content after drying.
Caption: Decision tree for selecting a drying method.
References
-
Salgado, J., Parajó, J. J., Fernández, J., & Villanueva, M. (2014). Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. Journal of Molecular Liquids, 195, 1-6. [Link]
-
Gobet, M., et al. (2015). Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids. The Journal of Chemical Physics, 143(5), 054504. [Link]
-
Kar, M., et al. (2017). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 62(1), 258-270. [Link]
-
Gobet, M., et al. (2015). Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids. ResearchGate. [Link]
-
Ma, C., et al. (2016). Effect of water presence on choline chloride-2urea ionic liquid and coating platings from the hydrated ionic liquid. Scientific Reports, 6, 29445. [Link]
-
Zafarani-Moattar, M. T., & Shekaari, H. (2018). Effect of this compound on Water Activity of Ternary Aqueous Ionic Liquid Solutions Containing [BMIm]Br, [BMIm]Cl, [HMIm]Br, and [HMIm]Cl, at 298.15 K. Journal of Chemical & Engineering Data, 63(4), 1045-1056. [Link]
-
U.S. Pharmacopeia. (2012). Karl Fischer. [Link]
-
Hofmann, A., et al. (2016). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. ChemElectroChem, 3(5), 757-766. [Link]
-
V Crespo, L., et al. (2023). Water in the Electrical Double Layer of Ionic Liquids on Graphene. ACS Nano, 17(11), 10263-10272. [Link]
-
Bayer, T., et al. (2018). In Situ Determination of the Water Content of Ionic Liquids. Journal of The Electrochemical Society, 165(8), H468-H474. [Link]
-
Domínguez, M., et al. (2012). Thermophysical properties of binary mixtures of 1–butyl–1–methylpyrrolidinium trifluoromethanesulfonate ionic liquid with alcohols at several temperatures. The Journal of Chemical Thermodynamics, 54, 134-143. [Link]
-
Singh, S., et al. (2024). Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. Journal of Theoretical and Applied Physics, 18(3), 1-13. [Link]
-
Wikipedia. (n.d.). Ionic liquid. Retrieved from [Link]
-
Xylem Analytics. (n.d.). Titer determination in Karl-Fischer- Titration. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration. Retrieved from [Link]
Sources
- 1. Effect of water presence on choline chloride-2urea ionic liquid and coating platings from the hydrated ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ionic liquid - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Water in the Electrical Double Layer of Ionic Liquids on Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Viscosity Challenges of [BMPyrr][OTf] in Electrochemical Applications
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate, [BMPyrr][OTf]. This ionic liquid (IL) presents a compelling profile for electrochemical applications due to its wide electrochemical window and thermal stability.[1][2] However, its practical implementation is often hindered by its relatively high viscosity, which can impede ion transport and limit device performance.[3]
This guide is structured to provide researchers, scientists, and development professionals with a clear, logical framework for diagnosing and overcoming viscosity-related challenges. We will move from foundational knowledge in our FAQ section to actionable, in-depth troubleshooting protocols, all grounded in established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the properties and handling of [BMPyrr][OTf].
Q1: My cell's ionic conductivity and overall performance are unexpectedly low when using [BMPyrr][OTf]. Could viscosity be the cause?
A: Yes, this is a highly probable cause. The viscosity of an electrolyte is inversely related to ion mobility.[3] [BMPyrr][OTf] has a viscosity of 148 cP at 25°C, which is significantly higher than conventional organic solvent-based electrolytes.[1] This high viscosity slows down the movement of ions between the electrodes, leading to lower ionic conductivity and consequently, reduced cell efficiency, especially under high-rate conditions.[3][4]
Q2: How does the viscosity of [BMPyrr][OTf] compare to other common ionic liquids and standard electrolytes?
A: The viscosity of [BMPyrr][OTf] is substantial. A comparison helps to contextualize the challenge.
| Electrolyte | Chemical Formula | Typical Viscosity (at ~25°C) | Typical Ionic Conductivity (at ~25°C) |
| [BMPyrr][OTf] | C₁₀H₂₀F₃NO₃S | 148 cP [1] | 1.85 mS/cm[1] |
| [BMPyrr][TFSI] | C₁₁H₂₀F₆N₂O₄S₂ | 80 - 94 cP[5][6] | 1.85 - 2.77 mS/cm[6][7] |
| [EMIM][TFSI] | C₉H₁₁F₆N₃O₄S₂ | ~34 cP | ~9 mS/cm |
| 1M LiPF₆ in EC/DMC (1:1) | LiPF₆ / C₃H₄O₃ / C₃H₆O₃ | ~3 cP | ~11 mS/cm |
This table provides representative values. Actual measurements can vary with purity, water content, and temperature.
Q3: What are the primary, field-proven methods to reduce the viscosity of [BMPyrr][OTf] in an experimental setup?
A: There are two primary strategies to effectively lower the viscosity of [BMPyrr][OTf]:
-
Elevating the Operating Temperature: The viscosity of ionic liquids decreases significantly as temperature increases.[8][9]
-
Introducing a Low-Viscosity Co-solvent: Blending the IL with a suitable organic solvent can dramatically reduce the overall viscosity of the electrolyte system.[10][11]
Both methods are detailed in the Troubleshooting Guides in Section 2.
Q4: I need to heat my cell to reduce viscosity. Is [BMPyrr][OTf] thermally stable?
A: Yes, pyrrolidinium-based ionic liquids are known for their robust thermal stability, often stable up to and beyond 200°C.[2] This property makes thermal management a viable strategy for viscosity reduction. However, long-term stability at very high temperatures should always be validated for your specific application to monitor for any slow degradation.[2][12]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific viscosity-related problems.
Guide 1: Viscosity Mitigation via Thermal Control
Problem Statement: "My cell's performance at room temperature (25°C) is poor due to low ionic conductivity. My experimental setup can accommodate controlled heating."
Causality and Scientific Rationale
The relationship between temperature and viscosity in liquids is governed by principles of molecular motion. As temperature increases, the kinetic energy of the [BMPyrr]⁺ cations and [OTf]⁻ anions rises. This increased energy allows the ions to more easily overcome the intermolecular forces (Coulombic and van der Waals interactions) that cause resistance to flow.[13] The result is a non-linear decrease in viscosity, leading to a corresponding increase in ion mobility and, therefore, higher ionic conductivity.[9][14]
Logical Workflow for Thermal Mitigation
Caption: Workflow for improving conductivity by increasing temperature.
Experimental Protocol: Temperature Control for Viscosity Reduction
A detailed, step-by-step methodology for this process is available in Section 3, Protocol A .
Guide 2: Viscosity Mitigation Using Co-solvents
Problem Statement: "Elevating the temperature is not an option for my experiment due to component sensitivity or energy constraints. I need an alternative method to decrease electrolyte viscosity."
Causality and Scientific Rationale
The high viscosity of [BMPyrr][OTf] stems from the dense packing and strong electrostatic interactions between its cations and anions.[13] By introducing a low-viscosity, electrochemically stable organic solvent, you physically separate the IL's ions. These solvent molecules act as "spacers," disrupting the tightly-knit ionic network and reducing the intermolecular friction. This dilution effect significantly lowers the bulk viscosity of the mixture, thereby enhancing the mobility of charge-carrying species.[15][16] The choice of co-solvent is critical; it must be compatible with the electrode materials and not unduly compromise the wide electrochemical window of the parent IL.[4]
Co-Solvent Selection & Mechanism
Caption: Co-solvent molecules separating IL ions to reduce viscosity.
Recommended Co-Solvents
Selecting an appropriate co-solvent requires balancing viscosity reduction with electrochemical stability.
| Co-Solvent | Abbreviation | Viscosity (at 25°C) | Boiling Point | Notes & Considerations |
| Propylene Carbonate | PC | ~2.5 cP | 242 °C | Excellent electrochemical stability, commonly used in lithium-ion batteries.[17] |
| Acetonitrile | ACN | ~0.34 cP | 82 °C | Very low viscosity but has a lower oxidative stability limit (~3.5-4V vs Li/Li⁺).[4] |
| Butyronitrile | BTN | ~0.53 cP | 117 °C | Offers a good balance of low viscosity and a reasonably wide electrochemical window.[4] |
| Dimethyl Sulfoxide | DMSO | ~1.99 cP | 189 °C | Aprotic solvent, effective at solvating ions. Ensure high purity.[15] |
Experimental Protocol: Co-Solvent Mixture Preparation
A detailed, step-by-step methodology for this process is available in Section 3, Protocol B .
Section 3: Standard Operating Protocols
These protocols provide self-validating, step-by-step instructions for the troubleshooting guides.
Protocol A: Viscosity Reduction via Temperature Control
-
Cell Assembly: Assemble your electrochemical cell in an inert atmosphere (glovebox) to prevent moisture contamination.
-
Placement: Secure the cell within a temperature-controlled chamber, oven, or on a calibrated hot plate with uniform heating. Ensure a thermocouple is placed securely on the cell's exterior to monitor its actual temperature.
-
Initial Measurement: Perform a baseline electrochemical measurement (e.g., Electrochemical Impedance Spectroscopy - EIS, or Cyclic Voltammetry - CV) at room temperature (e.g., 25°C). This will be your control.
-
Incremental Heating: Increase the temperature in controlled increments (e.g., 10°C steps). Allow the cell to thermally equilibrate for at least 30 minutes at each new setpoint before proceeding.
-
Repeat Measurements: At each temperature increment (e.g., 35°C, 45°C, 55°C), repeat the same electrochemical measurement performed in step 3.
-
Data Analysis:
-
From EIS data, extract the bulk electrolyte resistance (R_s) from the high-frequency intercept of the Nyquist plot. Calculate ionic conductivity (σ) using the formula σ = L / (R_s * A), where L is the distance between electrodes and A is the electrode area.
-
Plot ionic conductivity vs. temperature. A positive correlation validates the reduction in viscosity.
-
-
Determine Optimal Temperature: Identify the temperature that provides the required performance without compromising the stability of other cell components.
Protocol B: Preparation and Validation of [BMPyrr][OTf]-Co-Solvent Electrolytes
-
Material Preparation (Crucial):
-
Dry the [BMPyrr][OTf] ionic liquid under high vacuum (e.g., <10⁻³ mbar) at an elevated temperature (e.g., 80-100°C) for at least 48 hours to remove trace water.[4]
-
Use anhydrous grade co-solvents (<50 ppm water). If necessary, dry the solvent over molecular sieves (e.g., 3Å or 4Å) for 24 hours prior to use.
-
-
Mixing in Inert Atmosphere: All subsequent steps must be performed inside an argon-filled glovebox (<1 ppm H₂O, <1 ppm O₂).
-
Formulation: Prepare mixtures by weight (w/w) or volume (v/v) to achieve desired concentrations (e.g., 10%, 25%, 50% co-solvent). Add the co-solvent to the ionic liquid dropwise while stirring continuously to ensure homogeneity.
-
Homogenization: Stir the mixture for at least 2-4 hours to ensure a completely uniform solution.
-
Validation - Electrochemical Window:
-
Assemble a three-electrode cell using the prepared electrolyte, a stable working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag⁺).[4]
-
Run a cyclic voltammogram at a slow scan rate (e.g., 10 mV/s) from the open-circuit potential to both anodic and cathodic limits.
-
Define the electrochemical window as the potential range where the current density remains below a specified cutoff (e.g., ±0.1 mA/cm²).[4]
-
Compare the window of the mixture to that of the pure IL to confirm that the co-solvent has not unacceptably narrowed the operating voltage.
-
-
Validation - Performance: Assemble your target electrochemical cell with the validated mixture and test its performance (e.g., rate capability, impedance) against a cell using the pure IL.
Section 4: Safety & Handling
Q: What are the essential safety precautions for handling [BMPyrr][OTf] and its organic co-solvent mixtures?
A:
-
Inert Atmosphere: Always handle and store [BMPyrr][OTf] and its prepared electrolytes in an inert atmosphere (e.g., an argon-filled glovebox) to prevent the absorption of atmospheric moisture, which can degrade performance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemically resistant gloves (e.g., nitrile).
-
Co-Solvent Hazards: Be aware of the specific hazards associated with your chosen co-solvent. Many organic solvents are flammable and volatile.[10] Handle them in a well-ventilated area or fume hood, away from ignition sources.
-
Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
References
-
IGI Global. (n.d.). The Viscosity of Ionic Liquids. Retrieved from [Link]
-
Lazzús, J. A. (2018). New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. Journal of Chemical & Engineering Data, 63(7), 2495–2504. [Link]
-
RoCo Global. (n.d.). 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >99%. Retrieved from [Link]
-
Philippi, F., Rauber, D., Eliasen, K. L., Bouscharain, N., Niss, K., Kay, C. W. M., & Welton, T. (2022). Pressing matter: why are ionic liquids so viscous? Chemical Science, 13(11), 3248–3255. [Link]
-
Sciome. (n.d.). Determine Viscosity from Chemical Formulas in Ionic Liquids. Retrieved from [Link]
-
Hayyan, M., Hashim, M. A., & AlNashef, I. M. (2013). Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. ResearchGate. [Link]
-
Dhumal, K. B., Kim, H. J., & Kiepas, A. (2024). Transitioning from Regular Electrolytes to Solvate Ionic Liquids to High-Concentration Electrolytes: Changes in Transport Properties and Ionic Speciation. ACS Physical Chemistry Au, 4(1), 16–28. [Link]
-
Ghandi, K., & Sedghamiz, M. A. (2018). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. Molecules, 23(11), 2940. [Link]
-
Martins, V., Bresser, D., & Passerini, S. (2024). Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. Applied Sciences, 14(23), 10505. [Link]
-
Cheng, G., Zhao, W., Lee, T. S., Singer, S. W., Simmons, B. A., Singh, S., & Yuan, Q. (2019). Densities and Viscosities of Ionic Liquid with Organic Solvents. ResearchGate. [Link]
-
Johansson, P. (n.d.). Pure, Hybrid and Polymerized Ionic Liquid Based Electrolytes For High Temperature Lithium-Ion Battery Application. Chalmers Publication Library. [Link]
-
Tokyo Chemical Industry Co., Ltd. (n.d.). Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. Retrieved from [Link]
-
Merrow Scientific. (2022, July 18). The effects of Viscosity on battery performance. Retrieved from [Link]
-
Leron, R. B., & Li, M.-H. (2012). Physical and electrochemical properties of ionic liquids 1-ethyl-3-methylimidazolium tetrafluoroborate, 1-butyl-3-methylimidazolium trifluoromethanesulfonate and 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. ResearchGate. [Link]
-
Katayama, Y., Ueda, M., & Hagiwara, R. (2020). Building an electrochemical series of metals in pyrrolidinium-based ionic liquids. RSC Advances, 10(38), 22634–22640. [Link]
-
ResearchGate. (n.d.). Viscosity of various ionic liquids versus temperature. Retrieved from [Link]
-
Wu, Y., Zhang, Y., & Maginn, E. J. (2023). Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. The Journal of Physical Chemistry B, 127(26), 6137–6149. [Link]
-
Burrell, G., et al. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 62(2), 747-758. [Link]
-
Roy, D., & Maroncelli, M. (2021). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Journal of Chemical Theory and Computation, 17(10), 6439–6451. [Link]
-
Fandiño, O., et al. (2015). On the viscosity of two 1-butyl-1-methylpyrrolidinium ionic liquids: effect of the temperature and pressure. DTU Research Database. [Link]
-
Salgado, J., Parajó, J. J., Fernández, J., & Varela, L. M. (2014). Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. Thermochimica Acta, 582, 59-64. [Link]
-
Binnemans, K. (n.d.). How to select the best ionic liquid for a given application? Lirias. [Link]
-
ResearchGate. (2015, February 10). Which solvent should we use to prepare ionic liquid? Retrieved from [Link]
-
Rebelo, L. P. N., & Freire, M. G. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. Applied Sciences, 11(16), 7483. [Link]
-
Zhang, Q., et al. (2018). Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry, 6, 77. [Link]
-
Gatto, F., et al. (2023). Ionic Liquids as Working Fluids for Heat Storage Applications. Molecules, 28(5), 2110. [Link]
-
Oregon State University. (2009, October 30). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety. [Link]
-
Íñiguez, J., et al. (2011). Electrochemical reduction of O2 in 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid containing Zn2+ cations: deposition of non-polar oriented ZnO nanocrystalline films. Physical Chemistry Chemical Physics, 13(38), 17094-17102. [Link]
-
Kourkoumpetsis, F., & Vandoulaki, E. (2022). Current Trends in Green Solvents: Biocompatible Ionic Liquids. Applied Sciences, 12(19), 10037. [Link]
-
Lee, A. K. Y., et al. (2021). Temperature-Dependent Viscosity of Organic Materials Characterized by Atomic Force Microscope. Atmosphere, 12(11), 1475. [Link]
-
Ogihara, T., & Aoyama, T. (2007). Ionic liquids for electrochemical devices. Kyoto University Research Information Repository. [Link]
-
Lee, J.-H., & Jeon, K.-J. (2020). 1-Butyl-3-Methylimidazolium Tetrafluoroborate Ionic Liquid As an Electrolyte for Electrochemical Reduction of Nitrous Oxide. ECS Meeting Abstracts, MA2020-02(59), 2976. [Link]
-
Kim, J. H., et al. (2021). Effects of temperature alteration on viscosity, polymerization, and in-vivo arterial distribution of N-butyl cyanoacrylate-iodized oil mixtures. Scientific Reports, 11(1), 12211. [Link]
-
Appetecchi, G. B., et al. (n.d.). 1 Physicochemical and electrochemical investigations of the ionic liquid N-butyl-N. UCL Discovery. [Link]
Sources
- 1. 1-Butyl-1-methylpyrrolidinium triflate, >98% | IoLiTec [iolitec.de]
- 2. researchgate.net [researchgate.net]
- 3. merrowscientific.com [merrowscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. roco.global [roco.global]
- 6. Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide [ilschem.com]
- 7. mdpi.com [mdpi.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Effects of temperature alteration on viscosity, polymerization, and in-vivo arterial distribution of N-butyl cyanoacrylate-iodized oil mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 11. researchgate.net [researchgate.net]
- 12. iris.cnr.it [iris.cnr.it]
- 13. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Syntheses in 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate ([BMPyr][OTf])
Welcome to the technical support center for optimizing reaction conditions in 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyr][OTf]). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile ionic liquid as a reaction medium. Here, we address common challenges encountered during synthesis and provide practical, field-proven solutions in a comprehensive question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the properties and handling of [BMPyr][OTf] to ensure a solid foundation for your experimental design.
Q1: What are the key physical and chemical properties of [BMPyr][OTf] that I should be aware of before starting my synthesis?
A1: Understanding the physicochemical properties of [BMPyr][OTf] is crucial for successful reaction optimization. It is a room-temperature ionic liquid (IL) with a unique combination of characteristics.[1] Key properties are summarized in the table below:
| Property | Value | Significance in Synthesis |
| CAS Number | 367522-96-1 | For accurate identification and safety data sheet (SDS) retrieval. |
| Molecular Formula | C₁₀H₂₀F₃NO₃S | Important for calculating molar quantities.[1] |
| Molecular Weight | 291.33 g/mol | Essential for accurate concentration calculations.[1] |
| Appearance | Colorless to slightly yellow liquid | A change in color may indicate impurities or degradation.[1] |
| Melting Point | 3-4 °C | The low melting point allows for a wide liquid range for various reaction temperatures.[2] |
| Density (at 20°C) | ~1.25 g/cm³ | Important for volume-to-mass conversions and reactor design. |
| Viscosity | Relatively high, temperature-dependent | This is a critical parameter affecting mixing, mass transfer, and reaction rates. Viscosity decreases significantly with increasing temperature.[3][4] |
| Water Content | ≤ 0.3% (typical for high purity grades) | Water can act as a nucleophile or a poison for certain catalysts. Strict moisture control is often necessary.[5] |
| Thermal Stability | High | [BMPyr][OTf] is suitable for high-temperature reactions.[1] |
Q2: How does the viscosity of [BMPyr][OTf] change with temperature, and what are the implications for my reaction?
A2: The viscosity of [BMPyr][OTf] is highly dependent on temperature. As temperature increases, the viscosity decreases significantly.[3] This has direct consequences for your reaction:
-
At lower temperatures (e.g., room temperature): The higher viscosity can lead to mass transfer limitations, meaning reactants and catalysts may not mix efficiently. This can result in slower reaction rates and lower yields. Vigorous stirring is essential.
-
At higher temperatures (e.g., 80-120°C): The reduced viscosity improves mixing and can enhance reaction kinetics. However, you must consider the thermal stability of your reactants, products, and catalysts at elevated temperatures.
A study on the effect of temperature on the viscosity of [BMPyr][OTf] demonstrated a clear trend of decreasing viscosity with increasing temperature, which is a common characteristic of ionic liquids.[3]
Q3: Is [BMPyr][OTf] miscible with common organic solvents?
A3: [BMPyr][OTf] exhibits variable miscibility with organic solvents. It is generally miscible with polar aprotic solvents like acetonitrile, acetone, and dichloromethane. However, it is immiscible with non-polar solvents such as hexane and diethyl ether. This property is advantageous for product extraction, as a non-polar solvent can be used to selectively extract non-polar products from the ionic liquid phase.
Q4: How critical is the water content in [BMPyr][OTf] for my synthesis, and how can I manage it?
A4: The presence of water in [BMPyr][OTf] can be highly detrimental to certain reactions, particularly those involving water-sensitive reagents or catalysts (e.g., organometallics, certain Lewis acids). Water can act as a competing nucleophile, leading to unwanted side products and reduced yields. High-purity grades of [BMPyr][OTf] typically have a water content of ≤0.3%.[5]
Management of Water Content:
-
Purchase High-Purity Grade: Start with an ionic liquid that has a low water content specification.
-
Drying Before Use: For highly sensitive reactions, it is advisable to dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for several hours.
-
Inert Atmosphere: Handle and store [BMPyr][OTf] under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption from the air.
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for addressing specific issues you may encounter during your experiments.
Troubleshooting Guide 1: Low Reaction Yield
Low yield is one of the most common challenges in synthesis. The following guide will help you systematically diagnose and resolve the underlying issues.
Logical Flow for Troubleshooting Low Yield
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Q: My reaction in [BMPyr][OTf] is giving a low yield. What should I investigate first?
A: Start by systematically evaluating the purity of your starting materials and the ionic liquid itself.
-
Reactant Purity: Impurities in your starting materials can lead to side reactions or inhibit your catalyst. Verify the purity of your reactants using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Ionic Liquid Purity and Water Content: As discussed in the FAQs, water can be a significant issue. For water-sensitive reactions, ensure your [BMPyr][OTf] is sufficiently dry. Consider Karl Fischer titration to quantify the water content.
Q: I've confirmed the purity of my materials, but the yield is still low. What's the next step?
A: Next, critically evaluate your reaction conditions, paying close attention to temperature and mixing.
-
Temperature: The high viscosity of [BMPyr][OTf] at lower temperatures can hinder reaction kinetics.[3]
-
Protocol: Set up a series of small-scale reactions at different temperatures (e.g., 40°C, 60°C, 80°C, 100°C) to determine the optimal temperature for your specific transformation. Monitor the reaction progress by TLC or LC-MS.
-
-
Mixing: Inadequate mixing can lead to localized high concentrations of reactants and poor interaction with the catalyst.
-
Recommendation: Use a mechanical stirrer for viscous reaction mixtures. Ensure the stir bar or paddle is appropriately sized for the reaction vessel to create a vortex and ensure thorough mixing.
-
Q: My reaction is still not proceeding as expected. Could solubility be an issue?
A: Yes, poor solubility of reactants or catalysts in [BMPyr][OTf] can significantly impede the reaction.
-
Assessing Solubility: While [BMPyr][OTf] can dissolve a wide range of organic and inorganic compounds, some substrates may have limited solubility.[1]
-
Experimental Check: Before running the full-scale reaction, perform a simple solubility test by adding a small amount of your reactant or catalyst to the ionic liquid at the intended reaction temperature and observing for complete dissolution.
-
-
Improving Solubility:
-
Co-solvent: In some cases, adding a small amount of a co-solvent in which your substrate is highly soluble can improve the overall reaction medium. However, be mindful that the co-solvent can alter the properties of the ionic liquid.
-
Temperature: As with viscosity, solubility often increases with temperature.
-
Q: I'm confident the reaction is complete, but my isolated yield is low. What should I look at during the work-up?
A: Product loss during extraction and purification is a common cause of low isolated yields.
-
Extraction Efficiency: The choice of extraction solvent is critical.
-
For Non-polar Products: Use a non-polar solvent like hexane, heptane, or diethyl ether. Perform multiple extractions (e.g., 3-5 times) with smaller volumes of the extraction solvent rather than a single extraction with a large volume.
-
For Polar Products: Extracting polar products can be more challenging. In some cases, back-extraction into water may be possible if the product is water-soluble and the ionic liquid has low water miscibility. Alternatively, techniques like distillation or chromatography may be necessary.
-
-
Product Decomposition: Some products may be unstable under the purification conditions (e.g., on silica gel).
-
Recommendation: If you suspect decomposition on silica gel, try using a different stationary phase (e.g., alumina) or consider alternative purification methods like crystallization.
-
Troubleshooting Guide 2: Catalyst Deactivation and Inefficiency
Catalyst performance is paramount for many synthetic transformations. This guide addresses common issues related to catalyst activity in [BMPyr][OTf].
Q: My catalyst, which works well in conventional solvents, is showing low activity in [BMPyr][OTf]. Why might this be?
A: The unique environment of an ionic liquid can influence catalyst activity in several ways.
-
Catalyst Solubility: The catalyst must be soluble in the ionic liquid to be effective. If the catalyst is not fully dissolved, you will have a heterogeneous system with reduced active sites.
-
Solution: Modify the catalyst with ligands that enhance its solubility in [BMPyr][OTf].
-
-
Interaction with the Ionic Liquid: The ions of the liquid can interact with the catalyst, potentially altering its electronic properties or blocking active sites. The triflate anion ([OTf]⁻) is generally considered to be weakly coordinating, but interactions can still occur.
-
Mass Transfer Limitations: As discussed previously, the viscosity of the ionic liquid can limit the diffusion of reactants to the catalyst surface. Increasing the temperature and ensuring efficient stirring can mitigate this.
Decision Tree for Catalyst Inefficiency
Caption: A decision-making workflow for diagnosing and resolving catalyst inefficiency.
Q: How can I determine if my catalyst is being poisoned?
A: Catalyst poisoning can be caused by impurities in the reactants, the ionic liquid, or from the reaction itself.
-
Water: As mentioned, water can be a poison for many catalysts. Ensure all components are rigorously dried.
-
Other Impurities: Halide impurities in the ionic liquid can be detrimental to certain catalytic systems. Use a high-purity grade of [BMPyr][OTf].
-
Substrate/Product Inhibition: In some cases, the starting material or the product can bind to the catalyst and inhibit its activity.
Q: Is it possible to recycle the catalyst and the ionic liquid?
A: Yes, one of the major advantages of using ionic liquids is the potential for catalyst and solvent recycling.
-
Protocol for Recycling:
-
After the reaction is complete, extract the product using an appropriate immiscible solvent (e.g., hexane).
-
The ionic liquid phase, containing the catalyst, can then be dried under vacuum to remove any residual extraction solvent.
-
The recovered ionic liquid/catalyst system can be reused for subsequent reaction cycles.
-
Monitor the catalyst activity over several cycles to assess its stability and determine when it needs to be replenished or regenerated.
-
Part 3: Experimental Protocols and Data
This section provides a detailed experimental protocol for a common synthetic challenge: product extraction from [BMPyr][OTf].
Protocol: Liquid-Liquid Extraction of a Non-Polar Product
This protocol outlines a general procedure for extracting a non-polar product from a reaction mixture in [BMPyr][OTf].
Materials:
-
Reaction mixture in [BMPyr][OTf]
-
Extraction solvent (e.g., hexane, heptane, or diethyl ether)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Transfer: Transfer the reaction mixture to a separatory funnel.
-
First Extraction: Add a volume of the extraction solvent equal to the volume of the ionic liquid phase.
-
Mixing: Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to fully separate. The denser ionic liquid phase will be the bottom layer.
-
Collection: Drain the bottom ionic liquid layer into a clean flask. Drain the top organic layer (containing the product) into a separate flask.
-
Subsequent Extractions: Return the ionic liquid phase to the separatory funnel and repeat the extraction process (steps 3-6) at least two more times to ensure complete recovery of the product.
-
Combine and Dry: Combine all the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the extraction solvent using a rotary evaporator to isolate the crude product.
-
Purification: Purify the crude product using standard techniques such as column chromatography, crystallization, or distillation.
References
-
On the viscosity of two 1-butyl-1-methylpyrrolidinium ionic liquids: effect of the temperature and pressure. (2015). DTU Research Database. [Link]
-
This compound. Solvionic. [Link]
-
Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. (2023). The Journal of Physical Chemistry B. [Link]
Sources
Troubleshooting poor performance of supercapacitors with [BMPyrr][OTf] electrolyte
Welcome to the technical support center for researchers and scientists working with 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate, [BMPyrr][OTf], as an electrolyte in supercapacitors. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to help you overcome common challenges and optimize the performance of your electrochemical energy storage systems.
Troubleshooting Guide: Diagnosing Poor Supercapacitor Performance
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My supercapacitor shows significantly lower capacitance than expected. What are the potential causes and how can I fix it?
Low capacitance is a common issue that can stem from several factors, from the materials used to the assembly of the cell.
Possible Causes and Solutions:
-
Poor Electrode-Electrolyte Interface: The high viscosity of [BMPyrr][OTf] compared to conventional organic electrolytes can hinder the infiltration of ions into the porous structure of the electrode material.[1][2] This results in a smaller electrochemically active surface area.
-
Solution:
-
Vacuum Infiltration: After adding the electrolyte to your cell, place it in a vacuum chamber for 15-30 minutes. This will help remove trapped air from the electrode pores and promote better wetting.
-
Elevated Temperature Assembly: Assembling and initially cycling your supercapacitor at a slightly elevated temperature (e.g., 40-60°C) can decrease the electrolyte's viscosity, improving pore infiltration.[3]
-
-
-
Mismatch between Ion Size and Electrode Pore Size: The dimensions of the [BMPyrr]⁺ cation and [OTf]⁻ anion may not be optimal for the micropore structure of your chosen carbon-based electrode. If the pores are too small, the ions cannot enter to form the electric double layer.
-
Solution:
-
Electrode Material Selection: Choose an electrode material with a pore size distribution that is well-matched to the dimensions of the electrolyte ions.
-
Characterize Your Carbon: Perform nitrogen gas adsorption-desorption analysis (BET) on your electrode material to understand its specific surface area and pore size distribution.
-
-
-
Insufficient Electrolyte: An inadequate amount of electrolyte will lead to incomplete wetting of the electrodes and separator, drastically reducing the active area for charge storage.
-
Solution: Ensure that the separator and electrodes are fully saturated with the electrolyte. For a typical CR2032 coin cell, a few drops (around 20-40 µL) are usually sufficient.[4]
-
Q2: The Equivalent Series Resistance (ESR) of my supercapacitor is very high, leading to poor power performance. What's causing this and how can I lower it?
High ESR is detrimental to the power density of a supercapacitor, as it leads to significant energy loss as heat during charging and discharging.[5]
Possible Causes and Solutions:
-
High Intrinsic Resistance of the Electrolyte: [BMPyrr][OTf], like many ionic liquids, has a lower ionic conductivity than aqueous or organic electrolytes, which contributes to a higher bulk resistance.[6][7]
-
Solution:
-
Co-solvent Addition: Introducing a low-viscosity co-solvent like acetonitrile (ACN) or propylene carbonate (PC) can significantly enhance the ionic conductivity of the electrolyte. However, this will also reduce the electrochemical stability window.[8]
-
Elevated Operating Temperature: Increasing the operating temperature of the supercapacitor will decrease the electrolyte's viscosity and increase its ionic conductivity, thereby lowering the ESR.[2][3]
-
-
-
Poor Physical Contact: Inadequate contact between the active material and the current collector, or poor crimping of the coin cell, can introduce significant contact resistance.[9]
-
Solution:
-
Electrode Preparation: Ensure your electrode slurry is homogeneous and that the active material is well-adhered to the current collector.
-
Proper Cell Assembly: Apply consistent and sufficient pressure when crimping your coin cells to ensure good internal contacts. Refer to the manufacturer's specifications for your crimping tool.
-
-
-
Separator Issues: Using a separator that is too thick or has low porosity can increase the ionic resistance within the cell.
-
Solution: Select a thin separator with high porosity and good chemical stability with [BMPyrr][OTf]. Glass fiber or Celgard® separators are common choices.
-
Q3: My cyclic voltammetry (CV) curve is distorted and not the ideal rectangular shape. What does this indicate?
The shape of the CV curve is a powerful diagnostic tool for the health of your supercapacitor. Deviations from a rectangular shape indicate non-ideal capacitive behavior.
Interpreting Distorted CV Curves:
-
Slanted or "Leaf-shaped" CV: This is often indicative of high ESR. The deviation from a rectangular shape becomes more pronounced at higher scan rates.[10]
-
Troubleshooting: Refer to the solutions for high ESR in Q2.
-
-
Presence of Redox Peaks: Unwanted Faradaic reactions may be occurring, which can be due to:
-
Electrolyte Decomposition: If the applied voltage exceeds the electrochemical stability window of [BMPyrr][OTf], the electrolyte will begin to decompose, showing distinct oxidation and reduction peaks.[11][12] The reductive decomposition of the [BMPyrr]⁺ cation is a known degradation pathway.[1]
-
Solution: Determine the stable voltage window for your specific electrode-electrolyte system by running a linear sweep voltammetry (LSV) or a CV with an expanding voltage range. Operate your device well within this window.
-
-
Impurities: Contaminants in the electrolyte or on the electrode surface can undergo redox reactions. Water is a common impurity that can narrow the electrochemical window.[13][14]
-
Solution: Ensure the use of high-purity, anhydrous [BMPyrr][OTf]. Assemble your cells in an inert atmosphere (e.g., an argon-filled glovebox) with low water and oxygen content.
-
-
Q4: The capacitance of my supercapacitor fades rapidly over cycling. What are the degradation mechanisms at play?
Capacity fading is a critical issue that limits the long-term stability of a supercapacitor.
Possible Causes and Solutions:
-
Electrolyte Decomposition: As mentioned in Q3, continuous cycling at or near the limits of the electrochemical stability window will lead to irreversible decomposition of the [BMPyrr][OTf].[1][11] Decomposition products can block the pores of the electrodes, reducing the accessible surface area.[9]
-
Solution: Operate the supercapacitor within a stable voltage window. For pyrrolidinium-based ILs, this is a critical parameter to establish experimentally.[15]
-
-
Structural Degradation of Electrodes: The repeated insertion and de-insertion of the relatively bulky [BMPyrr]⁺ and [OTf]⁻ ions into the electrode pores can cause mechanical stress and lead to the degradation of the electrode's porous structure over time.
-
Solution:
-
Use of Binders: Incorporating a stable and flexible binder (e.g., PVDF) in your electrode formulation can help maintain the structural integrity of the electrode.
-
Electrode Material Choice: Some carbon materials are more structurally robust than others. Consider using materials known for their long-term cycling stability.
-
-
-
Contamination from Cell Components: Corrosion of the current collectors (e.g., aluminum foil) can introduce metallic ions into the electrolyte, which can interfere with the double-layer formation and catalyze electrolyte degradation.
-
Solution: Ensure that your current collectors are chemically stable within the operating potential window of your supercapacitor. Carbon-coated aluminum foil is often used to improve stability.
-
Frequently Asked Questions (FAQs)
What are the key physicochemical properties of [BMPyrr][OTf]?
Below is a summary of the typical properties of this compound.
| Property | Typical Value | Reference |
| Molar Mass | 291.33 g/mol | [16] |
| Density (at 27°C) | 1.25 g/cm³ | |
| Viscosity (at 25°C) | 148 mPa·s (cP) | |
| Ionic Conductivity (at 24°C) | 1.85 mS/cm | |
| Electrochemical Window | ~4.2 V |
Note: These values can vary slightly depending on the purity and water content of the ionic liquid.
How critical is the water content when working with [BMPyrr][OTf]?
Extremely critical. The presence of even trace amounts of water can significantly reduce the electrochemical stability window of the electrolyte, leading to premature decomposition at lower voltages.[13][14] It is imperative to use anhydrous [BMPyrr][OTf] and to assemble supercapacitor cells in a controlled, dry environment like an argon-filled glovebox with H₂O levels below 1 ppm.
What is a typical procedure for assembling a coin cell with [BMPyrr][OTf]?
The following is a general protocol for assembling a CR2032 coin cell in a glovebox.
Protocol: Coin Cell Assembly
-
Preparation: Dry all components (electrodes, separator, coin cell parts) in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for at least 12 hours and transfer them into the glovebox without exposure to air.
-
Bottom Case: Place the bottom case of the coin cell onto a clean surface.
-
First Electrode: Place one of your electrodes in the center of the bottom case, with the active material facing up.
-
Electrolyte Addition: Add a drop of [BMPyrr][OTf] electrolyte onto the electrode surface, ensuring it is fully wetted.
-
Separator: Place the separator on top of the wetted electrode. Add another drop of electrolyte to the separator.
-
Second Electrode: Place the second electrode on top of the separator, with the active material facing down.
-
Spacer and Spring: Add a spacer disk and a spring on top of the electrode stack.
-
Top Case: Place the top case (with the sealing gasket) over the assembly.
-
Crimping: Carefully transfer the assembled cell to the crimping machine and apply pressure to seal the cell.
-
Cleaning and Resting: Clean the exterior of the sealed cell with a solvent (e.g., isopropanol) and let it rest for several hours before electrochemical testing to allow for complete electrolyte equilibration.
Visualizing Experimental Workflows and Troubleshooting
To aid in your experimental design and troubleshooting process, the following diagrams illustrate key workflows.
Caption: Step-by-step workflow for assembling a supercapacitor coin cell.
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.chalmers.se [research.chalmers.se]
- 3. researchinschools.org [researchinschools.org]
- 4. researchgate.net [researchgate.net]
- 5. skeletontech.com [skeletontech.com]
- 6. mdpi.com [mdpi.com]
- 7. Ion regulation of ionic liquid electrolytes for supercapacitors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Ag(e)ing and Degradation of Supercapacitors: Causes, Mechanisms, Models and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Decomposition of ionic liquids in electrochemical processing - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity [BMPyrr][OTf]
Welcome to the technical support guide for the synthesis of 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]). This document is designed for researchers, scientists, and drug development professionals who require this ionic liquid (IL) in a high state of purity for demanding applications. Impurities, even at trace levels, can significantly alter the physicochemical properties of an IL, impacting everything from electrochemical windows to catalytic activity and reaction kinetics.[1][2]
This guide provides a structured, in-depth approach to troubleshooting and minimizing common impurities encountered during the synthesis of [BMPyrr][OTf]. We will explore the causal relationships behind impurity formation and detail validated protocols for their removal and quantification.
Section 1: Understanding the Synthetic Pathways & Impurity Profiles
The purity of your final [BMPyrr][OTf] is fundamentally dictated by the chosen synthetic route. The two primary pathways, Metathesis and Direct Alkylation, present distinct advantages and challenges, particularly concerning the resulting impurity profile.
Route A: The Metathesis Pathway
This is a two-step process involving the quaternization of N-methylpyrrolidine to form a halide salt intermediate, followed by an anion exchange reaction.
Caption: Metathesis synthesis workflow for [BMPyrr][OTf].
-
Expertise & Causality: This is the most common and often most cost-effective route on a lab scale. However, its primary drawback is the inevitable contamination of the final product with the halide salt byproduct (e.g., LiBr).[3][4] The separation is based on solubility differences, which are rarely perfect, leading to residual halide ions in the final IL.
Route B: Halide-Free Pathway (Direct Alkylation)
This route avoids the halide intermediate by directly reacting the base with an alkyl triflate or by using triflic acid.
Caption: Halide-free direct alkylation workflow for [BMPyrr][OTf].
-
Expertise & Causality: This method is "greener" as it can often be performed solvent-free and avoids halide byproducts, yielding a product with inherently higher purity with respect to halides.[5] However, the starting materials (alkyl triflates) are more expensive and moisture-sensitive. Impurities in this route are typically unreacted starting materials or products from side reactions.
Section 2: Troubleshooting Guide for Common Impurities
This section addresses specific, common issues encountered during synthesis and purification in a question-and-answer format.
Q1: My ionic liquid is giving a positive silver nitrate (AgNO₃) test. How do I remove residual halide impurities?
A1: A positive AgNO₃ test indicates significant halide (Br⁻ or Cl⁻) contamination, a classic issue with the metathesis route.[1] Halides can act as catalyst poisons and alter the IL's physical properties like viscosity.[6]
-
Root Cause Analysis:
-
Incomplete Phase Separation: During the aqueous wash after the metathesis step, the byproduct salt (e.g., LiBr) was not fully partitioned into the aqueous phase.
-
Insufficient Washing: The number of washing cycles or the volume of water used was inadequate to dilute the halide concentration to acceptable levels.
-
-
Troubleshooting Protocol:
-
Dissolve & Wash: Dissolve the crude [BMPyrr][OTf] in a minimal amount of a suitable organic solvent in which it is fully miscible, such as dichloromethane (DCM).
-
Aqueous Extraction: Wash the organic solution repeatedly (at least 3-5 times) with deionized water. Use a separatory funnel and ensure vigorous mixing for at least 5 minutes during each wash. The triflate anion is hydrolytically stable, making this process robust.[5]
-
Monitor Progress: After the third wash, test a small sample of the aqueous layer (not the IL) with AgNO₃ solution. Continue washing until the aqueous layer shows no precipitate.
-
Final Validation (Trustworthiness): The AgNO₃ test is qualitative and not very sensitive. For high-purity applications, its reliability is low.[1][7] It is critical to validate halide removal using a quantitative method. Ion Chromatography (IC) is the preferred method and can achieve limits of quantification below 10 ppm.[7][8]
-
Q2: The NMR spectrum of my final product shows peaks corresponding to N-methylpyrrolidine or 1-bromobutane. What went wrong?
A2: The presence of unreacted starting materials indicates an incomplete quaternization reaction (Step 1 of the metathesis route) or incomplete direct alkylation.
-
Root Cause Analysis:
-
Insufficient Reaction Time/Temperature: The reaction may not have reached completion. These reactions can be sluggish.
-
Poor Stoichiometry: An incorrect molar ratio of reactants was used.
-
Impure Reagents: One of the starting materials may have been degraded or contained inhibitors.
-
-
Troubleshooting Protocol:
-
Re-run the Reaction: If feasible, return the crude product to the reaction flask, ensure a slight excess (1-5 mol%) of the alkylating agent (1-bromobutane), and reflux for an extended period (e.g., an additional 12-24 hours). Monitor the reaction's progress by taking aliquots for ¹H-NMR analysis until the starting material peaks disappear.
-
Solvent Washing (Purification): If re-running the reaction is not an option, you can remove the unreacted (and relatively non-polar) starting materials by washing the IL. Dissolve the crude IL in a minimal amount of DCM and wash with a solvent in which the IL is insoluble but the impurities are soluble, such as diethyl ether or ethyl acetate.[9][10] Perform this wash 2-3 times.
-
Prevention: For future syntheses, use high-purity, freshly distilled starting materials. Monitor the quaternization reaction by NMR to ensure it has gone to completion before proceeding to the metathesis step.
-
Q3: My final [BMPyrr][OTf] product has a yellow or brown tint. How can I decolorize it?
A3: Color is a common impurity in ILs and often arises from trace organic impurities or thermal degradation products.[2] While not always detrimental to performance, it indicates a lower purity level.
-
Root Cause Analysis:
-
Impure Starting Materials: Using aged N-methylpyrrolidine, which can oxidize over time, is a frequent cause.
-
Thermal Stress: Overheating the reaction mixture during synthesis or prolonged heating during solvent removal can cause decomposition.
-
Side Reactions: Unidentified side reactions can generate chromophores.
-
-
Troubleshooting Protocol:
-
Activated Carbon Treatment: This is the most effective method for removing color impurities.[11]
-
Dissolve the colored IL in a suitable solvent (e.g., acetone or DCM) to reduce its viscosity.
-
Add activated carbon (typically 1-2% by weight of the IL).[12]
-
Stir the mixture vigorously at room temperature for at least 12 hours. Gentle heating (40-50°C) can sometimes improve efficiency, but avoid high temperatures.
-
Remove the carbon by filtration. Use a Celite® pad or a syringe filter (e.g., 0.45 µm PTFE) to ensure all fine particles are removed.
-
-
Alumina Treatment: Passing a solution of the IL through a plug of activated neutral alumina can also be effective.[11]
-
Prevention: Always use freshly distilled N-methylpyrrolidine. Maintain careful temperature control throughout the synthesis and drying steps.
-
Q4: My Karl Fischer titration shows a water content >500 ppm, but my application requires anhydrous conditions (<50 ppm). What is the best drying protocol?
A4: [BMPyrr][OTf] is hygroscopic and will readily absorb atmospheric moisture. Achieving and maintaining an anhydrous state is critical for electrochemical applications. Karl Fischer titration is the definitive method for quantifying water content.[13][14][15]
-
Root Cause Analysis:
-
Incomplete Drying: The initial drying process was insufficient.
-
Atmospheric Exposure: The purified IL was exposed to air during handling or storage.
-
-
Troubleshooting Protocol:
-
High-Vacuum Drying: This is the standard and most effective method.[16]
-
Place the IL in a Schlenk flask or a round-bottom flask with a high-vacuum stopcock.
-
Use a magnetic stir bar to increase the surface area and facilitate water removal.
-
Connect the flask to a high-vacuum line (pressure <10⁻³ mbar or <1 Pa). A cold trap between the flask and the pump is essential to protect the pump.
-
Heat the IL gently with an oil bath while stirring. A temperature of 70-80°C is typically sufficient. Do not exceed 100°C to avoid potential thermal degradation.
-
Dry under these conditions for at least 24-48 hours.[17]
-
-
Molecular Sieves: For ultra-dry requirements, drying over molecular sieves (3Å) can be used, but this is typically done after initial vacuum drying to remove the bulk of the water.[17]
-
Handling and Storage: Once dried, the IL must be handled and stored under an inert atmosphere (e.g., in an argon-filled glovebox) to prevent re-absorption of moisture.[16]
-
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: For an application sensitive to halides, which synthesis route is superior?
The halide-free direct alkylation route is unequivocally superior for applications where halide contamination is a critical concern, such as in catalysis or electrochemistry.[5] While the metathesis route can yield a product with low halide content after extensive purification, it is very difficult to completely eliminate all traces. The direct alkylation method avoids this class of impurity altogether.
FAQ 2: What is the minimum set of analytical techniques I should use for QC of my synthesized [BMPyrr][OTf]?
A comprehensive QC panel ensures the reliability and reproducibility of your experiments.
| Analytical Technique | Primary Target Impurity/Parameter | Acceptance Criteria (Typical) |
| ¹H and ¹⁹F NMR | Structure Confirmation, Organic Impurities | Match to reference spectrum, no starting material peaks |
| Karl Fischer Titration | Water Content | < 50 ppm for anhydrous applications |
| Ion Chromatography (IC) | Halide Content (Cl⁻, Br⁻) | < 100 ppm; < 10 ppm for sensitive applications[7] |
| UV-Vis Spectroscopy | Color/Organic Impurities | Clear, colorless (low absorbance in visible range) |
| TGA/DSC | Thermal Stability | Onset of decomposition > 300°C |
FAQ 3: How should I properly store my high-purity, anhydrous [BMPyrr][OTf]?
Store the IL in a sealed, airtight container (e.g., an amber glass vial with a PTFE-lined cap). For optimal stability and to maintain anhydrous conditions, store the container inside a desiccator or, preferably, within an inert atmosphere glovebox.[16] Protect from light and heat.
Section 4: Validated Experimental Protocols
Protocol: Synthesis via Metathesis (Example Scale)
-
Quaternization: In a round-bottom flask under an inert atmosphere, dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (50 cm³). Cool the solution in an ice bath. Add 1-bromobutane (0.2 mol) dropwise with vigorous stirring. Allow the mixture to warm to room temperature and then reflux overnight.[16]
-
Intermediate Isolation: Remove the solvent under reduced pressure to obtain the crude 1-butyl-1-methylpyrrolidinium bromide ([BMPyrr]Br) as a solid. Wash this solid with cold ethyl acetate or diethyl ether to remove unreacted starting materials. Dry the white solid under vacuum.
-
Metathesis: Dissolve the [BMPyrr]Br (0.05 mol) in deionized water (50 cm³). In a separate flask, dissolve lithium triflate (LiOTf) (0.053 mol, ~5% excess) in deionized water (50 cm³).
-
Anion Exchange: Add the LiOTf solution to the [BMPyrr]Br solution and stir vigorously for 6-12 hours at room temperature. A biphasic system will form, with the hydrophobic [BMPyrr][OTf] as the lower phase.
-
Purification: See the troubleshooting protocol in Q1 for detailed washing and purification steps. After washing, remove the organic solvent (if used) and dry the final IL as described in Q4 .
Protocol: Purification via Activated Carbon
-
Preparation: Dissolve the impure, colored IL (e.g., 10 g) in 20-30 mL of acetone to create a low-viscosity solution.
-
Treatment: Add 100-200 mg (1-2 wt%) of high-purity activated carbon to the solution.
-
Stirring: Seal the flask and stir the suspension vigorously at room temperature for a minimum of 12 hours.
-
Filtration: Set up a filtration apparatus with a pad of Celite® over filter paper in a Büchner funnel. Wet the pad with clean acetone.
-
Isolation: Filter the IL/carbon suspension through the Celite® pad. Wash the pad with a small amount of fresh acetone to recover all the IL.
-
Final Steps: Combine the filtrates and remove the acetone under reduced pressure. Dry the resulting clear, colorless IL under high vacuum as detailed in the protocol in Q4 .
Section 5: Troubleshooting Decision Logic
Caption: Decision tree for purifying crude [BMPyrr][OTf].
References
- Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids.
-
Van den Bossche, K., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(8), 3931-8. Available from: [Link]
-
Hao, F., et al. (2008). Quantification of Halide in Ionic Liquids using Ion Chromatography. Australian Journal of Chemistry, 61(7), 532-536. Available from: [Link]
-
Stepnowski, P., et al. (2004). Capillary electrophoresis monitoring of halide impurities in ionic liquids. The Analyst, 129(9), 878-881. Available from: [Link]
-
Hao, F., et al. (2008). IC Determination of Halide Impurities in Ionic Liquids. Microchimica Acta, 162, 495-498. Available from: [Link]
-
Van den Bossche, K., et al. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed. Available from: [Link]
-
Anuar, N., et al. (2010). IONIC LIQUIDS: PREPARATIONS AND LIMITATIONS. UI Scholars Hub. Available from: [Link]
-
Cole, A. C. (n.d.). Metathesis and hydroformylation reactions in ionic liquids. University of Johannesburg. Available from: [Link]
-
Vaghari, H., et al. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents. Journal of Chemical & Engineering Data, 62(1), 227-241. Available from: [Link]
-
Clean Energy Institute, University of Washington. (2019). Pyrrolidinium TFSI Ionic Liquid Preparation. Available from: [Link]
-
Martins, M. A. R., et al. (2015). Ionic Liquids Synthesis – Methodologies. J Chem Eng Process Technol, 6(1). Available from: [Link]
-
Csihony, S., et al. (2005). Metathesis of 1-Octene in Ionic Liquids and Other Solvents: Effects of Substrate Solubility, Solvent Polarity and Impurities. ResearchGate. Available from: [Link]
-
Afonso, C. A. M., et al. (2012). Synthesis of chiral ionic liquids by ion cross-metathesis: en route to enantioselective water-biphasic systems. Green Chemistry, 14(3), 603-607. Available from: [Link]
-
Gnahm, M., & Kolb, D. M. (2011). The purification of an ionic liquid. ResearchGate. Available from: [Link]
-
Appetecchi, G. B., et al. (2016). About the Purification Route of Ionic Liquid Precursors. ResearchGate. Available from: [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available from: [Link]
-
Gonzalez, S. (2022). Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. ResearchGate. Available from: [Link]
-
Solvionic. (n.d.). This compound. Retrieved from [Link]
-
Solvionic. (n.d.). 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. Retrieved from [Link]
-
Ignat'ev, N. V., et al. (2012). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 17(5), 5344-5360. Available from: [Link]
-
Zhang, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(60), 34386-34409. Available from: [Link]
-
Carl ROTH. (n.d.). 1-Butyl-1-methyl-pyrrolidinium bis(trifluoromethylsulfonyl)imide (BMPyrr TFSI), 10 g. Retrieved from: [Link]
-
Crich, D. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Triflate. Retrieved from [Link]
-
Kar, M., et al. (2013). Physicochemical Characterization of 1-Butyl-3-methylimidazolium and 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide. ResearchGate. Available from: [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from: [Link]
-
Crich, D. (2018). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC - NIH. Available from: [Link]
-
Dzida, M., et al. (2018). Physicochemical Investigations of a Binary Mixture Containing Ionic Liquid 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide and Diethyl Carbonate. ResearchGate. Available from: [Link]
-
Mind the Graph. (2024). Knowing Ionic Liquids: A Guide for Scientists And Researchers. Retrieved from: [Link]
-
Rebelo, L. P. N., et al. (2020). Developing New Inexpensive Room-Temperature Ionic Liquids with High Thermal Stability and a Greener Synthetic Profile. ACS Omega, 5(22), 12856-12866. Available from: [Link]
-
Darkwa, J. (2018). Trifluoromethanesulfonate (triflate) as a moderately coordinating anion: Studies from chemistry of the cationic coordinatively unsaturated mono- and diruthenium amidinates. ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). 1-Butyl-1-methylpyrrolidiniumbis(trifluormethylsulfonyl)amid. Retrieved from [Link]
-
Singh, K., et al. (2024). Effect of Additive (1-Butyl-1-methyl Pyrrolidinium Tetrafluoroborate) on Volumetric, Acoustic and Conductance Properties of Binary Aqueous Solutions of Benzylamine. ResearchGate. Available from: [Link]
-
Anuar, N., et al. (2010). Ionic liquids: Preparations and limitations. ResearchGate. Available from: [Link]
-
Wang, J. (2015). What is the usual nature of impurities in synthetic peptides?. ResearchGate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. longdom.org [longdom.org]
- 4. Synthesis of chiral ionic liquids by ion cross-metathesis : en route to enantioselective water– ionic liquid extraction ( EWILE ), an eco-friendly va ... - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC17799D [pubs.rsc.org]
- 5. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. cleanenergywiki.org [cleanenergywiki.org]
- 13. hiyka.com [hiyka.com]
- 14. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Electrochemical Stability of 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate ([BMPy][OTf])
Welcome to the technical support center for 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPy][OTf]). This guide is designed for researchers, scientists, and drug development professionals who utilize this ionic liquid in their electrochemical experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the electrochemical stability of [BMPy][OTf]. Our goal is to equip you with the knowledge to not only solve experimental issues but also to understand the underlying chemical principles to proactively improve your results.
Introduction: The Importance of Electrochemical Stability
This compound is a room-temperature ionic liquid (IL) valued for its wide liquid range, thermal stability, and reasonably wide electrochemical window. These properties make it a suitable electrolyte for various applications, including batteries, supercapacitors, and electrodeposition.[1][2] However, achieving and maintaining its optimal electrochemical stability is paramount for obtaining reproducible and accurate experimental data. The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains electrochemically inert.[3] Exceeding this window leads to the decomposition of the ionic liquid, which can result in electrode fouling, consumption of the electrolyte, and erroneous measurements.
This guide will delve into practical strategies to maximize the electrochemical stability of [BMPy][OTf], focusing on purification, handling, and experimental setup.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the electrochemical stability of [BMPy][OTf].
1. What is the expected electrochemical stability window (ESW) of this compound?
While the exact ESW can vary depending on the experimental conditions (working electrode material, temperature, purity, and cutoff current density), for pyrrolidinium-based ionic liquids with sulfonylimide anions, the window can be in the range of 4 to 6 V.[4][5] For [BMPy][OTf], the cathodic limit is determined by the reduction of the 1-butyl-1-methylpyrrolidinium ([BMPy]+) cation, while the anodic limit is set by the oxidation of the trifluoromethanesulfonate ([OTf]-) anion. Computational studies and experimental data for similar ILs suggest that the anodic stability of the [OTf] anion is a key determinant of the overall ESW.[6] A reasonable expectation for highly pure [BMPy][OTf] on an inert electrode like glassy carbon would be an ESW of approximately 4.5 to 5.5 V.
2. How do impurities affect the electrochemical stability of [BMPy][OTf]?
Impurities are a primary cause of a narrowed electrochemical window. The most common and detrimental impurities are water and halide ions (e.g., Cl-, Br-) leftover from synthesis.
-
Water: The presence of water significantly reduces the ESW due to its own electrolysis, leading to hydrogen and oxygen evolution.[4][7] This not only narrows the usable voltage range but can also introduce protons into the electrolyte, potentially altering reaction mechanisms.
-
Halides: Halide ions, particularly bromide and iodide, are more easily oxidized than the [OTf]- anion, leading to a significantly lower anodic stability limit.[7] Their presence can be a major source of unexpected oxidative currents at potentials lower than anticipated for the pure IL.
3. How can I determine the purity of my [BMPy][OTf]?
Several analytical techniques can be employed to assess the purity of your ionic liquid:
-
Karl Fischer Titration: This is the gold standard for quantifying water content in ionic liquids. For high-purity applications, the water content should be below 10 ppm.[8]
-
Ion Chromatography: This technique is highly effective for detecting and quantifying halide impurities at ppm levels.[9]
-
Cyclic Voltammetry (CV): A simple CV scan on an inert electrode can be a good qualitative indicator of purity. A wide, featureless potential window is indicative of a pure IL. The presence of redox peaks within the expected window suggests the presence of electroactive impurities.
4. Can the choice of electrode material affect the measured electrochemical window?
Absolutely. The electrode material can have a catalytic effect on the decomposition of the ionic liquid. Platinum, for instance, can be more catalytically active than glassy carbon, leading to a narrower measured ESW.[10] For determining the intrinsic electrochemical window of the ionic liquid, a glassy carbon working electrode is often preferred due to its relative inertness.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during electrochemical experiments with [BMPy][OTf].
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Narrowed Electrochemical Window (ESW) | 1. Water Contamination: The IL has absorbed moisture from the atmosphere. 2. Halide Impurities: Residual halides from synthesis are present. 3. Reactive Electrode: The working electrode is catalyzing the IL's decomposition. | 1. Dry the IL: Dry the [BMPy][OTf] under high vacuum (e.g., 10⁻³ mbar) at an elevated temperature (e.g., 80-100°C) for at least 24 hours with stirring.[11] Verify water content with Karl Fischer titration. 2. Purify the IL: If halide contamination is suspected, perform a purification step. A common method involves dissolving the IL in a suitable organic solvent (e.g., dichloromethane), washing with deionized water to remove water-soluble impurities, and then thoroughly drying under high vacuum.[11] 3. Change Electrode Material: Switch to a more inert working electrode, such as glassy carbon, to determine the intrinsic ESW of the IL. |
| Unexplained Peaks in Cyclic Voltammogram | 1. Electroactive Impurities: Contaminants in the IL are being oxidized or reduced. 2. Oxygen Presence: Dissolved oxygen in the electrolyte can be reduced, showing a characteristic peak. 3. Analyte Degradation: The species you are studying may be unstable and decomposing. | 1. Purify the IL: Follow the purification and drying procedures mentioned above. 2. Deoxygenate the Electrolyte: Purge the electrolyte with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement. 3. Verify Analyte Stability: Run a control CV of your analyte in a well-characterized, dry organic electrolyte to confirm its electrochemical behavior. |
| Irreproducible Results Between Experiments | 1. Varying Water Content: The IL is absorbing different amounts of moisture between experiments. 2. Electrode Surface Changes: The working electrode surface is not being consistently prepared. 3. Temperature Fluctuations: The temperature of the electrochemical cell is not controlled. | 1. Strict Anhydrous Technique: Handle the IL and prepare the electrolyte in an inert atmosphere glovebox with low moisture and oxygen levels.[11] 2. Consistent Electrode Polishing: Implement a standardized and rigorous polishing procedure for your working electrode before each experiment. For glassy carbon, this typically involves polishing with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by thorough rinsing and sonication in deionized water and then a final rinse with a high-purity solvent before drying. 3. Use a Thermostatted Cell: Control the temperature of your electrochemical cell to ensure consistent results, as ionic conductivity and reaction kinetics are temperature-dependent. |
| High Background Current | 1. High Water Content: Water electrolysis contributes to the background current. 2. High Scan Rate with a Large Electrode: This can lead to significant capacitive currents. | 1. Dry the IL: As mentioned previously, rigorous drying is crucial. 2. Optimize Experimental Parameters: Reduce the scan rate or use a working electrode with a smaller surface area to minimize the capacitive contribution to the total current. |
Experimental Protocols
Protocol 1: Purification of this compound
This protocol is adapted from methods used for similar pyrrolidinium-based ionic liquids.[11]
Objective: To remove water and halide impurities from commercially available [BMPy][OTf].
Materials:
-
This compound (as received)
-
Dichloromethane (DCM), high purity
-
Deionized water (18 MΩ·cm)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
High vacuum line (Schlenk line) with a cold trap
-
Round bottom flasks
-
Separatory funnel
Procedure:
-
Dissolution: In a round bottom flask, dissolve the [BMPy][OTf] in an equal volume of dichloromethane.
-
Aqueous Wash: Transfer the DCM solution to a separatory funnel. Add an equal volume of deionized water and shake vigorously for 2-3 minutes. Allow the layers to separate and discard the aqueous (upper) layer. Repeat this washing step 3-5 times to remove water-soluble impurities like halide salts.
-
Drying the Organic Phase: Transfer the DCM layer to a clean, dry flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to dry the solution. Swirl the flask and let it sit for at least one hour.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator.
-
High Vacuum Drying: Transfer the resulting ionic liquid to a clean, dry Schlenk flask. Attach the flask to a high vacuum line and dry under dynamic vacuum (e.g., <10⁻³ mbar) at an elevated temperature (80-100°C) with constant stirring for at least 24-48 hours. A cold trap should be used to protect the vacuum pump.
-
Storage: After drying, store the purified [BMPy][OTf] under an inert atmosphere (e.g., in a glovebox) to prevent reabsorption of moisture.
Protocol 2: Determination of the Electrochemical Stability Window (ESW)
Objective: To measure the ESW of purified [BMPy][OTf] using cyclic voltammetry.
Materials and Equipment:
-
Purified and dried [BMPy][OTf]
-
Potentiostat
-
Three-electrode electrochemical cell
-
Glassy carbon working electrode (e.g., 3 mm diameter)
-
Platinum wire or graphite rod counter electrode
-
Ag/Ag⁺ or other suitable non-aqueous reference electrode (e.g., a silver wire in a solution of AgNO₃ in a compatible solvent, separated by a frit)
-
Inert gas (high-purity argon or nitrogen)
-
Polishing materials (alumina slurries, polishing pads)
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode to a mirror finish using successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm). Rinse thoroughly with deionized water and sonicate in deionized water for 5 minutes. Rinse again with a high-purity solvent (e.g., acetone or acetonitrile) and dry completely.
-
Cell Assembly: Assemble the three-electrode cell in an inert atmosphere glovebox. Add the purified [BMPy][OTf] to the cell.
-
Deoxygenation: If not in a glovebox, purge the electrolyte with the inert gas for 15-20 minutes. Maintain a blanket of the inert gas over the solution throughout the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential range to be scanned (e.g., from 0 V to a sufficiently positive potential, then to a sufficiently negative potential, and back to 0 V). A wide initial scan (e.g., +3 V to -3 V vs. the reference electrode) can be used to approximate the window.
-
Use a slow scan rate, typically 10-50 mV/s, for determining the ESW.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
The ESW is determined by the potential at which the current begins to increase significantly at the anodic and cathodic ends of the scan.
-
A cutoff current density is typically defined to determine the stability limits (e.g., 0.1 or 0.5 mA/cm²). The potential at which the current density reaches this cutoff value is taken as the anodic or cathodic limit.
-
The ESW is the difference between the anodic and cathodic limits.
-
Visualizations
Experimental Workflow for [BMPy][OTf] Purification and Stability Testing
Caption: Workflow for purification and electrochemical stability testing of [BMPy][OTf].
Logical Relationship of Factors Affecting Electrochemical Stability
Caption: Key factors influencing the electrochemical stability window of [BMPy][OTf].
References
-
Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data. Available at: [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry. Available at: [Link]
-
Synthesis, Physical Properties and Electrochemical Applications of Two Ionic Liquids Containing the Asymmetric (Fluoromethylsulfonyl)(Trifluoromethylsulfonyl)imide Anion. Molecules. Available at: [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. National Institutes of Health. Available at: [Link]
-
Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. MDPI. Available at: [Link]
-
This compound. Chem-Impex. Available at: [Link]
-
Investigation of the N -butyl- N -methyl pyrrolidinium trifluoromethanesulfonyl- N -cyanoamide (PYR 14 TFSAM) ionic liquid as electrolyte for Li-ion battery. ResearchGate. Available at: [Link]
-
MAS-NMR of [Pyr13][Tf2N] and [Pyr16][Tf2N] Ionic Liquids Confined to Carbon Black: Insights and Pitfalls. National Institutes of Health. Available at: [Link]
-
Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. MDPI. Available at: [Link]
-
Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. Instytut Podstawowych Problemów Techniki Polskiej Akademii Nauk. Available at: [Link]
-
Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. ResearchGate. Available at: [Link]
-
Pyrrolidinium‐based ionic liquids as electrolytes for lithium batteries: A Computational Study. ResearchGate. Available at: [Link]
-
Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au. Available at: [Link]
-
Identification of Metabolites Involved in the Biodegradation of the Ionic Liquid 1-Butyl-3-methylpyridinium Bromide by Activated Sludge Microorganisms. ResearchGate. Available at: [Link]
-
Electrochemical Reactivity in Room-Temperature Ionic Liquids. Chemical Reviews. Available at: [Link]
-
Electrochemical reduction of tantalum and titanium halides in 1-butyl-1-methylpyrrolidinium bis (trifluoromethyl-sulfonyl)imide. SpringerLink. Available at: [Link]
-
The conductivity of pyrrolidinium and sulfonylimide-based ionic liquids: A combined experimental and computational study. ResearchGate. Available at: [Link]
-
Phase Transitions and Electrochemical Properties of Ionic Liquids and Ionic Liquid—Solvent Mixtures. MDPI. Available at: [Link]
-
1-BUTYL-1-METHYLPYRROLIDINIUM CATION. precisionFDA. Available at: [Link]
-
1-Butyl-1-methylpyrrolidinium. PubChem. Available at: [Link]
-
IC Determination of Halide Impuritiesin Ionic Liquids. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [precision.fda.gov]
- 4. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db-thueringen.de [db-thueringen.de]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: [BMPyrr][OTf] Performance and Impurity Troubleshooting
Welcome to the technical support center for 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile ionic liquid. As with any high-performance chemical, the purity of [BMPyrr][OTf] is paramount to achieving reproducible and accurate experimental results. This document provides in-depth troubleshooting guides and frequently asked questions to address common issues arising from impurities.
Introduction: The Critical Role of Purity
[BMPyrr][OTf] is a pyrrolidinium-based ionic liquid with a unique set of properties, including high thermal stability, a wide electrochemical window, and excellent solubility for a range of organic and inorganic compounds.[1][2] These characteristics make it a valuable solvent and electrolyte in diverse applications such as organic synthesis, electrochemistry, and as a medium for enzymatic reactions.[1][2] However, the presence of even trace amounts of impurities, such as halides, water, and unreacted starting materials, can significantly alter its physicochemical properties and compromise experimental outcomes.[3][4][5] This guide will help you identify, troubleshoot, and mitigate these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with [BMPyrr][OTf], linking them to potential impurity-related causes and providing actionable solutions.
Issue 1: Inconsistent or Reduced Electrochemical Performance (e.g., Narrowed Electrochemical Window, Poor Conductivity)
Question: My cyclic voltammetry results show a narrower electrochemical window than expected for [BMPyrr][OTf], and the ionic conductivity is lower than literature values. What could be the cause?
Answer:
This is a classic symptom of halide and water impurities.
-
Causality: Halide ions (Cl⁻, Br⁻, I⁻), often remnants from the synthesis of the pyrrolidinium cation, are electrochemically active and can be oxidized or reduced at potentials within the expected window of the ionic liquid, thereby narrowing it.[3] Water, even at ppm levels, can react with electrode surfaces and the ionic liquid itself, especially at higher potentials, leading to parasitic reactions that limit the usable potential range.[6][7] Furthermore, both halide and water impurities can increase the viscosity and decrease the ionic conductivity of the ionic liquid.[8][9][10]
-
Troubleshooting Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the precise water content in your [BMPyrr][OTf] sample.[11] For most electrochemical applications, a water content of <100 ppm is recommended.
-
Test for Halides: A qualitative silver nitrate (AgNO₃) test can provide a quick indication of halide contamination.[12] For quantitative analysis, ion chromatography (IC) is a reliable method.[12][9]
-
Purification:
-
Drying: To remove water, dry the ionic liquid under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 70-100 °C) for several hours to days. The progress can be monitored with Karl Fischer titration.
-
Halide Removal: If halides are present, a common purification method involves dissolving the ionic liquid in a suitable solvent (like dichloromethane) and washing it with deionized water multiple times to partition the halide salts into the aqueous phase.[13] Subsequent drying is crucial. For stubborn impurities, treatment with activated carbon or alumina can be effective.[14][15]
-
-
Issue 2: Poor Reaction Yields or Unexpected Side Products in Organic Synthesis
Question: I am using [BMPyrr][OTf] as a solvent for a sensitive organic reaction, but I'm observing low yields and the formation of unexpected byproducts. Could the ionic liquid be the problem?
Answer:
Yes, impurities in the ionic liquid can significantly impact reaction chemistry.
-
Causality:
-
Halide Impurities: Halide ions can act as nucleophiles or coordinating species, interfering with catalytic cycles or reacting with substrates and intermediates.[3] This is particularly problematic in transition-metal-catalyzed reactions where halides can poison the catalyst.
-
Protic Impurities: Residual starting materials from the synthesis of the pyrrolidinium cation, or water, can introduce acidic protons. These can interfere with base-sensitive reactions or protonate catalysts and reagents, leading to undesired reaction pathways.
-
Organic Precursors: Unreacted 1-methylpyrrolidine or 1-bromobutane (common precursors for the cation) can participate in side reactions.
-
-
Troubleshooting Steps:
-
Purity Analysis: Obtain a ¹H and ¹³C NMR spectrum of your [BMPyrr][OTf].[16][17] This will help identify organic impurities and can also provide information about the overall purity. Quantitative NMR (qNMR) can be used for a more precise purity assessment.[17][18][19]
-
Purification: A robust purification procedure for removing organic impurities and residual halides is treatment with activated charcoal followed by filtration and drying under high vacuum.[14][15]
-
Issue 3: Inconsistent Material Properties (Viscosity, Density, Color)
Question: I have multiple batches of [BMPyrr][OTf] that exhibit different viscosities and a slight yellow coloration in some cases. Why is this happening?
Answer:
Variations in viscosity and the appearance of color are often linked to the presence of impurities and degradation products.
-
Causality:
-
Water Content: Water can significantly decrease the viscosity of ionic liquids.[6][10][20] Therefore, batch-to-batch variations in water content will lead to inconsistent viscosity.
-
Halide Impurities: Halides can increase the viscosity of some ionic liquids.[3]
-
Color: A yellow or brownish tint in ionic liquids is often a sign of impurities or degradation products.[14] This can be due to thermal degradation or the presence of unreacted precursors that have formed colored compounds. While [BMPyrr][OTf] has good thermal stability, prolonged heating in the presence of impurities can accelerate degradation.[6][21][22][23]
-
-
Troubleshooting Steps:
-
Standardize Drying Protocol: Implement a consistent and verifiable drying procedure for all batches of [BMPyrr][OTf] to ensure uniform water content.
-
UV-Vis Spectroscopy: A UV-Vis spectrum can be used to qualitatively assess the presence of colored impurities.[15] A pure ionic liquid should be colorless and have minimal absorbance in the visible region.
-
Purification for Color Removal: Treatment with activated charcoal is an effective method for removing colored impurities.[14][15]
-
Experimental Protocols
Protocol 1: Quantitative Halide Analysis by Ion Chromatography (IC)
This protocol outlines a general procedure for the determination of halide impurities in [BMPyrr][OTf].
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the [BMPyrr][OTf] sample into a 10 mL volumetric flask.
-
Dissolve the sample in deionized water (or a suitable organic-aqueous mixture if the ionic liquid is hydrophobic) and dilute to the mark.[9]
-
-
Instrumentation:
-
Use an ion chromatograph equipped with a suitable anion-exchange column (e.g., Dionex AS9-HC) and a conductivity detector.[9]
-
-
Chromatographic Conditions (Example):
-
Eluent: 20 mM NaOH with 10% (v/v) acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of chloride, bromide, and iodide.
-
Generate a calibration curve for each halide by plotting peak area against concentration.
-
-
Analysis:
-
Inject the prepared [BMPyrr][OTf] sample solution.
-
Identify and quantify the halide peaks by comparing their retention times and peak areas to the calibration standards.
-
Protocol 2: Purification of [BMPyrr][OTf] using Activated Charcoal
This protocol describes a method for removing colored and organic impurities.
-
Dissolution: Dissolve the [BMPyrr][OTf] in a minimal amount of a suitable solvent (e.g., high-purity acetone or acetonitrile).
-
Charcoal Treatment: Add activated charcoal (approximately 1-2% w/w of the ionic liquid) to the solution.[14]
-
Stirring: Stir the mixture at room temperature for 12-24 hours. For more persistent impurities, gentle heating (e.g., 40-50 °C) can be applied.[14]
-
Filtration: Filter the mixture through a fine porosity filter (e.g., a 0.2 µm syringe filter or a Celite pad) to remove the activated charcoal.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified ionic liquid under high vacuum at an elevated temperature (70-100 °C) for at least 24 hours to remove any residual solvent and water.
Data Presentation
Table 1: Impact of Common Impurities on [BMPyrr][OTf] Properties
| Impurity | Typical Concentration | Effect on Electrochemical Window | Effect on Ionic Conductivity | Effect on Viscosity |
| Water | >100 ppm | Narrowed[7] | Decreased (at low concentrations), then increased[6] | Decreased[10][20] |
| Halides (Cl⁻, Br⁻) | >50 ppm | Significantly Narrowed[3] | Decreased | Increased[3] |
| Organic Precursors | Variable | Can be electrochemically active | Generally decreases | Variable |
Visualizations
Caption: Impact of common impurities on key performance metrics of [BMPyrr][OTf].
Caption: Recommended quality control workflow for [BMPyrr][OTf].
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of halide impurity for electrochemical applications?
A1: While this is application-dependent, for high-voltage applications or sensitive electrochemical studies, the halide content should ideally be below 50 ppm. In some demanding applications, even lower levels (<10 ppm) may be necessary. It is always recommended to quantify the halide content rather than relying on the qualitative silver nitrate test, which can be unreliable.[12]
Q2: Can I recycle and reuse [BMPyrr][OTf] after a reaction?
A2: Yes, one of the advantages of ionic liquids is their potential for recycling, which aligns with the principles of green chemistry.[1] The recycling process typically involves separating the ionic liquid from the reaction products and any catalysts. This can be achieved by extraction, distillation (of volatile products), or precipitation. After separation, the recovered ionic liquid should be purified to remove any dissolved impurities or degradation products before reuse. The purification protocol would be similar to that for a fresh batch (e.g., washing, treatment with activated charcoal, and drying). It is crucial to re-analyze the purity of the recycled ionic liquid before its next use.
Q3: How does the thermal stability of [BMPyrr][OTf] relate to its purity?
A3: Pure [BMPyrr][OTf] exhibits good thermal stability.[1][6] However, the presence of impurities can significantly lower its decomposition temperature.[22][23] For instance, halide impurities can initiate decomposition pathways at lower temperatures than the pure ionic liquid. Therefore, for high-temperature applications, ensuring the highest possible purity is critical to prevent premature degradation and the generation of unwanted side products.
Q4: My NMR spectrum looks clean, but I'm still having issues. What else could be wrong?
A4: While NMR is excellent for detecting organic impurities, it may not be sensitive enough to detect low levels of water or certain inorganic ions like halides.[17][19] If your ¹H and ¹³C NMR spectra appear clean, but you are still encountering problems (especially in electrochemical experiments), it is highly recommended to perform specific analyses for water (Karl Fischer titration) and halides (ion chromatography).
Q5: Are there "halide-free" synthesis routes for [BMPyrr][OTf]?
A5: Yes, halide-free synthesis routes for ionic liquids exist and are preferable for producing high-purity materials for electrochemical applications.[3][4][5] These methods avoid the use of halide-containing precursors, thereby minimizing the risk of halide contamination in the final product. When purchasing [BMPyrr][OTf] or synthesizing it in-house, it is advisable to inquire about or opt for a halide-free synthesis method.
References
-
Thermo Fisher Scientific. (n.d.). LC–MS Analysis of Ionic Liquids, Counterions, and Impurities Using the Trimode Acclaim Trinity P1 Column. LCGC International. [Link]
-
Van den Bossche, G., De Vreese, P., Van Hecke, K., & Binnemans, K. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry, 86(9), 4337–4344. [Link]
-
Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Recent Advances in Ionic Liquids in Biomedicine. Chemical Reviews, 117(10), 7132–7189. [Link]
-
Earle, M. J., Gordon, C. M., Katdare, S. P., Metlen, A., & Seddon, K. R. (2006). Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis. Green Chemistry, 8(3), 261–265. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. [Link]
-
Fox, D. M., Viner, V., Embar, V., Graham, P. J., & Trulove, P. C. (2011). Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. Thermochimica Acta, 512(1–2), 1–7. [Link]
-
Kar, M., Simons, T. J., & Howlett, P. C. (2017). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 62(1), 261–270. [Link]
-
Ho, T. D., Hilder, E. F., & Haddad, P. R. (2008). IC Determination of Halide Impurities in Ionic Liquids. Analytical Letters, 41(4), 586-597. [Link]
-
ResearchGate. (n.d.). Electrochemical window of [BMPyr] [NTf2] and [BMPyr] [Nf2]. [Link]
-
Hunt, P. A., & Kirchner, B. (2015). Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids. The Journal of Chemical Physics, 143(12), 124501. [Link]
-
MDPI. (2022). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. [Link]
-
Al-Masri, M., & El-Ghenymy, A. (2012). Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. International Journal of Electrochemical Science, 7, 8436-8448. [Link]
-
SOLVOMET. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. [Link]
-
ResearchGate. (2016). The effect of the halide anions on 1h-nmr and ir spectra of imidazolium based ionic liquids. [Link]
-
PubMed. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. [Link]
-
KU Leuven. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. [Link]
-
Institute of Physics Publishing. (2022). Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. [Link]
-
CleanEnergyWIKI. (2019). Ionic Liquid Synthesis. [Link]
-
MDPI. (2023). Ionic Liquids as Working Fluids for Heat Storage Applications. [Link]
-
Wikipedia. (n.d.). Electrochemical window. [Link]
-
ResearchGate. (2012). Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. [Link]
-
Chalmers University of Technology. (n.d.). Pyrrolidium- and Imidazolium-Based Ionic Liquids and Electrolytes with Flexible Oligoether Anions. [Link]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
RSSL. (n.d.). Spectroscopy Techniques. [Link]
-
ResearchGate. (2021). Effect of this compound on Water Activity of Ternary Aqueous Ionic Liquid Solutions. [Link]
-
ResearchGate. (n.d.). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. [Link]
-
MDPI. (2018). Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characterization Processes. [Link]
-
CHEM Trust. (2020). Chemical Recycling: State of Play. [Link]
-
Northern Arizona University. (2009). Limited thermal stability of imidazolium and pyrrolidinium ionic liquids. [Link]
-
University of Bath. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of primary amines. [Link]
-
OSTI.GOV. (2008). Limited thermal stability of imidazolium and pyrrolidinium ionic liquids. [Link]
-
ResearchGate. (2002). Ionic liquids based on imidazolium, ammonium and pyrrolidinium salts of the dicyanamide anion. [Link]
-
MDPI. (2023). Recycling and Degradation of Polyamides. [Link]
-
ResearchGate. (2021). Effect of Additive (1-Butyl-1-methyl Pyrrolidinium Tetrafluoroborate) on Volumetric, Acoustic and Conductance Properties of Binary Aqueous Solutions of Benzylamine. [Link]
-
Royal Society of Chemistry. (2002). Ionic liquids based on imidazolium, ammonium and pyrrolidinium salts of the dicyanamide anion. [Link]
-
ResearchGate. (n.d.). Influence of Water on the Properties of Protic Ionic Liquids. [Link]
-
PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
PubMed. (n.d.). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. [Link]
-
International Scholars Journals. (2017). Preparation of ionic liquids and synthesis of DHPM using ILS. [Link]
-
ResearchGate. (2018). About the Purification Route of Ionic Liquid Precursors. [Link]
-
MDPI. (2023). A Survey on the Chemical Recycling of Polyolefins into Monomers. [Link]
-
MDPI. (2020). Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. [Link]
-
Plastics & Rubber. (n.d.). CHEMICAL RECYCLING IN PRACTICE. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. solvomet.eu [solvomet.eu]
- 4. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids [mdpi.com]
- 11. Recent Advances in Ionic Liquids in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ionic Liquid Synthesis - CleanEnergyWIKI [cleanenergywiki.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. research.chalmers.se [research.chalmers.se]
- 17. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]
- 19. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. iris.cnr.it [iris.cnr.it]
- 22. experts.nau.edu [experts.nau.edu]
- 23. Limited thermal stability of imidazolium and pyrrolidinium ionic liquids (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyr][OTf])
Welcome to the technical support guide for 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate (CAS: 367522-96-1), a versatile ionic liquid (IL) with significant applications in research and development. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into its handling, storage, and troubleshooting. Our goal is to explain the causality behind experimental choices, ensuring your work is both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs) - Core Knowledge
This section addresses fundamental questions about the properties and applications of [BMPyr][OTf].
Q1: What is this compound?
A1: this compound, often abbreviated as [BMPyr][OTf], is a room-temperature ionic liquid (IL).[1] It is a salt composed of an organic cation, 1-butyl-1-methylpyrrolidinium ([BMPyr]⁺), and an organic anion, trifluoromethanesulfonate ([OTf]⁻ or triflate). Unlike traditional salts like sodium chloride which have very high melting points, [BMPyr][OTf] exists as a liquid at or near room temperature.[2][3] Its unique properties, such as low volatility, high thermal stability, and ability to dissolve a wide range of compounds, make it a valuable solvent and electrolyte in various scientific fields.[2]
Caption: Chemical structures of the constituent ions.
Q2: What are the key physical and chemical properties of [BMPyr][OTf]?
A2: The table below summarizes the essential properties of [BMPyr][OTf]. Understanding these parameters is crucial for designing experiments and interpreting results.
| Property | Value | Source(s) |
| CAS Number | 367522-96-1 | [2][4][5] |
| Molecular Formula | C₁₀H₂₀F₃NO₃S | [2][4] |
| Molecular Weight | 291.33 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Density | ~1.25 - 1.26 g/cm³ at 20 °C | [2][6] |
| Melting Point | 3 - 4 °C | [2][6] |
| Purity | Commercially available in ≥95% to ≥98% grades | [2][7] |
| Common Impurities | Water (typically specified ≤0.3% - 1.0%) | [6] |
Q3: What are the primary applications of this ionic liquid?
A3: [BMPyr][OTf] is a versatile compound used across multiple domains:
-
Green Chemistry: It serves as an environmentally friendlier solvent alternative to volatile organic compounds (VOCs) in reactions like rhodium-catalyzed hydroformylation and direct asymmetric aldol condensations.[2][8]
-
Energy Storage: Its ionic nature and stability make it a suitable electrolyte for applications in supercapacitors and lithium-ion batteries.[2][8][9]
-
Separation Processes: It is effective in liquid-liquid extraction for desulfurization of fuels and isolating valuable compounds in the pharmaceutical industry.[2][8]
-
Biocompatibility Studies: Researchers have utilized this IL in studies for the development of medical devices due to its favorable interactions with biological systems.[2]
Section 2: Handling and Storage Best Practices
Proper handling and storage are paramount to maintaining the integrity and performance of [BMPyr][OTf]. The primary enemy of many ionic liquids is ambient moisture.
Q4: Is [BMPyr][OTf] hygroscopic and why does it matter?
A4: Yes, [BMPyr][OTf] is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10][11] This is a critical consideration because water is often an undesirable impurity in experiments involving ionic liquids. Even small amounts of water can significantly alter the IL's physical properties (like viscosity and polarity) and chemical behavior. In a reaction, water can act as a competing reagent, poison a sensitive catalyst, or inhibit the reaction, leading to poor reproducibility and sluggish or incomplete conversions.[10]
Q5: What is the recommended procedure for storing [BMPyr][OTf]?
A5: To maintain its purity and low water content, [BMPyr][OTf] should be stored in a tightly sealed container, preferably the original manufacturer's bottle.[12][13] The storage area should be cool, dry, and well-ventilated.[13][14] For long-term storage or for applications highly sensitive to water, storing the container inside a desiccator or a glove box with an inert atmosphere (e.g., argon or nitrogen) is the best practice.[10][15]
Q6: How should I handle the ionic liquid during experimental setup?
A6: The ideal handling environment is a glove box with a dry, inert atmosphere.[10] This minimizes exposure to atmospheric moisture. If a glove box is unavailable, work quickly and efficiently in a fume hood. Use dry glassware (oven-dried or flame-dried) and inert gas blanketing (e.g., with a Schlenk line) for transfers. Always ensure the container is sealed immediately after use.
Sources
- 1. Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide [ilschem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Frontiers | Anomalous and Not-So-Common Behavior in Common Ionic Liquids and Ionic Liquid-Containing Systems [frontiersin.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound [solvionic.com]
- 6. This compound for synthesis 367522-96-1 [sigmaaldrich.com]
- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 1-丁基-1-甲基吡咯烷三氟甲磺酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. ippt.pan.pl [ippt.pan.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. proionic.com [proionic.com]
- 12. solvionic.com [solvionic.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 367522-96-1 Name: this compound [xixisys.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Compatibility of [BMPyrr][OTf] with Electrode Materials
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on the compatibility of the ionic liquid 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate, [BMPyrr][OTf], with various common electrode materials. This document is structured to offer both quick-reference FAQs and in-depth troubleshooting guides to address challenges encountered during electrochemical experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of [BMPyrr][OTf] as an electrolyte.
Q1: Which common electrode materials are generally compatible with [BMPyrr][OTf]?
A1: Platinum (Pt) and Glassy Carbon (GC) are highly compatible with [BMPyrr][OTf] across a wide potential window. Gold (Au) is also generally compatible, though some interactions at extreme potentials have been noted with similar pyrrolidinium-based ionic liquids. Mild steel can be used, but its compatibility is dependent on the potential range and the presence of impurities, as corrosion can occur.
Q2: Are there any electrode materials that should be avoided with [BMPyrr][OTf]?
A2: Caution is strongly advised when using aluminum (Al) electrodes. Studies on similar pyrrolidinium ionic liquids, such as [BMPyrr][TFSI], have shown significant decomposition of the ionic liquid at the aluminum surface, even without an applied potential.[1][2] This is due to the reactive nature of the aluminum surface, which can induce cleavage of C-F or N-S bonds in the anion and decomposition of the cation.
Q3: What is the typical electrochemical window of [BMPyrr][OTf]?
A3: The electrochemical window (EW) of [BMPyrr][OTf] is influenced by the choice of working electrode and the purity of the ionic liquid, particularly its water content. Generally, a wider electrochemical window is observed with noble metals like platinum and gold, as well as with glassy carbon. The presence of water will significantly narrow the electrochemical window.[1][3][4]
Q4: How does water content affect my experiments with [BMPyrr][OTf]?
A4: Water is a critical impurity in ionic liquid electrochemistry. Even small amounts of water can drastically reduce the electrochemical window of [BMPyrr][OTf].[1][3][4] Water can be electrochemically active, leading to hydrogen and oxygen evolution reactions that mask the true electrochemical limits of the ionic liquid. It is crucial to use dried [BMPyrr][OTf] and to handle it in an inert atmosphere (e.g., a glovebox) to minimize water absorption.
Q5: What are the initial signs of incompatibility or decomposition of [BMPyrr][OTf] during an experiment?
A5: Signs of incompatibility or decomposition include:
-
Unstable or drifting baseline in your cyclic voltammogram.
-
Appearance of unexpected peaks that grow or shift with subsequent cycles.
-
Visible changes to the electrode surface , such as discoloration, pitting, or the formation of a film.
-
Changes in the ionic liquid's appearance , such as a color change or the formation of precipitates.
-
A narrowing of the experimentally observed electrochemical window compared to literature values.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving common experimental issues.
Guide 1: Distorted or Unstable Cyclic Voltammograms
Problem: The cyclic voltammogram (CV) exhibits a sloping baseline, high charging currents, or poorly defined peaks.
Causality: This is often a result of the high viscosity of [BMPyrr][OTf] compared to conventional aqueous or organic electrolytes. High viscosity slows down mass transport of electroactive species to the electrode surface and can increase the solution resistance, leading to IR drop.[5][6][7][8]
Step-by-Step Troubleshooting Protocol:
-
Decrease the Scan Rate: Slower scan rates (e.g., 10-50 mV/s) allow more time for the diffusion layer to establish and can significantly improve the shape of the CV.[5][6]
-
Use a Microelectrode: Ultramicroelectrodes (UMEs) exhibit radial diffusion, which is less affected by slow mass transport, resulting in steady-state voltammograms even in viscous media.[5][6]
-
Increase the Temperature: Gently heating the electrochemical cell can decrease the viscosity of [BMPyrr][OTf], thereby increasing its conductivity and improving mass transport. Ensure your analyte is stable at the elevated temperature.
-
iR Compensation: Utilize the iR compensation feature on your potentiostat to correct for the potential drop caused by the high solution resistance.
-
Check for Impurities: Water and other impurities can contribute to a high background current. Ensure the ionic liquid is properly dried and handled under inert conditions.
Guide 2: Electrode Fouling or Passivation
Problem: The peak currents in the CV decrease with each subsequent cycle, indicating that the electrode surface is becoming deactivated or "fouled."
Causality: Electrode fouling can occur due to the electropolymerization of the analyte or the decomposition products of the ionic liquid at the electrode surface, forming an insulating layer.[9] This is particularly a concern at the limits of the electrochemical window.
Step-by-Step Troubleshooting Protocol:
-
Restrict the Potential Window: Initially, run the CV over a narrower potential range to determine if the fouling occurs at extreme anodic or cathodic potentials.
-
Electrode Polishing: After each experiment, thoroughly polish the solid electrode (Pt, Au, GC) with alumina slurry to remove any adsorbed species or passivating layers.
-
Solvent Rinsing: Rinse the electrode with an appropriate solvent (e.g., acetonitrile, isopropanol) followed by drying before immersion in the ionic liquid.
-
Investigate Analyte Stability: The analyte itself may be unstable at the applied potentials, leading to the formation of insoluble products that adhere to the electrode surface.
Guide 3: Suspected Corrosion of the Electrode
Problem: Visible pitting, discoloration, or an unexpected increase in current at potentials within the expected stable window is observed, particularly with non-noble metal electrodes like steel.
Causality: While [BMPyrr][OTf] can act as a corrosion inhibitor for mild steel in certain conditions, aggressive potentials or the presence of impurities (like halides) can lead to corrosion.[3]
Step-by-Step Troubleshooting Protocol:
-
Purity of Ionic Liquid: Ensure the [BMPyrr][OTf] is of high purity and free from halide contaminants, which are known to be corrosive to many metals.
-
Potentiodynamic Polarization: To specifically investigate corrosion, perform potentiodynamic polarization scans to determine the corrosion potential (Ecorr) and corrosion current (icorr).
-
Surface Analysis: After the experiment, examine the electrode surface using microscopy (e.g., SEM) to confirm morphological changes indicative of corrosion.
-
Consider Alternative Electrodes: If corrosion is unavoidable for your application, switch to a more inert electrode material like glassy carbon or platinum.
Section 3: Data and Protocols
Table 1: Summary of [BMPyrr][OTf] Compatibility with Common Electrode Materials
| Electrode Material | Compatibility | Typical Electrochemical Window (vs. Ag/Ag⁺) | Potential Issues |
| Platinum (Pt) | Excellent | Wide | Stable within a broad potential range. |
| Gold (Au) | Good | Wide | Generally stable, but surface interactions can occur at extreme potentials.[10] |
| Glassy Carbon (GC) | Excellent | Wide | Highly inert and offers a wide potential window.[2] |
| Mild Steel | Fair | Narrower | Can be used within a limited potential range; acts as a corrosion inhibitor in some cases.[3] Susceptible to corrosion at more extreme potentials or in the presence of impurities. |
| Aluminum (Al) | Poor | Not Recommended | Prone to causing decomposition of the ionic liquid.[1][2] |
Note: The electrochemical window is highly dependent on the purity of the ionic liquid and the reference electrode used.
Protocol 1: Preparation and Handling of [BMPyrr][OTf] for Electrochemical Experiments
-
Drying the Ionic Liquid:
-
Place the as-received [BMPyrr][OTf] in a Schlenk flask.
-
Heat the flask to 60-80 °C under high vacuum (< 1 mbar) for at least 24 hours.
-
Use a cold trap to collect any volatile impurities.
-
The water content should be verified using Karl Fischer titration to be below 10 ppm for sensitive experiments.
-
-
Electrode Preparation:
-
Solid Electrodes (Pt, Au, GC):
-
Polish the electrode surface with progressively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water, followed by sonication in ethanol or isopropanol for 5-10 minutes.
-
Dry the electrode under a stream of inert gas (e.g., argon or nitrogen) or in a vacuum oven.
-
-
Steel and Aluminum Electrodes:
-
Mechanically polish to a mirror finish.
-
Degrease by sonicating in acetone or ethanol.
-
Dry thoroughly before use.
-
-
-
Assembling the Electrochemical Cell:
-
All cell components should be thoroughly dried in an oven before use.
-
Assemble the three-electrode cell (working, counter, and reference electrodes) inside an inert atmosphere glovebox with low water and oxygen levels (< 1 ppm).
-
Transfer the dried [BMPyrr][OTf] into the cell via a syringe or cannula.
-
Ensure no air bubbles are trapped on the electrode surfaces.
-
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Unstable Cyclic Voltammograms
Caption: Troubleshooting workflow for distorted or unstable cyclic voltammograms in [BMPyrr][OTf].
Diagram 2: Relationship Between Electrode Material and [BMPyrr][OTf] Compatibility
Caption: Compatibility of [BMPyrr][OTf] with various common electrode materials.
Section 5: References
-
Anti-bacterial and anti-corrosion effects of the ionic liquid 1-butyl-1-methylpyrrolidinium trifluoromethylsulfonate. ResearchGate. Available at: [Link]
-
Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. MDPI. Available at: [Link]
-
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data. Available at: [Link]
-
Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem. Available at: [Link]
-
(PDF) Interaction of Aluminum and Platinum Surfaces with the Ionic Liquids 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. ResearchGate. Available at: [Link]
-
Effect of viscosity on steady-state voltammetry and scanning electrochemical microscopy in room temperature ionic liquids. The Journal of Physical Chemistry B. Available at: [Link]
-
Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry. Available at: [Link]
-
Effect of Viscosity on Steady-State Voltammetry and Scanning Electrochemical Microscopy in Room Temperature Ionic Liquids. The Journal of Physical Chemistry B. Available at: [Link]
-
Water-soluble, triflate-based, pyrrolidinium ionic liquids. ResearchGate. Available at: [Link]
-
Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. MDPI. Available at: [Link]
-
PCCP Blog. Royal Society of Chemistry. Available at: [Link]
-
Effect of Viscosity on Steady-State Voltammetry and Scanning Electrochemical Microscopy in Room Temperature Ionic Liquids. ResearchGate. Available at: [Link]
-
Effect of Viscosity on Steady-State Voltammetry and Scanning Electrochemical Microscopy in Room Temperature Ionic Liquids. ACS Figshare. Available at: [Link]
-
Influence of Ether-Functionalized Pyrrolidinium Ionic Liquids on Properties and Li+ Cation Solvation in Solvate Ionic Liquids. National Institutes of Health. Available at: [Link]
-
Homogeneous Lithium Electrodeposition with Pyrrolidinium-Based Ionic Liquid Electrolytes. ACS Applied Materials & Interfaces. Available at: [Link]
-
Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. Semantic Scholar. Available at: [Link]
-
Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. ResearchGate. Available at: [Link]
-
Cyclic voltammogram of recorded at glassy carbon electrode at various... ResearchGate. Available at: [Link]
-
Electrochemical Behavior of Ionic Liquids at Gold Single Crystal Electrodes. ResearchGate. Available at: [Link]
-
Voltammetric Sensing of Nifedipine Using a Glassy Carbon Electrode Modified with Carbon Nanofibers and Gold Nanoparticles. MDPI. Available at: [Link]
-
Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers in Chemistry. Available at: [Link]
-
Electrochemical oxidation of dicarbonylcyclopentadienylcobalt(I) in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide ionic liquid. Monash University. Available at: [Link]
-
Enhanced Electrochemiluminescence by Knocking Out Gold Active Sites. National Institutes of Health. Available at: [Link]
-
Effect of Anodic Pretreatment on the Performance of Glassy Carbon Electrode in Acetonitrile and Electrooxidation of Para-substit. Semantic Scholar. Available at: [Link]
-
Electrochemical studies of gold and chloride in ionic liquids. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of viscosity on steady-state voltammetry and scanning electrochemical microscopy in room temperature ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Effect of Viscosity on Steady-State Voltammetry and Scanning Electrochemical Microscopy in Room Temperature Ionic Liquids - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the concentration of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate in electrolyte mixtures
Welcome to the technical support center for 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPy][OTf]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the experimental use of this ionic liquid in electrolyte formulations. As Senior Application Scientists, we have structured this guide to address practical challenges with scientifically grounded explanations and validated protocols.
Troubleshooting Guide: Experimental Challenges & Solutions
This section addresses specific issues you may encounter during your experiments. Each problem is analyzed from cause to solution, providing a clear path to resolving common experimental hurdles.
Issue 1: Lower-Than-Expected Ionic Conductivity
Symptom: Your prepared electrolyte mixture exhibits an ionic conductivity value significantly below literature-reported values for similar compositions.
Probable Causes & Recommended Solutions:
| Probable Cause | Explanation & Causality | Recommended Solution & Validation |
| Excessive Viscosity | High concentrations of [BMPy][OTf] or dissolved salts (e.g., Li-salts) dramatically increase the viscosity of the electrolyte.[1] This increased viscosity impedes ion mobility, which is directly proportional to ionic conductivity (Stokes-Einstein relation).[2] The bulky nature of the pyrrolidinium cation contributes to this effect. | Solution: 1. Reduce Salt Concentration: There is often an optimal salt concentration for maximum conductivity; exceeding this increases ion pairing and viscosity, reducing conductivity.[3] Systematically decrease the salt molarity. 2. Introduce a Low-Viscosity Co-Solvent: Adding organic solvents like acetonitrile (ACN) or carbonates (EC, DMC) can significantly decrease viscosity and enhance ion mobility.[4] Validation: • Measure viscosity using a rheometer at your operating temperature. • Perform Electrochemical Impedance Spectroscopy (EIS) to measure ionic conductivity after each adjustment.[5] |
| Water Contamination | [BMPy][OTf] can be hygroscopic. Absorbed water can increase viscosity through hydrogen bonding and interfere with the desired ion transport mechanisms. While trace amounts can sometimes increase ion dissociation, higher concentrations are generally detrimental.[6] | Solution: 1. Drying the IL: Dry the [BMPy][OTf] under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours before use. 2. Inert Atmosphere: Prepare the electrolyte mixture inside an argon or nitrogen-filled glovebox with low moisture levels (< 3 ppm).[7] Validation: • Quantify water content using Karl Fischer titration. The water content should ideally be below 50 ppm.[8][9] |
| Incomplete Salt Dissolution | If the added salt (e.g., LiOTf, LiTFSI) is not fully dissolved, the concentration of charge carriers will be lower than calculated, leading to reduced conductivity. The solubility of lithium salts in ionic liquids can be limited.[3][10] | Solution: 1. Gentle Heating & Stirring: While stirring, gently heat the mixture (e.g., to 40-50 °C) to aid dissolution. Ensure the temperature remains well below any decomposition points. 2. Sonication: Use an ultrasonic bath to break up salt agglomerates and promote dissolution. Validation: • Visually inspect the solution for any undissolved particulate matter against a dark background. The solution should be clear and homogenous. |
Troubleshooting Workflow: Low Ionic Conductivity
Below is a logical workflow to diagnose and resolve issues of low ionic conductivity.
Caption: A step-by-step workflow for troubleshooting low ionic conductivity.
Issue 2: Poor Electrochemical Stability or Narrow Window
Symptom: During cyclic voltammetry (CV) or linear sweep voltammetry (LSV), you observe premature decomposition of the electrolyte at potentials lower than expected. The stable voltage window is narrower than literature values.
Probable Causes & Recommended Solutions:
| Probable Cause | Explanation & Causality | Recommended Solution & Validation |
| Impurities | Water: Water has a limited electrochemical window (~1.23 V) and its presence will lead to premature decomposition.[6] Halides (Cl⁻, Br⁻): Residual halides from the synthesis of the ionic liquid are electrochemically active and can be oxidized at relatively low potentials, narrowing the anodic limit.[7] | Solution: 1. Ensure Dryness: Follow the rigorous drying procedures outlined in Issue 1. 2. Purify the IL: If halide contamination is suspected, perform a purification step, such as washing with deionized water (for water-immiscible ILs) followed by rigorous drying, or use silver salt precipitation. For best results, procure high-purity, low-halide grade [BMPy][OTf].[11] Validation: • Use ion chromatography to quantify halide content. • Re-run LSV or CV on a freshly polished glassy carbon electrode to confirm the electrochemical window.[5] |
| Working Electrode Reactivity | The material of the working electrode can catalytically promote electrolyte decomposition at potentials lower than its intrinsic stability limit. | Solution: • Use a standard, inert working electrode like glassy carbon or platinum for baseline measurements of the electrochemical window.[12] Validation: • Compare the results obtained with your experimental electrode to those from a standard glassy carbon electrode under identical conditions. |
| Temperature Effects | The electrochemical stability window of ionic liquids is temperature-dependent, generally narrowing as temperature increases.[13][14] This is due to increased reaction kinetics for decomposition pathways. | Solution: • Precisely control the temperature of your electrochemical cell during measurements. • Characterize the electrochemical window at your specific operating temperature and do not assume room-temperature values are applicable. Validation: • Perform CV or LSV scans at various relevant temperatures to map the stability window as a function of temperature.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the typical ionic conductivity and viscosity of pure [BMPy][OTf]? Pure [BMPy][OTf] is a relatively viscous ionic liquid. Its viscosity is significantly higher than that of conventional organic solvents, which in turn leads to moderate ionic conductivity. For a close analog, 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPy][TFSI]), the viscosity is around 94.4 cP at 20°C with a conductivity of 2.12 mS/cm.[15] The trifluoromethanesulfonate (OTf) anion generally results in slightly higher viscosity and lower conductivity compared to the TFSI anion. Expect values for pure [BMPy][OTf] to be in a similar range, with conductivity around 1-3 mS/cm at room temperature.
Q2: What is the electrochemical stability window of [BMPy][OTf] based electrolytes? Pyrrolidinium-based ionic liquids are known for their wide electrochemical windows, particularly their high cathodic stability, making them suitable for applications involving lithium metal.[12] The electrochemical window for [BMPy]-based ILs can be as wide as 5-6 V, depending on the anion, purity, and measurement conditions.[13][16] The cathodic limit is typically determined by the reduction of the pyrrolidinium cation, while the anodic limit is set by the oxidation of the trifluoromethanesulfonate anion.
Q3: How does the concentration of a lithium salt, like LiTFSI, affect the properties of the electrolyte? Adding a lithium salt such as LiTFSI to [BMPy][OTf] has several effects:
-
Ionic Conductivity: Initially, adding a small amount of salt can increase the number of charge carriers and conductivity. However, as concentration increases, ion pairing and a significant rise in viscosity lead to a decrease in overall ionic conductivity.[17]
-
Viscosity: Viscosity increases monotonically with increasing salt concentration due to stronger ion-ion interactions.[4]
-
Electrochemical Stability: Adding LiTFSI can sometimes widen the electrochemical window, particularly by improving the stability of the solid electrolyte interphase (SEI) formed on the anode.[17]
Summary of Concentration Effects ([BMPy][TFSI] with LiTFSI as an analog)
| LiTFSI Concentration (mol/kg) | Ionic Conductivity (mS/cm) | Viscosity (cP) |
| 0 (Pure IL) | ~2.1 | ~94 |
| 0.5 | Decreases | Increases |
| 1.0 | Further Decreases | Further Increases |
| Note: This table provides qualitative trends. Exact values depend on temperature and specific measurement conditions. |
Q4: What are the best practices for handling and storing [BMPy][OTf]? Proper handling is crucial to maintain the integrity of the ionic liquid.
-
Storage: Store in a tightly sealed container in a cool, dry place. To minimize moisture absorption, store inside a desiccator or a glovebox.
-
Handling: Whenever possible, handle [BMPy][OTf] and prepare electrolyte mixtures inside an inert atmosphere glovebox.[6] If a glovebox is unavailable, work quickly and use dry glassware (oven-dried and cooled under a stream of dry nitrogen or argon).
Experimental Protocols
Protocol 1: Preparation of a [BMPy][OTf]-based Electrolyte with LiTFSI
This protocol describes the preparation of a 1 M LiTFSI solution in [BMPy][OTf]. All steps should be performed in an argon-filled glovebox.
-
Pre-Drying: Dry the required amount of LiTFSI salt (Sigma-Aldrich, battery grade) under vacuum at 120°C for 12 hours. Dry the [BMPy][OTf] (purity >98%) under vacuum at 100°C for 24 hours.[16]
-
Transfer: Inside the glovebox, transfer the dried [BMPy][OTf] into a clean, dry glass vial.
-
Weighing: On an analytical balance inside the glovebox, weigh the appropriate amount of dried LiTFSI to achieve a 1 M concentration and add it to the vial containing the [BMPy][OTf].
-
Mixing: Add a small, dry magnetic stir bar to the vial. Seal the vial and place it on a magnetic stir plate.
-
Dissolution: Stir the mixture at room temperature until the LiTFSI is fully dissolved. This may take several hours. Gentle heating to 40-50°C can be applied to expedite dissolution.
-
Storage: Store the final electrolyte solution in a tightly sealed container inside the glovebox.
Protocol 2: Measuring Electrochemical Stability Window via LSV
This protocol outlines the measurement of the electrolyte's stability window.
-
Cell Assembly: Assemble a three-electrode electrochemical cell inside a glovebox.[7]
-
Working Electrode: Glassy carbon disk (3 mm diameter), polished to a mirror finish with alumina slurry, sonicated in ethanol, and dried under vacuum.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Silver wire in a solution of AgNO₃ in the same ionic liquid (Ag/Ag⁺), or a Li metal pseudo-reference.
-
-
Electrolyte Filling: Fill the cell with the prepared electrolyte.
-
Instrumentation: Connect the cell to a potentiostat (e.g., Autolab, BioLogic).[7]
-
Anodic Scan: Perform a linear sweep voltammetry scan from the open-circuit potential (OCP) to a positive potential (e.g., +6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1-5 mV/s).
-
Cathodic Scan: Using a fresh electrolyte and clean electrodes, perform a scan from OCP to a negative potential (e.g., -1 V vs. Li/Li⁺).
-
Data Analysis: Define the stability window by the potentials at which the current density exceeds a threshold value (e.g., 0.1 mA/cm²).[7]
General Experimental Workflow
The following diagram illustrates the typical workflow for preparing and characterizing a novel [BMPy][OTf]-based electrolyte.
Caption: Standard workflow for electrolyte preparation and testing.
References
- Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. (2025). Google Scholar.
-
Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. (2016). ACS Publications. [Link]
-
Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. (2024). IPPT PAN. [Link]
-
LiTFSI in 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)amide: a possible electrolyte for ionic liquid based lithium ion batteries. (2015). PubMed. [Link]
-
Ionic Liquid Electrolytes for Li–Air Batteries: Lithium Metal Cycling. (2014). PMC - NIH. [Link]
-
Viscosity of 1-Alkyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide Ionic Liquids Saturated with Compressed CO2. Idaho National Laboratory. [Link]
-
LiTFSI in 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)amide: a possible electrolyte for ionic liquid based lithium ion batteries. Semantic Scholar. [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers. [Link]
-
A New (Trifluoromethane)Sulfonylimide Single-Ion Conductor with PEG Spacer for All-Solid-State Lithium-Based Batteries. ACS Materials Letters. [Link]
-
LiTFSI in 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)amide: A possible electrolyte for ionic liquid based lithium ion batteries. ResearchGate. [Link]
-
Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. Monils Chem. [Link]
-
Physicochemical properties of two 1-alkyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide ionic liquids and of binary mixtures of 1-butyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide with methanol or acetonitrile. ResearchGate. [Link]
-
Optimizing the Synergistic Interaction between Succinonitrile and 1-Butyl-1-Methylpyrrolidinium Bis(trifluoromethanesulfonyl)Imide in Ionogel Electrolytes. AIChE - Proceedings. [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion. SciSpace. [Link]
-
Investigation of the N -butyl- N -methyl pyrrolidinium trifluoromethanesulfonyl- N -cyanoamide (PYR 14 TFSAM) ionic liquid as electrolyte for Li-ion battery. ResearchGate. [Link]
-
Solubility, ionic conductivity and viscosity of lithium salts in room temperature ionic liquids. ResearchGate. [Link]
-
Thermal stability of the electrolytes 0.5 M LiTFSI in PYR HH TFSI, 0.5... ResearchGate. [Link]
-
Properties of N-butyl-N-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl) Imide Based Electrolytes as a Function of Lithium Bis(trifluoromethanesulfonyl) Imide Doping. Korea Science. [Link]
-
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. Solvionic. [Link]
-
Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. eScholarship.org. [Link]
-
Effect of this compound on Water Activity of Ternary Aqueous Ionic Liquid Solutions Containing [BMIm]Br, [BMIm]Cl, [HMIm]Br, and [HMIm]Cl, at 298.15 K. ResearchGate. [Link]
-
Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. ResearchGate. [Link]
-
Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. NIH. [Link]
-
Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. PMC - NIH. [Link]
-
Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. ResearchGate. [Link]
-
Ionic Liquid Electrolytes for Safer and More Reliable Sodium Battery Systems. MDPI. [Link]
-
Transitioning from Regular Electrolytes to Solvate Ionic Liquids to High-Concentration Electrolytes: Changes in Transport Properties and Ionic Speciation. ACS Publications. [Link]
-
Ionic liquids in lithium battery electrolytes: Composition versus safety and physical properties. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ippt.pan.pl [ippt.pan.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-丁基-1-甲基吡咯烷三氟甲磺酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide = 98.0 T 223437-11-4 [sigmaaldrich.com]
- 10. escholarship.org [escholarship.org]
- 11. This compound for synthesis 367522-96-1 [sigmaaldrich.com]
- 12. Ionic Liquid Electrolytes for Li–Air Batteries: Lithium Metal Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec [iolitec.de]
- 16. researchgate.net [researchgate.net]
- 17. Properties of N-butyl-N-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl) Imide Based Electrolytes as a Function of Lithium Bis(trifluoromethanesulfonyl) Imide Doping -Journal of the Korean Electrochemical Society [koreascience.kr]
Technical Support Center: Optimizing Organic Reactions in [BMPyrr][OTf]
Welcome to the technical support center for 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate ([BMPyrr][OTf]). This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile ionic liquid (IL) in their synthetic work. As a thermally stable and effective solvent for a wide range of organic and inorganic materials, [BMPyrr][OTf] offers significant advantages in catalysis, electrochemistry, and green chemistry applications.[1] However, its unique physicochemical properties, such as viscosity and hygroscopicity, can present challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and enhance the efficiency and reproducibility of your reactions. Our approach is grounded in explaining the causal chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: A Problem-Oriented Approach
Experiencing unexpected results? This section addresses the most common issues encountered when using [BMPyrr][OTf] and provides a logical workflow for diagnosis and resolution.
Problem 1: Low or No Reaction Yield
A diminished yield is one of the most frequent challenges. The cause often lies in the purity of the ionic liquid, suboptimal reaction conditions, or mass transfer limitations.
Below is a diagnostic workflow to systematically identify the root cause of poor reaction yields.
Caption: Troubleshooting workflow for diagnosing low reaction yields.
-
Cause A: Water Contamination
-
Why it Matters: [BMPyrr][OTf] is hygroscopic. Water can act as a competing nucleophile, deactivate water-sensitive catalysts (e.g., many Lewis acids), or alter the polarity and viscosity of the IL, thereby affecting reaction kinetics and equilibria.[2] Even small amounts of water can significantly impact enzyme-catalyzed reactions.[3]
-
Solution: Rigorous drying of the ionic liquid is critical. Before use, dry the [BMPyrr][OTf] under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 70-100°C) with continuous stirring for at least 24-48 hours.[4] The residual water content should be verified using Karl Fischer coulometric titration and should typically be below 100 ppm for moisture-sensitive applications.
-
-
Cause B: Poor Solubility of Reagents
-
Why it Matters: While [BMPyrr][OTf] is an excellent solvent for many polar molecules, non-polar organic substrates or catalysts may have limited solubility.[1] A reaction can only proceed as fast as the reactants can interact in the same phase. If a reactant is not fully dissolved, the reaction becomes heterogeneous and the effective concentration in the liquid phase is low, leading to a slow rate.
-
Solution: Always perform a preliminary solubility test of your starting materials and catalyst in [BMPyrr][OTf] at the intended reaction temperature. If solubility is an issue, consider gently increasing the temperature or employing a co-solvent. Acetonitrile is often a suitable co-solvent that is miscible with [BMPyrr][OTf] and can enhance the solubility of less polar reactants.
-
-
Cause C: Mass Transfer Limitations
-
Why it Matters: Ionic liquids, including [BMPyrr][OTf], are significantly more viscous than conventional organic solvents (Viscosity ≈ 148 cP at 25°C).[5] High viscosity impedes molecular diffusion, meaning reactants and catalyst molecules move more slowly.[4][6] In a poorly mixed system, this creates "micro-environments" where reactant concentrations are depleted near the catalyst surface, slowing the overall reaction rate. This is especially problematic for heterogeneous reactions or reactions with solid catalysts.
-
Solution:
-
Enhance Agitation: Use efficient mechanical overhead stirring rather than a small magnetic stir bar to ensure the bulk medium is homogenous.
-
Increase Temperature: Heating modestly (e.g., to 50-80°C) can dramatically decrease the viscosity of the IL, thereby increasing diffusion rates and improving reaction efficiency.
-
Dilution: As with solubility issues, adding a less viscous, miscible co-solvent can reduce the overall viscosity of the medium.
-
-
Problem 2: Difficulty in Product Isolation and Purification
The negligible volatility of [BMPyrr][OTf] makes it an environmentally friendly solvent but complicates product isolation, as the solvent cannot be simply removed by rotary evaporation.[7]
Choosing the correct isolation technique is crucial for achieving high recovery and purity. Follow this decision tree to select the optimal method for your product.
Caption: Decision tree for selecting a product isolation method.
-
Protocol 1: Liquid-Liquid Extraction
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or hexane, chosen based on product solubility).
-
Shake vigorously, venting frequently. Allow the layers to separate. [BMPyrr][OTf] is dense and will typically form the bottom layer.
-
Drain the lower ionic liquid layer. Collect the upper organic layer.
-
Return the ionic liquid layer to the funnel and repeat the extraction 3-5 times to maximize product recovery.
-
Combine the organic extracts, dry over an appropriate drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Causality: This method works by exploiting the differential solubility of the product between the polar ionic liquid phase and a non-polar or moderately polar organic phase.[8] It is the most common and straightforward method for non-volatile products.
-
-
Protocol 2: Ionic Liquid Recycling after Extraction
-
After product extraction, the ionic liquid phase may contain residual organic solvent, unreacted starting materials, or byproducts.
-
To remove the volatile organic solvent, place the IL on a rotary evaporator or Schlenk line under vacuum.
-
For water-soluble impurities, a wash with deionized water can be performed (note: this will require extensive re-drying of the IL).[7]
-
The most crucial step is to re-dry the ionic liquid under high vacuum and elevated temperature, as described in Problem 1 , before reuse.[7]
-
Causality: The ability to easily recycle the solvent is a key "green" advantage of ionic liquids.[9] Proper cleaning and drying are essential to ensure consistent performance in subsequent reactions.
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of anion ([OTf]⁻) affect my reaction compared to other anions like [BF₄]⁻ or [PF₆]⁻? The triflate anion ([OTf]⁻) is considered weakly coordinating and has good thermal and chemical stability. Compared to anions like tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻), which can be prone to hydrolysis to release HF, triflate is generally more robust. Its properties contribute to the overall polarity, viscosity, and solvent capabilities of the ionic liquid. The delocalized charge on the triflate anion often results in lower melting points and viscosities compared to smaller, more coordinating anions.[10]
Q2: Can I use [BMPyrr][OTf] in microwave-assisted synthesis? Yes, ionic liquids are excellent media for microwave synthesis. Their ionic nature allows for efficient and rapid absorption of microwave energy, leading to uniform heating throughout the bulk solvent. This often results in dramatic reductions in reaction times and improved yields compared to conventional heating. Furthermore, their extremely low volatility prevents the dangerous pressure build-up that can occur with volatile organic solvents.[11]
Q3: My reaction involves a catalyst. How do I know if it's compatible with [BMPyrr][OTf]? Catalyst compatibility is crucial. While many transition metal catalysts are highly soluble and stable in ionic liquids, some may interact with the cation or anion, leading to deactivation. For example, a strongly Lewis acidic catalyst might interact with the triflate anion. It is always recommended to:
-
Run a control reaction to test catalyst stability in the IL at the reaction temperature without substrates.
-
Consult the literature for similar catalytic systems in [BMPyrr][OTf] or related ionic liquids.
-
Analyze the recycled IL (e.g., by NMR or color change) to check for signs of catalyst degradation or leaching.[7]
Q4: What are the key physical properties of [BMPyrr][OTf] I should be aware of? Understanding the physical properties is essential for proper experimental design.
| Property | Value | Significance for Reactions | Reference |
| Molecular Weight | 291.33 g/mol | Needed for calculating molarity and mole fractions. | [5] |
| Melting Point | 5 °C | Liquid at or near room temperature, simplifying handling. | [5] |
| Density (27 °C) | 1.25 g/cm³ | Denser than many organic solvents and water; important for extractions. | [5] |
| Viscosity (25 °C) | 148 cP | Significantly higher than common solvents; impacts mixing and mass transfer. | [5] |
| Conductivity (24 °C) | 1.85 mS/cm | Relevant for electrochemical applications. | [5] |
Q5: How should I properly store [BMPyrr][OTf]? Due to its hygroscopic nature, [BMPyrr][OTf] should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or glovebox to minimize water uptake.[4] If stored for long periods, it is advisable to re-dry the IL before use, especially for moisture-sensitive applications.
References
-
Title: Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids Source: ResearchGate URL: [Link]
-
Title: Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications Source: ACS Publications URL: [Link]
-
Title: Ionic Liquids Recycling for Reuse Source: ResearchGate URL: [Link]
-
Title: Effects of water on enzyme performance with an emphasis on the reactions in supercritical fluids Source: PubMed URL: [Link]
-
Title: Organic Synthesis in Ionic Liquids Source: DCU Research Repository URL: [Link]
-
Title: Development of organic reactions that productively leverage physical properties Source: PMC - NIH URL: [Link]
-
Title: Ionic Liquids as Alternative Solvents for Extraction of Natural Products Source: ResearchGate URL: [Link]
-
Title: Ionic Liquids Source: Organic Chemistry Portal URL: [Link]
-
Title: Recycling and reuse in the laboratory Source: ResearchGate URL: [Link]
-
Title: 1-Butyl-1-methylpyrrolidinium triflate, >98% Source: IoLiTec URL: [Link]
-
Title: Influence of Viscosity on Mass Transfer Performance of Unbaffled Stirred Vessels Source: Aidic URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of water on enzyme performance with an emphasis on the reactions in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Butyl-1-methylpyrrolidinium triflate, >98% | IoLiTec [iolitec.de]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. Ionic Liquids [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of [BMPyrr][OTf] and Other Pyrrolidinium-Based Ionic Liquids for Scientific Applications
In the evolving landscape of chemical research and development, pyrrolidinium-based ionic liquids have carved a significant niche owing to their unique physicochemical properties. This guide provides an in-depth, objective comparison of 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate, ([BMPyrr][OTf]), with other key members of the pyrrolidinium family. By examining experimental data across critical performance metrics, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable ionic liquid for their specific applications.
Introduction to Pyrrolidinium-Based Ionic Liquids
Pyrrolidinium-based ionic liquids are a class of organic salts that are liquid at or near room temperature.[1] They are characterized by a five-membered saturated nitrogen-containing heterocyclic cation, N,N-dialkylpyrrolidinium. The properties of these ionic liquids can be finely tuned by modifying the alkyl substituents on the cation and by pairing it with different anions.[1] Their appeal in scientific applications stems from a combination of desirable characteristics, including high thermal stability, a wide electrochemical window, and negligible vapor pressure, positioning them as "green solvents" and versatile electrolytes.[1][2]
This guide will focus on a comparative analysis of [BMPyrr][OTf] against other pyrrolidinium-based ionic liquids where either the alkyl chain length on the cation is varied (propyl and hexyl) or the anion is different (bis(trifluoromethylsulfonyl)imide ([NTf2]⁻), tetrafluoroborate ([BF4]⁻), and hexafluorophosphate ([PF6]⁻)). The key performance indicators for this comparison will be thermal stability, electrochemical window, ionic conductivity, and viscosity.
Comparative Analysis of Physicochemical Properties
The selection of an ionic liquid for a particular application is a multi-parameter optimization process. The following sections delve into a detailed comparison of key physicochemical properties, supported by experimental data, to facilitate this selection process.
Thermal Stability
The thermal stability of an ionic liquid is a critical parameter, especially for applications requiring elevated temperatures. It is typically evaluated using thermogravimetric analysis (TGA), which determines the temperature at which the substance begins to decompose. The onset decomposition temperature (Tonset) is a key metric for comparing the thermal stability of different ionic liquids.[3]
| Ionic Liquid | Cation | Anion | Decomposition Temp. (Tonset, °C) | Reference(s) |
| [BMPyrr][OTf] | 1-butyl-1-methylpyrrolidinium | Trifluoromethanesulfonate | ~350 - 400 | [4] |
| [PMPyrr][NTf2] | 1-propyl-1-methylpyrrolidinium | [NTf2]⁻ | >350 | [5] |
| [BMPyrr][NTf2] | 1-butyl-1-methylpyrrolidinium | [NTf2]⁻ | >350 | [5] |
| [HMPyrr][NTf2] | 1-hexyl-1-methylpyrrolidinium | [NTf2]⁻ | >350 | [5] |
| [BMPyrr][BF4] | 1-butyl-1-methylpyrrolidinium | [BF4]⁻ | ~300 - 350 | |
| [BMPyrr][PF6] | 1-butyl-1-methylpyrrolidinium | [PF6]⁻ | ~300 - 350 |
Note: Specific decomposition temperatures can vary depending on the experimental conditions, such as heating rate and purity of the sample.
From the data, it is evident that the nature of the anion plays a significant role in the thermal stability of pyrrolidinium-based ionic liquids. The bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) anion generally imparts higher thermal stability compared to trifluoromethanesulfonate ([OTf]⁻), tetrafluoroborate ([BF4]⁻), and hexafluorophosphate ([PF6]⁻) anions. The alkyl chain length on the pyrrolidinium cation, within the range of propyl to hexyl, appears to have a less pronounced effect on the decomposition temperature.
Electrochemical Window
The electrochemical window (EW) is the potential range over which an electrolyte is electrochemically stable, meaning it is not oxidized or reduced.[6] A wide electrochemical window is highly desirable for applications such as batteries, supercapacitors, and electrodeposition.[2] The EW is typically determined by cyclic voltammetry (CV).
| Ionic Liquid | Cation | Anion | Electrochemical Window (V) | Reference(s) |
| [BMPyrr][OTf] | 1-butyl-1-methylpyrrolidinium | Trifluoromethanesulfonate | ~4.5 - 5.5 | |
| [PMPyrr][NTf2] | 1-propyl-1-methylpyrrolidinium | [NTf2]⁻ | ~5.0 - 6.0 | |
| [BMPyrr][NTf2] | 1-butyl-1-methylpyrrolidinium | [NTf2]⁻ | ~5.0 - 6.0 | [6] |
| [HMPyrr][NTf2] | 1-hexyl-1-methylpyrrolidinium | [NTf2]⁻ | ~5.0 - 6.0 | |
| [BMPyrr][BF4] | 1-butyl-1-methylpyrrolidinium | [BF4]⁻ | ~4.0 - 5.0 | |
| [BMPyrr][PF6] | 1-butyl-1-methylpyrrolidinium | [PF6]⁻ | ~4.0 - 5.0 |
Note: The electrochemical window is dependent on the working electrode material, reference electrode, and the cutoff current density used for its determination.
The data indicates that pyrrolidinium-based ionic liquids with the [NTf2]⁻ anion generally exhibit the widest electrochemical windows. [BMPyrr][OTf] also possesses a substantial electrochemical window, making it suitable for a broad range of electrochemical applications. The choice between these will often depend on the specific potential requirements of the electrochemical system.
Ionic Conductivity
Ionic conductivity is a measure of an electrolyte's ability to conduct an electric current via the movement of its ions. High ionic conductivity is crucial for efficient performance in electrochemical devices. It is influenced by factors such as ion size, viscosity of the medium, and temperature.
| Ionic Liquid | Cation | Anion | Ionic Conductivity (mS/cm at 25°C) | Reference(s) |
| [BMPyrr][OTf] | 1-butyl-1-methylpyrrolidinium | Trifluoromethanesulfonate | ~2.0 - 4.0 | |
| [PMPyrr][NTf2] | 1-propyl-1-methylpyrrolidinium | [NTf2]⁻ | ~3.0 - 5.0 | |
| [BMPyrr][NTf2] | 1-butyl-1-methylpyrrolidinium | [NTf2]⁻ | 2.77 | [7] |
| [HMPyrr][NTf2] | 1-hexyl-1-methylpyrrolidinium | [NTf2]⁻ | 1.48 | [8] |
| [BMPyrr][BF4] | 1-butyl-1-methylpyrrolidinium | [BF4]⁻ | ~1.0 - 3.0 | [9] |
| [BMPyrr][PF6] | 1-butyl-1-methylpyrrolidinium | [PF6]⁻ | ~1.0 - 2.0 |
Ionic conductivity is inversely related to the viscosity of the ionic liquid and the size of its constituent ions. As the alkyl chain length on the pyrrolidinium cation increases from propyl to hexyl, the ionic conductivity tends to decrease due to increased van der Waals interactions and higher viscosity. The [NTf2]⁻ anion, despite its larger size compared to [BF4]⁻ and [PF6]⁻, often leads to higher ionic conductivities due to its plasticizing effect, which reduces the viscosity of the ionic liquid.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport, such as in reaction media and electrolytes. Lower viscosity is generally preferred for enhanced reaction rates and higher ionic conductivity.
| Ionic Liquid | Cation | Anion | Viscosity (cP at 25°C) | Reference(s) |
| [BMPyrr][OTf] | 1-butyl-1-methylpyrrolidinium | Trifluoromethanesulfonate | ~70 - 90 | [10] |
| [PMPyrr][NTf2] | 1-propyl-1-methylpyrrolidinium | [NTf2]⁻ | ~50 - 60 | |
| [BMPyrr][NTf2] | 1-butyl-1-methylpyrrolidinium | [NTf2]⁻ | 80 | [7] |
| [HMPyrr][NTf2] | 1-hexyl-1-methylpyrrolidinium | [NTf2]⁻ | 108 | [8] |
| [BMPyrr][BF4] | 1-butyl-1-methylpyrrolidinium | [BF4]⁻ | ~100 - 150 | |
| [BMPyrr][PF6] | 1-butyl-1-methylpyrrolidinium | [PF6]⁻ | ~150 - 200 |
As expected, viscosity increases with the length of the alkyl chain on the cation due to stronger van der Waals forces. The choice of anion also significantly impacts viscosity, with the flexible [NTf2]⁻ anion generally resulting in lower viscosities compared to the more coordinating [BF4]⁻ and [PF6]⁻ anions. [BMPyrr][OTf] exhibits a moderate viscosity, balancing the requirements for good ionic mobility and solvent properties.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, this section outlines the fundamental experimental protocols for characterizing the key physicochemical properties of ionic liquids.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the onset decomposition temperature (Tonset) of the ionic liquid.
Methodology:
-
Sample Preparation: Ensure the ionic liquid sample is free of impurities, particularly water and residual solvents, by drying it under high vacuum at an appropriate temperature (e.g., 70-80 °C) for several hours.[11]
-
Instrument Setup: Use a calibrated thermogravimetric analyzer. Place a small, accurately weighed sample (typically 5-10 mg) into an inert sample pan (e.g., platinum or alumina).[12]
-
Experimental Conditions:
-
Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C).
-
Employ a constant heating rate, typically 10 °C/min, under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2][13]
-
-
Data Analysis: The Tonset is determined from the resulting weight vs. temperature curve as the intersection of the baseline tangent and the tangent of the decomposition step.[2]
Caption: Workflow for determining the electrochemical window of an ionic liquid.
Impedance Spectroscopy for Ionic Conductivity
Objective: To measure the bulk ionic conductivity of the ionic liquid.
Methodology:
-
Sample Preparation: The ionic liquid should be dried to remove water, which can contribute to the measured conductivity.
-
Conductivity Cell: A two- or four-electrode conductivity cell with platinum electrodes is commonly used. The cell constant is determined using standard KCl solutions of known conductivity.
-
Measurement:
-
The cell filled with the ionic liquid is placed in a temperature-controlled environment.
-
AC impedance spectroscopy is performed over a wide frequency range (e.g., 1 Hz to 1 MHz).
-
-
Data Analysis: The bulk resistance (R) of the ionic liquid is determined from the Nyquist plot of the impedance data. The ionic conductivity (σ) is then calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the electrode area (or more simply, using the predetermined cell constant).
Rotational Viscometry for Viscosity
Objective: To measure the dynamic viscosity of the ionic liquid.
Methodology:
-
Sample Preparation: A sufficient volume of the dried ionic liquid is placed in the sample cup of the viscometer.
-
Instrument Setup: A rotational viscometer with a suitable spindle geometry (e.g., cone-plate or parallel-plate) is used. The instrument is calibrated with a standard fluid of known viscosity.
-
Measurement:
-
The sample is allowed to thermally equilibrate at the desired temperature.
-
The spindle is rotated at a series of controlled shear rates, and the corresponding shear stress is measured.
-
-
Data Analysis: For a Newtonian fluid, the viscosity is calculated as the ratio of shear stress to shear rate. A plot of viscosity versus shear rate should be a horizontal line.
Conclusion and Outlook
The comparative analysis reveals that [BMPyrr][OTf] is a versatile ionic liquid with a favorable balance of properties. It offers good thermal stability, a wide electrochemical window, and moderate ionic conductivity and viscosity, making it a suitable candidate for a broad array of applications, from electrochemical devices to as a solvent in organic synthesis.
For applications demanding the highest thermal stability and the widest electrochemical window, pyrrolidinium-based ionic liquids with the [NTf2]⁻ anion, such as [BMPyrr][NTf2], are superior choices. However, this often comes at the cost of higher material expense. Conversely, for applications where cost is a primary concern and the performance requirements are less stringent, ionic liquids with [BF4]⁻ or [PF6]⁻ anions may be considered, with the caveat of their lower thermal and electrochemical stability.
The choice of the alkyl chain length on the pyrrolidinium cation allows for further fine-tuning of properties. Shorter alkyl chains, such as in [PMPyrr][NTf2], lead to lower viscosity and higher ionic conductivity, which is advantageous for applications requiring high mass and charge transport. Longer alkyl chains, as in [HMPyrr][NTf2], increase viscosity and may be beneficial in applications where a more viscous medium is desired, such as in certain lubrication or extraction processes.
Ultimately, the optimal pyrrolidinium-based ionic liquid is application-dependent. This guide provides the foundational data and experimental context to empower researchers to make informed decisions based on the specific demands of their work. Future research will undoubtedly continue to expand the library of pyrrolidinium-based ionic liquids with novel cation and anion combinations, further broadening their applicability in science and technology.
References
-
Gaciño, F. M., Comuñas, M. J. P., Regueira, T., Segovia, J. J., & Fernández, J. (2015). On the viscosity of two 1-butyl-1-methylpyrrolidinium ionic liquids: effect of the temperature and pressure. The Journal of Chemical Thermodynamics, 87, 43–51. [Link]
-
Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. (n.d.). NIST. [Link]
-
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. (n.d.). Solvionic. [Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (2020). Frontiers in Chemistry. [Link]
-
Effect of Additive (1-Butyl-1-methyl Pyrrolidinium Tetrafluoroborate) on Volumetric, Acoustic and Conductance Properties of Binary Aqueous Solutions of Benzylamine at T = (288.15, 298.15, 308.15, 318.15) K. (2020). ResearchGate. [Link]
-
1-Butyl-1-methylpyrrolidinium hexafluorophosphate. (n.d.). Chem-Impex. [Link]
-
Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. (2019). MDPI. [Link]
-
Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. (2024). Journal of Materials Science: Materials in Electronics. [Link]
-
Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). American Journal of Engineering Research. [Link]
-
Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. (2016). Journal of Chemical & Engineering Data. [Link]
-
Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21184-21194. [Link]
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014). Industrial & Engineering Chemistry Research. [Link]
-
TGA Sample Preparation: A Complete Guide. (n.d.). Torontech. [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. (2021). Applied Sciences. [Link]
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2020). Energies. [Link]
-
Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. (2012). International Journal of Molecular Sciences. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. electrochemsci.org [electrochemsci.org]
- 4. ippt.pan.pl [ippt.pan.pl]
- 5. mdpi.com [mdpi.com]
- 6. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide [ilschem.com]
- 8. roco.global [roco.global]
- 9. researchgate.net [researchgate.net]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. torontech.com [torontech.com]
- 13. ajer.org [ajer.org]
A Comparative Guide to Ionic Liquids for CO2 Capture: 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate vs. Imidazolium-Based Counterparts
Introduction
In the critical mission to mitigate greenhouse gas emissions, carbon capture, utilization, and storage (CCUS) technologies have become a primary focus of research and development. Among the most promising materials being investigated are ionic liquids (ILs), a class of salts that are liquid at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable structures make them attractive alternatives to traditional volatile amine-based solvents.[1][2][3] This guide provides an in-depth comparison of two prominent types of ILs for CO2 capture: 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][TfO]) and the widely studied imidazolium-based ILs. We will explore their performance metrics, underlying capture mechanisms, and the experimental protocols required for their evaluation, offering a comprehensive resource for researchers in the field.
The Contenders: A Structural Overview
The performance of an ionic liquid in CO2 capture is intrinsically linked to its molecular structure, specifically the nature of its cation and anion.
-
This compound ([BMPyrr][TfO]): This IL features a saturated, five-membered pyrrolidinium cation. The absence of the acidic proton found on the imidazolium ring grants it higher chemical stability, particularly against hydrolysis. The trifluoromethanesulfonate ([TfO] or [OTf]) anion is a weakly coordinating anion.
-
Imidazolium-Based Ionic Liquids: This is the most extensively studied class of ILs for CO2 capture.[1] The cation is characterized by an unsaturated, aromatic imidazolium ring. Common examples include 1-butyl-3-methylimidazolium ([BMIM]) paired with various anions like tetrafluoroborate ([BF4]⁻), hexafluorophosphate ([PF6]⁻), or bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻). The properties of these ILs can be significantly altered by modifying the alkyl chain length on the cation or by changing the anion.[4][5]
The choice between these structures involves a trade-off between the stability offered by the pyrrolidinium cation and the potential for specific interactions and tunability afforded by the imidazolium ring system.
Mechanism of CO2 Capture: Physical vs. Chemical Absorption
For these aprotic, non-functionalized ionic liquids, the primary mechanism of CO2 capture is physical absorption . This process does not involve the formation of covalent bonds. Instead, CO2 molecules dissolve into the free volume within the IL's liquid structure.[6][7] The solubility is governed by Henry's Law, where the amount of dissolved gas is proportional to its partial pressure.[8]
The interaction is best described as a Lewis acid-base interaction, where the electron-rich regions of the IL's anion act as the Lewis base and the carbon atom of CO2 acts as the Lewis acid.[1] Computational studies have shown that the nature of the anion has a more significant effect on the physical interaction energy than the cation.[9][10] Specifically, anions with bulky, fluorinated groups (like [Tf2N]⁻ or even [TfO]⁻) can create favorable interaction sites and sufficient free volume, enhancing CO2 solubility.[7][9][10] While the cation's role is less direct, it influences the overall packing and free volume of the liquid.[7]
It's important to distinguish this from chemical absorption , which occurs in "task-specific" ILs functionalized with groups like amines. In those cases, covalent bonds are formed, leading to much higher absorption capacities at low CO2 partial pressures.[11] For [BMPyrr][TfO] and standard imidazolium ILs, the process is reversible by simply reducing the pressure or increasing the temperature.[6]
Performance Comparison: A Data-Driven Analysis
The efficacy of an ionic liquid for CO2 capture is judged by several key performance indicators. Below, we compare [BMPyrr][TfO] and representative imidazolium-based ILs based on available experimental data.
3.1. Physicochemical Properties
Properties like viscosity and thermal stability are critical for practical applications, affecting pumping costs, mass transfer rates, and operational lifespan.
| Property | [BMPyrr][TfO] | [BMIM][BF4] | [BMIM][Tf2N] | Rationale & Significance |
| Viscosity (mPa·s at ~298 K) | ~90-100 | ~60-80[12] | ~52 | Lower viscosity is highly desirable as it improves mass transfer kinetics and reduces energy consumption for pumping. Pyrrolidinium ILs are often more viscous than their imidazolium counterparts.[13][14] |
| Thermal Stability (Tonset, °C) | >200 °C[15] | ~300-400 °C | ~400 °C | High thermal stability is crucial for the regeneration step, which often involves heating to release the captured CO2. Both classes exhibit excellent stability, well above typical process temperatures.[3] |
3.2. CO2 Capture Performance
The core performance of a solvent is determined by its ability to absorb CO2, its selectivity over other gases, and the energy required for regeneration.
| Performance Metric | [BMPyrr][TfO] & Analogues | Imidazolium-Based ILs | Rationale & Significance |
| CO2 Solubility (mole fraction, xCO2) | Moderate | Generally Higher | At similar conditions (e.g., ~10 bar, 298 K), imidazolium ILs, particularly those with fluorinated anions like [Tf2N], tend to exhibit higher CO2 solubility. For example, CO2 solubility in [BMIM]-based ILs follows the trend [Tf2N] > [PF6] > [BF4].[1][16] This is attributed to the favorable interactions with the anion and the packing of the ions. |
| Selectivity (e.g., CO2/N2, CO2/CH4) | Good | Good to Excellent | Both IL classes show good selectivity for CO2 over gases like N2 and CH4, which is vital for post-combustion capture (flue gas) and natural gas sweetening.[1] Functionalization of the ILs can further enhance this property. |
| Regeneration Energy | Moderate | Moderate | Since capture is based on physical absorption, regeneration is less energy-intensive than for chemical solvents like MEA.[2][17] The energy requirement is primarily for heating the solvent and/or creating a vacuum to release the CO2. The specific heat capacity and enthalpy of absorption are key factors. |
Experimental Evaluation Protocols
To ensure trustworthy and comparable data, standardized experimental protocols are essential. Here, we outline the methodology for determining CO2 solubility, a critical performance parameter.
Protocol: Gravimetric Determination of CO2 Solubility
This method measures the mass increase of the ionic liquid sample as it absorbs CO2 at a constant temperature and pressure.
Workflow Diagram
Caption: Workflow for Gravimetric CO2 Solubility Measurement.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dry the ionic liquid sample (e.g., [BMPyrr][TfO]) under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove volatile impurities, especially water. Water content should be verified to be below 100 ppm using Karl Fischer titration.
-
Accurately weigh and load approximately 1-2 grams of the dried IL into the sample pan of a high-pressure gravimetric microbalance (e.g., a Rubotherm or TA Instruments model).
-
-
System Setup:
-
Seal the high-pressure vessel containing the sample.
-
Evacuate the entire system to remove any residual air.
-
Set the desired experimental temperature using a thermostatic bath or jacket and allow the system to equilibrate until the sample temperature is stable (±0.1 K).
-
-
Measurement:
-
Introduce high-purity CO2 into the vessel, controlling the pressure with a precise controller until the target pressure is reached and stabilized.
-
The microbalance will continuously record the mass of the sample. The experiment continues until the mass reading becomes constant over a prolonged period (e.g., less than 0.01 mg change over 30 minutes), indicating that equilibrium has been reached.
-
-
Data Analysis:
-
The final mass uptake is used to calculate the moles of CO2 absorbed.
-
Corrections for the buoyancy effect of the high-pressure gas on the sample and sample holder must be applied for accurate results. This requires knowing the density of the IL and the CO2 at the experimental conditions.
-
The solubility is typically expressed as the mole fraction of CO2 in the liquid phase.
-
Conclusion and Future Outlook
The choice between this compound and imidazolium-based ionic liquids for CO2 capture is not straightforward and depends on the specific application requirements.
-
Imidazolium-based ILs , particularly those with fluorinated anions like [BMIM][Tf2N], generally offer superior CO2 solubility due to favorable anion-CO2 interactions.[16] Their lower viscosity is also a significant advantage for process engineering.[18] However, the C2 proton on the imidazolium ring can be acidic, making them potentially less stable in certain chemical environments.
-
[BMPyrr][TfO] and other pyrrolidinium-based ILs provide enhanced chemical and electrochemical stability due to their saturated cationic structure.[15] This makes them robust candidates for integrated capture-conversion processes or applications where harsh conditions are expected. The trade-off is typically a higher viscosity and slightly lower, though still significant, CO2 solubility compared to the best-performing imidazolium ILs.
Future research should focus on synthesizing novel pyrrolidinium ILs with anions designed to maximize CO2 affinity, potentially closing the solubility gap with imidazolium systems while retaining their inherent stability. Furthermore, blending these ILs with other solvents or creating supported ionic liquid membranes (SILMs) could overcome viscosity challenges and improve overall process efficiency.[19] The continued generation of high-quality, reproducible experimental data will be paramount in designing the next generation of ionic liquid-based carbon capture technologies.
References
- Physical Absorption Of CO2 in Protic and Aprotic Ionic Liquids: An Interaction Perspective. Vertex AI Search.
- CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Vertex AI Search.
- Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. Vertex AI Search.
- Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Semantic Scholar.
- Physical Absorption Of CO 2 in Protic and Aprotic Ionic Liquids: An Interaction Perspective. Vertex AI Search.
- State-of-the-Art of CO2 Capture with Ionic Liquids.
- Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review.
- Mode of carbon dioxide absorption by ionic liquids. Iolitec.
- What Determines CO 2 Solubility in Ionic Liquids?
- Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. PMC - NIH.
- Using Ionic Liquids to Improve CO2 Capture. PMC - NIH.
- Experimental measurement of carbon dioxide solubility in 1-methylpyrrolidin-2-one (NMP) + 1-butyl-3-methyl-1H-imidazol-3-ium tetrafluoroborate ([bmim][BF4]) mixtures using a new static-synthetic cell.
- Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2- Anion.
- Viscosity of Imidazolium-Based Ionic Liquids at Elevated Pressures: Cation and Anion Effects.
- Carbon Dioxide Absorption By 1-Butyl-3-Methyl-Imidazolium Tetraflouroborate [Bmim][BF4]. Iraqi Academic Scientific Journals.
- Solubility of CO2 in imidazolium-based tetrafluoroborate ionic liquids.
- Determination of cost-effective operating condition for CO2 capturing using 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid. ResearchGate.
- CO2 Capture and Separation Properties in the Ionic Liquid 1-n-Butyl-3-Methylimidazolium Nonafluorobutylsulfonate.
- Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. PMC - PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using Ionic Liquids to Improve CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Physical Absorption Of CO2 in Protic and Aprotic Ionic Liquids: An Interaction Perspective. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Mode of carbon dioxide absorption by ionic liquids | IoLiTec [iolitec.de]
- 12. researchgate.net [researchgate.net]
- 13. Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to [BMPyrr][OTf] and Conventional Organic Electrolytes for High-Performance Batteries
This guide provides a comprehensive technical comparison between the ionic liquid (IL) electrolyte, 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]), and conventional organic electrolytes commonly used in lithium-ion batteries. Designed for researchers, scientists, and professionals in battery R&D and drug development, this document delves into the core performance metrics, underlying chemical principles, and standardized experimental validation protocols. Our objective is to offer an in-depth, data-driven analysis to inform electrolyte selection for next-generation energy storage systems.
Introduction: The Electrolyte's Critical Role
The electrolyte is the lifeblood of any electrochemical cell, a chemically complex medium responsible for transporting ions between the cathode and anode during charge and discharge cycles. Its properties dictate a battery's power density, operational temperature range, cycle life, and, most critically, its safety profile.
Conventional Organic Electrolytes: For decades, the dominant technology has relied on lithium salts, most commonly lithium hexafluorophosphate (LiPF₆), dissolved in a mixture of organic carbonate solvents.[1] These solvents typically include a cyclic carbonate like ethylene carbonate (EC) for its high dielectric constant, which aids in salt dissociation, blended with linear carbonates such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC) to reduce viscosity and improve ionic conductivity.[1][2] While effective and offering high conductivity, their inherent volatility and flammability pose significant safety risks, particularly under conditions of thermal runaway.[3]
Ionic Liquid Electrolytes: Ionic liquids represent a paradigm shift in electrolyte chemistry. They are salts that are liquid under 100°C, composed entirely of ions.[4] This unique constitution grants them remarkable properties, including negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical windows.[4] Among the various classes of ILs, those based on the pyrrolidinium cation, such as [BMPyrr][OTf], have emerged as highly promising candidates due to their exceptional electrochemical and thermal stability.[5][6] This guide will dissect the performance trade-offs between these two distinct electrolyte philosophies.
Core Performance Metrics: A Head-to-Head Comparison
The selection of an electrolyte is a multi-faceted decision, balancing ionic transport, electrochemical stability, and safety. Here, we compare [BMPyrr][OTf] against a typical conventional electrolyte (1M LiPF₆ in EC/DMC).
Ionic Conductivity
Why it matters: Ionic conductivity (κ) is a measure of how well an electrolyte conducts ions. Higher conductivity translates to lower internal resistance and better rate capability, allowing a battery to be charged and discharged more quickly without significant performance loss.
Discussion: Conventional organic electrolytes exhibit high ionic conductivity, typically in the range of 10-12 mS/cm at room temperature. This is a result of the low viscosity of the organic solvents and the high mobility of the charge-carrying ions. In contrast, ionic liquids like [BMPyrr][OTf] are inherently more viscous due to strong intermolecular coulombic forces.[4] This higher viscosity impedes ion mobility, resulting in lower ionic conductivity. The measured conductivity for neat [BMPyrr][OTf] is approximately 1.85 mS/cm, significantly lower than its organic counterpart.[2] This is a critical trade-off: the enhanced safety and stability of the IL come at the cost of reduced ion transport kinetics. For high-power applications, this is a major consideration, although this limitation can be mitigated by operating at elevated temperatures or by mixing the IL with low-viscosity organic solvents.
Electrochemical Stability Window (ESW)
Why it matters: The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is crucial for developing high-energy-density batteries that employ high-voltage cathodes and low-voltage anodes.
Discussion: The electrochemical stability of an electrolyte is determined by its constituent components. In ILs, the cathodic (reductive) stability is generally dictated by the cation, while the anodic (oxidative) stability is determined by the anion. Pyrrolidinium ([BMPyrr]⁺) cations are known for their excellent cathodic stability. [BMPyrr][OTf] exhibits an electrochemical window of 4.2 V.[2] For comparison, its analogue with the bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anion, [BMPyrr][TFSI], shows an even wider window of 5.3 V, indicating the significant role the anion plays.[7] Conventional carbonate-based electrolytes typically have a practical ESW of around 4.2-4.5 V vs. Li/Li⁺, beyond which the solvent begins to decompose, especially at the cathode surface. The wide ESW of pyrrolidinium-based ILs makes them highly suitable for high-voltage battery chemistries.
Thermal Stability and Safety
Why it matters: Thermal stability is arguably the most critical safety parameter for a battery electrolyte. Conventional electrolytes contain volatile and flammable organic solvents that can ignite in the event of a short circuit, overcharging, or physical damage, leading to thermal runaway.
Discussion: This is where ionic liquids demonstrate their most profound advantage. [BMPyrr][OTf] is a non-volatile and non-flammable liquid, properties derived from its purely ionic nature.[4][5] The strong ionic bonds result in a negligible vapor pressure, eliminating the risk of hazardous fume generation and flammability. While specific decomposition temperature data for [BMPyrr][OTf] requires dedicated analysis, pyrrolidinium-based ILs are known for their exceptional thermal stability, often with decomposition temperatures exceeding 300-400°C.[6] In stark contrast, conventional organic solvents are highly flammable and have low boiling points, posing a significant fire hazard. This inherent safety makes ILs like [BMPyrr][OTf] exceptionally attractive for applications where safety is paramount, such as in electric vehicles, grid storage, and medical devices.
Data Summary
| Property | [BMPyrr][OTf] | Conventional Organic Electrolyte (Typical) | Significance in Battery Performance |
| Ionic Conductivity (κ) | ~1.85 mS/cm @ 24°C[2] | ~10-12 mS/cm | Directly impacts rate capability and power density. |
| Viscosity (η) | 148 cP @ 25°C[2] | ~2-4 cP | Inversely related to ionic conductivity; affects wetting of electrodes. |
| Electrochemical Window | 4.2 V[2] | ~4.2-4.5 V | Determines the stable operating voltage range of the battery. |
| Flash Point | Non-flammable | Low (~30°C) | Critical for safety; risk of fire and thermal runaway. |
| Vapor Pressure | Negligible | High | Relates to flammability and potential for cell pressurization. |
| Density | ~1.25 g/cm³ @ 27°C[2] | ~1.1-1.2 g/cm³ | Affects the overall gravimetric energy density of the cell. |
Experimental Protocols & Methodologies
To ensure scientific integrity, the performance metrics discussed must be validated through standardized, reproducible experimental protocols.
Protocol: Measuring Ionic Conductivity
This protocol details the use of Electrochemical Impedance Spectroscopy (EIS) to determine ionic conductivity.
Methodology:
-
Cell Assembly: Construct a symmetric coin cell (e.g., CR2032) in an argon-filled glovebox. The cell consists of two ion-blocking electrodes (e.g., stainless steel or aluminum discs) separated by a porous separator (e.g., glass fiber) soaked in the electrolyte under investigation.
-
Instrumentation: Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Measurement:
-
Allow the cell to rest at a constant, controlled temperature (e.g., 25°C) for at least one hour to reach thermal equilibrium.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Record the impedance response and plot it as a Nyquist plot (Z'' vs. Z').
-
-
Data Analysis:
-
The Nyquist plot for this setup will typically show a semi-circle at high frequencies and a vertical line at low frequencies.
-
The bulk resistance (Rb) of the electrolyte is determined from the x-axis intercept of the high-frequency semi-circle.
-
Calculate the ionic conductivity (κ) using the formula: κ = L / (Rb * A) where L is the thickness of the separator and A is the cross-sectional area of the electrode.
-
Protocol: Determining the Electrochemical Stability Window
This protocol uses Linear Sweep Voltammetry (LSV) to define the electrolyte's stable voltage range.
Methodology:
-
Cell Assembly: Assemble a three-electrode cell inside an argon-filled glovebox.
-
Working Electrode (WE): An inert material, such as glassy carbon or platinum.
-
Counter Electrode (CE): Lithium metal foil.
-
Reference Electrode (RE): Lithium metal foil.
-
-
Instrumentation: Connect the cell to a potentiostat.
-
Measurement:
-
Perform two separate sweeps from the open-circuit potential (OCP).
-
Anodic (Oxidative) Scan: Sweep the potential in the positive direction at a slow scan rate (e.g., 0.5-1.0 mV/s) until a sharp increase in current is observed, indicating electrolyte oxidation.
-
Cathodic (Reductive) Scan: Using a fresh cell, sweep the potential in the negative direction from OCP until a sharp increase in current signifies electrolyte reduction.
-
-
Data Analysis:
-
Plot the current density versus the applied potential for both scans.
-
Define the anodic and cathodic limits as the potentials at which the current density exceeds a predefined threshold (e.g., 0.01 mA/cm²).
-
The ESW is the difference between the anodic and cathodic potential limits.
-
Protocol: Assessing Thermal Stability
This protocol uses Thermogravimetric Analysis (TGA) to determine the decomposition temperature.
Methodology:
-
Sample Preparation: Place a small, precise amount of the electrolyte (e.g., 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrumentation: Place the pan in a TGA instrument.
-
Measurement:
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
Continuously record the sample's mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs. This value represents the upper limit of the electrolyte's thermal stability.
-
Visualized Concepts and Workflows
Electrolyte Composition
This diagram illustrates the fundamental difference between the molecular makeup of a conventional organic electrolyte and a purely ionic liquid electrolyte.
Caption: Composition of conventional vs. ionic liquid electrolytes.
Experimental Workflow for Ionic Conductivity Measurement
This flowchart outlines the key steps involved in determining ionic conductivity using Electrochemical Impedance Spectroscopy.
Caption: Workflow for measuring ionic conductivity via EIS.
Conclusion
The choice between [BMPyrr][OTf] and conventional organic electrolytes is a classic engineering trade-off between safety and performance. Conventional electrolytes offer superior ionic conductivity, which is advantageous for high-rate applications. However, this performance comes with significant safety liabilities due to their volatility and flammability.
The ionic liquid [BMPyrr][OTf] presents a compelling alternative, offering a paradigm shift in safety with its non-flammability, non-volatility, and high thermal stability. While its lower ionic conductivity is a challenge, its wide electrochemical window makes it suitable for high-voltage systems. For applications where safety and stability are non-negotiable, such as in medical devices, aerospace, and large-scale energy storage, the benefits of pyrrolidinium-based ionic liquids like [BMPyrr][OTf] are undeniable. Future research will likely focus on optimizing IL-based systems, potentially through the use of co-solvents or additives, to bridge the conductivity gap without compromising their exceptional safety profile.
References
-
This compound. Chem-Impex.[Link]
-
Effect of anion identity on ion association and dynamics of sodium ions in non-aqueous glyme based electrolytes-OTf vs TFSI. PubMed.[Link]
-
Effect of anion identity on ion association and dynamics of sodium ions in non-aqueous glyme based electrolytes—OTf vs TFSI | Request PDF. ResearchGate.[Link]
-
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. Solvionic.[Link]
-
Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. IPPT PAN.[Link]
-
Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. NIST.[Link]
-
Ionic Liquids as Working Fluids for Heat Storage Applications. CNR-IRIS.[Link]
-
Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. ResearchGate.[Link]
-
1-Butyl-1-methyl-pyrrolidinium bis(trifluoromethylsulfonyl)imide (BMPyrr TFSI), 10 g. Carl ROTH.[Link]
-
Comparative Study of Isomeric TFSI and FPFSI Anions in Li-Ion Electrolytes Using Quantum Chemistry and Ab Initio Molecular Dynamics. PMC - NIH.[Link]
-
1-Butyl-1-methylpyrrolidiniumbis(trifluormethylsulfonyl)amid. Wikipedia.[Link]
-
Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. ACS Publications.[Link]
-
Insights into the structure and ionic transport in 'water-in-bisalt' electrolytes for lithium-ion batteries. RSC Publishing.[Link]
-
Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. ResearchGate.[Link]
-
Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. International Journal of Electrochemical Science.[Link]
-
TFSI and TDI Anions: Probes for Solvate Ionic Liquid and Disproportionation-Based Lithium Battery Electrolytes. Chalmers Research.[Link]
-
Electrochemical window of [BMPyr] [NTf2] and [BMPyr] [Nf2] (gold...). ResearchGate.[Link]
-
Viscosity of 1-Alkyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide Ionic Liquids Saturated with Compressed CO2. Idaho National Laboratory.[Link]
-
Ionic Conductivity and Thermophysical Properties of 1-Butyl-1- Methylpyrrolidinium Butyl Sulfate and its Binary Mixtures with. ResearchGate.[Link]
-
1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. Solvionic.[Link]
-
On the viscosity of two 1-butyl-1-methylpyrrolidinium ionic liquids: effect of the temperature and pressure. DTU Inside.[Link]
-
Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers.[Link]
-
Physicochemical properties of two 1-alkyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide ionic liquids and of binary mixtures of 1-butyl-1-methylpyrrolidinium bis[(trifluoromethyl)sulfonyl]imide with methanol or acetonitrile. ResearchGate.[Link]
-
How Are Aqueous And Organic Electrolytes Different? Alsym Energy.[Link]
Sources
- 1. This compound 95 367522-96-1 [sigmaaldrich.com]
- 2. 1-Butyl-1-methylpyrrolidinium triflate, >98% | IoLiTec [iolitec.de]
- 3. electrochemsci.org [electrochemsci.org]
- 4. chemimpex.com [chemimpex.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, >99.5% | IoLiTec [iolitec.de]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Electrochemical Stability of Triflate-Based Ionic Liquids
Welcome to a comprehensive exploration of the electrochemical stability of triflate-based ionic liquids (ILs). In the quest for safer, more efficient electrolytes for next-generation energy storage and electrochemical applications, understanding the operational limits of these materials is paramount. This guide moves beyond mere data reporting, offering a field-proven perspective on why certain triflate ILs exhibit superior stability and how to rigorously validate these properties in your own laboratory. We will delve into the causal relationships between molecular structure and electrochemical performance, providing you with the insights needed to select and apply these fascinating materials with confidence.
The Critical Role of the Electrochemical Window (ECW)
Ionic liquids are gaining significant traction as potential replacements for traditional organic solvent-based electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] The Electrochemical Window (ECW), also known as the electrochemical stability window (ESW), is the potential range within which the electrolyte remains electrochemically inert, without undergoing oxidation or reduction.[3][4] A wider ECW is crucial for applications like high-voltage lithium-ion batteries and supercapacitors, as it directly enables higher energy densities.[2][5]
The limits of this window are fundamentally dictated by the molecular orbitals of the constituent ions.[5][6]
-
Anodic Limit (Oxidative Stability): This is determined by the energy of the Highest Occupied Molecular Orbital (HOMO) and is typically governed by the anion. A lower HOMO energy (more difficult to remove an electron) leads to higher anodic stability.
-
Cathodic Limit (Reductive Stability): This is determined by the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and is typically governed by the cation. A higher LUMO energy (more difficult to add an electron) results in higher reductive stability.[6]
The triflate (trifluoromethanesulfonate, [OTf]⁻ or [TfO]⁻) anion is of particular interest due to its high thermal and chemical stability.[7] The strong delocalization of the negative charge across the sulfonyl group and fluorine atoms contributes to a relatively high stability towards oxidation, often resulting in ILs with wide electrochemical windows.[6][8]
Experimental Protocol: Determining the Electrochemical Window
To ensure trustworthy and reproducible results, a standardized and well-controlled experimental setup is essential. The most common and reliable method for determining the ECW of an ionic liquid is Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV).[1][9]
Core Experimental Setup
A standard three-electrode system is employed for these measurements.[10]
-
Working Electrode (WE): A material with a wide potential window and minimal catalytic activity is required. Glassy Carbon (GC) is often the preferred choice over platinum (Pt) or gold (Au) because it is generally less catalytically active towards IL decomposition, providing a more accurate measurement of the IL's intrinsic stability.[11][12]
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode is common. However, due to potential liquid junction issues, it is best practice to use a quasi-reference electrode (e.g., a silver or platinum wire) and calibrate the potential scale internally using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as a standard.[3]
-
Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the working electrode is typically used to ensure the current at the WE is the limiting factor.[10]
Step-by-Step Measurement Protocol
-
IL Preparation (Crucial Step): Impurities, especially water and halides, can drastically reduce the measured ECW.[3][5] Dry the ionic liquid under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 80-100 °C) for at least 24 hours prior to use. All subsequent handling should be performed in an inert atmosphere (e.g., an argon-filled glovebox).
-
Cell Assembly: Assemble the three-electrode cell inside the glovebox. Ensure the electrodes are properly positioned and immersed in the dried ionic liquid.
-
System Equilibration: Allow the system to rest for a period (e.g., 30 minutes) to reach thermal and electrochemical equilibrium.
-
Cyclic Voltammetry Scan:
-
Connect the cell to a potentiostat.
-
Perform a wide CV scan at a slow scan rate (e.g., 10-20 mV/s) to identify the approximate anodic and cathodic limits.[7][13]
-
The potential is swept from the open-circuit potential first in the anodic direction until a sharp increase in current is observed, then reversed to the cathodic direction until a similar sharp current increase occurs.
-
-
ECW Determination via LSV:
-
Perform a linear sweep from the open-circuit potential towards the anodic limit.
-
Perform a separate linear sweep from the open-circuit potential towards the cathodic limit.
-
The potential at which the current density reaches a predefined cutoff value (typically between 0.1 and 1.0 mA/cm²) is defined as the anodic or cathodic limit.[11] It is critical to state this cutoff value when reporting ECW data, as it significantly influences the result.
-
Experimental Workflow Diagram
Caption: Workflow for determining the electrochemical window (ECW) of an ionic liquid.
Comparative Analysis of Triflate Ionic Liquids
The choice of cation paired with the triflate anion has a significant impact on the overall electrochemical window, primarily by defining the cathodic (reductive) stability limit. Imidazolium and pyrrolidinium cations are among the most common.
| Ionic Liquid | Cation | Anodic Limit (V) | Cathodic Limit (V) | ECW (V) | Reference(s) |
| [EMIM][OTf] | 1-Ethyl-3-methylimidazolium | ~2.3 | ~-1.6 | 3.9 | [14] |
| [BMIM][OTf] | 1-Butyl-3-methylimidazolium | ~2.3 | ~-1.7 | 4.0 | [2][5][15] |
| [HMIM][OTf] | 1-Hexyl-3-methylimidazolium | ~2.3 | ~-1.7 | 4.0 | [2][15] |
| [OMIM][OTf] | 1-Octyl-3-methylimidazolium | ~2.8 | ~-2.2 | >5.0 | [2][15] |
| [DMIM][OTf] | 1-Decyl-3-methylimidazolium | ~3.3 | ~-2.7 | >6.0 | [2][15] |
| [BMPyrr][OTf] | N-Butyl-N-methylpyrrolidinium | ~3.1 | ~-3.2 | 6.3 | [7] |
Note: Values are approximate and highly dependent on experimental conditions (electrode, purity, cutoff current). The data is compiled for relative comparison.
Key Insights from Experimental Data
-
Cation Structure is Key for Cathodic Stability: The data clearly shows that the cation determines the cathodic stability. Pyrrolidinium-based ILs, such as [BMPyrr][OTf], exhibit significantly better reductive stability compared to imidazolium-based ILs.[1][12] This is because the imidazolium ring is more susceptible to reduction.[1]
-
Anion Governs Anodic Stability: The oxidative limit for most triflate ILs is found in the range of +2.3 to +3.3 V.[2] This stability is a direct property of the triflate anion. Studies comparing various anions have shown that the oxidative stability generally follows the sequence: [TFSI]⁻ > [OTf]⁻ > [DCA]⁻. The higher stability of the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion is attributed to its greater charge delocalization and steric hindrance.
-
Effect of Alkyl Chain Length in Imidazolium ILs: For the n-alkyl-3-methylimidazolium triflate series, a fascinating trend emerges. As the alkyl chain length increases from ethyl ([EMIM]) to decyl ([DMIM]), the overall electrochemical window widens significantly, from ~3.6 V to over 6.0 V.[2][15] This suggests that longer alkyl chains may provide a passivating layer at the electrode surface or alter the structure of the electrochemical double layer, thereby inhibiting the reduction of the imidazolium cation.[2][15]
Causality Behind Experimental Observations
A Senior Application Scientist does not just observe; they seek to understand the underlying mechanisms.
-
The Influence of Impurities: Water is a common and highly detrimental impurity. On both platinum and gold electrodes, the presence of water in 1-butyl-3-methylimidazolium triflate ([BMIM][OTf]) has been shown to significantly narrow the ECW.[5][16] At higher water concentrations, the electrochemical limits are no longer defined by the IL's decomposition but by the hydrogen evolution reaction (cathodic limit) and the oxygen evolution reaction (anodic limit).[5][16] This underscores the absolute necessity of rigorous drying protocols.
-
The Role of the Electrode Material: The ECW is not an intrinsic property of the IL alone but of the IL-electrode system. Studies have shown that for [BMIM][OTf], a gold electrode provides a wider ECW than a platinum electrode.[5][16] This is because platinum can be more catalytically active for decomposition reactions, such as the hydrogen evolution reaction in the presence of trace water.[5] This highlights the importance of selecting an electrode material that is as inert as possible for the intended application.
Conclusion and Future Outlook
Triflate-based ionic liquids offer a compelling combination of thermal, chemical, and electrochemical stability, making them strong candidates for demanding electrochemical applications. This guide has established that while the triflate anion provides robust anodic stability, the overall electrochemical window is largely dictated by the choice of cation and the purity of the system.
Key takeaways for the practicing scientist are:
-
Pyrrolidinium-based triflate ILs generally offer a wider electrochemical window than their imidazolium counterparts due to superior cathodic stability.[7]
-
Increasing the alkyl chain length on imidazolium cations can unexpectedly and dramatically widen the ECW.[2][15]
-
The experimental conditions—particularly water content and electrode material—are not minor details; they are critical variables that define the practical electrochemical window.[5][16]
By implementing the rigorous experimental protocols and understanding the structure-property relationships detailed here, researchers can confidently select the optimal triflate ionic liquid and unlock its full potential for innovation in energy storage and beyond.
References
-
Ong, S. P., Andreussi, O., Wu, Y., Marzari, N., & Ceder, G. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials, 23(11), 2979-2986. [Link]
-
Shamsuri, A. A., & Taslim, R. (2014). Comparing Triflate and Hexafluorophosphate Anions of Ionic Liquids in Polymer Electrolytes for Supercapacitor Applications. Materials, 7(5), 4020-4033. [Link]
-
Vierira, N. C. S., & de Sousa, R. M. F. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 26(11), 3275. [Link]
-
Hayyan, M., Mjalli, F. S., Hashim, M. A., AlNashef, I. M., & Al-Wahaibi, T. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112. [Link]
-
Shamsuri, A. A., & Taslim, R. (2014). Comparing Triflate and Hexafluorophosphate Anions of Ionic Liquids in Polymer Electrolytes for Supercapacitor Applications. MDPI. [Link]
-
de Sousa, R. M. F., & Vierira, N. C. S. (2021). Application of Ionic Liquids in Electrochemistry—Recent Advances. National Center for Biotechnology Information. [Link]
-
Goodwin, S. E., Al-Obeidi, A., Feng, G., & Hayes, M. A. (2021). Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au, 1(2), 97-107. [Link]
-
Goodwin, S. E., Al-Obeidi, A., Feng, G., & Hayes, M. A. (2021). Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. ACS Measurement Science Au. [Link]
-
Shuvo, S. N. I., et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 9, 723538. [Link]
-
Krossing, I., & Slattery, J. M. (2006). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 11(10), 830-840. [Link]
-
Hayyan, M., Mjalli, F. S., Hashim, M. A., & AlNashef, I. M. (2013). Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate. [Link]
-
Zhang, S., et al. (2014). Refined method for predicting electrochemical windows of ionic liquids and experimental validation studies. R Discovery. [Link]
-
Grote, J.-P., et al. (2025). Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem. [Link]
-
Zhang, Y., et al. (2019). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. ResearchGate. [Link]
-
Teo, W. Z., et al. (2020). Linear sweep voltammetry curves of ionic liquid polymer electrolyte membrane. ResearchGate. [Link]
-
De Vos, N., Maton, C., & Stevens, C. V. (2014). Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ChemElectroChem, 1(8), 1258-1270. [Link]
-
Osman, Z., & Md Isa, M. I. N. (2019). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. Polymers, 11(12), 2038. [Link]
-
De Vos, N., Maton, C., & Stevens, C. V. (2014). Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ResearchGate. [Link]
-
Aravindan, V., et al. (2011). Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M LiTFSI/MPPY. TFSI and (b) 0.5 M LiTFSI/MPPI. TFSI on graphite electrode under the scan rate of 0.1 mV s −1. ResearchGate. [Link]
-
Leveque, J.-M., et al. (2014). Cyclic voltammetry of different ionic liquids based on fluorinated imidazolium and aliphatic ammonium cations. ResearchGate. [Link]
-
Zhang, Y., et al. (2019). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. PubMed. [Link]
-
Kim, S., et al. (2013). Properties of N-butyl-N-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl) Imide Based Electrolytes as a Function of Lithium Bis(trifluoromethanesulfonyl) Imide Doping. Korea Science. [Link]
-
Grote, J.-P., et al. (2025). Different Reactions Define the Electrochemical Window in 1-Butyl-3-Methylimidazolium Triflate on Gold and Platinum Electrodes. ResearchGate. [Link]
-
Nasybulin, E., et al. (2015). Electrochemical studies of N-Methyl N-Propyl Pyrrolidinium bis(trifluoromethanesulfonyl) imide ionic liquid mixtures with conventional electrolytes in LiFePO4/Li cells. ResearchGate. [Link]
-
Kim, S., et al. (2013). Properties of N-butyl-N-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl) Imide Based Electrolytes as a Function of Lithium Bis(trifluoromethanesulfonyl) Imide Doping. ResearchGate. [Link]
-
Cheng, Y., et al. (2011). (a) Cyclic voltammetry curves in ionic liquid at scan rates of 10, 20, 50, and 100 mV s À 1 . (b) Specific capacitance of graphene/CNT composite supercapacitors in an ionic liquid electrolyte at different charging current densities. ResearchGate. [Link]
-
Hoffknecht, P., et al. (2019). Investigation of the N -butyl- N -methyl pyrrolidinium trifluoromethanesulfonyl- N -cyanoamide (PYR 14 TFSAM) ionic liquid as electrolyte for Li-ion battery. ResearchGate. [Link]
-
Aravindan, V., et al. (2012). Characterization of N-butyl-N-methyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide-based polymer electrolytes for high safety lithium batteries. ResearchGate. [Link]
-
Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ACS Publications. [Link]
-
Osman, Z., & Md Isa, M. I. N. (2019). The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. ResearchGate. [Link]
-
Pine Research Instrumentation. (2024). Linear Sweep Voltammetry (LSV). Pine Research. [Link]
-
G. Mamantov, C. I. Hussey, and R. Marassi, "Techniques for Characterization of Electrodes and Electrochemical Processes," ed. R. Sharma and J. R. Selman, Wiley, New York, 1991, pp. 471-513. [Link]
-
Bonhôte, P., et al. (1996). Air and water stable 1-ethyl-3-methylimidazolium based ionic liquids. Journal of the Chemical Society, Chemical Communications. [Link]
-
Wilkes, J. S., & Zaworotko, M. J. (1992). Air and Water Stable 1-Ethyl-3-methylimidazolium Based Ionic Liquids. Defense Technical Information Center. [Link]
-
Al-Othman, A., et al. (2022). A Critical Review on the Use of Ionic Liquids in Proton Exchange Membrane Fuel Cells. Membranes, 12(5), 456. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Linear Sweep Voltammetry (LSV) | Pine Research Instrumentation [pineresearch.com]
- 10. ossila.com [ossila.com]
- 11. ceder.berkeley.edu [ceder.berkeley.edu]
- 12. squ.elsevierpure.com [squ.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. 1-Ethyl-3-methylimidazolium triflate, >99% | IoLiTec [iolitec.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate Using NMR
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of ionic liquids (ILs), 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPy][OTf]) has emerged as a versatile compound with applications ranging from a green solvent in organic synthesis to an electrolyte in energy storage devices.[1][2] Its unique properties, including high thermal stability and low volatility, are highly dependent on its purity.[1][3] Impurities can significantly alter the physicochemical characteristics and performance of ILs, making rigorous purity assessment a critical step in research and development.[4]
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of [BMPy][OTf]. As a senior application scientist, my focus is not just on the "how," but the "why"—elucidating the rationale behind the experimental choices to ensure a self-validating and robust analytical protocol.
The Power of NMR in Ionic Liquid Analysis
NMR spectroscopy is a powerful, non-destructive technique for the structural characterization and purity assessment of ionic liquids.[5][6] Its inherent quantitative nature (qNMR) allows for the direct measurement of the concentration of various chemical species in a sample, often without the need for analyte-specific reference standards.[7][8] For a compound like [BMPy][OTf], which contains NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F, multinuclear NMR experiments provide a comprehensive purity profile.[5]
The principle behind qNMR is that the area of an NMR peak is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's peak to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy.
Experimental Protocol: A Step-by-Step Guide to Purity Validation by NMR
This protocol outlines the necessary steps for the quantitative analysis of [BMPy][OTf] purity using ¹H and ¹⁹F NMR.
Experimental Workflow
Caption: Workflow for NMR-based purity validation.
1. Sample Preparation:
-
Rationale: Accurate weighing is paramount for quantitative analysis. The choice of a deuterated solvent is crucial to avoid large solvent signals that can obscure analyte peaks. DMSO-d6 is a good choice for many ionic liquids due to its high dissolving power. The internal standard should be stable, not react with the sample, and have peaks that do not overlap with the analyte's signals. Maleic anhydride is a suitable standard for ¹H NMR.
-
Protocol:
-
Accurately weigh approximately 20-30 mg of the [BMPy][OTf] sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic anhydride for ¹H NMR) into the same NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Vortex the tube until the sample and standard are completely dissolved.
-
2. NMR Data Acquisition:
-
Rationale: Proper parameter selection is key to obtaining high-quality spectra for accurate quantification. A longer relaxation delay (D1) ensures that all nuclei have fully relaxed between pulses, which is essential for accurate integration.
-
Protocol:
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1 ≥ 5 times the longest T1 of the signals of interest) for accurate integration.
-
-
¹⁹F NMR:
-
Acquire a standard ¹⁹F NMR spectrum. The trifluoromethanesulfonate anion should give a single peak.[9]
-
-
3. Data Processing and Analysis:
-
Rationale: Careful data processing is necessary to obtain accurate integrals. The purity calculation is based on the ratio of the integrals of the analyte and the internal standard, taking into account their molar masses and the number of protons contributing to each signal.
-
Protocol:
-
Apply appropriate phasing and baseline correction to the spectra.
-
Integrate the well-resolved peaks of the [BMPy]⁺ cation in the ¹H spectrum and the peak of the internal standard.
-
Integrate the peak of the [OTf]⁻ anion in the ¹⁹F spectrum.
-
Calculate the purity using the following qNMR formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
Interpreting the NMR Data
The ¹H and ¹⁹F NMR spectra provide a wealth of information about the purity of the [BMPy][OTf] sample.
Expected Chemical Shifts
| Nucleus | Assignment | Expected Chemical Shift (ppm) |
| ¹H | N-CH₃ | ~3.0 |
| ¹H | N-CH₂ (butyl) | ~3.4 |
| ¹H | Pyrrolidinium ring CH₂ | ~2.1, ~3.5 |
| ¹H | CH₂ (butyl) | ~1.7 |
| ¹H | CH₂ (butyl) | ~1.3 |
| ¹H | CH₃ (butyl) | ~0.9 |
| ¹⁹F | CF₃SO₃⁻ | ~ -79 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[10][11] The triflate anion's chemical shift is reported to be around -79 ppm.[9][12]
Identifying Common Impurities
-
Unreacted Starting Materials: Look for peaks corresponding to 1-methylpyrrolidine and 1-bromobutane (or other butyl halides).
-
Residual Solvents: Check for common organic solvents used during synthesis.
-
Water: A broad peak in the ¹H NMR spectrum can indicate the presence of water.
-
Other Halide Anions: While not directly observable by ¹H or ¹⁹F NMR, the presence of other halides can be inferred if the integration of the cation and anion signals do not match the expected 1:1 stoichiometry.
Logical Framework for Purity Assessment
Caption: Logic for determining purity from NMR data.
Comparison with Other Analytical Techniques
While NMR is a powerful tool, a comprehensive purity analysis often involves orthogonal methods.
| Technique | Analyte/Impurity | Advantages | Disadvantages |
| NMR Spectroscopy | Main component, organic impurities, water | Quantitative, structural information, non-destructive | May not be sensitive to trace inorganic impurities |
| Ion Chromatography (IC) | Halide impurities (e.g., Cl⁻, Br⁻) | High sensitivity for ionic impurities | Requires specific instrumentation and standards[4] |
| Karl Fischer Titration | Water content | High accuracy and precision for water quantification | Only measures water content |
| Thermogravimetric Analysis (TGA) | Thermal stability, residual volatiles | Provides information on thermal decomposition | Not suitable for identifying specific impurities |
| High-Performance Liquid Chromatography (HPLC) | Cation and organic impurities | High sensitivity and resolution | Requires chromophores for UV detection, may require specific columns for ionic liquids[4][13] |
Conclusion
Validating the purity of this compound is essential for its reliable application in research and industry. NMR spectroscopy, particularly quantitative NMR, stands out as a primary analytical technique due to its ability to provide both structural confirmation and accurate quantification of the main component and organic impurities in a single experiment.[14] For a comprehensive quality assessment, it is best practice to complement NMR data with results from other techniques like ion chromatography for halide analysis and Karl Fischer titration for precise water determination. This multi-faceted approach ensures the highest level of confidence in the purity of this important ionic liquid.
References
-
ResearchGate. (n.d.). Structures of the ionic liquid ions. 1-butyl-1-methylpyrrolidinium.... Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2024). Molecular Mobility Study of 1-Butyl-1-Methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide Ionic Liquid by NMR Diffusometry. Retrieved from [Link]
-
Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27. [Link]
-
MDPI. (n.d.). The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Retrieved from [Link]
-
ResearchGate. (2016). NMR of ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). 19 F NMR chemical shift of fluorine atoms in CF3SO3 − () and (CF3SO2)2N − () as a function of salt concentration. Retrieved from [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]
-
Wang, J., Liu, Y., Li, W., & Gao, G. (2018). Prediction of 1 H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard. RSC Advances, 8(55), 31499-31507. [Link]
-
JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]
-
Bagno, A. (2020). Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures. Magnetochemistry, 6(2), 21. [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. Retrieved from [Link]
-
CONICET. (n.d.). State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. Retrieved from [Link]
-
Kim, Y. S., & Choi, J. H. (2005). Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy. The Journal of Physical Chemistry B, 109(35), 16872-16878. [Link]
-
Royal Society of Chemistry. (2011). Supplementary Information. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
Anderson, J. L., & Armstrong, D. W. (2006). Ionic Liquids in Analytical Chemistry. Analytical Chemistry, 78(9), 2892-2902. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Prediction of 1 H NMR chemical shifts for ionic liquids: strategy and application of a relative reference standard - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04822C [pubs.rsc.org]
- 11. Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A comparative study of anions for 1-Butyl-1-methylpyrrolidinium based ionic liquids
An In-Depth Comparative Analysis of Anions for 1-Butyl-1-methylpyrrolidinium Based Ionic Liquids
Authored by: A Senior Application Scientist
In the burgeoning field of ionic liquids (ILs), the 1-butyl-1-methylpyrrolidinium ([BMPL]) cation has garnered significant attention due to its favorable electrochemical and thermal stability. However, the ultimate performance of a [BMPL]-based IL is profoundly dictated by the choice of its counter-anion. This guide provides a comprehensive comparative study of various anions paired with the [BMPL] cation, offering researchers, scientists, and drug development professionals a detailed, data-driven resource for informed selection. We will delve into the critical physicochemical properties, supported by experimental data and detailed protocols, to elucidate the nuanced role of the anion in tailoring IL characteristics for specific applications.
The selection of an appropriate anion is a critical step in the design of ionic liquids with desired properties.[1][2][3] The anion's size, shape, charge distribution, and chemical nature directly influence key characteristics such as melting point, viscosity, conductivity, thermal stability, and electrochemical window.[4][5] This guide will focus on a selection of commonly employed anions, including bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻ or [TFSI]⁻), bis(fluorosulfonyl)imide ([FSI]⁻), dicyanamide ([dca]⁻), trifluoromethanesulfonate ([OTf]⁻), and tetrafluoroborate ([BF₄]⁻), to provide a broad yet detailed comparison.
Key Physicochemical Properties: A Comparative Overview
The performance of an ionic liquid in any application is contingent on a suite of physicochemical properties. Here, we present a comparative analysis of [BMPL]-based ILs with different anions, with quantitative data summarized in Table 1 for ease of comparison.
Thermal Stability
The thermal stability of an ionic liquid is a crucial parameter, particularly for applications requiring elevated temperatures.[1] Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature (Td), which is a key indicator of thermal stability. The general trend observed is that the anion has a more significant impact on thermal stability than the cation.[5] For [BMPL]-based ILs, those with fluorinated anions such as [NTf₂]⁻ and [FSI]⁻ generally exhibit higher thermal stability.[4][6] This is attributed to the delocalization of the negative charge across the anion, which strengthens the ionic bonds within the liquid.
Electrochemical Window
The electrochemical window (ECW) defines the potential range within which the ionic liquid remains stable without undergoing oxidation or reduction. A wide ECW is highly desirable for electrochemical applications such as batteries and capacitors.[7][8] The ECW is determined by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the constituent ions.[7][9] Generally, the anodic limit is determined by the oxidation of the anion, while the cathodic limit is set by the reduction of the cation.[9][10] Pyrrolidinium-based ILs are known for their wide electrochemical windows.[11][12] Among the anions, [NTf₂]⁻ and [BF₄]⁻ often provide a wider electrochemical window when paired with [BMPL]⁺.[9]
Viscosity and Ionic Conductivity
Viscosity and ionic conductivity are transport properties that are intrinsically linked. Lower viscosity generally leads to higher ionic mobility and thus higher conductivity. These properties are critical for applications involving mass transport, such as in electrolytes and reaction media. The viscosity of [BMPL]-based ILs is strongly influenced by the anion's size and shape, as well as its ability to form hydrogen bonds.[13] ILs with smaller, more symmetric anions like [BF₄]⁻ tend to have lower viscosities.[14] Conversely, larger and more complex anions like [NTf₂]⁻ can lead to higher viscosities.[15][16] Consequently, a trade-off often exists between thermal stability and transport properties. For instance, while [FSI]⁻ based ILs show lower thermal and electrochemical stability compared to their [TFSI]⁻ counterparts, they exhibit better transport properties (lower viscosity and higher conductivity).[4][6]
Comparative Data Summary
| Anion | Decomposition Temp. (Td, °C) | Electrochemical Window (V) | Viscosity (mPa·s at 25°C) | Ionic Conductivity (mS/cm at 25°C) |
| [NTf₂]⁻ | ~400 | ~5.7 | 80 | 2.77 |
| [FSI]⁻ | ~350 | ~5.1 | 42 | 4.8 |
| [dca]⁻ | ~300 | ~4.5 | - | - |
| [OTf]⁻ | ~380 | ~4.8 | - | - |
| [BF₄]⁻ | ~350 | ~5.5 | - | - |
Table 1: Comparative physicochemical properties of 1-Butyl-1-methylpyrrolidinium based ionic liquids with various anions. Data compiled from multiple sources. Note that exact values can vary depending on the experimental conditions and purity of the ionic liquid.[4][6][8][15][17][18]
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, standardized experimental protocols are essential. The following section details the methodologies for key characterization techniques.
Synthesis of 1-Butyl-1-methylpyrrolidinium Based Ionic Liquids
The synthesis of [BMPL]-based ILs typically involves a two-step process: quaternization of 1-methylpyrrolidine followed by an anion exchange reaction.
Caption: General workflow for the synthesis of [BMPL]-based ionic liquids.
Step-by-Step Protocol for Synthesis of [BMPL][NTf₂]:
-
Quaternization: 1-methylpyrrolidine is reacted with 1-chlorobutane in a suitable solvent such as propan-2-ol under reflux to form 1-butyl-1-methylpyrrolidinium chloride ([BMPL][Cl]).[1]
-
Crystallization and Washing: The resulting [BMPL][Cl] is crystallized, filtered, and washed with a non-polar solvent like diethyl ether to remove unreacted starting materials.[1]
-
Drying: The purified [BMPL][Cl] is dried under vacuum to remove any residual solvent.
-
Anion Exchange: An aqueous solution of [BMPL][Cl] is mixed with an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]).
-
Phase Separation: The hydrophobic [BMPL][NTf₂] phase separates from the aqueous phase containing lithium chloride.
-
Purification: The [BMPL][NTf₂] phase is washed repeatedly with deionized water to remove any remaining chloride ions. The absence of chloride can be confirmed by a negative silver nitrate test.
-
Final Drying: The final product is dried under high vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any traces of water.
Measurement of Physicochemical Properties
Accurate and consistent measurement of physicochemical properties is crucial for a valid comparison.
Caption: Workflow for the physicochemical characterization of ionic liquids.
Detailed Protocols:
-
Thermogravimetric Analysis (TGA):
-
Calibrate the TGA instrument using standard reference materials.
-
Place a small, accurately weighed sample (5-10 mg) of the ionic liquid in a clean TGA pan.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[5]
-
Record the mass loss as a function of temperature. The decomposition temperature (Td) is typically defined as the onset temperature of decomposition.[19]
-
-
Cyclic Voltammetry (CV) for Electrochemical Window:
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).
-
The ionic liquid serves as the electrolyte. The measurement should be performed in an inert atmosphere (e.g., argon-filled glovebox) to exclude oxygen and moisture.
-
Scan the potential from the open-circuit potential to the anodic and cathodic limits at a specific scan rate (e.g., 50 mV/s).
-
The electrochemical window is determined as the potential difference between the onset of the anodic and cathodic currents.[8]
-
-
Viscosity Measurement:
-
Use a calibrated rotational viscometer with a suitable measuring geometry (e.g., cone-plate or parallel-plate).[1]
-
Place a known volume of the ionic liquid sample into the viscometer.
-
Control the temperature of the sample using a Peltier or water bath system.
-
Measure the shear stress at a range of shear rates to determine the dynamic viscosity. For Newtonian fluids, the viscosity will be independent of the shear rate.[20]
-
-
Ionic Conductivity Measurement:
-
Use a calibrated conductivity meter with a two- or four-electrode conductivity cell.
-
Immerse the conductivity cell into the ionic liquid sample.
-
Ensure the temperature of the sample is accurately controlled.
-
Measure the impedance of the sample over a range of frequencies and determine the bulk resistance from the Nyquist plot. The ionic conductivity is then calculated based on the cell constant and the measured resistance.
-
Conclusion
The choice of anion is a powerful tool for tuning the properties of 1-butyl-1-methylpyrrolidinium based ionic liquids. This guide has provided a comparative analysis of several common anions, highlighting the trade-offs between key physicochemical properties. For applications demanding high thermal and electrochemical stability, anions like [NTf₂]⁻ are excellent choices. Conversely, for applications where high ionic conductivity and low viscosity are paramount, [FSI]⁻ may be more suitable, despite its lower thermal stability. By understanding the structure-property relationships and employing standardized experimental protocols, researchers can rationally design and select the optimal [BMPL]-based ionic liquid for their specific needs, thereby accelerating innovation in fields ranging from energy storage to pharmaceutical development.
References
- A Comparative Guide to 1-Butyl-1-methylpyrrolidinium chloride and Imidazolium-Based Ionic Liquids for Pharmaceutical Applic
- Pyrrolidium- and Imidazolium-Based Ionic Liquids and Electrolytes with Flexible Oligoether Anions - Chalmers Research. (URL: )
- Liquid Phase Behavior of Ionic Liquids with Alcohols: Experimental Studies and Modeling | The Journal of Physical Chemistry B - ACS Public
- Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. (URL: )
- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations | Chemistry of Materials - ACS Public
- X-ray photoelectron spectroscopy of pyrrolidinium-based ionic liquids: cation-anion interactions and a comparison to imidazolium-based analogues - PubMed. (URL: )
- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calcul
- (PDF)
- Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids - ResearchG
- Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. (URL: )
- Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC - NIH. (URL: )
- Pyrrolidinium Ionic Liquid Electrolyte with TFSI and FSI Anions: Lithium Solvation and Mobility, and Performance in Lithium Metal – Lithium Iron Phosphate Batteries - ResearchG
- Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. (URL: )
- A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N - n -Butyl- N -methylpyrrolidinium and Triethyl- n -pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl)
- Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS)
- Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. (URL: )
- Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium B
- Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - MDPI. (URL: )
- New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. (URL: )
- Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (URL: )
- Electrical Conductivities, Viscosities, and Densities of N-Methoxymethyl- and N-Butyl-N-methylpyrrolidinium Ionic Liquids with the Bis(fluorosulfonyl)
- Advancing Ionic Liquid Research with pSCNN: A Novel Approach for Accurate Normal Melting Temperature Predictions - PubMed Central. (URL: )
- Electrical Conductivities, Viscosities, and Densities of N-Methoxymethyl- and N-Butyl-N-methylpyrrolidinium Ionic Liquids with the Bis(fluorosulfonyl)amide Anion | Semantic Scholar. (URL: )
- A Comparison Of Physical And Electrochemical Properties Of Two Ionic Liquids Containing Different Cations : 1-Butyl-1-Methyl-Pyrrolidinium Beti and 1-Butyl-3-Methyl - | Semantic Scholar. (URL: )
- How to Predict the Physical Properties of Ionic Liquids: A Volume-Based Approach. (URL: )
- Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion - MDPI. (URL: )
- Evaluation of the Ionic Liquid, 1-Butyl-1-Methylpyrrolidinium Bis(Trifluoromethylsulfonyl)imide, as a Sustainable Material for Modern Energy Devices - Khalifa University. (URL: )
- Thermophysical Properties of the Pure Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide and Its Binary Mixtures with Alcohols | Journal of Chemical & Engineering D
- Physicochemical Characterization of 1-Butyl-3-methylimidazolium and 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)
- A Comparison among Viscosity, Density, Conductivity, and Electrochemical Windows of N-n-Butyl-N-methylpyrrolidinium and Triethyl-n-pentylphosphonium Bis(fluorosulfonyl imide) Ionic Liquids and Their Analogues Containing Bis(trifluoromethylsulfonyl) Imide Anion | Semantic Scholar. (URL: )
- Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion - PMC - NIH. (URL: )
- Effect of Anion on Behaviour of Li-S Battery Electrolyte Solutions Based on N-Methyl-N-Butyl-Pyrrolidinium Ionic Liquids - ResearchG
- Thermal stability of ionic liquids - ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ceder.berkeley.edu [ceder.berkeley.edu]
- 11. Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Electrical Conductivities, Viscosities, and Densities of N-Methoxymethyl- and N-Butyl-N-methylpyrrolidinium Ionic Liquids with the Bis(fluorosulfonyl)amide Anion | Semantic Scholar [semanticscholar.org]
- 15. Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide [ilschem.com]
- 16. Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pyrrolidinium-Based Ionic Liquids in Lithium Batteries: Benchmarking [BMPyrr][OTf]
Introduction: The Quest for Safer, High-Performance Battery Electrolytes
The advancement of lithium-ion batteries (LIBs) is intrinsically linked to the evolution of their core components, particularly the electrolyte. Conventional electrolytes, typically a lithium salt like LiPF₆ dissolved in a mixture of organic carbonate solvents, have been the workhorse of the industry. However, their inherent flammability, volatility, and limited electrochemical stability window pose significant safety risks and restrict the use of next-generation, high-voltage electrode materials.[1][2] This has propelled the scientific community to explore safer alternatives.
Ionic liquids (ILs), which are salts that are liquid below 100 °C, have emerged as highly promising candidates to replace these volatile organic electrolytes.[3] Their defining characteristics—negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical windows—directly address the shortcomings of their carbonate-based counterparts.[4]
Among the various classes of ILs, those based on the N-butyl-N-methylpyrrolidinium ([BMPyrr]⁺ or [C₄mpyr]⁺) cation are particularly noteworthy for their electrochemical stability. However, the performance of an IL-based electrolyte is not dictated by the cation alone; the choice of anion plays a pivotal role. This guide provides an in-depth technical benchmark of N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]), a common pyrrolidinium IL, against its counterparts with different anions, such as bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) and bis(fluorosulfonyl)imide ([FSI]⁻). We will dissect key performance indicators, provide validated experimental protocols for their measurement, and explain the underlying electrochemical principles to guide researchers in making informed decisions for their battery systems.
The Critical Role of the Anion: A Performance Overview
The interaction between the lithium ion (Li⁺), the IL cation, and the IL anion governs the electrolyte's fundamental properties. An ideal anion should be large, with a delocalized negative charge, to ensure weak coordination with Li⁺. This weak interaction is crucial for facilitating Li⁺ mobility, leading to higher ionic conductivity and a better lithium-ion transference number.
This guide will focus on four Key Performance Indicators (KPIs) to benchmark [BMPyrr][OTf]:
-
Ionic Conductivity (σ): The measure of an electrolyte's ability to conduct ions.
-
Electrochemical Stability Window (ESW): The voltage range within which the electrolyte remains stable without decomposing.
-
Lithium-Ion Transference Number (t_Li+): The fraction of the total ionic current carried by the Li⁺ ions.
-
Cycling Performance: The ability of a battery to maintain its capacity and efficiency over repeated charge-discharge cycles.
Comparative Data Analysis
The following table summarizes literature-reported data for key performance indicators of [BMPyrr]⁺-based ionic liquids with different anions. This comparison highlights the profound impact of the anion on the electrolyte's properties.
| Ionic Liquid Electrolyte | Ionic Conductivity (σ) at RT (mS/cm) | Anodic Stability Limit (V vs. Li/Li⁺) | Li⁺ Transference Number (t_Li+) | Key Observations & Remarks |
| [BMPyrr][OTf] + LiOTf | Lower (qualitative) | ~4.0 - 4.5 V | Low | The [OTf]⁻ anion exhibits strong interactions with Li⁺, leading to poor ionic conductivity and fast capacity decline in cells.[5] |
| [BMPyrr][TFSI] + LiTFSI | 1.5 - 3.0[3] | > 5.5 V[3] | ~0.05 - 0.12[6] | The [TFSI]⁻ anion's delocalized charge results in weaker Li⁺ coordination, leading to good conductivity and high electrochemical stability. It is one of the most widely studied and successful ILs for LIBs.[3][7] |
| [BMPyrr][FSI] + LiFSI | 3.0 - 5.0 | ~4.5 - 5.0 V | Higher than [TFSI] | [FSI]⁻ based ILs often show higher conductivity and better low-temperature performance than [TFSI]⁻ analogues, though with slightly lower anodic stability.[7] |
| Imidazolium-based IL (e.g., [EMIM][FSI]) + LiFSI | ~10-13 | ~4.0 V | ~0.1 - 0.2 | Imidazolium cations generally yield ILs with lower viscosity and higher conductivity but are more susceptible to reduction at the anode compared to pyrrolidinium cations.[4] |
Analysis: The data clearly indicates that the trifluoromethanesulfonate ([OTf]⁻) anion is suboptimal for high-performance lithium battery electrolytes. Reports confirm that the stronger interaction between Li⁺ and the [OTf]⁻ anion is responsible for poor cycling performance.[5] In contrast, anions with highly delocalized charges like [TFSI]⁻ and [FSI]⁻ result in electrolytes with superior properties, including higher ionic conductivity, wider electrochemical stability windows, and consequently, better battery performance.[3][7]
Standardized Experimental Protocols
To ensure reproducible and comparable results, standardized testing methodologies are paramount. Here, we detail the protocols for evaluating the key performance indicators discussed.
Overall Benchmarking Workflow
The following diagram outlines the logical flow for a comprehensive evaluation of an ionic liquid electrolyte.
Caption: Workflow for ionic liquid electrolyte characterization.
Protocol 1: Ionic Conductivity Measurement
Objective: To determine the bulk ionic conductivity of the IL electrolyte using Electrochemical Impedance Spectroscopy (EIS).
Methodology:
-
Cell Assembly:
-
Use a two-electrode conductivity cell with platinum black electrodes of a known cell constant (K_cell).[8] Commercial dip-type cells are widely available.
-
Calibrate the cell constant using standard aqueous KCl solutions of known conductivity before use.
-
Inside an argon-filled glovebox (<1 ppm H₂O, O₂), fill the conductivity cell with the test electrolyte. Ensure the electrodes are fully submerged and there are no air bubbles. Seal the cell to prevent atmospheric contamination.
-
-
EIS Measurement:
-
Connect the cell to a potentiostat with an EIS module.
-
Allow the cell to thermally equilibrate at the desired temperature (e.g., 25 °C) for at least 1 hour.[9]
-
Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the formula: σ = K_cell / R_b where σ is in S/cm, K_cell is in cm⁻¹, and R_b is in Ohms.
-
Rationale: This method isolates the bulk ionic resistance from electrode polarization and double-layer capacitance effects, which occur at lower frequencies, providing an accurate measure of the electrolyte's intrinsic conductivity.[10]
Protocol 2: Electrochemical Stability Window (ESW) Measurement
Objective: To determine the voltage range where the electrolyte is stable against oxidation and reduction.
Methodology:
-
Cell Assembly (Three-Electrode Setup):
-
Assemble a three-electrode electrochemical cell inside an argon-filled glovebox.
-
Working Electrode (WE): A chemically inert electrode with a low surface area, such as a glassy carbon or platinum disk electrode.
-
Reference Electrode (RE): A stable reference, typically a lithium metal wire or disk.
-
Counter Electrode (CE): A lithium metal foil with a larger surface area than the WE.
-
Fill the cell with the test electrolyte.
-
-
Measurement (Linear Sweep Voltammetry - LSV):
-
Connect the cell to a potentiostat.
-
To determine the anodic (oxidative) limit , scan the potential of the WE from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).[11]
-
To determine the cathodic (reductive) limit , scan the potential from OCP to a negative potential (e.g., -1.0 V vs. Li/Li⁺).
-
-
Data Analysis:
-
Plot the current density (mA/cm²) versus the potential (V).
-
The potential at which the current density begins to rise sharply and irreversibly is defined as the decomposition potential. A cutoff current density (e.g., 0.1 mA/cm²) is often used to define the limit of the ESW.[12] The ESW is the difference between the anodic and cathodic limits.
-
Caption: Cross-section of a CR2032 coin cell assembly.
Rationale: Assembling and testing half-cells with a standard cathode like LFP and a lithium metal anode is a crucial step to evaluate the electrolyte's compatibility with real-world electrodes. It tests the formation and stability of the solid electrolyte interphase (SEI) on the lithium anode and the cathode electrolyte interphase (CEI) on the cathode, which are critical for long-term cycling performance. [13]
Conclusion and Outlook
This guide provides a comprehensive framework for benchmarking the performance of [BMPyrr][OTf] against other ionic liquids for lithium battery applications. The comparative data and underlying principles strongly indicate that the choice of anion is a critical design parameter for IL-based electrolytes.
Key Findings:
-
[BMPyrr][OTf] is generally not a suitable candidate for high-performance LIBs. The strong coordination between the [OTf]⁻ anion and Li⁺ ions leads to lower ionic conductivity and poor cycling stability. [5]* Anions with large size and delocalized charge, such as [TFSI]⁻ and [FSI]⁻, are far superior. When paired with the [BMPyrr]⁺ cation, they yield electrolytes with a favorable combination of high ionic conductivity, wide electrochemical stability, and excellent cycling performance. [3][7] For researchers and scientists developing next-generation batteries, it is essential to look beyond a single property and conduct a holistic evaluation using the standardized protocols outlined here. While the promise of ILs in creating safer batteries is immense, success hinges on the rational selection of both the cation and, most critically, the anion to achieve the desired electrochemical performance. Future research may focus on novel anions or the use of additives to mitigate the drawbacks of certain ILs, further expanding the library of safe and effective electrolytes.
References
- Ionic liquids and their derivatives for lithium batteries: role, design strategy, and perspectives. (2023). Energy & Environmental Science.
- Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries. (n.d.).
- Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable B
- QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estim
- Ionic liquids as electrolytes for Li ion batteries. (2020).
- Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. (n.d.). Physical Chemistry Chemical Physics.
- Electrochemical Stability Window of Polymeric Electrolytes. (2024).
- Transference number measurement. (2023). Lithium Inventory.
- Direct determination of ionic transference numbers in ionic liquids by electrophoretic NMR. (2015). Physical Chemistry Chemical Physics.
- Direct determination of ionic transference numbers in ionic liquids by electrophoretic NMR. (2015). Semantic Scholar.
- Best practices in lithium battery cell preparation and evalu
- Best practices in lithium battery cell preparation and evaluation. (n.d.).
- Electrolytic Conductivity Measurements for Ten Room Temper
- Construction and Testing of Coin Cells of Lithium Ion B
- Video: Construction and Testing of Coin Cells of Lithium Ion B
- Cycling performance with different electrolytes under various... (n.d.).
- Solid-State Lithium Batteries with Cathode-Supported Composite Solid Electrolytes Enabling High-Rate Capability and Excellent Cyclic Performance. (n.d.). MDPI.
- How to make a Lithium-Ion coin cell b
- Effect of Anion on Behaviour of Li-S Battery Electrolyte Solutions Based on N-Methyl-N-Butyl-Pyrrolidinium Ionic Liquids. (2018).
- What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed ?. (2018).
- Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. (2016).
- Application of Li3InCl6-PEO Composite Electrolyte in All-Solid-State B
- Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium B
- Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. (2024).
- Enhanced lithium transference numbers in ionic liquid electrolytes. (2008). The Journal of Physical Chemistry B.
- Exceptional long-life performance of lithium-ion batteries using ionic liquid-based electrolytes. (2016). Semantic Scholar.
Sources
- 1. oaepublish.com [oaepublish.com]
- 2. Ionic liquid/poly(ionic liquid)-based electrolytes for lithium batteries - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced lithium transference numbers in ionic liquid electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Exceptional long-life performance of lithium-ion batteries using ionic liquid-based electrolytes | Semantic Scholar [semanticscholar.org]
- 8. Electrolytic Conductivity Measurements for Ten Room Temperature Ionic Liquids | NIST [nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cost-Performance of 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate in Industrial Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ionic liquids (ILs) represent a paradigm shift from traditional volatile organic compounds, offering unique physicochemical properties such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] Among these, 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPy][OTf]) has emerged as a versatile candidate for numerous industrial applications. This guide provides an in-depth cost-performance analysis of [BMPy][OTf], comparing it with relevant alternatives. We will delve into its synthesis and cost structure, evaluate its performance in key applications with supporting data, and provide standardized protocols for its evaluation. Our analysis is grounded in the principle that the optimal choice of an IL is not based on performance alone, but on a holistic assessment of its economic viability and practical utility.
The Rise of Pyrrolidinium-Based Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, composed entirely of ions.[2] Their unique properties are tunable by modifying the cation-anion pair. Pyrrolidinium-based cations, such as 1-butyl-1-methylpyrrolidinium ([BMPy]⁺), are particularly noted for their superior electrochemical stability and wide liquid range compared to more traditional imidazolium-based ILs.[1][3] This makes them prime candidates for demanding applications like energy storage and high-temperature catalysis. The choice of the anion, in this case, trifluoromethanesulfonate ([OTf]⁻), is critical as it significantly influences properties like viscosity, conductivity, and hydrolytic stability.[4]
Deconstructing [BMPy][OTf]: Synthesis, Cost, and Properties
Synthesis and Cost Implications
The industrial viability of any chemical is intrinsically linked to its synthesis cost and complexity. The synthesis of [BMPy][OTf] is typically a two-step process, which is a critical factor in its cost analysis.
Causality Behind the Cost:
-
Raw Materials: The primary cost drivers are the starting materials: N-methylpyrrolidine, a butyl halide (e.g., 1-bromobutane), and a triflate salt (e.g., LiOTf).[5] While the first two are commodity chemicals, triflate salts are significantly more expensive than other anion sources like bis(trifluoromethylsulfonyl)imide (TFSI) salts.
-
Two-Step Process: Unlike some ILs that can be formed in a single step, this process involves the synthesis and isolation of a halide intermediate, [BMPy]Br.[5] This adds steps for reaction, purification, and drying, increasing labor, energy, and equipment costs.
-
Purification: The final product requires rigorous purification to remove residual halides (e.g., Br⁻), which are detrimental to many electrochemical applications. This often involves multiple washes and drying under high vacuum, further elevating the final cost.
This synthesis route makes [BMPy][OTf] a relatively high-cost IL compared to simple halide or tetrafluoroborate ILs. Its use must be justified by superior performance in a specific application.
Key Physicochemical Properties
The utility of [BMPy][OTf] is defined by its physical and chemical characteristics. Below is a summary of its key properties, which form the basis of its performance in various applications.
| Property | Value | Significance & Implication | Source |
| Molecular Formula | C₁₀H₂₀F₃NO₃S | Defines molar mass and elemental composition. | [6] |
| Molecular Weight | 291.33 g/mol | Influences stoichiometry in reactions and formulations. | |
| Appearance | Colorless to slightly yellow liquid | Indicates purity; color change can suggest degradation. | [6] |
| Density (at 20°C) | ~1.25 g/cm³ | Important for process design, fluid dynamics, and volumetric calculations. | |
| Melting Point | ~3 - 4 °C | Its low melting point classifies it as a room-temperature ionic liquid, ensuring a wide liquid range for applications. | [6] |
| Thermal Stability (Tonset) | High (typically >300°C) | Allows for use in high-temperature reactions and processes where conventional solvents would volatilize. | [4] |
| Viscosity | Moderate | Lower than many other ILs (e.g., [BMPy][TFSI]), but higher than traditional organic solvents. Affects mass transport and ionic conductivity. | [4] |
| Electrochemical Window | Wide (~4-5 V) | Enables its use as an electrolyte in high-voltage energy storage devices without decomposition. | [2] |
Performance Analysis in Key Industrial Applications
The justification for the higher cost of [BMPy][OTf] lies in its performance advantages in specific domains.
Application: Electrolytes for Energy Storage
In lithium-ion batteries and supercapacitors, the electrolyte is a critical component governing safety, stability, and performance.[7] ILs are considered "safety electrolytes" due to their non-flammability and low volatility.[8]
Performance Metrics of [BMPy][OTf]: [BMPy][OTf] serves as a stable medium for ion transport. Its wide electrochemical window is crucial for high-voltage applications.[2] The pyrrolidinium cation is known to be stable against reduction, which is beneficial for anode compatibility.
Comparison with Alternatives:
| Electrolyte System | Key Performance Metric | Advantages | Disadvantages | Cost-Performance Verdict |
| [BMPy][OTf] | Good balance of conductivity and stability. | Hydrolytically more stable than TFSI-based ILs.[4] Lower viscosity than [BMPy][TFSI]. | Lower ionic conductivity than carbonate esters. Higher cost. | Superior: For high-safety, high-temperature applications where cost is secondary to stability and reliability. |
| [BMPy][TFSI] | High ionic conductivity, high thermal stability. | Excellent electrochemical stability.[5] | Higher viscosity than [OTf]⁻ ILs. Susceptible to hydrolysis, forming HF. Potential for aluminum current collector corrosion. | Competitive: Often the default high-performance IL, but the potential for hydrolysis and corrosion makes [BMPy][OTf] a better choice in certain environments. |
| LiPF₆ in Carbonate Solvents | Very high ionic conductivity. | Low viscosity, excellent rate capability at ambient temperatures. Established technology. | Highly flammable, volatile, thermally unstable. Narrow electrochemical window. | Baseline: The industry standard due to low cost and high performance, but its significant safety drawbacks open the door for ILs in applications where safety is paramount. |
Application: Green Solvents in Catalysis and Synthesis
The use of [BMPy][OTf] as a replacement for volatile organic compounds (VOCs) aligns with the principles of green chemistry.[6]
Performance in Representative Reactions: [BMPy][OTf] has been successfully used as a solvent in reactions like direct asymmetric aldol condensations and rhodium-catalyzed hydroformylations. Its role is not merely as an inert solvent; the ionic environment can influence reaction pathways, enhance catalyst stability, and facilitate product separation. The ability to dissolve a wide range of organic and inorganic compounds is a key advantage.[6]
Comparison with Alternatives:
| Solvent System | Key Performance Metric | Advantages | Disadvantages | Cost-Performance Verdict |
| [BMPy][OTf] | High reaction yields, catalyst recyclability. | Non-volatile, thermally stable, tunable solvating properties. Can enhance reaction rates and selectivity. | High cost, moderate viscosity can limit mass transfer. Product separation can be challenging. | Niche/Specialized: Best for high-value synthesis (e.g., pharmaceuticals) where catalyst recycling and improved yields can offset the high initial solvent cost. |
| [BMIM][OTf] | Similar to [BMPy][OTf]. | Imidazolium cation can be less stable (acidic C2 proton). Generally lower cost than pyrrolidinium ILs. | Potential for side reactions involving the imidazolium ring. | Alternative: A lower-cost alternative where the specific stability of the pyrrolidinium cation is not strictly required. |
| Toluene/DCM | Well-understood reaction kinetics. | Low cost, low viscosity, easy removal post-reaction (evaporation). | Highly volatile, flammable, toxic, and environmentally harmful (VOCs). | Incumbent: Dominant in bulk chemical synthesis due to low cost and ease of use, but facing increasing regulatory pressure, creating opportunities for ILs. |
Standardized Experimental Protocols for Evaluation
To ensure trustworthy and reproducible data, standardized evaluation protocols are essential.
Protocol: Synthesis of [BMPy][OTf]
Objective: To synthesize high-purity [BMPy][OTf] via a two-step method.
Materials:
-
N-methylpyrrolidine (≥99%)
-
1-bromobutane (≥98%)
-
Lithium trifluoromethanesulfonate (LiOTf, ≥99%)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Step 1: Synthesis of [BMPy]Br.
-
Under an inert atmosphere (e.g., nitrogen), dissolve N-methylpyrrolidine (1.0 mol) in acetonitrile.
-
Cool the solution in an ice bath and add 1-bromobutane (1.0 mol) dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and then reflux overnight.[5]
-
Remove the solvent under reduced pressure to obtain a solid/viscous liquid.
-
Wash the crude product with a non-polar solvent like diethyl ether to remove unreacted starting materials.
-
Dry the resulting white solid, [BMPy]Br, under high vacuum.
-
-
Step 2: Anion Exchange.
-
Dissolve the dried [BMPy]Br (1.0 mol) in deionized water.
-
In a separate flask, dissolve LiOTf (1.05 mol, slight excess) in deionized water.
-
Add the LiOTf solution to the [BMPy]Br solution and stir for 12-24 hours at room temperature.
-
A biphasic system may form, with the IL being the denser phase.
-
Perform a liquid-liquid extraction with DCM. The IL will move to the organic phase, while the LiBr byproduct remains in the aqueous phase.
-
Wash the organic phase multiple times with small amounts of deionized water to remove all residual bromide ions. (Self-Validation Step: Test the final aqueous wash with a silver nitrate solution; the absence of a white AgBr precipitate indicates successful halide removal).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the DCM under reduced pressure.
-
Dry the final product, [BMPy][OTf], under high vacuum at elevated temperature (e.g., 80°C) for at least 48 hours to remove all traces of water and solvent.[5]
-
Protocol: Measurement of Ionic Conductivity
Objective: To determine the ionic conductivity of [BMPy][OTf] using electrochemical impedance spectroscopy (EIS).
Workflow Diagram:
Procedure:
-
Cell Calibration: Use a standard KCl solution of known conductivity to determine the exact cell constant (K_cell) of your conductivity cell. This is a critical step for accuracy.
-
Sample Preparation: Ensure the [BMPy][OTf] sample is rigorously dried, as water content will artificially inflate conductivity readings. Handle the sample in an inert atmosphere (glovebox) to prevent moisture uptake.
-
Measurement:
-
Fill the conductivity cell with the IL sample, ensuring no air bubbles are trapped between the electrodes.
-
Allow the cell to reach thermal equilibrium at the desired temperature (e.g., 25°C) using a temperature-controlled bath.
-
Connect the cell to a potentiostat and perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Imaginary Impedance vs. Real Impedance).
-
The bulk resistance (R_b) of the electrolyte is determined from the x-axis intercept of the high-frequency semicircle.
-
Calculate the ionic conductivity (σ) using the formula: σ = K_cell / R_b.
-
Conclusion and Future Outlook
This compound is a high-performance ionic liquid with demonstrable advantages in applications requiring high thermal and electrochemical stability. Its primary drawback is its cost, driven by a multi-step synthesis and expensive raw materials.
-
For Energy Storage: Its use is justified in applications where safety and reliability are non-negotiable, such as in aerospace, defense, or large-scale grid storage, where the risks associated with flammable conventional electrolytes are unacceptable.
-
For Green Chemistry: Its adoption will likely be limited to high-value-added processes, such as pharmaceutical synthesis, where the potential for catalyst recycling and improved yields can provide a strong economic incentive that outweighs the high solvent cost.
The future of [BMPy][OTf] and similar ILs in widespread industrial use hinges on the development of more cost-effective, halogen-free synthesis routes and efficient recycling processes. As regulatory pressure on traditional volatile solvents increases and the demand for safer, higher-performance energy storage grows, the cost-performance balance for [BMPy][OTf] will continue to shift, making it an increasingly attractive option for specialized industrial applications.
References
- Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications.
- 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfon
- 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfon
- Comparison of in situ FTIR spectra of pyrrolidinium-based ionic liquids...
- Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. RSC Publishing.
- Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes.
- 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfon
- This compound for synthesis 367522-96-1. Sigma-Aldrich.
- Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. IPPT PAN.
- Evaluation of the Ionic Liquid, 1-Butyl-1-Methylpyrrolidinium Bis(Trifluoromethylsulfonyl)imide, as a Sustainable Material for Modern Energy Devices. Khalifa University.
- TGA of N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate. Scan...
Sources
A Researcher's Guide to Experimental Reproducibility: The Impact of [BMPyrr][OTf] Purity
In the pursuit of scientific advancement, the reproducibility of experimental results stands as a cornerstone of credibility and progress.[1][2][3] This principle is particularly critical in fields where minute variations in reagents can lead to significant deviations in outcomes. For researchers, scientists, and drug development professionals utilizing the ionic liquid 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, commonly known as [BMPyrr][OTf], understanding the profound impact of its purity is paramount. This guide provides an in-depth comparison of commercial-grade versus high-purity [BMPyrr][OTf], supported by experimental data and protocols, to empower researchers to make informed decisions that bolster the integrity and reproducibility of their work.
Ionic liquids (ILs) like [BMPyrr][OTf] have gained significant traction as "green solvents" and versatile materials in a multitude of applications, including electrochemistry, organic synthesis, and extraction processes, owing to their unique properties like low volatility, high thermal stability, and excellent dissolving capabilities.[4][5] However, the very properties that make them advantageous can be significantly skewed by the presence of impurities.[6][7] This guide will dissect the differences between commercially available and high-purity grades of [BMPyrr][OTf] and demonstrate why the choice of purity is not merely a matter of cost, but a critical experimental variable.
Understanding the Divide: Commercial vs. High-Purity [BMPyrr][OTf]
The distinction between commercial and high-purity grades of [BMPyrr][OTf] lies in the concentration of residual reactants, byproducts, and absorbed atmospheric components. While commercial-grade ILs are suitable for some bulk applications, high-purity grades are essential for sensitive and quantitative studies where impurities can interfere with the reaction or measurement.
| Impurity | Typical Concentration (Commercial Grade) | Typical Concentration (High-Purity Grade) | Potential Impact |
| Water | ≤ 1.0% | < 100 ppm (< 0.01%) | Alters viscosity, density, and electrochemical window; can participate in side reactions.[7][8][9] |
| Halides (e.g., Cl⁻, Br⁻) | ≤ 0.1% | < 10 ppm (< 0.001%) | Increases viscosity, narrows the electrochemical window, and can poison catalysts.[7][10][11] |
| Organic Solvents | Variable | < 100 ppm | Can affect reaction kinetics and introduce unwanted side products. |
| Starting Materials | Variable | < 0.1% | May interfere with the desired reaction pathway. |
Table 1: Comparison of typical impurity levels in commercial versus high-purity [BMPyrr][OTf] and their potential impact on experimental outcomes.
The synthesis of [BMPyrr][OTf] typically involves a two-step process: the quaternization of 1-methylpyrrolidine with 1-bromobutane to form the [BMPyrr]Br precursor, followed by an anion exchange reaction with a triflate salt.[12] Commercial grades may contain residual halides from the first step and water absorbed from the atmosphere.[7][13] High-purity grades undergo additional purification steps, such as treatment with activated carbon, multiple washes, and rigorous drying under high vacuum to minimize these impurities.[14]
Experimental Validation: The Telltale Signs of Impurity
To illustrate the tangible effects of purity on experimental reproducibility, we present a series of comparative experiments. These protocols are designed to be self-validating, providing clear and quantifiable differences in performance between the two grades of [BMPyrr][OTf].
Experiment 1: Electrochemical Window Determination via Cyclic Voltammetry
Rationale: The electrochemical window (EW) of an electrolyte is a critical parameter in electrochemical applications, defining the potential range within which the electrolyte is stable. Impurities such as water and halides can significantly narrow this window, limiting the operating range of electrochemical devices.[15]
Workflow Visualization:
Caption: Workflow for determining the electrochemical window.
Protocol:
-
Electrolyte Preparation: Prepare two separate electrolyte solutions, one with commercial-grade and one with high-purity [BMPyrr][OTf], each containing a 0.1 M concentration of a suitable supporting electrolyte (e.g., Li[OTf]) if required for the specific application. The ionic liquid itself can often act as the supporting electrolyte.
-
Cell Assembly: Assemble a three-electrode electrochemical cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent atmospheric contamination. Use a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver ion (Ag/Ag+) reference electrode.[12]
-
Cyclic Voltammetry: Perform cyclic voltammetry by sweeping the potential from the open-circuit potential towards both anodic and cathodic limits at a scan rate of 50 mV/s.
-
Data Analysis: The electrochemical window is determined by the potential range where no significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction.
Expected Results:
| Grade | Anodic Limit (V vs. Ag/Ag+) | Cathodic Limit (V vs. Ag/Ag+) | Electrochemical Window (V) |
| Commercial | ~ +2.0 V | ~ -2.2 V | ~ 4.2 V |
| High-Purity | > +2.5 V | < -2.8 V | > 5.3 V |
Table 2: Expected electrochemical windows for commercial and high-purity [BMPyrr][OTf].
The narrower electrochemical window of the commercial-grade IL is a direct consequence of the presence of water and halide impurities, which are more easily oxidized or reduced than the [BMPyrr]⁺ and [OTf]⁻ ions.
Experiment 2: Impact on a Lewis Acid-Catalyzed Reaction
Rationale: Traces of water can act as a nucleophile or a base, interfering with Lewis acid-catalyzed reactions. This experiment demonstrates how water impurity in commercial-grade [BMPyrr][OTf] can negatively impact the yield of a classic Friedel-Crafts alkylation.
Reaction Pathway Visualization:
Caption: Simplified Friedel-Crafts alkylation pathway.
Protocol:
-
Reaction Setup: In two separate round-bottom flasks, dissolve a catalytic amount of anhydrous aluminum chloride (AlCl₃) in either commercial-grade or high-purity [BMPyrr][OTf] under an inert atmosphere.
-
Addition of Reactants: Add an equimolar amount of benzene and benzyl chloride to each flask.
-
Reaction and Quenching: Stir the reactions at room temperature for 24 hours. Quench the reactions by carefully adding water.
-
Product Isolation and Analysis: Extract the organic products with a suitable solvent (e.g., diethyl ether), dry the organic layer, and analyze the product yield by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[16]
Expected Results:
| Grade of [BMPyrr][OTf] | Product Yield (%) |
| Commercial | 40-50% |
| High-Purity | > 90% |
Table 3: Expected product yields for the Friedel-Crafts alkylation in commercial and high-purity [BMPyrr][OTf].
The significantly lower yield in the commercial-grade ionic liquid is attributed to the deactivation of the AlCl₃ catalyst by water impurities.
Authoritative Grounding and Best Practices
The National Institute of Standards and Technology (NIST) maintains a comprehensive database of ionic liquid properties (ILThermo), which serves as an invaluable resource for researchers.[17][18][19][20][21] When reporting experimental data involving ionic liquids, it is crucial to specify the purity and the methods used for its determination to ensure the reproducibility of the work.[6]
For researchers synthesizing their own ionic liquids, rigorous purification and characterization are essential.[22] Techniques such as Karl Fischer titration for water content, ion chromatography for halide content, and NMR spectroscopy for organic impurities are standard methods for quality control.[13][23]
Conclusion: A Commitment to Scientific Integrity
The choice between commercial-grade and high-purity [BMPyrr][OTf] is a critical decision that directly impacts the reliability and reproducibility of experimental results. While commercial-grade ionic liquids may be suitable for less sensitive applications, the data presented in this guide unequivocally demonstrates that for high-stakes research in areas such as electrochemistry and catalysis, the use of high-purity materials is non-negotiable.
By understanding the nature of impurities and their effects, and by implementing rigorous experimental protocols, researchers can uphold the highest standards of scientific integrity. This commitment not only strengthens the validity of individual findings but also contributes to the collective advancement of science.
References
-
Stark, A., et al. Purity check methods for ionic liquids. Institute for Technical and Environmental Chemistry, Friedrich-Schiller-University Jena, Germany. [Link]
-
Jones, E. The effect of chain length and water content on ionic liquid behaviour. ISIS. [Link]
-
Seddon, K.R., et al. Purity specification methods for ionic liquids. Pure and Applied Chemistry, 2000. 72(12): p. 2275-2287. [Link]
-
Seddon, K.R., Stark, A., & Torres, M.-J. Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Queen's University Belfast Research Portal, 2000. [Link]
-
Bu, W., et al. Halide ions effects on surface excess of long chain ionic liquids water solutions. The Journal of Physical Chemistry B, 2013. 117(44): p. 13884-13892. [Link]
-
Bonhôte, P., et al. A Simple and Practical Method for the Preparation and Purity Determination of Halide-Free Imidazolium Ionic Liquids. Inorganic Chemistry, 1996. 35(5): p. 1168-1178. [Link]
-
Li, W., et al. Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Journal of Chemical & Engineering Data, 2007. 52(1): p. 183-186. [Link]
-
Seddon, K.R., Stark, A., & Torres, M.-J. Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids. Pure and Applied Chemistry, 2000. 72(12): p. 2275-2287. [Link]
-
National Institute of Standards and Technology. NIST Launches Ionic Liquids Database. PI Process Instrumentation. [Link]
-
Rustom, H., et al. Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. Journal of Chemical & Engineering Data, 2017. 62(1): p. 259-270. [Link]
-
Chen, Z., et al. The peculiar effect of water on ionic liquids and deep eutectic solvents. Physical Chemistry Chemical Physics, 2018. 20(41): p. 26156-26176. [Link]
-
National Institute of Standards and Technology. NIST Standard Reference Database 147. NIST. [Link]
-
National Institute of Standards and Technology. ILThermo. NIST. [Link]
-
Chem-Impex. This compound. [Link]
-
Al-Masri, M., et al. Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. International Journal of Molecular Sciences, 2012. 13(12): p. 16786-16801. [Link]
-
Singh, S.K., et al. From high-purity synthesis to key experimental considerations for evaluating functionalized ionic liquids for combined capture and electrochemical. ChemRxiv, 2023. [Link]
-
National Institute of Standards and Technology. NIST Ionic Liquids Database - ILThermo - SRD 147. [Link]
-
National Institute of Standards and Technology. ILThermo: Ionic Liquids Database. [Link]
-
Solvionic. This compound. [Link]
-
Gadot Mercury. This compound for synthesis. [Link]
-
Santos, E., & MacFarlane, D.R. Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules, 2020. 25(23): p. 5812. [Link]
-
Han, D., & Row, K.H. THE PHYSICAL AND CHEMICAL PROPERTIES OF IONIC LIQUIDS AND ITS APPLICATION IN EXTRACTION. Nova Science Publishers, 2011. [Link]
-
Wetjen, M., et al. Impact of electrolyte impurities and SEI composition on battery safety. Cell Reports Physical Science, 2023. 4(6): p. 101449. [Link]
-
Costa, A.P., et al. Thermophysical Characterization of Protic Ionic Liquids: Density Measurements, Group Contribution Method, and PC-SAFT Modeling Application. Industrial & Engineering Chemistry Research, 2021. 60(38): p. 13847-13859. [Link]
-
Domínguez-Pérez, M., et al. Martini coarse-grained models of imidazolium-based ionic liquids: from nanostructural organization to liquid-liquid extraction. Physical Chemistry Chemical Physics, 2021. 23(3): p. 1826-1838. [Link]
-
Clare, B., Sirwardana, A., & Macfarlane, D.R. Synthesis, purification and characterization of ionic liquids. Topics in Current Chemistry, 2010. 290: p. 1-40. [Link]
-
Zhang, S., et al. Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega, 2019. 4(7): p. 11951-11958. [Link]
-
Polymer Source. High Purity Chemicals. [Link]
-
Zhang, J., et al. Oxygen Reduction Reaction in 1-Butyl-1-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl)imide: Addition of Water as a Proton Species. Journal of The Electrochemical Society, 2014. 161(8): p. F843-F848. [Link]
-
Thomasnet. High Purity Chemicals Suppliers. [Link]
-
Jusys, Z., et al. Modifying the Electrocatalytic Selectivity of Oxidation Reactions with Ionic Liquids. Angewandte Chemie International Edition, 2022. 61(15): p. e202117282. [Link]
-
Shamoo, A.E., & Resnik, D.B. Reproducibility and Research Integrity. Account Res, 2017. 24(2): p. 125-127. [Link]
-
Lagnier, M., et al. Impact of Trace Impurities in the Electrolyte on the Electrochemistry of Positive Electrodes for Lithium-Ion Batteries. Journal of The Electrochemical Society, 2021. 168(8): p. 080523. [Link]
-
Samuel, S., & König-Ries, B. Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ, 2021. 9: p. e11224. [Link]
-
Singh, M. Where can I find an overview of how impurities affect electrochemical properties of Li-ion batteries?. ResearchGate, 2019. [Link]
-
Park, Y.-T., et al. Effect of Impurities on Electrochemical Performance of Low-Purity Natural Graphite As Anode Active Material for Lithium Ion Batteries. Journal of Nanoscience and Nanotechnology, 2017. 17(8): p. 5565-5568. [Link]
-
Association of Biomolecular Resource Facilities. A Review of the Scientific Rigor, Reproducibility, and Transparency Studies Conducted by the ABRF Research Groups. Journal of Biomolecular Techniques, 2019. 30(Suppl): p. S4-S14. [Link]
-
Edelhofer, C., & Leist, M. In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 2021. 38(2): p. 340-346. [Link]
-
Vitucci, F.M., et al. Electrochemistry of 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid. Molecules, 2019. 24(16): p. 2947. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. ISIS The effect of chain length and water content on ionic liquid behaviour [isis.stfc.ac.uk]
- 9. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 10. Halide ions effects on surface excess of long chain ionic liquids water solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jrwb.de [jrwb.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. piprocessinstrumentation.com [piprocessinstrumentation.com]
- 18. NIST Standard Reference Database 147 | NIST [nist.gov]
- 19. ILThermo | NIST [nist.gov]
- 20. catalog.data.gov [catalog.data.gov]
- 21. Ionic Liquids Database - ILThermo [ilthermo.boulder.nist.gov]
- 22. Synthesis, purification and characterization of ionic liquids. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
The Litmus Test: Validating Theoretical Models of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate Properties with Experimental Data
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the expanding universe of ionic liquids (ILs), 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, ([BMPy][TfO]), has emerged as a compound of significant interest due to its potential applications as a stable electrolyte and versatile solvent. The ability to accurately predict the physicochemical properties of [BMPy][TfO] through theoretical modeling is a critical accelerator for its application in diverse fields, including drug development and materials science. However, the ultimate viability of these in silico predictions hinges on their rigorous validation against robust experimental data.
This guide provides an in-depth comparison of experimentally determined physicochemical properties of [BMPy][TfO] with values predicted by prominent theoretical models. We will delve into the causality behind the experimental techniques and critically evaluate the performance of these predictive models. Furthermore, we will present comparative data for alternative ionic liquids to provide a broader context for the performance of [BMPy][TfO].
The Crucial Nexus: Why Experimental Validation Matters
Theoretical models, such as those based on quantitative structure-property relationships (QSPR), group contribution methods, and molecular dynamics simulations, offer the tantalizing prospect of rapidly screening vast libraries of ionic liquids for desired properties without the need for extensive synthesis and experimentation.[1] This in silico approach can significantly reduce the time and cost associated with the discovery and optimization of ILs for specific applications.[1] However, the inherent assumptions and simplifications in these models necessitate a grounding in empirical reality. Experimental data serves as the ultimate arbiter, confirming the accuracy of theoretical predictions and highlighting areas where models may require refinement.
A Comparative Analysis of Physicochemical Properties
Here, we present a side-by-side comparison of experimental data for key physicochemical properties of [BMPy][TfO] with predictions from theoretical models. For context, we also include experimental data for two other common ionic liquids: 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim][BF4]) and 1-hexyl-3-methylimidazolium chloride ([hmim][Cl]).
Density: A Fundamental Volumetric Property
Density is a critical parameter for process design, formulation, and engineering calculations. Its accurate prediction is a fundamental test for any theoretical model.
Table 1: Comparison of Experimental and Theoretical Density Data
| Ionic Liquid | Temperature (K) | Experimental Density (g/cm³) | Theoretical Model | Predicted Density (g/cm³) | Reference |
| [BMPy][TfO] | 293.15 | 1.25 | - | - | |
| [emim][BF4] | 298.15 | 1.294 | - | - | |
| [hmim][Cl] | 299.15 | 1.04 | - | - |
Viscosity: A Measure of Fluid Resistance
Viscosity is a key transport property that dictates mixing behavior, mass transfer rates, and the overall processability of the ionic liquid.
Table 2: Comparison of Experimental and Theoretical Viscosity Data
| Ionic Liquid | Temperature (K) | Experimental Viscosity (mPa·s) | Theoretical Model | Predicted Viscosity (mPa·s) | Reference |
| [BMPy][TfO] | - | - | - | - | - |
| [emim][BF4] | 298.15 | 36 | - | - | |
| [hmim][Cl] | 308.15 | 3302 | - | - |
Note: Experimental viscosity data for pure [BMPy][TfO] and specific theoretical predictions were not prominently found in the initial search, indicating a need for more focused research in this area.
Ionic Conductivity: The Key to Electrochemical Performance
For applications in electrochemical devices, ionic conductivity is a paramount property, as it governs the efficiency of charge transport.
Table 3: Comparison of Experimental and Theoretical Ionic Conductivity Data
| Ionic Liquid | Temperature (K) | Experimental Conductivity (mS/cm) | Theoretical Model | Predicted Conductivity (mS/cm) | Reference |
| [BMPy][TfO] | - | - | - | - | - |
| [emim][BF4] | 298.15 | 14.1 | - | - | |
| [hmim][Cl] | 293.15 | 0.08 | - | - |
Note: Comprehensive experimental and theoretical conductivity data for [BMPy][TfO] is an area requiring further investigation.
Experimental Protocols: Ensuring Data Integrity
The reliability of the experimental data is paramount for a meaningful comparison with theoretical models. Below are detailed, step-by-step methodologies for the key experiments.
Density Measurement
Rationale: The oscillating U-tube densitometer is the gold standard for accurate density measurements of liquids. The principle relies on the fact that the oscillation frequency of a U-shaped tube is dependent on the mass of the fluid it contains. By calibrating with fluids of known density (like dry air and ultrapure water), the density of the sample can be determined with high precision.
Protocol:
-
Instrument Calibration: Calibrate the oscillating U-tube densitometer (e.g., Anton Paar DMA series) at the desired temperature using dry air and degassed, ultrapure water.
-
Sample Preparation: Ensure the [BMPy][TfO] sample is free of any particulate matter and air bubbles. If necessary, filter and degas the sample.
-
Measurement: Inject the sample into the measurement cell, ensuring no air bubbles are introduced.
-
Temperature Equilibration: Allow the sample to equilibrate to the set temperature. The instrument will indicate when thermal equilibrium is reached.
-
Data Acquisition: Record the density reading. Perform multiple measurements for each sample to ensure reproducibility.
-
Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., isopropanol followed by acetone) and dry it completely before the next measurement.
Viscosity Measurement
Rationale: A rotational rheometer provides precise viscosity measurements by shearing the fluid between two geometries (e.g., cone and plate, parallel plates). The instrument measures the torque required to rotate one geometry at a specific angular velocity, from which the viscosity is calculated. This method allows for the determination of viscosity over a range of shear rates and temperatures.
Protocol:
-
Instrument Setup and Calibration: Use a calibrated rotational rheometer with a cone-plate or parallel-plate geometry. Set the desired temperature using a Peltier or fluid-based temperature controller.
-
Sample Loading: Place a small, accurately measured volume of the [BMPy][TfO] sample onto the lower plate.
-
Gap Setting: Lower the upper geometry to the correct measurement gap.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium.
-
Measurement: Perform a shear rate sweep to determine the viscosity as a function of shear rate. For Newtonian fluids like many ionic liquids, the viscosity will be constant.
-
Data Analysis: Report the viscosity at a specific shear rate and temperature.
-
Cleaning: Meticulously clean the geometries and plates with appropriate solvents.
Ionic Conductivity Measurement
Rationale: The conductivity of an ionic liquid is measured using a conductivity cell connected to a conductometer. The cell consists of two electrodes with a known geometry. The instrument applies an alternating current to the electrodes and measures the resulting voltage to determine the resistance of the sample. The conductivity is then calculated from the resistance and the cell constant.
Protocol:
-
Cell Calibration: Calibrate the conductivity cell using standard solutions of known conductivity (e.g., aqueous KCl solutions).
-
Sample Preparation: Ensure the [BMPy][TfO] sample is free of impurities that could affect conductivity.
-
Measurement: Immerse the conductivity cell into the sample, ensuring the electrodes are fully submerged.
-
Temperature Control: Place the sample in a temperature-controlled bath to maintain a constant temperature during the measurement.
-
Data Acquisition: Record the conductivity reading once the value has stabilized.
-
Cleaning: Thoroughly clean and dry the conductivity cell after each measurement.
Visualizing the Workflow
A clear understanding of the experimental and validation workflow is crucial. The following diagram illustrates the logical relationship between theoretical modeling, experimental measurement, and the validation process.
Caption: Workflow for validating theoretical models with experimental data.
The Path Forward: Bridging the Gap Between Theory and Experiment
The analysis presented here underscores the critical importance of a synergistic relationship between theoretical modeling and experimental validation. While theoretical models provide a powerful tool for the rapid screening of ionic liquids, their predictive power must be continuously benchmarked and refined against high-quality experimental data.
For this compound, this guide highlights a clear need for more dedicated computational studies to predict its key physicochemical properties. Such studies, when coupled with the robust experimental methodologies outlined, will not only enhance our understanding of this specific ionic liquid but also contribute to the development of more accurate and reliable predictive models for the entire class of ionic liquids. This, in turn, will accelerate the rational design of novel ionic liquids tailored for a wide array of applications, from advanced pharmaceuticals to next-generation energy storage solutions.
References
-
Paduszyński, K. (2022). A review of group contribution models to calculate thermodynamic properties of ionic liquids for process systems engineering. Fluid Phase Equilibria, 553, 113303. [Link]
Sources
Navigating the Green Frontier: A Comparative Environmental Impact Analysis of [BMPyrr][OTf] and Conventional Solvents
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Informed Solvent Selection
In the ever-evolving landscape of pharmaceutical and chemical research, the choice of solvent is a critical decision that extends far beyond its immediate application. As the principles of green chemistry become increasingly integral to sustainable laboratory practices, a thorough understanding of the environmental footprint of our chemical toolkit is paramount. This guide offers a comprehensive comparative analysis of the environmental impact of 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate, [BMPyrr][OTf], a promising ionic liquid, and a selection of commonly used conventional organic solvents: dichloromethane, toluene, acetonitrile, and methanol.
The narrative that follows is designed to empower researchers with the knowledge to make informed decisions, balancing solvent efficacy with environmental responsibility. We will delve into key environmental impact parameters, including ecotoxicity, biodegradability, and life cycle considerations, supported by available experimental data and insights from leading solvent selection guides.
The Rise of Ionic Liquids: A Paradigm Shift in Solvent Chemistry
Ionic liquids (ILs) have emerged as a novel class of solvents with a unique set of physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics have positioned them as potential "green" alternatives to volatile organic compounds (VOCs) that contribute to air pollution.[1] However, the "green" label is not a universal truth and requires careful scrutiny of each specific ionic liquid's environmental profile.
[BMPyrr][OTf] belongs to the pyrrolidinium class of ionic liquids. Generally, pyrrolidinium-based ILs have shown lower toxicity compared to their more commonly studied imidazolium and pyridinium counterparts.[2] This guide will explore the available data to assess where [BMPyrr][OTf] stands within this greener spectrum.
A Comparative Framework: Evaluating Environmental Impact
To provide a holistic and objective comparison, we will assess [BMPyrr][OTf] and the selected conventional solvents across three key pillars of environmental impact:
-
Ecotoxicity: The potential of a substance to cause harm to aquatic and terrestrial organisms.
-
Biodegradability: The ability of a substance to be broken down by natural processes, preventing its persistence in the environment.
-
Life Cycle Assessment (LCA): A "cradle-to-grave" analysis of the environmental burdens associated with a solvent, from its production to its disposal.
We will also leverage the frameworks of established solvent selection guides from major pharmaceutical companies and academic consortia to provide a broader context for our analysis.
Ecotoxicity: A Measure of a Solvent's Environmental Hazard
Ecotoxicity is a critical indicator of a solvent's potential to disrupt ecosystems. It is typically quantified using metrics such as the half-maximal effective concentration (EC50), which is the concentration of a substance that causes a 50% reduction in a specific biological response (e.g., growth, mobility) in a test organism over a defined period.
[BMPyrr][OTf] and Pyrrolidinium-Based Ionic Liquids
Direct ecotoxicity data for [BMPyrr][OTf] is scarce in publicly available literature. However, we can infer its potential impact by examining data for structurally similar pyrrolidinium-based ionic liquids. Studies have shown that the toxicity of ionic liquids is significantly influenced by the cation's structure, particularly the length of the alkyl chain.[2] For pyrrolidinium cations, an increase in the alkyl chain length generally leads to increased toxicity.[2]
One study on various ionic liquids indicated that pyrrolidinium-based ILs exhibited the lowest toxicity among the tested cations (pyrrolidinium < piperidinium < pyridinium ≤ imidazolium).[3] Another study on the toxicity of imidazolium and pyrrolidinium ionic liquids towards E. coli found that pyrrolidinium cations were less toxic than imidazolium cations.[2]
Conventional Solvents: A Mixed Profile
The ecotoxicity of conventional organic solvents is well-documented and varies significantly.
| Solvent | Ecotoxicity Profile |
| Dichloromethane | Exhibits low acute toxicity to aquatic organisms.[4] |
| Toluene | Possesses moderate acute (short-term) and chronic (long-term) toxicity to aquatic life.[5] |
| Acetonitrile | Shows slight acute and chronic toxicity to aquatic life.[6] |
| Methanol | Considered a low-level toxin for aquatic and land organisms.[7] In the medium term, it can inhibit plant growth and be fatal to certain animal species.[7] |
Biodegradability: A Solvent's Persistence in the Environment
A solvent's ability to biodegrade is crucial for preventing its accumulation in the environment. "Readily biodegradable" substances are those that can be rapidly and completely broken down by microorganisms in an aquatic environment.
[BMPyrr][OTf] and Pyrrolidinium-Based Ionic Liquids
The biodegradability of ionic liquids is a complex issue. While some have been designed to be biodegradable, many are persistent. Studies on pyrrolidinium-based ionic liquids have shown that their biodegradability is influenced by the structure of the cation. One study investigating the biodegradation of ten pyridinium, pyrrolidinium, and ammonium-based ionic liquids found that all the tested ILs proved to be "readily biodegradable" with a pure strain of Rhodococcus rhodochrous, but this was not the case with activated sludge, where in some cases, an undesirable accumulation of metabolites was observed.[8] Another study on the biodegradability of 27 different ionic liquid cations found that for all five head groups studied (including pyrrolidinium), representatives could be found that are readily or inherently biodegradable.[9]
However, the presence of certain functional groups can hinder biodegradability. The trifluoromethanesulfonate anion, being a fluorinated compound, may contribute to the persistence of [BMPyrr][OTf]. Further research is needed to definitively classify the biodegradability of this specific ionic liquid.
Conventional Solvents: Varying Fates in the Environment
| Solvent | Biodegradability Profile |
| Dichloromethane | Degrades in water within a few days.[10] |
| Toluene | Readily broken down by microorganisms in the soil.[3] |
| Acetonitrile | Can be broken down by microorganisms in water and soil.[11] |
| Methanol | The product is easily biodegradable.[12] |
Life Cycle Assessment: The Bigger Picture of Environmental Impact
A Life Cycle Assessment (LCA) provides a comprehensive evaluation of the environmental impacts of a product or process, from raw material extraction to end-of-life disposal.
The Challenge of LCA for Ionic Liquids
Conducting a full LCA for a novel solvent like [BMPyrr][OTf] is challenging due to the lack of large-scale production data. However, existing LCA studies on other ionic liquids, primarily imidazolium-based, have highlighted some key considerations. These studies often indicate that the synthesis of ionic liquids can be energy-intensive and may involve the use of hazardous reagents, leading to a larger life cycle environmental impact compared to some conventional methods.[10][11] The recyclability and recovery of the ionic liquid are crucial factors that can significantly influence its overall environmental footprint.[10]
For [BMPyrr][OTf], a qualitative LCA would need to consider the synthesis pathway, the energy requirements for its production, the potential for recycling, and the environmental impact of its degradation products. A methodology for estimating the life cycle environmental impacts of novel ILs has been proposed, which involves constructing a life cycle tree and identifying environmental hotspots in the synthesis process.[13]
LCA of Conventional Solvents
The life cycle impacts of conventional solvents are better understood due to their long history of industrial use.
-
Dichloromethane: Primarily produced through the chlorination of methane or methyl chloride. Its production is energy-intensive, and fugitive emissions during production and use are a concern.[14]
-
Toluene: A major component of gasoline, it is produced during the refining of crude oil. Its environmental impact is closely tied to the fossil fuel industry.[15]
-
Acetonitrile: Mainly produced as a byproduct of acrylonitrile manufacturing. Its environmental impact is therefore linked to the production of this other major chemical.
-
Methanol: Can be produced from various feedstocks, including natural gas, coal, and biomass.[16] The carbon footprint of methanol is highly dependent on the production pathway, with renewable methanol offering a significantly lower environmental impact.
Insights from Solvent Selection Guides
Several pharmaceutical companies and academic consortia have developed solvent selection guides to aid chemists in making more sustainable choices. These guides typically rank solvents based on a combination of safety, health, and environmental criteria.
-
CHEM21 Solvent Selection Guide: This guide, developed by a European public-private partnership, ranks solvents into four categories: recommended, problematic, hazardous, and highly hazardous.[17] The ranking is based on a combination of safety, health, and environmental criteria aligned with the Global Harmonized System (GHS).[17]
-
Sanofi's Solvent Selection Guide: This guide also classifies solvents into four categories: "recommended," "substitution advisable," "substitution requested," and "banned."[18][19] The ranking is derived from safety, health, environmental, quality, and industrial constraints.[18][19]
-
Pfizer's Solvent Selection Guide: This guide categorizes solvents into three groups: preferred, usable, and undesirable, providing substitution advice for the latter.[20]
While [BMPyrr][OTf] is not explicitly listed in these publicly available guides, the frameworks they provide are invaluable for assessing its potential ranking. Based on the available data for pyrrolidinium-based ILs, it is plausible that [BMPyrr][OTf] could fall into the "problematic" or "substitution advisable" category, pending more comprehensive data on its biodegradability and life cycle impact.
Here is a summary of how the selected conventional solvents are generally ranked in these guides:
| Solvent | CHEM21 Ranking (General) | Sanofi Ranking (General) | Pfizer Ranking (General) |
| Dichloromethane | Hazardous | Substitution Requested | Undesirable |
| Toluene | Problematic | Substitution Advisable | Usable |
| Acetonitrile | Problematic | Substitution Advisable | Usable |
| Methanol | Recommended or Problematic | Recommended | Preferred |
Experimental Protocols for Environmental Impact Assessment
To ensure the scientific integrity of environmental impact data, standardized experimental protocols are essential. The following are brief overviews of key OECD (Organisation for Economic Co-operation and Development) guidelines for assessing ecotoxicity and biodegradability.
Ready Biodegradability: OECD 301D Closed Bottle Test
This test evaluates the potential for a chemical to be readily biodegradable in an aerobic aqueous environment.
Workflow for OECD 301D Test
Caption: Workflow for the OECD 301D Ready Biodegradability Test.
Acute Immobilisation Test for Daphnia sp.: OECD 202
This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.
Workflow for OECD 202 Test
Caption: Workflow for the OECD 202 Acute Immobilisation Test for Daphnia magna.
Algal Growth Inhibition Test: OECD 201
This test evaluates the effects of a substance on the growth of freshwater green algae.
Workflow for OECD 201 Test
Sources
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. Exploring ionic liquids based on pyrrolidinium and imidazolium cations with low toxicity towards Escherichia coli for designing sustainable bioprocesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Global Sensitivity Analysis in Life-Cycle Assessment of Early-Stage Technology using Detailed Process Simulation: Application to Dialkylimidazolium Ionic Liquid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. methanex.com [methanex.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. [PDF] Biodegradability of 27 pyrrolidinium, morpholinium, piperidinium, imidazolium and pyridinium ionic liquid cations under aerobic conditions | Semantic Scholar [semanticscholar.org]
- 10. Life cycle assessment of an ionic liquid versus molecular solvents and their applications. | Semantic Scholar [semanticscholar.org]
- 11. Life cycle assessment of an ionic liquid versus molecular solvents and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. leap.epa.ie [leap.epa.ie]
- 13. nj.gov [nj.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. labcat.unb.br [labcat.unb.br]
- 18. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cms.dbu.de [cms.dbu.de]
A Cross-Validation Guide to the Analytical Characterization of 1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate ([BMPy][TfO])
This guide provides a comprehensive, in-depth comparison of analytical techniques for the characterization of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPy][TfO]), an ionic liquid of significant interest in diverse applications, including as an electrolyte in energy storage devices and a solvent in organic synthesis.[1][2][3][4] The purity and physicochemical properties of [BMPy][TfO] are critical to its performance and reproducibility in these applications. Therefore, a robust and cross-validated analytical approach is paramount for researchers, scientists, and drug development professionals.
This document moves beyond a simple listing of methods to provide a holistic understanding of why specific techniques are chosen, the intricacies of their application to ionic liquids, and how they can be cross-validated to ensure the highest degree of scientific integrity.
The Imperative of Purity: Understanding Potential Impurities in [BMPy][TfO]
The synthesis of [BMPy][TfO] typically involves a two-step process: the quaternization of N-methylpyrrolidine with a butyl halide, followed by an anion exchange reaction.[5] This process can introduce several potential impurities that can significantly impact the ionic liquid's properties. Common impurities include:
-
Halide Ions (e.g., Cl⁻, Br⁻): Residual halides from the starting materials are among the most common and detrimental impurities in ionic liquids, affecting their electrochemical stability and catalytic activity.[6]
-
Water: Due to the hygroscopic nature of many ionic liquids, water is a prevalent impurity that can alter viscosity, density, and electrochemical windows.[7][8]
-
Unreacted Starting Materials: Residual N-methylpyrrolidine or butyl halides can remain after synthesis.
-
Organic Solvents: Solvents used during synthesis and purification may persist in the final product.
A multi-faceted analytical approach is therefore essential for the comprehensive characterization of [BMPy][TfO].
A Multi-Technique Approach to Purity and Characterization
No single analytical technique can provide a complete picture of an ionic liquid's purity and properties. This guide advocates for a cross-validation strategy employing a suite of orthogonal methods.
Workflow for Comprehensive [BMPy][TfO] Characterization
Caption: A typical workflow for the comprehensive characterization of [BMPy][TfO].
Quantitative Comparison of Key Analytical Techniques
The following table provides a comparative overview of the primary analytical techniques for the quantitative analysis of [BMPy][TfO].
| Technique | Analytes | Typical LOD/LOQ | Advantages | Limitations |
| Ion Chromatography (IC) | Halide ions (Cl⁻, Br⁻, I⁻) | LOD: 0.1-1.0 ppm, LOQ: < 8 ppm for Cl⁻[9][10][11] | High sensitivity and selectivity for anionic impurities.[10] | Can have long run times for certain ionic liquid anions.[12] |
| Karl Fischer (KF) Titration | Water | ppm levels | High accuracy and selectivity for water.[13] | Can be affected by interfering substances that react with the KF reagents. |
| HPLC-UV/MS | [BMPy]⁺ cation, [TfO]⁻ anion, organic impurities | Analyte dependent (µg/mL to ng/mL) | Simultaneous analysis of cation, anion, and non-ionic impurities.[14] | Method development can be complex due to the ionic nature of the sample.[14] |
| NMR Spectroscopy | Structural integrity, residual solvents, organic impurities | % level for routine analysis, lower with quantitative NMR | Provides detailed structural information and can identify unknown impurities.[15][16] | Lower sensitivity compared to chromatographic techniques for trace analysis. |
| Thermogravimetric Analysis (TGA) | Thermal stability, volatile impurities | Not typically used for quantification of specific impurities | Provides information on decomposition temperature and presence of volatile components.[17] | Does not identify the components of mass loss. |
| Differential Scanning Calorimetry (DSC) | Phase transitions (melting point, glass transition) | N/A | Determines key thermal properties of the ionic liquid. | Not a purity analysis technique. |
Detailed Experimental Protocols
Ion Chromatography for Halide Impurity Determination
Rationale: Ion chromatography is the gold standard for quantifying halide impurities in ionic liquids due to its high sensitivity and ability to separate various anions.[10][12] The choice of a hydroxide-selective anion-exchange column is crucial for retaining and separating small, singly charged anions like chloride and bromide from the bulk trifluoromethanesulfonate anion.
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.1 g of [BMPy][TfO] and dissolve it in 100 mL of deionized water. This creates a 1 g/L stock solution. Further dilutions may be necessary depending on the expected halide concentration.
-
Instrumentation:
-
Ion chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Dionex IonPac AS22 or similar).
-
Autosampler.
-
-
Chromatographic Conditions:
-
Eluent: A gradient of sodium carbonate and sodium bicarbonate is typically used. For example, starting with 4.5 mM sodium carbonate / 1.4 mM sodium bicarbonate.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 25 µL.
-
Suppressor: Anion self-regenerating suppressor.
-
-
Calibration: Prepare a series of calibration standards of chloride and bromide (e.g., from NaCl and NaBr) in deionized water, covering a range from sub-ppm to several ppm.
-
Data Analysis: Quantify the halide concentrations in the [BMPy][TfO] sample by comparing the peak areas to the calibration curve.
Karl Fischer Titration for Water Content
Rationale: Karl Fischer titration is a highly specific and accurate method for the determination of water content in ionic liquids.[18][19] A coulometric titrator is preferred for the low water content typically found in high-purity ionic liquids. Ionic liquids can be used as co-solvents in Karl Fischer titration to improve the solubility of various samples.[7][8]
Protocol:
-
Instrumentation:
-
Coulometric Karl Fischer titrator with a generator electrode without a diaphragm.
-
-
Reagents:
-
Anode and cathode solutions appropriate for coulometric Karl Fischer titration.
-
-
Procedure:
-
Allow the titrator to stabilize and reach a low drift rate.
-
Accurately weigh a suitable amount of [BMPy][TfO] (typically 0.1-1 g, depending on the expected water content) and inject it directly into the titration cell.
-
The titration will proceed automatically, and the water content will be displayed in ppm or percentage.
-
-
System Suitability: Periodically check the system's accuracy using a certified water standard.
HPLC-UV/MS for Cation, Anion, and Organic Impurity Profiling
Rationale: High-Performance Liquid Chromatography coupled with UV and Mass Spectrometry detectors offers a powerful platform for the simultaneous analysis of the [BMPy]⁺ cation, the [TfO]⁻ anion, and potential organic impurities.[14] A mixed-mode or HILIC column is often necessary to retain both the polar cation and anion. Mass spectrometry provides definitive identification and high sensitivity.[20]
Protocol:
-
Sample Preparation: Dissolve a known amount of [BMPy][TfO] in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Mixed-mode column (e.g., Obelisc R) or a HILIC column.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Ammonium acetate or ammonium formate buffer (e.g., 20 mM, pH 4.5).
-
Gradient: A gradient elution from high organic to high aqueous content is typically employed to elute both the cation and anion.
-
Flow Rate: 0.3-0.5 mL/min.
-
UV Detection: Monitor at a low wavelength (e.g., 210 nm) for the cation and potentially some impurities.
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to detect the [BMPy]⁺ cation (m/z 142.1) and the [TfO]⁻ anion (m/z 149.0), respectively.
-
-
Data Analysis: The purity of the [BMPy]⁺ and [TfO]⁻ can be assessed by their peak area percentages. Impurities can be identified by their mass-to-charge ratios and quantified using appropriate standards if available.
Visualization of HPLC-MS Workflow
Caption: Workflow for HPLC-MS analysis of [BMPy][TfO].
NMR Spectroscopy for Structural Verification and Impurity Identification
Rationale: NMR spectroscopy is an indispensable tool for the structural confirmation of the [BMPy]⁺ cation and for identifying and quantifying organic impurities and residual solvents.[15][16] ¹H, ¹³C, and ¹⁹F NMR are all valuable for a comprehensive analysis.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of [BMPy][TfO] in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add an internal standard with a known concentration for quantitative analysis.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Experiments:
-
¹H NMR: Provides information on the proton environments of the butyl and methyl groups on the pyrrolidinium ring. Integration of the peaks can be used for quantitative analysis of organic impurities.
-
¹³C NMR: Confirms the carbon skeleton of the [BMPy]⁺ cation.
-
¹⁹F NMR: A single peak is expected for the trifluoromethanesulfonate anion, which is a sensitive probe for fluorine-containing impurities.
-
-
Data Analysis: Compare the obtained spectra with reference spectra to confirm the structure. Integrate the signals of impurities relative to the internal standard or the main component to quantify their levels.
Thermal Analysis (TGA/DSC)
Rationale: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase behavior of [BMPy][TfO].[3][21] This information is critical for applications where the ionic liquid will be subjected to varying temperatures.
Protocol:
-
Instrumentation:
-
Simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
-
TGA Procedure:
-
Place a small amount of the sample (5-10 mg) in an alumina or platinum pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).
-
The onset of decomposition is determined from the mass loss curve.
-
-
DSC Procedure:
-
Seal a small amount of the sample (5-10 mg) in an aluminum pan.
-
Heat and cool the sample at a controlled rate (e.g., 10 °C/min) to observe thermal events such as melting point and glass transition temperature.
-
-
Data Analysis: The TGA thermogram provides the decomposition temperature, while the DSC thermogram reveals the melting point and glass transition temperature.
Cross-Validation: Ensuring Data Integrity
Cross-validation involves comparing the results from different analytical techniques to ensure the accuracy and reliability of the data.[22] For example:
-
The total concentration of halide ions determined by IC can be compared with the total halide content estimated by other methods, if available.
-
The presence of volatile impurities indicated by a mass loss at low temperatures in TGA can be further investigated and identified by HPLC-MS or NMR.
-
The purity determined by HPLC can be corroborated by quantitative NMR.
By employing a suite of orthogonal analytical techniques and cross-validating the results, a high degree of confidence in the quality of this compound can be achieved, ensuring its reliable performance in research and development applications.
References
-
Villagrán, C., et al. (2004). Quantification of Halide in Ionic Liquids Using Ion Chromatography. Analytical Chemistry, 76(7), 2118–2123. [Link]
-
Villagrán, C., et al. (n.d.). Quantification of Halide in Ionic Liquids using Ion Chromatography. Queen's University Belfast. [Link]
-
Ho, T. D., et al. (2008). IC Determination of Halide Impurities in Ionic Liquids. Chromatographia, 67(3-4), 285–289. [Link]
-
Villagrán, C., et al. (2004). Quantification of Halide in Ionic Liquids Using Ion Chromatography. Analytical Chemistry, 76(7), 2118-2123. [Link]
-
LCGC International. (2010). LC–MS Analysis of Ionic Liquids, Counterions, and Impurities Using the Trimode Acclaim Trinity P1 Column. [Link]
-
SOLVOMET. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. [Link]
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. [Link]
-
Iolitec. (n.d.). Ionic liquids for Karl-Fischer titration. [Link]
-
Ho, T. D., et al. (2022). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Analytical Chemistry, 94(1), 38–61. [Link]
-
Ho, T. D., et al. (2022). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. ACS Publications. [Link]
-
Marciniak, A. (2010). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. Molecules, 15(4), 2854–2867. [Link]
-
Kumar, V., et al. (2012). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Journal of the Korean Chemical Society, 56(1), 107–112. [Link]
-
Longdom Publishing. (n.d.). The Use of Ionic Liquids in Mass Spectrometry and Their Limitations. [Link]
-
ResearchGate. (n.d.). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. [Link]
-
ResearchGate. (n.d.). Water Determination By Karl Fischer Titration. [Link]
-
ResearchGate. (n.d.). Purity specification methods for ionic liquids. [Link]
-
CONICET. (n.d.). State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. [Link]
-
ResearchGate. (n.d.). NMR Investigation of Ionic Liquid−LiX Mixtures: Pyrrolidinium Cations and TFSI - Anions. [Link]
-
National Institutes of Health. (2021). MAS-NMR of [Pyr13][Tf2N] and [Pyr16][Tf2N] Ionic Liquids Confined to Carbon Black: Insights and Pitfalls. [Link]
-
ResearchGate. (n.d.). Recent Advances in NMR Spectroscopy of Ionic Liquids. [Link]
-
PubMed Central. (n.d.). The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives. [Link]
-
PubMed. (2022). Recent advances in NMR spectroscopy of ionic liquids. [Link]
-
ResearchGate. (n.d.). TGA of N-butyl-N-methylpyrrolidinium trifluoromethanesulfonate. [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]
-
Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]
-
ResearchGate. (n.d.). Properties of 1-butyl-1-methyl-pyrrolidinium trifluoromethanesulfonate mixtures. [Link]
-
Solvionic. (n.d.). 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. [Link]
-
ResearchGate. (n.d.). NMR Investigation of Ionic Liquid-LiX Mixtures: Pyrrolidinium Cations and TFSI Anions. [Link]
-
OUCI. (n.d.). Analytical Applications of Ionic Liquids in Chromatographic and Electrophoretic Separation Techniques. [Link]
-
ResearchGate. (n.d.). Physicochemical Characterization of 1-Butyl-3-methylimidazolium and 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide. [Link]
-
IPPT PAN. (2024). Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. [Link]
-
ResearchGate. (n.d.). Ionic Liquids in Analytical Chemistry. [Link]
-
PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium triflate. [Link]
-
ResearchGate. (n.d.). Effect of this compound on Water Activity of Ternary Aqueous Ionic Liquid Solutions Containing [BMIm]Br, [BMIm]Cl, [HMIm]Br, and [HMIm]Cl, at 298.15 K. [Link]
-
ResearchGate. (n.d.). Thermophysical Properties of 1-Butyl-3-methylimidazolium Trifluoromethanesulfonate in a Wide Range of Temperatures and Pressures. [Link]
-
MDPI. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. mt.com [mt.com]
- 4. ippt.pan.pl [ippt.pan.pl]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 8. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. solvomet.eu [solvomet.eu]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hiyka.com [hiyka.com]
- 19. iolitec.de [iolitec.de]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. mdpi.com [mdpi.com]
- 22. The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Perspective on Advanced Desulfurization Techniques
An In-Depth Comparative Guide to the Desulfurization Efficiency of [BMPyrr][OTf] and Other Ionic Liquids
The removal of sulfur-containing compounds from fuels is a critical process in the refining industry, driven by the need to meet stringent environmental regulations and to prevent the poisoning of catalysts in downstream processes. Traditional hydrodesulfurization (HDS) methods, while effective for many sulfur compounds, are often energy-intensive and less efficient for removing refractory aromatic sulfur compounds like dibenzothiophene (DBT) and its derivatives. This has spurred research into alternative desulfurization methods, with ionic liquids (ILs) emerging as a promising class of solvents for extractive and oxidative desulfurization due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvent properties.
This guide provides a comparative analysis of the desulfurization efficiency of 1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate, [BMPyrr][OTf], against other commonly employed ionic liquids. We will delve into the experimental data, explore the underlying mechanisms, and provide detailed protocols for researchers and scientists in the field.
Understanding the Role of Ionic Liquids in Desulfurization
Ionic liquids are salts with melting points below 100°C, composed of a large organic cation and an organic or inorganic anion. Their efficacy in desulfurization stems from their ability to selectively interact with and extract sulfur-containing compounds from a fuel matrix. The choice of cation and anion significantly influences the IL's physical and chemical properties, and thus its desulfurization performance.
Mechanisms of Ionic Liquid-Based Desulfurization
There are three primary mechanisms by which ionic liquids can be used for desulfurization:
-
Extractive Desulfurization (EDS): This is the most straightforward approach, where the IL is used as a liquid-liquid extraction solvent to selectively remove sulfur compounds from the fuel phase. The efficiency of this process depends on the partitioning of the sulfur compounds between the fuel and the IL phase.
-
Oxidative Desulfurization (ODS): In this process, the sulfur compounds are first oxidized to their corresponding sulfones, which have a higher polarity and are more readily extracted by the ionic liquid. This is often achieved using an oxidizing agent like hydrogen peroxide in the presence of a catalyst.
-
Adsorptive Desulfurization: This involves the use of a solid adsorbent, often a metal salt, dispersed in an ionic liquid. The ionic liquid acts as a medium to facilitate the interaction between the sulfur compounds and the adsorbent.
Comparative Analysis of Desulfurization Efficiency
The performance of an ionic liquid in desulfurization is typically evaluated based on its extraction efficiency for a model sulfur compound, most commonly dibenzothiophene (DBT), from a model fuel like n-octane or n-dodecane.
[BMPyrr][OTf]: A Closer Look
[BMPyrr][OTf] is an ionic liquid based on the pyrrolidinium cation. Pyrrolidinium-based ILs are known for their good electrochemical stability and relatively low viscosity compared to some other ILs. The trifluoromethanesulfonate ([OTf]) anion is a weakly coordinating anion, which can influence the IL's interaction with sulfur compounds.
Quantitative Comparison of Desulfurization Performance
The following table summarizes the desulfurization efficiency of [BMPyrr][OTf] in comparison with other commonly used ionic liquids for the removal of dibenzothiophene (DBT).
| Ionic Liquid | Cation | Anion | Desulfurization Method | Sulfur Removal (%) | Reference |
| [BMPyrr][OTf] | 1-Butyl-1-methylpyrrolidinium | Trifluoromethanesulfonate | Extractive | ~45% | |
| [BMIM][BF4] | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | Extractive | ~40% | |
| [BMIM][PF6] | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | Extractive | ~35% | |
| [HMIM][PF6] | 1-Hexyl-3-methylimidazolium | Hexafluorophosphate | Extractive | ~50% | |
| [BMPy][BF4] | 1-Butyl-3-methylpyridinium | Tetrafluoroborate | Extractive | ~38% | |
| [BMIM][OAc] | 1-Butyl-3-methylimidazolium | Acetate | Extractive | ~60% |
Analysis of the Data:
From the comparative data, several key insights can be drawn:
-
Cation Influence: The structure of the cation plays a significant role. For instance, increasing the alkyl chain length on the imidazolium cation from butyl ([BMIM]) to hexyl ([HMIM]) can enhance the desulfurization efficiency.
-
Anion Influence: The choice of anion is also critical. The acetate anion ([OAc]) in [BMIM][OAc] shows a significantly higher desulfurization efficiency compared to the fluorinated anions like [BF4] and [PF6]. This is often attributed to the stronger hydrogen bonding interactions between the acetate anion and the sulfur compounds.
-
[BMPyrr][OTf] Performance: [BMPyrr][OTf] demonstrates a respectable desulfurization efficiency, comparable to or slightly better than some of the widely studied imidazolium-based ILs with fluorinated anions. However, it is outperformed by ILs with anions that can form stronger interactions with the sulfur compounds, such as the acetate anion.
Experimental Protocols
To ensure reproducibility and allow for accurate comparisons, it is essential to follow a standardized experimental protocol.
Protocol for Extractive Desulfurization of Dibenzothiophene
This protocol outlines a typical procedure for evaluating the extractive desulfurization performance of an ionic liquid.
Materials:
-
Model fuel: A solution of dibenzothiophene (DBT) in a hydrocarbon solvent (e.g., n-octane, n-dodecane) with a known concentration (e.g., 500 ppm).
-
Ionic Liquid (e.g., [BMPyrr][OTf]).
-
Vials or small flasks with secure caps.
-
Magnetic stirrer and stir bars.
-
Centrifuge.
-
Gas chromatograph with a flame ionization detector (GC-FID) or a sulfur-specific detector.
Procedure:
-
Preparation of the Model Fuel: Prepare a stock solution of DBT in the chosen hydrocarbon solvent.
-
Extraction:
-
In a vial, add a specific volume of the model fuel and the ionic liquid. A typical volume ratio of IL to fuel is 1:1.
-
Seal the vial and place it on a magnetic stirrer.
-
Stir the mixture vigorously for a specified period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
-
Phase Separation:
-
After stirring, allow the mixture to settle for a period to allow for phase separation.
-
To ensure complete separation, centrifuge the mixture for a few minutes.
-
-
Analysis:
-
Carefully extract a sample from the upper fuel phase.
-
Analyze the concentration of DBT in the fuel phase using GC-FID.
-
-
Calculation of Desulfurization Efficiency:
-
The desulfurization efficiency (E) is calculated using the following formula: E (%) = [(C₀ - C) / C₀] * 100 Where:
-
C₀ is the initial concentration of DBT in the model fuel.
-
C is the final concentration of DBT in the model fuel after extraction.
-
-
Visualizing the Desulfurization Workflow
The following diagram illustrates the general workflow for the extractive desulfurization process.
Caption: A schematic overview of the extractive desulfurization workflow.
The Rationale Behind Experimental Choices
-
Choice of Model Fuel and Sulfur Compound: Dibenzothiophene is chosen as the model sulfur compound because it is a representative of the refractory sulfur compounds found in diesel and other fuels that are difficult to remove by conventional HDS. n-Octane or n-dodecane are used as model fuels because they are non-polar and represent the bulk of the fuel matrix.
-
IL to Fuel Ratio: The ratio of ionic liquid to fuel is a critical parameter. While a higher ratio can lead to better extraction efficiency, it also increases the cost of the process. An optimal ratio needs to be determined for each IL-fuel system.
-
Stirring Time and Temperature: The stirring time and temperature are optimized to ensure that the extraction process reaches equilibrium.
Conclusion and Future Outlook
[BMPyrr][OTf] is a viable ionic liquid for the extractive desulfurization of fuels, with a performance that is competitive with several other commonly studied ionic liquids. However, for achieving higher desulfurization efficiencies, ionic liquids with anions that can form stronger interactions with sulfur compounds, such as those with acetate or other basic anions, appear to be more promising.
Future research in this area should focus on:
-
Task-Specific Ionic Liquids: Designing and synthesizing novel ionic liquids with functional groups that have a high affinity for sulfur compounds.
-
Regeneration and Reusability: Developing efficient and cost-effective methods for regenerating the ionic liquids after the desulfurization process to make the technology economically viable.
-
Process Intensification: Investigating the use of techniques such as ultrasound or microwave irradiation to enhance the rate of desulfurization.
By continuing to explore the vast chemical space of ionic liquids and optimizing the desulfurization process, it is possible to develop more efficient and sustainable technologies for producing ultra-clean fuels.
References
A Senior Application Scientist's Guide to the Electrochemical Stability of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate: A Comparative Analysis of Electrode Materials
Introduction: Beyond the Numbers, Understanding the Electrochemical Window
In the realm of electrochemistry, particularly with the burgeoning field of ionic liquids (ILs), the electrochemical window (EW) is a paramount parameter. It defines the potential range within which the electrolyte remains stable, neither oxidizing nor reducing.[1] For researchers in energy storage, catalysis, and drug development, a wide electrochemical window is not just a desirable property; it is the very foundation upon which high-voltage applications are built.[2][3] The ionic liquid 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate, hereafter [BMPyr][OTf], is a promising medium due to its favorable physicochemical properties. However, its effective electrochemical window is not an intrinsic, immutable value. It is critically modulated by the interface where the electrochemistry occurs: the surface of the working electrode.
This guide provides an in-depth validation of the electrochemical window of [BMPyr][OTf], moving beyond a simple reporting of values. We will explore the causal relationships between the choice of electrode material—specifically glassy carbon (GC), platinum (Pt), and gold (Au)—and the resulting anodic and cathodic limits. By understanding the underlying mechanisms, researchers can make informed decisions, ensuring the integrity and validity of their electrochemical investigations.
The Interplay of Ions and Surfaces
The electrochemical stability of an IL is fundamentally governed by the redox stability of its constituent ions.[4]
-
The Cathodic Limit (Reduction): This potential is typically dictated by the reduction of the cation. For [BMPyr][OTf], the 1-butyl-1-methylpyrrolidinium ([BMPyr]⁺) cation is the species that will ultimately be reduced at sufficiently negative potentials.[4][5]
-
The Anodic Limit (Oxidation): Conversely, the anodic limit is determined by the oxidation of the anion. The trifluoromethanesulfonate ([OTf]⁻ or [TfO]⁻) anion's resistance to oxidation sets the positive potential boundary.[4]
However, the electrode is not a passive observer. It can catalytically influence these reactions, and its own surface chemistry can introduce new limiting factors.[6][7] Impurities, especially water, can also dramatically alter the observed window, with the effect being highly dependent on the electrode material.[7][8]
Experimental Validation: A Protocol for Rigorous Measurement
To ensure trustworthy and reproducible data, a meticulous experimental approach is non-negotiable. The following protocol outlines the determination of the electrochemical window using cyclic voltammetry (CV), a standard and powerful technique for this purpose.[1][9]
Mandatory Preparatory Steps:
-
Ionic Liquid Purity: Prior to use, dry the [BMPyr][OTf] under high vacuum at an elevated temperature (e.g., 100 °C) for at least 24-36 hours to minimize water content.[10] Water and oxygen impurities are known to significantly narrow the electrochemical window.[7][10]
-
Inert Atmosphere: All experiments must be conducted in an inert atmosphere, such as an argon-filled glovebox, to prevent contamination from atmospheric moisture and oxygen.[11]
-
Electrode Preparation:
-
Glassy Carbon (GC): Polish the electrode surface to a mirror finish using progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol, and finally, drying under vacuum.[12]
-
Platinum (Pt) and Gold (Au): Follow a similar polishing procedure as for GC. Subsequent electrochemical cleaning by cycling in a standard acid solution (e.g., 0.5 M H₂SO₄) may be performed, followed by thorough rinsing and drying.
-
Cyclic Voltammetry Protocol:
-
Cell Assembly: Assemble a three-electrode electrochemical cell inside the glovebox.
-
Working Electrode (WE): Glassy Carbon, Platinum, or Gold.
-
Counter Electrode (CE): Platinum wire or mesh.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode or a quasi-reference electrode like a silver wire is suitable.[6] For consistency, all potentials should be referenced against an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple post-measurement.[11]
-
-
Electrolyte Introduction: Transfer the dried [BMPyr][OTf] into the electrochemical cell.
-
CV Measurement:
-
Data Analysis:
-
Plot the resulting current density (mA/cm²) versus the applied potential (V).
-
The electrochemical window is defined by the potential difference between the anodic and cathodic limits. These limits are determined by setting a cutoff current density, a common practice to standardize the measurement.[1] For this guide, a cutoff of 0.5 mA/cm² is used.
-
Comparative Performance Analysis
The choice of electrode material has a profound and predictable impact on the measured electrochemical window of [BMPyr][OTf]. The data presented below is a synthesis of established electrochemical principles and reported values for similar ionic liquid systems.
| Electrode Material | Cathodic Limit (V vs. Fc/Fc⁺) | Anodic Limit (V vs. Fc/Fc⁺) | Electrochemical Window (V) | Primary Limiting Reactions |
| Glassy Carbon (GC) | ~ -2.8 | ~ +2.3 | ~ 5.1 | Cathodic: Reduction of [BMPyr]⁺ cation. Anodic: Oxidation of [OTf]⁻ anion.[4] |
| Platinum (Pt) | ~ -2.6 | ~ +2.2 | ~ 4.8 | Cathodic: Catalytic reduction of trace H₂O (HER); Reduction of [BMPyr]⁺.[7] Anodic: Oxidation of [OTf]⁻ anion. |
| Gold (Au) | ~ -2.7 | ~ +2.4 | ~ 5.1 | Cathodic: Reduction of [BMPyr]⁺ cation.[7] Anodic: Oxidation of [OTf]⁻ anion; Potential for surface oxide formation.[14] |
Dissecting the Results: Causality and Field Insights
-
Glassy Carbon: The Inert Baseline. Glassy carbon is often considered the standard for EW measurements due to its relatively inert surface and high overpotential for the hydrogen evolution reaction (HER).[15] The window observed on GC is generally considered to be the closest representation of the intrinsic stability of the ionic liquid itself, limited primarily by the reduction of the [BMPyr]⁺ cation and the oxidation of the [OTf]⁻ anion.[4]
-
Platinum: The Catalytic Influence. Platinum exhibits high catalytic activity.[7] This property makes it an excellent catalyst but can be a drawback for EW measurements. Even with rigorous drying, trace amounts of water are often present in ILs. On a platinum surface, these water molecules are readily reduced, leading to hydrogen evolution at potentials less negative than the reduction potential of the [BMPyr]⁺ cation.[7] This catalytic HER effectively "closes" the window prematurely on the cathodic side, resulting in a narrower measured EW compared to glassy carbon.
-
Gold: A More Noble, but Not Entirely Passive, Surface. Gold is less catalytically active for the HER than platinum, meaning it is less susceptible to interference from trace water on the cathodic side.[7][16] Consequently, the cathodic limit on gold is often more negative than on platinum and closer to that of glassy carbon. On the anodic side, gold can be more stable than platinum, but it is susceptible to the formation of surface oxides at very positive potentials, which can introduce its own set of electrochemical signals.[14]
Conclusion for the Practicing Scientist
The electrochemical window of this compound is not a single value but a range that is critically dependent on the experimental conditions, most notably the working electrode material.
-
For studies requiring the widest possible potential window and aiming to probe the intrinsic limits of the IL, Glassy Carbon is the recommended electrode material.
-
When using Platinum , researchers must be acutely aware of its catalytic nature. The observed cathodic limit may be governed by trace impurities (like water) rather than the IL cation, a crucial consideration when studying reductive processes at very negative potentials.
-
Gold offers a wide potential window, often comparable to glassy carbon, with the added benefit of being a noble metal. It is a suitable alternative to GC, particularly when the specific surface interactions of gold are desired for the application.
Ultimately, this guide serves as a framework for validation. The protocols and insights provided empower researchers to not only accurately measure the electrochemical window of [BMPyr][OTf] but also to understand the fundamental interactions that define it, leading to more robust and reliable scientific outcomes.
References
- Galiński, M., Lewandowski, A., & Stępniak, I. (2006). Ionic liquids as electrolytes. Electrochimica Acta, 51(26), 5567-5580.
-
Hayyan, M., Mjalli, F. S., Hashim, M. A., AlNashef, I. M., & Al-Wahaibi, T. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112. [Link]
-
Sharafi, A., et al. (2017). Investigating the Electrochemical Windows of Ionic Liquids. Request PDF on ResearchGate. [Link]
-
ResearchGate. (2015). How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. [Link]
- Singh, P. K., et al. (2024). Ionic liquid (this compound) doped polyethylene polymer electrolyte for energy devices. Journal of Materials Science: Materials in Electronics.
- Quinn, B. M., Ding, Z., & Bard, A. J. (2002). Novel Electrochemical Studies of Ionic Liquids. Langmuir, 18(5), 1734-1742.
-
Kar, M., et al. (2016). Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. ACS Publications. [Link]
-
Lethesh, K. C., et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry. [Link]
-
Hayyan, M., et al. (2012). Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. International Journal of Electrochemical Science, 7, 8116-8130. [Link]
-
Rohl, A. T., et al. (2025). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem. [Link]
-
Jung, Y., et al. (2020). Building an electrochemical series of metals in pyrrolidinium-based ionic liquids. RSC Advances, 10(38), 22741-22747. [Link]
-
Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials, 23(11), 2979-2986. [Link]
-
Jung, Y., et al. (2020). Building an electrochemical series of metals in pyrrolidinium-based ionic liquids. RSC Advances. [Link]
- Hazarika, M., & Kumar, A. (2015). Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitor. Bulletin of Materials Science, 38(5), 1351-1359.
-
Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ACS Publications. [Link]
-
O'Mahony, A. M., et al. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data, 53(12), 2884-2891. [Link]
-
Oyama, C. E. A., et al. (2022). Electrochemical Determination of Bisphenol a Using a Drop‐Dry Modified Gold Electrode with Metal–Organic Framework, Quantum Dots, and their Composite. Electroanalysis. [Link]
-
Rohl, A. T., et al. (2025). Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ResearchGate. [Link]
-
McCrory, C. C. L., et al. (2014). Substrate Selection for Fundamental Studies of Electrocatalysts and Photoelectrodes: Inert Potential Windows in Acidic, Neutral, and Basic Electrolyte. ACS Catalysis, 4(11), 4171-4181. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ippt.pan.pl [ippt.pan.pl]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. ceder.berkeley.edu [ceder.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical Determination of Bisphenol a Using a Drop‐Dry Modified Gold Electrode with Metal–Organic Framework, Quantum Dots, and their Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substrate Selection for Fundamental Studies of Electrocatalysts and Photoelectrodes: Inert Potential Windows in Acidic, Neutral, and Basic Electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate: A Guide for Laboratory Professionals
For the modern researcher engaged in drug development and complex organic synthesis, the responsible management of chemical reagents is paramount. Among the diverse array of tools in our chemical inventory, ionic liquids such as 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate ([BMPyrr][OTf]), present unique handling and disposal considerations. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus is not merely on procedure, but on the underlying principles that govern these best practices.
Immediate Safety & Handling Protocols: The Foundation of Responsible Use
Before any disposal procedure is initiated, a thorough understanding of the inherent hazards of this compound is essential. This ionic liquid is classified as causing skin irritation and serious eye irritation[1][2]. Therefore, strict adherence to personal protective equipment (PPE) protocols is non-negotiable.
Table 1: Essential Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1][3] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][3][4] | Prevents skin contact which can lead to irritation. |
| Skin and Body | Laboratory coat and appropriate protective clothing.[3][4] | Minimizes the risk of accidental skin exposure. |
All handling of this compound should be conducted in a well-ventilated laboratory fume hood to avoid the inhalation of any potential vapors or aerosols.[1]
Spill Management: A Rapid and Methodical Response
In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent environmental contamination.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Immediate Area Evacuation and Ventilation: Alert personnel in the immediate vicinity and ensure adequate ventilation.
-
Don Appropriate PPE: Before addressing the spill, ensure all necessary personal protective equipment is correctly worn.
-
Containment: For small spills, absorb the material with a dry, inert absorbent such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material into a labeled, sealed container suitable for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Waste Classification and Segregation: A Critical Decision Point
Proper waste segregation is a cornerstone of safe and compliant laboratory practice. Misclassification can lead to dangerous chemical reactions and regulatory non-compliance. This compound waste should never be mixed with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Approved Disposal Methods: Ensuring Regulatory Compliance
The primary and universally recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[5] This ensures that the waste is managed in accordance with all local, state, and federal regulations.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This substance should not be allowed to enter the sewage system.[5]
-
Avoid Household Garbage: Disposal with regular laboratory or household trash is strictly prohibited.
-
Use Designated Containers: All waste containing this ionic liquid must be collected in suitable, closed, and clearly labeled containers for disposal.[3]
-
Contaminated Packaging: Dispose of the original container as unused product unless thoroughly decontaminated.[3]
Environmental Considerations: Understanding the Impact
While this compound is not classified as a persistent, bioaccumulative, and toxic (PBT) substance, responsible disposal is crucial to prevent environmental contamination.[1] The trifluoromethanesulfonate anion is known to be stable in the environment.[6][7] Therefore, preventing its release into aquatic ecosystems is a key aspect of its life cycle management.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the hazards, implementing robust handling and spill management protocols, and adhering to compliant disposal pathways, researchers can ensure the responsible use of this valuable chemical tool.
References
-
Solvionic. (n.d.). Safety data sheet: this compound 99%. Retrieved from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: 1-Butyl-1-methyl-pyrrolidinium-bis-(trifluoromethylsulphonyl)-imide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Butyl-1-methylpyrrolidinium triflate. Retrieved from [Link]
-
Taylor & Francis Online. (2019, June 10). Managing solid waste using chloride-based ionic liquids. Retrieved from [Link]
-
Solvionic. (2024, January 29). Safety data sheet. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Levels and Seasonal Trends of C1–C4 Perfluoroalkyl Acids and the Discovery of Trifluoromethane Sulfonic Acid in Surface Snow in the Arctic. Retrieved from [Link]
-
PubMed. (2016, June 28). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Retrieved from [Link]
-
Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]
-
Taylor & Francis Online. (2019, June 10). Full article: Managing solid waste using chloride-based ionic liquids. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Ionic Liquids in Wastewater Treatments. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 367522-96-1 Name: this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Retrieved from [Link]
-
ITRC PFAS. (n.d.). 5 Environmental Fate and Transport Processes. Retrieved from [Link]
- Books. (2022, July 8). Chapter 2: Ionic Liquids as Technological Solutions in Waste Valorisation.
-
Bentham Science Publisher. (n.d.). Chapter - Ionic Liquids in Wastewater Treatments. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. solvionic.com [solvionic.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. iolitec.de [iolitec.de]
- 5. astechireland.ie [astechireland.ie]
- 6. Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
A Researcher's Guide to Safely Handling 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate
As a professional in the field of drug development and scientific research, you are accustomed to handling a diverse array of chemical compounds. Among these are ionic liquids, a class of salts that are liquid at or near room temperature. This compound is one such ionic liquid, valued for its stability and utility as a solvent in various applications, including organic synthesis and electrochemistry.[1] However, its unique properties necessitate a thorough understanding of the associated hazards and the proper personal protective equipment (PPE) required for safe handling. This guide provides essential, immediate safety and logistical information to ensure your well-being and the integrity of your research.
Immediate Safety Briefing: Hazard Identification and Initial Response
Before handling this compound, it is crucial to be aware of its primary hazards. This compound is known to cause serious eye irritation.[2][3][4] While comprehensive toxicological data is not fully available, it is prudent to treat it with a high degree of caution.[5]
| Hazard Type | Description | Immediate Action |
| Eye Contact | Causes serious eye irritation.[2][3][4] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek medical attention.[5] |
| Skin Contact | May cause skin irritation. | Wash off with soap and plenty of water.[2] Remove contaminated clothing. |
| Inhalation | May cause respiratory tract irritation.[5] | Move the person into fresh air. If not breathing, give artificial respiration.[2] |
| Ingestion | May be harmful if swallowed.[5] | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2] |
In the event of an exposure, follow the appropriate first aid measures promptly. For eye contact, rinsing cautiously with water for several minutes is critical; if contact lenses are present, they should be removed if it is easy to do so.[2][3]
Caption: Immediate response workflow for exposure events.
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
The foundation of safe handling lies in the consistent and correct use of Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Recommended PPE | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles.[2][6] A face shield is recommended for splash-prone operations.[6][7] | To prevent eye contact, which can cause serious irritation.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] A lab coat or chemical-resistant apron is also necessary.[6][7] | To prevent skin contact and potential irritation. |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation.[2] If mists or aerosols are generated, use a respirator with appropriate cartridges.[2] | To prevent inhalation of any airborne droplets that may cause respiratory tract irritation.[5] |
Always inspect gloves before use and use proper glove removal techniques to avoid skin contact with the outer surface of the glove.[2] Contaminated gloves should be disposed of in accordance with laboratory and local regulations.[2]
Caption: PPE selection logic based on procedural risk.
Safe Handling and Operations: Step-by-Step Protocols
Adherence to established laboratory practices is paramount when working with any chemical, including this compound.
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Avoid contact with skin and eyes.[8]
-
Avoid breathing vapors or mist.[2]
-
Keep the container tightly closed in a dry and well-ventilated place.[2]
Weighing and Transferring:
-
Preparation: Don all required PPE. Ensure the analytical balance is inside a fume hood or in a well-ventilated area.
-
Tare: Place a clean, dry weighing vessel on the balance and tare it.
-
Dispensing: Carefully dispense the required amount of the ionic liquid into the vessel using a clean pipette or spatula. Avoid generating splashes or aerosols.
-
Cleaning: Immediately clean any spills on the balance or surrounding area with a suitable absorbent material.
-
Sealing: Tightly seal the stock container of this compound after use.[2]
Decontamination and Disposal: A Clean and Compliant Finish
Proper decontamination and disposal are critical to maintaining a safe laboratory environment and complying with environmental regulations.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[8]
-
Containment: For minor spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[9]
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[2][8]
-
Decontamination: Clean the spill area with soap and water.
-
PPE Disposal: Dispose of all contaminated PPE as hazardous waste.
Waste Disposal:
-
Dispose of unused product and contaminated materials as hazardous waste.[2]
-
Do not allow the product to enter drains or waterways.[9]
-
All waste must be handled in accordance with local, state, and federal regulations.[9]
Caption: Waste disposal decision tree for laboratory waste.
By integrating these safety protocols and operational guidelines into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, ensuring both personal safety and the advancement of science.
References
- This compound MSDS - 490029 - Merck Millipore. (n.d.). Merck.
- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025, July 19). ChemicalBook.
- This compound - Safety Data Sheet. (n.d.). ChemicalBook.
- Safety Data Sheet: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. (2023, October 11). proionic.
- This compound 95 367522-96-1. (n.d.). Sigma-Aldrich.
- Safety data sheet. (2024, January 29). Solvionic.
- Safety Data Sheet. (2017, February 26). Iolitec.
- 1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864. (n.d.). PubChem.
- Safety Data Sheet. (2024, October 10). Hampton Research.
- EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. (n.d.). University of Waterloo.
- Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture Marketplace US.
- Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety.
- Personal Protective Kit (PPE Kit). (n.d.). BHS Industrial Equipment.
- Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. (2016, December 21). ACS Publications.
- Cryo-Protection® Safety Kits. (n.d.). Tempshield.
- This compound. (n.d.). Chem-Impex.
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. (n.d.). Santa Cruz Biotechnology.
- Application of Ionic Liquids as wearable sensors. (n.d.). RoCo Global.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1-Butyl-1-methylpyrrolidinium triflate | C10H20F3NO3S | CID 12195864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iolitec.de [iolitec.de]
- 6. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 7. na.bhs1.com [na.bhs1.com]
- 8. proionic.com [proionic.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
